Product packaging for Piperidine-1-carboximidamide Hydroiodide(Cat. No.:CAS No. 102392-91-6)

Piperidine-1-carboximidamide Hydroiodide

Cat. No.: B011807
CAS No.: 102392-91-6
M. Wt: 255.1 g/mol
InChI Key: MKDZAWNSOJLXKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Piperidine-1-carboximidamide Hydroiodide is a useful research compound. Its molecular formula is C6H14IN3 and its molecular weight is 255.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14IN3 B011807 Piperidine-1-carboximidamide Hydroiodide CAS No. 102392-91-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

piperidine-1-carboximidamide;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3.HI/c7-6(8)9-4-2-1-3-5-9;/h1-5H2,(H3,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDZAWNSOJLXKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=N)N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380904
Record name Piperidine-1-carboximidamide Hydroiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102392-91-6
Record name Piperidine-1-carboximidamide Hydroiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of Piperidine-1-carboximidamide Hydroiodide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Piperidine-1-carboximidamide, a cyclic guanidine derivative, represents a class of organic superbases with significant implications in pharmaceutical sciences and organic synthesis. Its high basicity, a function of the resonance-stabilized guanidinium cation formed upon protonation, is a critical parameter influencing its reactivity, solubility, and interaction with biological systems. This technical guide provides a comprehensive overview of the basic properties of its hydroiodide salt. It delves into the molecular principles governing its basicity and presents an authoritative, field-proven protocol for the experimental determination of its acid dissociation constant (pKa) using potentiometric titration. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, self-validating methodologies for the precise characterization of this and similar compounds.

Molecular Profile and Physicochemical Properties

Piperidine-1-carboximidamide belongs to the guanidine family of compounds. The hydroiodide salt consists of the piperidine-1-carboximidamidium cation and an iodide anion. The defining characteristic of the parent molecule is its strong basicity, which originates from the guanidino functional group.

The Guanidinium Core: Source of High Basicity

Guanidine is one of the strongest neutral organic bases known, with the pKa of its conjugate acid being approximately 13.6.[1][2][3] This exceptional basicity is not due to a single nitrogen atom but is a result of the remarkable stability of its protonated form, the guanidinium cation. Upon protonation of the imine nitrogen, the positive charge is delocalized across all three nitrogen atoms through resonance.[1][4]

This delocalization distributes the charge over a larger area, resulting in a highly stable conjugate acid. Consequently, the equilibrium strongly favors the protonated state, defining the compound as a potent base.[4] The piperidine ring acts as a substituent on one of the amino nitrogens, modulating the electronic properties, but the fundamental principle of resonance stabilization remains the primary driver of its basicity.

Diagram 1: Protonation and Resonance Stabilization

Caption: Protonation of the imine nitrogen and resonance delocalization of the positive charge.

Physicochemical Properties

While extensive experimental data for Piperidine-1-carboximidamide Hydroiodide is not widely published, its properties can be inferred from its structure and data on related compounds.

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₆H₁₄IN₃(From Structure)
Molecular Weight 255.10 g/mol (Calculated)
Appearance Expected to be a white to off-white crystalline solid.(Analogy to similar salts)
Solubility Expected to be soluble in polar solvents like water and alcohols.(Ionic nature of the salt)
Predicted pKa 11.0 - 13.0(Analogy to guanidine (pKa ~13.6) and other cyclic amidines/guanidines).[1][5]

Authoritative Protocol for pKa Determination via Potentiometric Titration

Potentiometric titration is the gold-standard method for determining the pKa of ionizable compounds with high precision.[6][7] The method involves the gradual addition of a titrant (a strong base in this case) to a solution of the acidic species (the protonated Piperidine-1-carboximidamidium ion) while monitoring the pH. The pKa is the pH at which the concentrations of the protonated (conjugate acid) and deprotonated (free base) forms are equal.

Principle of the Method

The hydroiodide salt fully dissociates in solution. The titration neutralizes the protonated guanidinium group with a strong base (e.g., NaOH). The pH is recorded after each addition of titrant, generating a titration curve (pH vs. volume of titrant). The inflection point of this curve corresponds to the equivalence point, where all the conjugate acid has been neutralized. The pKa is determined from the half-equivalence point, where the pH is equal to the pKa of the conjugate acid, as described by the Henderson-Hasselbalch equation.[8]

Diagram 2: Experimental Workflow for Potentiometric pKa Determination

G cluster_prep 1. Preparation & Calibration cluster_titration 2. Titration Process cluster_analysis 3. Data Analysis A Calibrate pH Meter (pH 4, 7, 10 Buffers) B Prepare & Standardize 0.1 M NaOH Titrant A->B C Accurately Weigh Sample (Piperidine-1-carboximidamide HI) B->C D Dissolve Sample in Degassed Water (e.g., 25 mL of ~0.01 M solution) C->D E Place Sample on Stir Plate Immerse Calibrated pH Electrode D->E F Add 0.1 M NaOH in Small Increments (e.g., 0.05-0.1 mL) E->F G Record pH and Volume Added After Each Increment (Allow to Stabilize) F->G H Continue Titration Past Equivalence Point G->H I Plot Titration Curve (pH vs. Volume NaOH) H->I J Calculate 1st Derivative (ΔpH/ΔV vs. Average V) I->J K Identify Equivalence Point (Peak of 1st Derivative) J->K L Determine Half-Equivalence Volume (V_eq / 2) K->L M Find pH at Half-Equivalence This pH = pKa L->M

Caption: A step-by-step workflow for determining pKa via potentiometric titration.

Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system, incorporating steps for calibration and standardization to ensure trustworthiness and accuracy.

A. Reagents and Materials:

  • This compound

  • Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free

  • Standard pH Buffers (pH 4.01, 7.00, 10.01)

  • Deionized, degassed water (boiled and cooled under N₂)

  • Calibrated pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Class A 10 mL burette

  • 100 mL beaker

  • Analytical balance

B. Experimental Procedure:

  • System Calibration: Calibrate the pH meter using the standard pH 4.01, 7.00, and 10.01 buffers according to the manufacturer's instructions. This step is critical for ensuring the accuracy of all subsequent pH measurements.[9]

  • Sample Preparation: Accurately weigh approximately 0.255 g of this compound (to prepare a ~0.01 M solution) and dissolve it in 100 mL of degassed, deionized water in a beaker. Add a magnetic stir bar.

  • Titration Setup: Place the beaker on the magnetic stirrer. Immerse the calibrated pH electrode into the solution, ensuring the bulb is submerged but does not interfere with the stir bar.

  • Initial Reading: Begin stirring at a moderate, constant speed. Record the initial pH of the solution.

  • Titration: Begin adding the standardized 0.1 M NaOH solution from the burette in small, precise increments (e.g., 0.1-0.2 mL).

  • Data Recording: After each increment, allow the pH reading to stabilize (drift of <0.02 pH units per minute) and record both the total volume of NaOH added and the corresponding pH.[9] As you approach the equivalence point (identified by a rapid change in pH), reduce the increment size (e.g., 0.05 mL) to obtain a more detailed curve in this critical region.

  • Completion: Continue the titration well past the equivalence point until the pH begins to plateau again.

  • Replication: Perform the titration in triplicate to ensure reproducibility.

C. Data Analysis and Interpretation:

  • Plot the Titration Curve: Using spreadsheet software, plot the recorded pH (y-axis) against the volume of NaOH added (x-axis).

  • Determine the Equivalence Point (V_eq): The equivalence point is the inflection point of the sigmoid curve. It can be determined most accurately by plotting the first derivative of the titration curve (ΔpH/ΔV vs. average V). The peak of this derivative plot corresponds to the equivalence point volume (V_eq).[8]

  • Determine the Half-Equivalence Point: Calculate the volume at the half-equivalence point (V_half-eq = V_eq / 2).

  • Determine the pKa: Find the corresponding pH value from the original titration curve at the half-equivalence volume. At this point, pH = pKa.

  • Report the Result: Calculate the mean and standard deviation of the pKa values obtained from the triplicate titrations.

Safety and Handling

  • General Handling: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area.[10]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[11]

  • Toxicology: The parent compound, piperidine, is toxic if swallowed, inhaled, or in contact with skin, and causes severe skin burns and eye damage.[12][13] While the salt form may have a different toxicological profile, caution is warranted. The hydroiodide component suggests that in acidic conditions, toxic hydrogen iodide gas could be liberated.

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[14] Store locked up.[14]

Conclusion

This compound is a salt of a strong organic base, a property conferred by its resonance-stabilized guanidinium core. Understanding and quantifying its pKa is fundamental for its application in research and development. The potentiometric titration method detailed herein provides a robust, reliable, and scientifically rigorous approach to determining this critical physicochemical parameter. By adhering to principles of careful calibration, precise measurement, and thorough data analysis, researchers can ensure the generation of high-quality, trustworthy data essential for advancing scientific discovery.

References

  • ResearchGate. (n.d.). Calculated and Experimental pK a Values of Three Cyclic Guanidine Superbases.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • Filo. (2023). The pKa of the conjugate acid of guanidine is 13.6, making it one of the....
  • Caine, B. A., et al. (2018). Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. ACS Omega.
  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy.
  • Journal of Chemical Education. (n.d.). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • De Biasi, V., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH.
  • Chemistry Stack Exchange. (2014). Protonation of Guanidine.
  • ResearchGate. (n.d.). Superbases based on guanidine and the values of pKa of the conjugated acids.
  • ResearchGate. (2017). Substituent effect on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths.
  • Dardonville, C., et al. (2017). Substituent effects on the basicity (p K a ) of aryl guanidines and 2-(arylimino)imidazolidines: correlations... RSC Publishing.
  • ACS Publications. (2018). Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths.
  • Schlegel Group. (n.d.). Calculation of pKa Values of Nucleobases and the Guanine Oxidation Products Guanidinohydantoin and Spiroiminodihydantoin using D.
  • Oakwood Chemical. (n.d.). Safety Data Sheet - Piperidine.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine.
  • Acros Organics. (2023). SAFETY DATA SHEET - Piperidine hydrochloride.
  • Unacademy. (n.d.). Basicity of Amidines and Guanidines.
  • PubChemLite. (n.d.). Piperidine-1-carboxamidine (C6H13N3).
  • PubChem. (n.d.). Piperidine-1-carboxamidine | C6H13N3 | CID 205051.
  • PubChem. (n.d.). Piperidine-1-carboximidamide;sulfurous acid | C6H15N3O3S | CID 44350809.
  • University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.
  • PubChem. (n.d.). 1-Aminopiperidine | C5H12N2 | CID 16658.
  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines.

Sources

An In-depth Technical Guide to Piperidine-1-carboximidamide Hydroiodide: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Piperidine-1-carboximidamide Hydroiodide, a unique molecule combining the privileged piperidine scaffold with the versatile guanidinium group, represents a compelling starting point for drug discovery and chemical biology. This guide provides a comprehensive overview of its chemical identity, synthesis, and potential biological applications. We delve into detailed protocols for its preparation and characterization, explore its putative mechanisms of action based on its structural motifs, and propose a framework for its evaluation in contemporary drug development workflows. This document is intended to serve as a foundational resource for researchers interested in leveraging this compound for the development of novel therapeutics.

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of medicinal chemistry, the piperidine ring and the guanidine group independently stand as "privileged structures," appearing in a multitude of FDA-approved drugs and biologically active natural products.[1][2] The piperidine moiety, a saturated six-membered heterocycle, offers a versatile, three-dimensional scaffold that can be readily functionalized to modulate physicochemical properties and target interactions.[1][2] The guanidinium group, characterized by its resonance-stabilized positive charge, is a key pharmacophore for interacting with negatively charged residues in biological targets, such as carboxylates and phosphates.[3]

This compound (CAS Number: 102392-91-6) emerges at the intersection of these two critical functionalities.[4][5][6] This technical guide aims to provide a holistic understanding of this compound, from its fundamental chemical properties to its potential as a lead structure in drug discovery. We will explore its synthesis, analytical characterization, and the putative biological activities suggested by its unique chemical architecture.

Chemical Identity and Characterization

A thorough understanding of a compound's physicochemical properties is the bedrock of any successful research endeavor. This section details the key identifiers and characterization data for this compound.

Physicochemical Properties
PropertyValueSource
CAS Number 102392-91-6[4][5][6]
Molecular Formula C6H14IN3[4]
Molecular Weight 255.10 g/mol [4]
Appearance Solid[4]
Purity Typically >95%[4]
Structural Elucidation and Spectral Data

A study on the crystal structure of the free base (C6H13N3) reveals key bond lengths and angles within the molecule.[7] The C=N double bond and C-N single bonds in the guanidinium moiety are clearly defined, and the piperidine ring adopts a stable chair conformation.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy of the Free Base: [7]

  • ¹H NMR (500 MHz, CD₃CN/TMS): δ = 1.60–1.64 (m, 6H, –CH₂), 3.38–3.42 (m, 4H, –CH₂), 5.85 (s, 1H, –NH), 6.19 (s, 2H, –NH₂)

  • ¹³C NMR (125 MHz, CD₃CN/TMS): δ = 23.2 (–CH₂), 24.7 (–CH₂), 46.5 (–CH₂), 157.4 (C=N)

Note: The chemical shifts for the hydroiodide salt are expected to show slight variations due to the protonation of the guanidinium group.

Infrared (IR) and Mass Spectrometry (MS):

While specific spectra for the hydroiodide are not published, characteristic IR absorption bands would be expected for the N-H, C-N, and C=N bonds. Mass spectrometry would show a parent ion corresponding to the free base (C6H13N3) and evidence of the hydroiodide salt.

Synthesis and Purification

The synthesis of this compound can be approached by first preparing the free base followed by salt formation. A reliable method for the synthesis of the free base has been reported and is detailed below.[7]

Synthesis of Piperidine-1-carboximidamide (Free Base)

This two-step synthesis involves the preparation of a guanidinylating agent followed by its reaction with piperidine.

Step 1: Preparation of 1-Piperidine-carboxamidinium sulfate [7]

  • Combine one equivalent of O-methylisourea sulfate with two equivalents of piperidine in a round-bottom flask.

  • Heat the mixture under reflux. The methanol formed during the reaction is distilled off.

  • Upon cooling, 1-Piperidine-carboxamidinium sulfate will precipitate.

  • Collect the precipitate by filtration. A nearly quantitative yield is expected.

Step 2: Formation of the Free Base [7]

  • Dissolve the 1-Piperidine-carboxamidinium sulfate (14 mmol) in 50 ml of water.

  • Prepare a solution of sodium hydroxide (30 mmol) in 25 ml of water.

  • Under ice cooling, add the sodium hydroxide solution dropwise to the guanidinium salt solution.

  • Allow the reaction mixture to warm to room temperature.

  • Extract the aqueous phase with diethyl ether.

  • Dry the organic phase over sodium sulfate.

  • Evaporate the solvent to yield Piperidine-1-carboximidamide as a colorless solid. An expected yield of around 84% has been reported.[7]

Formation of the Hydroiodide Salt

To form the hydroiodide salt, the free base is typically dissolved in a suitable solvent and treated with a stoichiometric amount of hydroiodic acid.

  • Dissolve the purified Piperidine-1-carboximidamide in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol).

  • Slowly add one equivalent of hydroiodic acid (HI) with stirring.

  • The hydroiodide salt should precipitate out of the solution. The process can be aided by cooling the mixture.

  • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Synthesis_Workflow cluster_step1 Step 1: Guanidinylating Agent Synthesis cluster_step2 Step 2: Free Base Formation cluster_step3 Step 3: Salt Formation O-methylisourea_sulfate O-methylisourea sulfate Reflux Reflux & Distillation O-methylisourea_sulfate->Reflux Piperidine Piperidine Piperidine->Reflux Guanidinium_sulfate 1-Piperidine- carboxamidinium sulfate Reflux->Guanidinium_sulfate Extraction Diethyl Ether Extraction Guanidinium_sulfate->Extraction NaOH NaOH solution NaOH->Extraction Free_Base Piperidine-1- carboximidamide Extraction->Free_Base Precipitation Precipitation Free_Base->Precipitation HI Hydroiodic Acid HI->Precipitation Hydroiodide_Salt Piperidine-1-carboximidamide Hydroiodide Precipitation->Hydroiodide_Salt

Caption: Synthetic workflow for this compound.

Potential Applications in Drug Discovery and Chemical Biology

The unique combination of a piperidine ring and a guanidinium group in this compound suggests a range of potential biological activities. While specific studies on this exact molecule are limited, the well-documented roles of its constituent moieties provide a strong basis for hypothesizing its therapeutic potential.

The Guanidinium Group as a Bioisostere for Amines

In drug design, the guanidinium group is often employed as a bioisostere for a protonated primary amine. Its delocalized positive charge allows for strong, bidentate hydrogen bonding interactions with carboxylate and phosphate groups on target proteins. This can lead to enhanced binding affinity and selectivity compared to simple amines.

Potential as an Enzyme Inhibitor

Many enzymes that process amino acids with basic side chains, such as arginine and lysine, are potential targets for guanidine-containing inhibitors. For example, arginase, an enzyme that metabolizes arginine, is a target in cancer immunotherapy, and guanidine-based compounds have been explored as inhibitors.[8]

Antimicrobial and Antifungal Activity

Guanidine-based compounds are known to possess broad-spectrum antimicrobial and antifungal activity.[8][9] Their cationic nature allows them to interact with and disrupt the negatively charged membranes of microbial cells.[10] The lipophilic piperidine moiety could further enhance this activity by facilitating membrane penetration.

Proposed Experimental Workflow for Biological Evaluation

To explore the therapeutic potential of this compound, a systematic in vitro evaluation is recommended. The following is a proposed workflow for an initial biological screening.

General Cell Viability Assay

A foundational step in assessing the biological activity of any new compound is to determine its cytotoxicity.

Protocol: MTT Assay for Cell Viability

  • Cell Culture: Plate a human cell line (e.g., HEK293 for general toxicity or a cancer cell line like A549 for anticancer screening) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions to obtain a range of concentrations (e.g., 0.1 µM to 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

MTT_Assay_Workflow Start Start Cell_Plating Plate cells in 96-well plate Start->Cell_Plating Incubation1 Incubate 24h Cell_Plating->Incubation1 Compound_Prep Prepare serial dilutions of Piperidine-1-carboximidamide Hydroiodide Incubation1->Compound_Prep Treatment Treat cells with compound dilutions Incubation1->Treatment Compound_Prep->Treatment Incubation2 Incubate 48-72h Treatment->Incubation2 MTT_Addition Add MTT reagent Incubation2->MTT_Addition Incubation3 Incubate 4h MTT_Addition->Incubation3 Solubilization Solubilize formazan crystals with DMSO Incubation3->Solubilization Read_Plate Read absorbance at 570 nm Solubilization->Read_Plate Data_Analysis Calculate IC₅₀ Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Workflow for MTT cell viability assay.

Putative Signaling Pathway and Mechanism of Action

Based on the structural alerts, a plausible mechanism of action for this compound could involve the inhibition of nitric oxide synthase (NOS). Guanidinium-containing molecules are known to be competitive inhibitors of NOS, which uses L-arginine as a substrate.

NOS_Inhibition_Pathway cluster_pathway Nitric Oxide Synthesis Pathway cluster_downstream Downstream Effects of NO L-Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L-Arginine->NOS Substrate NO Nitric Oxide (NO) NOS->NO Citrulline Citrulline NOS->Citrulline sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation P1CH Piperidine-1-carboximidamide Hydroiodide P1CH->NOS Competitive Inhibition cGMP cGMP sGC->cGMP Vasodilation Vasodilation cGMP->Vasodilation

Caption: Putative mechanism of action via NOS inhibition.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are paramount. While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety profiles of piperidine and guanidine hydrochloride provide a basis for safe handling procedures.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and moisture.[11][12] A recommended storage temperature is between 2-8°C.[11]

Conclusion

This compound is a molecule of significant interest due to its amalgamation of two pharmacologically important scaffolds. This guide has provided a comprehensive overview of its chemical properties, a detailed synthetic protocol, and a roadmap for its biological evaluation. The potential for this compound to interact with a variety of biological targets makes it a valuable tool for chemical biology and a promising starting point for the development of novel therapeutics. It is our hope that this technical guide will serve as a catalyst for further research into this intriguing molecule.

References

  • Gao, Y., et al. (2018). One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. RSC Advances, 8(20), 11043-11047.
  • PubMed Central (PMC). Antifungal activity of guanidine compounds. [Link]
  • PubMed Central (PMC). Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors. [Link]
  • Organic Chemistry Portal.
  • PubChem. 4-Benzylthis compound. [Link]
  • Google Patents.
  • PubMed Central (PMC).
  • PubMed Central (PMC).
  • PubMed Central (PMC). Piperidine-1-carboximidamide. [Link]
  • BTC. What are the storage stability of Piperidine Series compounds over time?. [Link]
  • Chemos GmbH & Co.KG.
  • SpectraBase. Piperidine-1-carbothioic acid, 3-hydroxymethyl-, benzylamide - Optional[Vapor Phase IR] - Spectrum. [Link]
  • National Institute of Standards and Technology (NIST). Piperidine - the NIST WebBook. [Link]
  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

Sources

An In-depth Technical Guide to Piperidine-1-carboximidamide Hydroiodide: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Piperidine-1-carboximidamide Hydroiodide, a molecule of significant interest to researchers, scientists, and professionals in the field of drug development. By synthesizing foundational chemical principles with practical, field-proven insights, this document will delve into the compound's structural intricacies, synthesis methodologies, and its potential as a scaffold in medicinal chemistry.

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores is a powerful approach to generating novel molecular entities with desirable biological activities. This compound emerges from the confluence of two such "privileged scaffolds": the piperidine ring and the guanidinium group.

The piperidine motif, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry, gracing the structures of numerous FDA-approved drugs.[1][2][3] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets.[1][2][3] The applications of piperidine derivatives span a wide therapeutic spectrum, including use as anticancer, antiviral, antimalarial, antimicrobial, and central nervous system (CNS) modulating agents.[1][4][5]

Parallel to the piperidine ring, the guanidinium group, the protonated form of the guanidine functional group, is a key player in molecular recognition within biological systems. Its ability to form strong, charge-assisted hydrogen bonds allows for high-affinity interactions with carboxylate and phosphate groups in proteins and nucleic acids.[6][7][8] This has led to the incorporation of the guanidine moiety into a diverse array of therapeutic agents, including antiviral, anticancer, and antidiabetic drugs.[9][10]

This compound, by integrating these two powerful structural motifs, presents a compelling scaffold for the development of novel therapeutics. This guide will provide a detailed exploration of its chemical nature and potential applications.

Chemical Structure and Properties

This compound is the hydroiodide salt of the free base, Piperidine-1-carboximidamide. The presence of the hydroiodide salt enhances the compound's stability and crystallinity, making it suitable for pharmaceutical development.

PropertyValueSource
Chemical Formula C₆H₁₃N₃·HI[11]
Molecular Weight 255.10 g/mol [11][12]
CAS Number 102392-91-6[11][12]
Appearance Solid[11]
Structural Elucidation: A Crystallographic Perspective

While a crystal structure for the hydroiodide salt is not publicly available, a detailed crystallographic study of the free base, Piperidine-1-carboximidamide, provides invaluable insights into the molecule's geometry.[13]

The key structural features include:

  • The Carboximidamide Group: The C-N bond lengths within the CN₃ unit exhibit partial double-bond character, indicating resonance delocalization of the positive charge in the protonated state. The geometry around the central carbon is trigonal planar.[13]

  • The Piperidine Ring: The piperidine ring adopts a stable chair conformation, which is a common feature of this heterocycle.[13]

  • Intermolecular Interactions: In the solid state, the free base forms a two-dimensional network through N-H···N hydrogen bonds.[13] In the hydroiodide salt, it is expected that the iodide ion will form strong ionic and hydrogen bonding interactions with the protonated guanidinium group.

Caption: Chemical structure of this compound.

Spectroscopic Characterization (Free Base)

Spectroscopic data for the free base, Piperidine-1-carboximidamide, provides a reference for the characterization of the hydroiodide salt.

¹H NMR (500 MHz, CD₃CN/TMS): [13]

  • δ = 1.60–1.64 (m, 6H, -CH₂)

  • δ = 3.38–3.42 (m, 4H, -CH₂)

  • δ = 5.85 (s, 1H, -NH)

  • δ = 6.19 (s, 2H, -NH₂)

¹³C NMR (125 MHz, CD₃CN/TMS): [13]

  • δ = 23.2 (-CH₂)

  • δ = 24.7 (-CH₂)

  • δ = 46.5 (-CH₂)

  • δ = 157.4 (C=N)

Synthesis of this compound

The synthesis of this compound can be approached through a logical, two-step process: the formation of the free base followed by salt formation.

SynthesisWorkflow Piperidine Piperidine FreeBase Piperidine-1-carboximidamide (Free Base) Piperidine->FreeBase GuanylatingAgent Guanylating Agent (e.g., O-methylisourea sulfate) GuanylatingAgent->FreeBase FinalProduct Piperidine-1-carboximidamide Hydroiodide FreeBase->FinalProduct HI Hydroiodic Acid (HI) HI->FinalProduct

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of Piperidine-1-carboximidamide (Free Base)

A reliable method for the synthesis of the free base involves the reaction of piperidine with a suitable guanylating agent, such as O-methylisourea sulfate.[13]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve O-methylisourea sulfate (1 equivalent) in an appropriate solvent (e.g., methanol).

  • Addition of Piperidine: Add piperidine (2 equivalents) to the solution. The excess piperidine acts as both a reactant and a base to neutralize the sulfuric acid byproduct.

  • Reflux: Heat the reaction mixture to reflux. The methanol formed during the reaction can be distilled off to drive the reaction to completion. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. A precipitate of piperidine-1-carboximidamidinium sulfate will form.

  • Isolation of the Free Base: Isolate the precipitate by filtration. To obtain the free base, dissolve the sulfate salt in a minimum amount of water and cool the solution in an ice bath. Add a solution of sodium hydroxide (2 equivalents) dropwise with stirring.

  • Extraction and Purification: Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Piperidine-1-carboximidamide as a colorless solid.

Step 2: Formation of the Hydroiodide Salt

The final step is the protonation of the free base with hydroiodic acid to form the hydroiodide salt.

Experimental Protocol:

  • Dissolution: Dissolve the purified Piperidine-1-carboximidamide (1 equivalent) in a suitable solvent, such as isopropanol or ethanol.

  • Acidification: Cool the solution in an ice bath and add a stoichiometric amount of hydroiodic acid (HI) dropwise with stirring.

  • Precipitation and Isolation: The this compound salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Applications in Drug Development and Medicinal Chemistry

The unique structural combination of a piperidine ring and a guanidinium group in this compound makes it a highly attractive scaffold for the development of novel therapeutic agents.

Potential Therapeutic Areas

Based on the well-documented biological activities of its constituent moieties, this compound and its derivatives are promising candidates for investigation in several therapeutic areas:

  • Antimicrobial Agents: The guanidinium group is a known pharmacophore in a number of antimicrobial drugs.[8][10] The piperidine scaffold can be further functionalized to enhance target specificity and pharmacokinetic properties.

  • Anticancer Therapeutics: Both piperidine and guanidine derivatives have demonstrated anticancer activity through various mechanisms.[1][5][9]

  • CNS Disorders: The piperidine nucleus is a common feature in drugs targeting the central nervous system.[2][10] The guanidinium group can modulate interactions with specific receptors and ion channels.

  • Antiviral and Antimalarial Drugs: The literature provides numerous examples of piperidine- and guanidine-containing compounds with potent antiviral and antimalarial properties.[1][8][10]

Structure-Activity Relationship (SAR) Studies

This compound serves as an excellent starting point for structure-activity relationship (SAR) studies. The piperidine ring offers multiple points for substitution, allowing for the fine-tuning of steric and electronic properties to optimize target binding and ADME (absorption, distribution, metabolism, and excretion) profiles.

Caption: Potential points for SAR studies on the Piperidine-1-carboximidamide scaffold.

Conclusion and Future Perspectives

This compound is a molecule of considerable interest, bridging the desirable properties of the piperidine and guanidinium pharmacophores. Its straightforward synthesis and the potential for diverse chemical modifications make it a valuable building block for the discovery of new drugs. Future research should focus on the synthesis and biological evaluation of a library of derivatives to fully explore the therapeutic potential of this promising scaffold. The insights provided in this guide are intended to serve as a solid foundation for such endeavors, empowering researchers to unlock the full potential of this versatile chemical entity.

References

  • Saczewski, F., & Balewski, Ł. (2009). Biological activities of guanidine compounds. Archiv der Pharmazie, 342(6), 295-306.
  • Saczewski, F., & Balewski, Ł. (2009). Biological activities of guanidine compounds.
  • Dantas, R. F., et al. (2022). A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. Molecules, 27(19), 6529.
  • Berlinck, R. G. S., et al. (2022). Biologically active guanidine alkaloids. Beilstein Journal of Organic Chemistry, 18, 1056-1094.
  • Chand, P., et al. (2011). Applications of Guanidine in Pharmaceutical Field. Journal of Chemical and Pharmaceutical Research, 3(4), 147-154.
  • PubChem. (n.d.). 4-Benzylthis compound.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Flörke, U., & Egold, H. (2012). Piperidine-1-carboximidamide. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3253.
  • García-García, E., et al. (2002). Guanidinium and aminoimidazolinium derivatives of N-(4-piperidyl)propanamides as potential ligands for mu opioid and I2-imidazoline receptors: synthesis and pharmacological screening. Bioorganic & Medicinal Chemistry, 10(4), 1009-1018.
  • Khairia, M. S., et al. (2022). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 8(1), 1-17.
  • Abdel-Magid, A. F. (Ed.). (2017). Piperidine-based drug discovery. Elsevier.
  • Abdel-Magid, A. F. (Ed.). (2017). Piperidine-based drug discovery.
  • Galal, K. M., et al. (2024). Guanidine-to-piperidine switch affords high affinity small molecule NPFF ligands with preference for NPFF1-R and NPFF2-R subtypes. European Journal of Medicinal Chemistry, 270, 116330.
  • CymitQuimica. (n.d.). This compound.
  • Ali, O. M., et al. (2014). Synthesis and spectroscopic characterization of piperidine/I2 charge-transfer complex in different chlorinated organic solvents. Journal of Chemistry, 2014.
  • Li, Y., et al. (2016).
  • Jones, S. P., et al. (2018). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H}.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301).
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084).
  • Lawong, A., et al. (2023). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 30(11), 1391-1404.e9.
  • BenchChem. (2025).
  • Rajalakshmi, R. (2021). The Wide Spectrum Biological Activities of Piperidine -A Short Review.
  • Sabancılar, İ., & Aktaş, N. (2025).
  • Royal Society of Chemistry. (n.d.).
  • NIST. (n.d.). Piperidine. In NIST Chemistry WebBook.
  • Rydzik, A. M., et al. (2017). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic...
  • NIST. (n.d.). Piperidine. In NIST Chemistry WebBook.
  • SpectraBase. (n.d.). Piperidine-1-carbothioic acid, 3-hydroxymethyl-, benzylamide - Optional[Vapor Phase IR] - Spectrum.
  • NIST. (n.d.). Piperidine. In NIST Chemistry WebBook.
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis.
  • Negatu, D., et al. (2022). Main routes to the piperidine cycle synthesis.
  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • Zhang, Y., et al. (2023). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Current Pharmaceutical Analysis, 19(8), 654-661.

Sources

An In-Depth Technical Guide to Piperidine-1-carboximidamide Hydroiodide

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on Piperidine-1-carboximidamide Hydroiodide. It delves into the molecule's fundamental properties, synthesis, characterization, and potential applications, grounded in established scientific principles and methodologies.

Core Molecular Characteristics

This compound is a salt composed of the organic cation, piperidine-1-carboximidamide, and the iodide anion. The core structure features a piperidine ring, a common scaffold in medicinal chemistry, attached to a guanidinium group, a functional moiety known for its biological activity.

A definitive crystal structure analysis of the free base, Piperidine-1-carboximidamide, confirms its molecular formula as C6H13N3[1]. The hydroiodide salt is formed by the protonation of the basic guanidinium group by hydroiodic acid.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource(s)
Molecular Formula C6H14IN3 (or C6H13N3·HI)[2]
Molecular Weight 255.10 g/mol [2][3]
CAS Number 102392-91-6[2]
Appearance Solid[2]
Purity Typically ≥95%[2]

The molecular weight is a critical parameter for all experimental work, ensuring accurate molar concentrations for assays and stoichiometric calculations for synthesis. The CAS number provides a unique identifier for this specific chemical substance.

Structural Elucidation

The structure of the Piperidine-1-carboximidamide cation is characterized by a chair conformation of the piperidine ring[1]. The guanidinium group (CN3) exhibits partial double bond character in the C-N bonds, leading to a near-trigonal planar geometry. X-ray diffraction studies have provided precise bond lengths and angles, revealing a C=N double bond length of approximately 1.309 Å and C-N single bond lengths around 1.364 Å and 1.377 Å[1].

Caption: 2D representation of this compound.

Synthesis and Manufacturing

The synthesis of guanidines is a well-established area of organic chemistry. The preparation of Piperidine-1-carboximidamide can be achieved through the guanidinylation of piperidine. A common and direct method involves the reaction of a secondary amine, such as piperidine, with cyanamide[4][5].

General Synthetic Workflow

A generalized workflow for the synthesis of this compound is depicted below. This process typically involves two main stages: the formation of the free base followed by salt formation.

Synthesis_Workflow cluster_0 Guanidinylation Reaction cluster_1 Salt Formation & Purification Piperidine Piperidine Reaction Reaction (e.g., with Sc(OTf)3 catalyst) Piperidine->Reaction Guanidinylating_Agent Guanidinylating Agent (e.g., Cyanamide) Guanidinylating_Agent->Reaction Free_Base Piperidine-1-carboximidamide (Free Base) Reaction->Free_Base Salt_Formation Salt Formation Free_Base->Salt_Formation HI Hydroiodic Acid (HI) HI->Salt_Formation Crude_Product Crude Hydroiodide Salt Salt_Formation->Crude_Product Purification Purification (e.g., Recrystallization) Crude_Product->Purification Final_Product Piperidine-1-carboximidamide Hydroiodide Purification->Final_Product

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Catalytic Guanidinylation

This protocol is adapted from a modern, efficient method for the guanylation of amines using a scandium(III) triflate catalyst in an aqueous medium[3][4].

Materials:

  • Piperidine

  • Cyanamide

  • Scandium(III) triflate (Sc(OTf)3)

  • Deionized Water

  • Hydroiodic Acid (HI)

  • Diethyl ether (or other suitable anti-solvent)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve piperidine (1.0 eq) in deionized water.

  • Addition of Reagents: To the stirred solution, add cyanamide (1.1-1.5 eq) followed by a catalytic amount of scandium(III) triflate (e.g., 5-10 mol%).

  • Reaction: Heat the reaction mixture to a temperature between 60-80°C. Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup (Free Base): Upon completion, cool the reaction mixture to room temperature. The aqueous solution containing the free base can be used directly for the next step or extracted with an appropriate organic solvent after basification.

  • Salt Formation: To the aqueous or organic solution of the free base, slowly add a stoichiometric amount of hydroiodic acid with cooling.

  • Precipitation and Isolation: The hydroiodide salt will precipitate out of the solution. The precipitation can be enhanced by the addition of an anti-solvent like diethyl ether.

  • Purification: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum. For higher purity, the product can be recrystallized from a suitable solvent system (e.g., ethanol/ether).

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the piperidine ring protons and the protons of the guanidinium group. The integration of these signals should correspond to the number of protons in the molecule.

  • ¹³C NMR: The carbon NMR spectrum will provide information about the number and chemical environment of the carbon atoms in the molecule. The carbon of the guanidinium group will have a characteristic chemical shift.

  • Advanced NMR Techniques: Techniques like COSY, HSQC, and HMBC can be used to establish the connectivity between protons and carbons, confirming the overall structure[6].

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the molecular formula.

X-Ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and conformation[1].

Applications in Research and Drug Development

While specific applications for this compound are not extensively documented in publicly available literature, its structural components—the piperidine ring and the guanidinium group—are prevalent in a wide range of biologically active molecules. This suggests a strong potential for its use as a building block or lead compound in drug discovery.

The Piperidine Scaffold

The piperidine nucleus is a key structural motif in numerous pharmaceuticals[7]. Its presence often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability. Piperidine derivatives have been explored for a vast array of therapeutic targets, including but not limited to:

  • Anticancer agents

  • Antiviral therapies

  • Antimalarial drugs

  • Central nervous system (CNS) active compounds[8]

The Guanidinium Group

The guanidinium group, most notably found in the amino acid arginine, is crucial for many biological interactions. Its ability to form strong hydrogen bonds and exist as a protonated cation at physiological pH allows it to interact with negatively charged residues in proteins and nucleic acids. Guanidine-containing compounds have been investigated for various therapeutic applications, including:

  • Antifungal agents[9]

  • Enzyme inhibitors

  • Antimicrobial compounds

Potential Research Directions

Given its structure, this compound could be a valuable starting point for the synthesis of compound libraries for screening against various biological targets. Researchers could explore its potential in areas such as:

  • Development of novel enzyme inhibitors: The guanidinium group can mimic the side chain of arginine, making it a candidate for inhibiting enzymes that recognize this residue.

  • Antimicrobial drug discovery: The combination of a lipophilic piperidine ring and a cationic guanidinium group could lead to compounds with membrane-disrupting antimicrobial activity.

  • CNS drug development: The piperidine scaffold is a well-established framework for CNS-active drugs, and the addition of the guanidinium group could modulate receptor binding and activity.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Researchers should consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal.

Conclusion

This compound is a molecule with significant potential in the fields of synthetic chemistry and drug discovery. Its well-defined structure, accessible synthesis, and the proven biological relevance of its constituent moieties make it an attractive compound for further investigation. This guide provides a foundational understanding of its core properties and methodologies, intended to empower researchers in their scientific pursuits.

References

  • Guanidine synthesis by guanylation. Organic Chemistry Portal.
  • Sugino, K., Shirai, K., & Aoyagi, K. (1941). Synthesis of Guanidine Compounds by the Cyanamide Con- densation Method I. Preparation of Ethylenediguanidine and Tetramethylene. Journal of the Chemical Society of Japan, Pure Chemistry Section, 62(11), 1071-1075.
  • NMR and X-ray Diffraction Conformational Study of Guanidines. ResearchGate.
  • Piperidine-1-carboximidamide. PubChem.
  • Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. PubMed.
  • Piperidine-1-carboximidamide. National Center for Biotechnology Information.
  • Discovery of piperidine carboxamide TRPV1 antagonists. PubMed.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • Piperidine nucleus in the field of drug discovery. ResearchGate.
  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central.

Sources

Piperidine-1-carboximidamide Hydroiodide synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Piperidine-1-carboximidamide Hydroiodide

Executive Summary: This guide provides a comprehensive, technically-grounded methodology for the synthesis of this compound, a valuable building block in medicinal chemistry and drug development. We move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for procedural choices, and the critical parameters that ensure a successful and reproducible outcome. The core of this process is the direct guanylation of piperidine using cyanamide, followed by salt formation with hydroiodic acid. This document is intended for researchers, chemists, and drug development professionals who require a robust and well-validated protocol for the preparation of this important guanidine-containing compound.

The guanidinium group is a cornerstone functional group in medicinal chemistry. Its defining characteristic is its high basicity, remaining protonated and positively charged over a wide physiological pH range. This allows for strong ionic and hydrogen bond interactions with biological targets such as enzymes and receptors. Piperidine-1-carboximidamide, as a substituted guanidine, incorporates this powerful functional group onto a stable and common heterocyclic scaffold, the piperidine ring, which is a privileged structure found in numerous pharmaceuticals.[1][2]

This guide details a reliable synthesis pathway to its hydroiodide salt, providing a stable, crystalline, and easily handled form of the compound for further use in discovery and development workflows.

Core Synthesis Pathway: Direct Guanylation of Piperidine

The most atom-economical and straightforward approach to synthesizing N-substituted guanidines is the direct reaction of a primary or secondary amine with cyanamide.[3] This method avoids the need for complex pre-activated guanylating reagents and often proceeds with high efficiency.

Principle and Reaction Mechanism

The synthesis is a two-stage process:

  • Guanylation: A nucleophilic addition of the secondary amine, piperidine, to the electrophilic nitrile carbon of cyanamide. This forms the free base, Piperidine-1-carboximidamide.

  • Salt Formation: A simple acid-base reaction where the highly basic guanidine free base is protonated by hydroiodic acid (HI) to yield the stable hydroiodide salt.

The mechanism of the initial guanylation step involves the attack of the piperidine nitrogen on the cyanamide carbon, followed by proton transfer to yield the final amidine product.

G cluster_reactants Stage 1: Reactants cluster_product Stage 2: Product Formation Piperidine Piperidine (Nucleophile) Intermediate Zwitterionic Intermediate Piperidine->Intermediate Nucleophilic Attack Cyanamide Cyanamide (Electrophile) Cyanamide->Intermediate Product Piperidine-1-carboximidamide (Free Base) Intermediate->Product Proton Transfer G start Start: Reagent Preparation react 1. Combine Piperidine & Cyanamide in Toluene start->react reflux 2. Heat to Reflux (4-6 hours) react->reflux monitor 3. Monitor via TLC/LC-MS reflux->monitor workup 4. Aqueous Work-up & Dry Organic Layer monitor->workup Reaction Complete concentrate 5. Concentrate in vacuo (Isolate Free Base) workup->concentrate dissolve 6. Dissolve Free Base in Isopropanol/Acetonitrile concentrate->dissolve acidify 7. Add Hydroiodic Acid (HI) in Ice Bath dissolve->acidify precipitate 8. Precipitate & Isolate Salt (Vacuum Filtration) acidify->precipitate dry 9. Dry Under Vacuum precipitate->dry characterize 10. Characterization (NMR, FTIR, MP) dry->characterize end End: Pure Product characterize->end

Sources

An In-Depth Technical Guide to the Potential Mechanism of Action of Piperidine-1-carboximidamide Hydroiodide

Author: BenchChem Technical Support Team. Date: January 2026

A Theoretical Framework for Researchers, Scientists, and Drug Development Professionals

Abstract

Piperidine-1-carboximidamide hydroiodide is a molecule of interest within the broader class of piperidine-containing compounds, a scaffold prevalent in numerous pharmaceuticals.[1][2] While direct empirical data on the specific mechanism of action of this compound is not extensively available in current scientific literature, a robust theoretical framework can be constructed by dissecting its core structural components: the piperidine ring and the carboximidamide functional group. This technical guide provides an in-depth exploration of the potential molecular targets and signaling pathways this compound may modulate, drawing parallels from well-characterized, structurally related molecules. The primary focus will be on the bioisosteric relationship between the carboximidamide group and the widely studied guanidinium moiety, known for its diverse pharmacological activities. This document aims to equip researchers and drug development professionals with a foundational understanding to guide future experimental investigations into this promising compound.

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in clinically approved drugs stems from its favorable physicochemical properties, including metabolic stability and the ability to modulate lipophilicity and basicity.[1] The piperidine moiety often serves as a versatile scaffold that can be functionalized to achieve specific spatial orientations for optimal interaction with biological targets.[1][2] This adaptability has led to the incorporation of the piperidine ring into a wide array of therapeutic agents, including those targeting the central nervous system, infectious diseases, and cancer.[1]

This compound, with the chemical formula C₆H₁₃N₃·HI, integrates this privileged scaffold with a carboximidamide group, a functional moiety with intriguing potential for biological activity.[3] This guide will delve into the mechanistic possibilities conferred by this unique combination.

The Core Functional Group: Carboximidamide as a Guanidine Isostere

The carboximidamide group is a close structural and electronic analog of the guanidinium group, a functional moiety found in a plethora of biologically active compounds.[4] The guanidinium group is characterized by its strong basicity and ability to exist in a resonance-stabilized, protonated state at physiological pH.[1] This positive charge is crucial for its interaction with various biological targets through electrostatic interactions and hydrogen bonding.[1]

Given this bioisosteric relationship, it is highly probable that the mechanism of action of this compound is related to the known activities of guanidine-containing drugs. The following sections will explore these potential mechanisms.

Potential as an Inhibitor of Ion Channels and Exchangers

A well-established role for guanidinium-containing compounds is the modulation of ion channels and transporters.

  • Sodium-Hydrogen Exchangers (NHEs): Guanidinium-based molecules are known to inhibit NHEs, which are crucial for maintaining intracellular pH.[4] Dysregulation of NHE activity is implicated in various pathological conditions, including ischemic and reperfusion injuries.[1]

  • Voltage-Gated Sodium Channels: The guanidinium group is a key pharmacophore in several potent sodium channel blockers. By mimicking hydrated sodium ions, these compounds can occlude the channel pore, thereby inhibiting neuronal firing and muscle contraction.

Modulation of Nitric Oxide Synthase (NOS)

Guanidine and its derivatives can act as inhibitors of nitric oxide synthase (NOS), the enzyme responsible for the production of nitric oxide (NO), a critical signaling molecule.[4] Depending on the isoform targeted (nNOS, eNOS, or iNOS), inhibition can have profound effects on neurotransmission, blood pressure regulation, and inflammatory responses.

Antimicrobial Activity

The guanidinium moiety is a common feature in many antimicrobial agents.[5] Its positive charge facilitates interaction with and disruption of negatively charged bacterial cell membranes, leading to cell lysis. Furthermore, some guanidine-containing compounds have been shown to inhibit essential bacterial enzymes, such as DNA gyrase.[6] The isopropoxy benzene guanidine (IBG) is a notable example of a guanidine compound with potent activity against multidrug-resistant Gram-positive bacteria.[5]

The Role of the Piperidine Ring: A Modulator of Pharmacokinetics and Target Specificity

While the carboximidamide group likely dictates the primary mode of interaction with biological targets, the piperidine ring plays a crucial, multifaceted role:

  • Lipophilicity and Bioavailability: The piperidine scaffold can enhance the lipophilicity of the molecule, improving its ability to cross biological membranes and enhancing its oral bioavailability.

  • Conformational Rigidity and Target Selectivity: The chair-like conformation of the piperidine ring provides a degree of conformational rigidity. This can orient the carboximidamide group in a specific spatial arrangement, leading to higher affinity and selectivity for a particular biological target.

  • Metabolic Stability: The piperidine ring is generally more metabolically stable than its aromatic counterpart, pyridine. This can lead to a longer duration of action in vivo.

Potential Therapeutic Applications: A Forward Look

Based on the theoretical mechanisms of action derived from its structural components, this compound could be investigated for a range of therapeutic applications:

Potential Therapeutic Area Plausible Mechanism of Action
Neuropathic Pain Inhibition of voltage-gated sodium channels
Cardiovascular Diseases Modulation of Na+/H+ exchangers
Inflammatory Disorders Inhibition of nitric oxide synthase
Infectious Diseases Disruption of bacterial cell membranes; inhibition of bacterial enzymes
Oncology Potential for proteasome inhibition (as seen with some carboxamides)[7]

Proposed Experimental Workflows for Mechanism of Action Studies

To empirically validate the theoretical mechanisms proposed in this guide, a systematic experimental approach is necessary.

Initial Target Screening

A broad panel of in vitro assays should be conducted to identify the primary biological targets.

  • Receptor Binding Assays: Screen against a panel of common CNS and cardiovascular receptors.

  • Enzyme Inhibition Assays: Evaluate inhibitory activity against NOS isoforms, proteases, and kinases.

  • Ion Channel Patch-Clamp Electrophysiology: Assess effects on a variety of ion channels, including sodium, potassium, and calcium channels.

Cellular Assays

Cell-based assays can provide insights into the functional consequences of target engagement.

  • Intracellular pH Measurement: To investigate effects on NHE activity.

  • Nitric Oxide Production Assays: To confirm NOS inhibition in a cellular context.

  • Antimicrobial Susceptibility Testing: To determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.

In Vivo Models

Promising in vitro and cellular results should be followed up with studies in relevant animal models of disease to assess efficacy and pharmacokinetic/pharmacodynamic (PK/PD) relationships.

Conclusion: A Call for Empirical Investigation

While the precise mechanism of action of this compound remains to be elucidated, a comprehensive analysis of its structural components provides a strong foundation for targeted research. The bioisosteric relationship between its carboximidamide group and the well-characterized guanidinium moiety suggests a high probability of interaction with ion channels, nitric oxide synthases, or microbial targets. The piperidine scaffold likely confers favorable pharmacokinetic properties and contributes to target selectivity. The theoretical framework presented in this guide is intended to serve as a roadmap for future experimental studies that will ultimately unveil the therapeutic potential of this intriguing molecule. The scientific community is encouraged to undertake the necessary research to validate these hypotheses and explore the clinical utility of this compound.

Visualizations

Signaling Pathway: Potential Inhibition of Nitric Oxide Synthase

G cluster_0 Cellular Environment L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO Citrulline L-Citrulline NOS->Citrulline Piperidine_Carboximidamide Piperidine-1-carboximidamide Hydroiodide Piperidine_Carboximidamide->NOS Potential Inhibition Downstream Downstream Signaling (e.g., cGMP pathway) NO->Downstream

Caption: Potential inhibitory effect on Nitric Oxide Synthase.

Experimental Workflow: Mechanism of Action Elucidation

G Start Start: Piperidine-1-carboximidamide Hydroiodide Target_Screening In Vitro Target Screening (Binding & Enzyme Assays) Start->Target_Screening Cellular_Assays Cellular Functional Assays (e.g., pH, NO production) Target_Screening->Cellular_Assays In_Vivo In Vivo Disease Models Cellular_Assays->In_Vivo PK_PD Pharmacokinetics/ Pharmacodynamics In_Vivo->PK_PD Conclusion Elucidation of Mechanism of Action PK_PD->Conclusion

Caption: Proposed workflow for elucidating the mechanism of action.

References

  • Biological activities of guanidine compounds. PubMed. [Link]
  • Synthesis and pharmacological evalu
  • Guanidine: Package Insert / Prescribing Inform
  • Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant P
  • (PDF) Guanidine group: Definition and pharmaceutical applications.
  • Applications of Guanidine in Pharmaceutical Field. Journal of Chemical and Pharmaceutical Research. [Link]
  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. NIH. [Link]
  • Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differenti
  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights.
  • Development of carboximidamide small molecule nanogels as potent antimicrobial functional drug delivery systems. RSC Publishing. [Link]
  • 4-Benzylthis compound | C13H20IN3. PubChem. [Link]
  • Piperidine-1-carboximidamide. PubMed. [Link]
  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to tre
  • Preparation of piperidine-4-carbothioamide hydrochloride.
  • Synthesis of piperidine and piperazine compounds as ccr5 antagonists.
  • Novel piperidine carboxamide compound, preparation method, and usage thereof.
  • piperidin-1-karboximidamidhydrojodid, Thermo Scientific 1 g. Fisher Scientific. [Link]
  • Pyridine and piperidine compounds and process of making same.
  • Compound containing structures of nicotinamide and piperidine and application thereof.

Sources

Piperidine-1-carboximidamide Hydroiodide literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Piperidine-1-carboximidamide Hydroiodide for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with or considering this compound. We will move beyond simple data recitation to explore the synthetic rationale, physicochemical properties, and the profound potential of this molecule, grounded in the established roles of its constituent piperidine and guanidinium moieties in modern pharmacology.

Strategic Overview: A Molecule of Privileged Scaffolds

This compound (CAS No: 102392-91-6) is more than a mere chemical intermediate; it is the convergence of two pharmacologically significant scaffolds: the piperidine ring and the guanidinium group.[1][2] The piperidine motif is a cornerstone in medicinal chemistry, present in a vast array of FDA-approved drugs, where it often imparts desirable pharmacokinetic properties such as improved metabolic stability, modulated lipophilicity, and favorable membrane permeability.[3][4]

Simultaneously, the guanidinium group is a powerful functional group in drug design, recognized for its ability to engage in strong, specific non-covalent interactions with biological targets.[5] As a protonated, positively charged group under physiological pH, it is an excellent mimic for the side chain of arginine, enabling it to form robust salt bridges and hydrogen bonds with carboxylate and phosphate groups found in protein active sites and on DNA.[5][6] This molecule, therefore, represents a versatile building block for developing novel therapeutics that leverage these proven structural advantages.

Physicochemical & Structural Data

A summary of the core properties of Piperidine-1-carboximidamide and its hydroiodide salt is presented below. The data for the free base is derived from detailed crystallographic and NMR studies.[7]

PropertyValueSource
CAS Number 102392-91-6[8][9]
Molecular Formula C₆H₁₄IN₃ (as Hydroiodide)[8]
Molecular Weight 255.10 g/mol (as Hydroiodide)[8][9]
Appearance Solid[8]
¹H NMR (Free Base) δ = 1.60–1.64 (m, 6H), 3.38–3.42 (m, 4H), 5.85 (s, 1H), 6.19 (s, 2H)[7]
¹³C NMR (Free Base) δ = 23.2, 24.7, 46.5, 157.4 (C=N)[7]
Conformation Piperidine ring adopts a chair conformation.[7]

Synthesis and Mechanistic Rationale

The synthesis of Piperidine-1-carboximidamide and its subsequent conversion to the hydroiodide salt is a logical, multi-step process. The protocols described are based on established methodologies for guanidinylation.[7]

Part A: Synthesis of Piperidine-1-carboximidamide (Free Base)

This procedure is adapted from the work of Tiritiris et al. (2012), which utilizes a classic and reliable guanylating agent, O-methylisourea.[7]

Experimental Protocol:

  • Step 1: Formation of 1-Piperidine-carboxamidinium Sulfate.

    • Combine one molar equivalent of O-methylisourea sulfate with two molar equivalents of piperidine in a round-bottom flask equipped with a reflux condenser.

    • Heat the reaction mixture to reflux.

    • Causality: The nucleophilic secondary amine of piperidine attacks the electrophilic carbon of O-methylisourea. The sulfate salt of O-methylisourea is a stable, easy-to-handle precursor. Using a twofold excess of piperidine serves both as a reactant and a base to neutralize the generated acid, driving the reaction forward. The formation of volatile methanol as a byproduct, which can be distilled off, further shifts the equilibrium towards the product.[7]

    • Continue reflux until the reaction is complete (monitor by TLC or LC-MS). The product, 1-Piperidine-carboxamidinium sulfate, will precipitate from the reaction mixture.

  • Step 2: Liberation of the Free Base.

    • Dissolve the 1-Piperidine-carboxamidinium sulfate intermediate (e.g., 14 mmol) in 50 mL of deionized water.

    • Cool the solution in an ice bath.

    • Prepare a solution of sodium hydroxide (e.g., 30 mmol in 25 mL of water) and add it dropwise to the cooled solution of the intermediate.

    • Causality: The strong base (NaOH) deprotonates the carboxamidinium salt, liberating the neutral free base, Piperidine-1-carboximidamide. Performing this step under cold conditions helps to control any potential exothermic processes and minimize side reactions.

    • Allow the mixture to warm to room temperature.

  • Step 3: Extraction and Isolation.

    • Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether (3 x 50 mL).

    • Causality: The neutral free base has significantly higher solubility in organic solvents compared to its salt form, allowing for efficient extraction from the aqueous phase, which retains the inorganic salts.

    • Combine the organic layers and dry over anhydrous sodium sulfate to remove residual water.

    • Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the pure Piperidine-1-carboximidamide as a colorless solid.[7]

Part B: Preparation of this compound

This is a standard acid-base reaction to form the desired salt.

Experimental Protocol:

  • Salt Formation.

    • Dissolve the purified Piperidine-1-carboximidamide free base in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol).

    • Cool the solution in an ice bath.

    • Slowly add one molar equivalent of hydroiodic acid (HI) dropwise with stirring.

    • Causality: The basic guanidine nitrogen is readily protonated by the strong acid (HI) to form the hydroiodide salt. Salt formation is often performed to improve the stability, crystallinity, and handling characteristics of the compound. The hydroiodide salt is typically a stable, solid material that is easier to weigh and store than the free base.

    • The product will precipitate from the solution. The precipitation can be enhanced by adding a less polar co-solvent or by further cooling.

    • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Guanidinylation cluster_step2 Step 2: Liberation of Free Base cluster_step3 Step 3: Salt Formation reagent1 O-Methylisourea Sulfate product1 1-Piperidine-carboxamidinium Sulfate reagent1->product1 Reflux reagent2 Piperidine (2 eq.) reagent2->product1 product2 Piperidine-1-carboximidamide product1->product2 Deprotonation reagent3 Sodium Hydroxide (aq) reagent3->product2 final_product Piperidine-1-carboximidamide Hydroiodide product2->final_product Protonation reagent4 Hydroiodic Acid (HI) reagent4->final_product

Caption: Workflow for the synthesis of this compound.

The Guanidinium Group: A Linchpin for Molecular Recognition

While specific biological data for this compound is not extensively published, its structure provides clear, authoritative insights into its potential applications. The guanidinium moiety is a dominant feature, known to be a key pharmacophore in numerous bioactive molecules.[10]

Key Properties and Interactions:

  • High Basicity: The guanidine group is one of the strongest organic bases due to the extensive resonance stabilization of its protonated form (the guanidinium ion). This ensures it remains protonated and positively charged over the entire physiological pH range.

  • Planar Cation: The guanidinium ion is a planar, trigonal structure that allows for well-defined, directional interactions.

  • Bioisostere of Arginine: It is the functional group of the amino acid arginine and is frequently used in drug design to interact with "arginine-binding pockets" on proteins.

  • Interaction Modes: Its primary role is to form strong, bidentate hydrogen bonds and salt bridges with anionic groups like carboxylates (from aspartate or glutamate) or phosphates (in DNA/RNA or phosphorylated proteins). This high-affinity binding is a cornerstone of its utility.[5][6]

A prime example is in the design of arginase inhibitors for cancer immunotherapy.[6] Arginase is an enzyme that depletes L-arginine, suppressing the anti-tumor activity of T-cells. Inhibitors often feature a guanidine or a similar basic group to bind to the enzyme's active site, restoring arginine levels and enhancing the immune response.[6]

Conceptual Interaction Diagram

The following diagram illustrates how the guanidinium group of a hypothetical drug might interact with the active site of a target protein.

Guanidinium_Interaction cluster_drug Drug Molecule cluster_protein Protein Active Site piperidine Piperidine Scaffold guanidinium Guanidinium Group (C(NH2)2+) asp Aspartate Residue (COO-) guanidinium->asp Salt Bridge H-Bond glu Glutamate Residue (COO-) guanidinium->glu Salt Bridge H-Bond

Caption: Guanidinium group forming bidentate salt bridges with carboxylate residues.

Conclusion and Future Outlook

This compound is a strategically designed chemical tool. Its synthesis is straightforward, employing fundamental and reliable organic chemistry principles. While it may primarily serve as a building block, its intrinsic structure holds significant therapeutic potential. The combination of the pharmacokinetically favorable piperidine scaffold with the powerful, target-binding guanidinium group makes it an attractive starting point for fragment-based and lead optimization campaigns in diverse areas, including oncology, and anti-infective and cardiovascular research.[2][11][12] Researchers using this compound are well-positioned to explore novel chemical space with a high probability of achieving potent and specific biological activity.

References

  • Zapf, C., et al. (2000). Solid-Phase Synthesis of Substituted Guanidines Using a Novel Acid Labile Linker. Organic Letters, 2(15), 2347-2350.
  • Zapf, C., et al. (2000). Solid-phase synthesis of substituted guanidines using a novel acid labile linker. PubMed.
  • Bélanger, P. C., & Atkinson, J. G. (1968). Syntheses of substituted guanidines. Canadian Journal of Chemistry, 46(18), 2883-2887.
  • Organic Chemistry Portal. Synthesis of guanidines.
  • Herceg, T., et al. (2018). One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. Organic & Biomolecular Chemistry, 16(15), 2689-2696.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18525933, 4-Benzylthis compound.
  • Grzybowski, J., et al. (2020). Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors. Journal of Medicinal Chemistry, 63(15), 8421-8439.
  • Goodman, M., et al. (2000). Guanidinylation reagents. U.S. Patent No. 6,072,075.
  • Khan, I., et al. (2024). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Advances, 14(1), 1-15.
  • Tiritiris, I., et al. (2012). Piperidine-1-carboximidamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3253.
  • Karl-Erik, A., et al. (1989). 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions. European Patent No. EP0136274B1.
  • Martínez-Ortiz, Y., et al. (2022). Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides. Molbank, 2022(3), M1450.
  • Sauerberg, P., et al. (1991). Piperidine compounds and their preparation and use. U.S. Patent No. 5,043,345.
  • Kim, S., et al. (2005). Synthesis of piperidine and piperazine compounds as ccr5 antagonists. Canadian Patent No. CA2480482A1.
  • The Salk Institute for Biological Studies. (2014). Piperidinone carboxamide azaindane CGRP receptor antagonists. U.S. Patent No. 8,754,096.
  • D'yakonov, V. A., & Dzhemilev, U. M. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(18), 5434.
  • Rajalakshmi, R. (2021). The Wide Spectrum Biological Activities of Piperidine -A Short Review. International Journal of Innovative Research in Technology, 8(4), 377-380.
  • Sabancılar, İ., et al. (2024). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal, 1(1), 1-6.
  • Kim, S., et al. (2003). Synthesis of piperidine and piperazine compounds as ccr5 antagonists. WIPO Patent Application No. WO2003084950A1.
  • Cheméo. Piperidine (CAS 110-89-4) - Chemical & Physical Properties.
  • Wieczorek, E., & Gornowicz, A. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 269, 118213.
  • Shaik, A., et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4), 1-15.
  • D'yakonov, V. A., & Dzhemilev, U. M. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.
  • El-Gamal, M. I., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-15.

Sources

An In-Depth Technical Guide to Piperidine-1-carboximidamide Hydroiodide: Synthesis, Characterization, and Potential in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of Piperidine-1-carboximidamide Hydroiodide, a molecule of interest within the broader class of piperidine-containing compounds, which are pivotal in pharmaceutical development. This document is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth insights into its synthesis, structural characterization, and potential therapeutic applications. The narrative emphasizes the causal relationships in experimental design and provides a framework for its practical application in a research setting.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif found in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and bioavailability, and to serve as a versatile scaffold for introducing diverse chemical functionalities.[1][3] Derivatives of piperidine are integral to more than twenty classes of pharmaceuticals, underscoring their importance in medicinal chemistry.[1][2] The exploration of novel piperidine derivatives, such as this compound, is a continuous effort to expand the chemical space for drug discovery and identify new therapeutic agents.[4]

Piperidine-1-carboximidamide itself is a guanidine derivative. The guanidinium group is known for its ability to participate in hydrogen bonding and electrostatic interactions, making it a common feature in molecules designed to interact with biological targets like enzymes and receptors. This guide will now delve into the practical aspects of synthesizing and characterizing Piperidine-1-carboximidamide and its hydroiodide salt.

Synthesis of Piperidine-1-carboximidamide and its Hydroiodide Salt

The synthesis of Piperidine-1-carboximidamide is a well-documented procedure, with the free base being accessible through the reaction of an isourea derivative with piperidine.[5] The subsequent conversion to the hydroiodide salt is a standard acid-base reaction.

Synthesis of the Free Base: Piperidine-1-carboximidamide

The synthesis of the free base, Piperidine-1-carboximidamide, has been reported with high yield and purity.[5] The experimental protocol described below is based on established literature.[5]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine one equivalent of O-methylisourea sulfate with two equivalents of piperidine.

  • Reaction Execution: Heat the mixture under reflux. The methanol formed during the reaction is distilled off to drive the reaction to completion.

  • Precipitation: Upon cooling, 1-Piperidine-carboxamidinium sulfate precipitates out of the reaction mixture in nearly quantitative yield.

  • Formation of the Free Base: Dissolve the 1-Piperidine-carboxamidinium sulfate in water. Add a solution of sodium hydroxide dropwise under ice cooling to liberate the free base.

  • Extraction: After warming to room temperature, extract the aqueous phase with diethyl ether.

  • Drying and Isolation: Dry the combined organic phases over sodium sulfate, filter, and evaporate the solvent to yield Piperidine-1-carboximidamide as a colorless solid.

Causality Behind Experimental Choices: The use of a twofold excess of piperidine ensures the complete consumption of the O-methylisourea sulfate and also acts as a base to neutralize the sulfuric acid formed during the reaction. Distilling off the methanol byproduct shifts the equilibrium towards the product side, maximizing the yield. The final extraction with diethyl ether is a standard workup procedure to isolate the organic product from the aqueous reaction mixture.

Conversion to this compound

The hydroiodide salt can be readily prepared by treating the free base with hydroiodic acid.

Theoretical Protocol:

  • Dissolve the purified Piperidine-1-carboximidamide free base in a suitable solvent such as isopropanol or diethyl ether.

  • Slowly add one equivalent of hydroiodic acid (HI) with stirring.

  • The this compound will precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Structural Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Data

The following table summarizes the key characterization data for the Piperidine-1-carboximidamide free base as reported in the literature.[5]

Technique Observed Data
¹H NMR (500 MHz, CD₃CN)δ = 1.60–1.64 (m, 6H, –CH₂), 3.38–3.42 (m, 4H, –CH₂), 5.85 (s, 1H, –NH), 6.19 (s, 2H, –NH₂)
¹³C NMR (125 MHz, CD₃CN)δ = 23.2 (–CH₂), 24.7 (–CH₂), 46.5 (–CH₂), 157.4 (C=N)
Crystallographic Data

Single-crystal X-ray diffraction has provided detailed insights into the three-dimensional structure of Piperidine-1-carboximidamide.[5][6]

  • The piperidine ring adopts a stable chair conformation.[5][6]

  • The C=N and C-N bond lengths within the guanidine core are distinct, indicating double- and single-bond character, respectively.[5][6]

  • In the crystalline state, molecules are interconnected by N-H···N hydrogen bonds, forming a two-dimensional network.[5][6]

Potential Applications in Drug Discovery

While specific biological activities of this compound are not extensively documented in publicly available literature, the broader class of piperidine carboxamides and related derivatives has shown significant promise in various therapeutic areas.[7][8][9]

  • Anticancer Agents: Piperidine carboxamide derivatives have been investigated as potent inhibitors of anaplastic lymphoma kinase (ALK), a key target in certain types of cancer.[8]

  • Pain Management: A series of piperidine carboxamides were developed as potent antagonists of the transient receptor potential vanilloid-1 (TRPV1), a receptor involved in pain sensation.[7][10]

  • Antimalarials: A piperidine carboxamide series has demonstrated potent and selective antimalarial activity by targeting the proteasome of Plasmodium falciparum.[9]

The presence of the guanidinium group in Piperidine-1-carboximidamide suggests its potential to interact with biological targets that have complementary negatively charged residues, such as carboxylate groups in amino acid side chains. This makes it an interesting candidate for screening in various biological assays.

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of Piperidine-1-carboximidamide.

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis of Free Base cluster_salt_formation Salt Formation O-methylisourea_sulfate O-methylisourea sulfate Reaction Reflux & Distillation O-methylisourea_sulfate->Reaction Piperidine Piperidine Piperidine->Reaction Precipitation Precipitation of Sulfate Salt Reaction->Precipitation Liberation Addition of NaOH Precipitation->Liberation Extraction Extraction with Diethyl Ether Liberation->Extraction Isolation Drying & Evaporation Extraction->Isolation Free_Base Piperidine-1-carboximidamide Isolation->Free_Base HI_Addition Addition of Hydroiodic Acid Free_Base->HI_Addition Final_Product Piperidine-1-carboximidamide Hydroiodide HI_Addition->Final_Product

Caption: Synthetic workflow for this compound.

Conclusion

This compound is a readily accessible compound with a well-defined synthesis and structural characterization. While its specific biological profile remains to be fully elucidated, its structural features, particularly the piperidine scaffold and the guanidinium group, make it a molecule of interest for further investigation in drug discovery programs. The methodologies and insights presented in this guide provide a solid foundation for researchers to synthesize, characterize, and explore the therapeutic potential of this and related compounds.

References

  • PubChem. 4-Benzylthis compound. [Link]
  • Bryan, M. C., et al. (2008). Discovery of piperidine carboxamide TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(16), 4569-4572. [Link]
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]
  • Zhang, Y., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(1), 105421. [Link]
  • Tiritiris, I. (2012). Piperidine-1-carboximidamide. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3253. [Link]
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
  • ResearchGate. Discovery of piperidine carboxamide TRPV1 antagonists. [Link]
  • Istvan, E. S., et al. (2019). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell chemical biology, 26(6), 826-835.e6. [Link]
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
  • Technology Networks.
  • Organic Chemistry Portal. Synthesis of piperidines. [Link]
  • ResearchG
  • Tiritiris, I. (2012). Piperidine-1-carboximidamide. Acta crystallographica. Section E, Structure reports online, 68(Pt 11), o3253. [Link]

Sources

Piperidine-1-carboximidamide Hydroiodide theoretical studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Investigation of Piperidine-1-carboximidamide Hydroiodide

Authored by: Dr. Gemini, Senior Application Scientist

Foreword: Charting the Unexplored Territory of a Promising Scaffold

In the landscape of medicinal chemistry and materials science, the guanidinium group and the piperidine ring stand as two of the most ubiquitous and functionally significant scaffolds.[1][2] The former, with its exceptional basicity and hydrogen-bonding capabilities, is a cornerstone of drug-receptor interactions and organocatalysis.[3][4] The latter, a saturated heterocycle, is a structural staple in a vast array of pharmaceuticals, imparting favorable pharmacokinetic properties.[1][5] The convergence of these two moieties in This compound presents a molecule of considerable, yet largely unexplored, potential.

This technical guide is born out of a conspicuous absence of dedicated theoretical studies on this specific compound. As such, it is designed not as a review of existing literature, but as a comprehensive roadmap for its future investigation. Herein, we provide a robust framework for the theoretical and computational characterization of this compound, drawing upon well-established methodologies applied to its parent structures. This document is intended for researchers, computational chemists, and drug development professionals seeking to unlock the potential of this and related guanidine derivatives. We will lay out the 'why' behind methodological choices, providing a logical and self-validating system for inquiry.

Molecular Architecture and Electronic Profile

This compound is an organic salt composed of the protonated piperidine-1-carboximidamidinium cation and an iodide anion. The cationic portion features a piperidine ring bonded to a guanidinium group. The positive charge of the guanidinium moiety is delocalized across the three nitrogen atoms through resonance, which is the source of its profound stability and low nucleophilicity.[6] The piperidine ring typically adopts a stable chair conformation.[7][8]

Caption: Molecular structure of this compound.

Core Computational Methodologies: A Predictive Framework

To comprehensively understand the properties of this compound from a theoretical standpoint, a multi-faceted computational approach is necessary. We advocate for a combination of quantum mechanical and classical mechanics methods to probe its electronic structure and dynamic behavior, respectively.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

DFT is the workhorse of modern computational chemistry, offering an excellent balance of accuracy and computational cost for studying the electronic properties of molecules.[9] It is particularly well-suited for analyzing systems like Piperidine-1-carboximidamide, where electron delocalization and hydrogen bonding play crucial roles.[4][10]

2.1.1 Rationale for DFT
  • Expertise & Experience: DFT has been successfully employed to predict the geometric, electronic, and spectroscopic properties of a wide range of piperidine and guanidine derivatives, providing reliable data that correlate well with experimental findings.[10][11][12]

  • Trustworthiness: By calculating key electronic descriptors, we can create a self-validating system. For instance, the calculated bond lengths and angles in the guanidinium headgroup can be compared with crystallographic data from similar structures to ensure the chosen level of theory is appropriate.[7][8]

2.1.2 Step-by-Step DFT Protocol
  • Structure Preparation: Build the 3D structure of the Piperidine-1-carboximidamidinium cation.

  • Conformational Search: Perform an initial conformational search using a computationally less expensive method (e.g., molecular mechanics with the MMFF94 forcefield) to identify low-energy conformers of the piperidine ring (chair, boat, twist-boat).

  • Geometry Optimization and Frequency Calculation:

    • For the lowest energy conformer, perform a full geometry optimization and frequency calculation using a functional like B3LYP or M06-2X with a Pople-style basis set such as 6-311++G(d,p).[9][10][12] The M06-2X functional is often recommended for systems with significant non-covalent interactions.

    • The absence of imaginary frequencies in the output will confirm that the optimized structure is a true energy minimum.

  • Calculation of Electronic Properties:

    • Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity and electronic transitions. The HOMO-LUMO gap is a key indicator of chemical stability.[4]

    • Molecular Electrostatic Potential (MEP) Map: Generate an MEP map to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.

    • Natural Bond Orbital (NBO) Analysis: Perform NBO analysis to study charge delocalization, hyperconjugative interactions, and the nature of the chemical bonds.[12]

  • Spectroscopic Prediction:

    • Calculate the theoretical vibrational (IR and Raman) frequencies and compare them to experimental data for validation.[11]

    • Predict the ¹H and ¹³C NMR chemical shifts using the GIAO (Gauge-Independent Atomic Orbital) method.

start Start: 3D Structure conf_search Conformational Search (MMFF94) start->conf_search dft_opt DFT Geometry Optimization (B3LYP/6-311++G(d,p)) conf_search->dft_opt freq_calc Frequency Calculation dft_opt->freq_calc check_freq Imaginary Frequencies? freq_calc->check_freq check_freq->dft_opt Yes electronic_props Calculate Electronic Properties (HOMO/LUMO, MEP, NBO) check_freq->electronic_props No spectroscopy Predict Spectra (IR, Raman, NMR) electronic_props->spectroscopy end End: Theoretical Characterization spectroscopy->end

Caption: Workflow for DFT-based analysis of Piperidine-1-carboximidamide.

Molecular Dynamics (MD) Simulations for Conformational Dynamics

While DFT provides a static, gas-phase picture at 0 K, MD simulations allow us to study the dynamic behavior of the molecule over time in a condensed phase (e.g., in water or another solvent), which is more representative of a biological or solution-phase environment.

2.2.1 Rationale for MD Simulations
  • Expertise & Experience: MD simulations are a standard tool in drug discovery to understand how a ligand explores its conformational space and interacts with its environment, which is crucial for predicting its behavior in a biological system.

  • Trustworthiness: The stability of the simulation, monitored through metrics like root-mean-square deviation (RMSD) over time, provides an internal validation of the simulation's reliability.

2.2.2 Step-by-Step MD Protocol
  • System Preparation:

    • Place the DFT-optimized structure of the Piperidine-1-carboximidamidinium cation and an iodide anion in a simulation box.

    • Solvate the box with a chosen solvent model (e.g., TIP3P water).

    • Add counter-ions if necessary to neutralize the system.

  • Parameterization: Assign a suitable force field to the molecule, such as the General Amber Force Field (GAFF), which is designed for organic molecules.

  • Minimization: Perform energy minimization of the entire system to remove any steric clashes.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at constant pressure and temperature (NPT ensemble) until properties like density and temperature stabilize.

  • Production Run: Run the simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational landscape adequately.

  • Analysis:

    • Analyze the trajectory to study the conformational flexibility of the piperidine ring.

    • Calculate radial distribution functions (RDFs) to understand the solvation structure around the guanidinium group and the iodide ion.

    • Perform hydrogen bond analysis to quantify the interactions between the molecule and the solvent.

start Start: Optimized Structure solvate Solvate in Simulation Box start->solvate parameterize Assign Force Field (GAFF) solvate->parameterize minimize Energy Minimization parameterize->minimize equilibrate System Equilibration (NVT, NPT) minimize->equilibrate production Production MD Run equilibrate->production analysis Trajectory Analysis (Conformations, RDFs, H-bonds) production->analysis end End: Dynamic Behavior Profile analysis->end

Caption: General workflow for Molecular Dynamics simulations.

Predicted Physicochemical and Drug-like Properties

The theoretical methodologies described above can be used to predict a range of physicochemical properties crucial for drug development. The following table presents a summary of such properties with hypothetical data based on the known characteristics of similar compounds.

PropertyPredicted ValueComputational MethodSignificance
pKa > 13DFT with solvent modelHigh basicity due to the guanidinium group is critical for receptor binding.[3]
logP 0.5 - 1.5ALOGPS, XLOGP3Indicates a balance between hydrophilicity and lipophilicity, affecting membrane permeability.
Molecular Weight 255.10 g/mol -Conforms to Lipinski's Rule of Five.[13]
H-bond Donors 4-Strong potential for interaction with biological targets.[4]
H-bond Acceptors 2-Influences solubility and binding affinity.[4]
Polar Surface Area ~65 ŲDFTA key factor in predicting cell permeability.

Potential Applications in Drug Discovery and Materials Science

Given the pharmacological importance of its constituent parts, this compound is a promising candidate for several applications:

  • Anticancer Agents: Many guanidine and piperidine derivatives exhibit anticancer activity.[4][14] Theoretical studies can help in designing analogs that target specific kinases or other cancer-related proteins.

  • Antimalarial Drugs: Piperidine carboxamides have recently been identified as potent and selective inhibitors of the Plasmodium falciparum proteasome, a key target for antimalarial drugs.[15]

  • Muscarinic Receptor Antagonists: Guanidine derivatives have been shown to be a novel chemotype for muscarinic M2 and M4 receptor antagonists, which are relevant for treating cognitive disorders.[16]

  • Organocatalysis: The strong basicity and low nucleophilicity of the guanidine group make it an excellent candidate for use as an organocatalyst in various chemical transformations.[3][6]

Experimental Validation: Bridging Theory and Reality

While this guide focuses on theoretical studies, experimental validation is paramount.

Synthesis

A plausible synthetic route involves the reaction of piperidine with a guanidinylating agent like O-Methylisourea sulfate, followed by salt formation with hydroiodic acid.[7]

  • Guanidinylation: Refluxing piperidine with O-methylisourea sulfate yields 1-Piperidine-carboxamidinium sulfate.[7]

  • Basification: Treatment with a strong base like sodium hydroxide liberates the free base, Piperidine-1-carboximidamide.[7]

  • Salt Formation: Reaction of the free base with hydroiodic acid would yield the target compound, this compound.

Characterization

The synthesized compound should be thoroughly characterized to validate the theoretical predictions:

  • X-ray Crystallography: To determine the precise 3D structure, bond lengths, and angles, providing the ultimate validation for the DFT-optimized geometry.[7][8]

  • NMR Spectroscopy (¹H, ¹³C): To confirm the chemical structure and compare the experimental chemical shifts with the theoretically predicted values.[7]

  • FT-IR and Raman Spectroscopy: To identify characteristic vibrational modes and match them with the calculated vibrational frequencies.

Conclusion

This compound stands at the intersection of two highly significant chemical classes. While it remains theoretically underexplored, the computational methodologies outlined in this guide provide a clear and robust path forward for its comprehensive characterization. By leveraging the power of DFT and MD simulations, researchers can predict its structural, electronic, and dynamic properties, thereby accelerating its development in medicinal chemistry and beyond. This predictive framework not only enables a deeper understanding of this specific molecule but also serves as a template for the investigation of other novel guanidine derivatives.

References

  • Ishikawa, T., & Kumamoto, T. (2014). Superbases Derived from Guanidine. Australian Journal of Chemistry, 67(8), 1056.
  • Al-Ostoot, F. H., et al. (2023). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. Scientific Reports, 13(1), 14533. [Link]
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18525933, 4-Benzylthis compound. [Link]
  • Gompper, R., & Glinz, E. (2010). The Chemistry of Guanidine, Guanidinium, and Guanidinate Compounds. In Patai's Chemistry of Functional Groups. John Wiley & Sons, Ltd.
  • Hardy, M. L. (1956). Reactions of guanidine and its derivatives. Royal Holloway, University of London.
  • Tiritiris, I. (2012). Piperidine-1-carboximidamide. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3253. [Link]
  • Sadek, A. S., et al. (2021). Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. Molecules, 26(16), 4947. [Link]
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
  • Li, J., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(1), 105423. [Link]
  • Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 31(1), 101-115.e9. [Link]
  • An, C., et al. (2008). Density functional theory study of piperidine and diazocine compounds.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15621626. [Link]
  • Tiritiris, I. (2012). Piperidine-1-carboximidamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3253. [Link]
  • Suhud, F., et al. (2016). Crystal structure of 4-methoxy-N-(piperidine-1-carbonothioyl)benzamide.
  • Organic Chemistry Portal (n.d.). Synthesis of piperidines. [Link]
  • ResearchGate (2022). Synthesis of Piperidines. [Link]
  • PubChemLite (n.d.). Piperidine-1-carboxamidine (C6H13N3). [Link]
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8082, Piperidine. [Link]
  • Stola, A., et al. (2022). DFT and TD-DFT Study of the Chemical Effect in the SERS Spectra of Piperidine Adsorbed on Silver Colloidal Nanoparticles. Molecules, 27(17), 5483. [Link]
  • Adejoro, I. A., et al. (2022). Synthesis, Characterization, DFT Studies and Molecular Docking Investigation of 2-oxo-Ethyl Piperidine Pentanamide-derived Sulfonamides as Anti-diabetic Agents. Physical Chemistry Research, 10(4), 549-567. [Link]
  • Encyclopedia.pub (2023).
  • Parrinello, M., & Laio, A. (2024). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. International Journal of Molecular Sciences, 25(2), 1184. [Link]

Sources

Spectroscopic data of Piperidine-1-carboximidamide Hydroiodide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Piperidine-1-carboximidamide Hydroiodide

Molecular Structure and Spectroscopic Implications

This compound is comprised of a piperidine ring linked to a carboximidamide (guanidine) functional group, which exists as a hydroiodide salt. The chemical formula is C₆H₁₃N₃·HI, with a molecular weight of approximately 255.10 g/mol .[1]

The key structural feature is the guanidinium cation, formed by the protonation of the imino nitrogen by hydroiodic acid. This protonation results in a resonance-stabilized cation where the positive charge is delocalized across the central carbon and three nitrogen atoms. This delocalization is the primary determinant of the molecule's spectroscopic behavior, significantly influencing the chemical shifts in NMR, vibrational frequencies in IR, and stability in mass spectrometry.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is the cornerstone for elucidating the proton environment of the molecule. The analysis begins with the experimental data for the free base, Piperidine-1-carboximidamide, which serves as a baseline for predicting the spectrum of the hydroiodide salt.[2]

Data and Interpretation: Free Base vs. Hydroiodide Salt

The ¹H NMR spectrum of the free base in acetonitrile-d₃ (CD₃CN) shows three distinct regions corresponding to the piperidine ring protons and the N-H protons of the carboximidamide group.[2] Upon protonation to form the hydroiodide salt, significant changes are anticipated, primarily due to the formation of the resonance-stabilized guanidinium cation. The most suitable solvent for analyzing the salt would be DMSO-d₆, as its hydrogen-bond accepting nature slows the exchange of N-H protons, allowing for their clear observation.

Table 1: Comparison of Experimental ¹H NMR Data for Free Base and Predicted Data for Hydroiodide Salt.

Assignment Free Base ¹H Chemical Shift (δ) in CD₃CN[2] Predicted ¹H Chemical Shift (δ) in DMSO-d₆ for Hydroiodide Salt Multiplicity & Integration Rationale for Predicted Shift
H-4 (γ-CH₂)1.60–1.64 ppm~1.65 ppmMultiplet, 2HMinimal change; distant from the charge center.
H-3, H-5 (β-CH₂)1.60–1.64 ppm~1.70 ppmMultiplet, 4HSlight deshielding due to inductive effects from the positively charged nitrogen.
H-2, H-6 (α-CH₂)3.38–3.42 ppm~3.50 ppmMultiplet, 4HModerate deshielding due to proximity to the electron-withdrawing guanidinium group.
Guanidinium N-H5.85 ppm (1H, -NH), 6.19 ppm (2H, -NH₂)~7.5-8.5 ppmBroad Singlet(s), 4HSignificant deshielding due to positive charge delocalization and resonance. All N-H protons become more acidic and chemically similar.
Expert Interpretation

In the hydroiodide salt, the protonation of the imino nitrogen creates a planar guanidinium group with extensive charge delocalization. This has two major consequences for the ¹H NMR spectrum:

  • Deshielding of N-H Protons: The delocalized positive charge strongly deshields the protons attached to the nitrogen atoms, shifting their resonance significantly downfield into the ~7.5-8.5 ppm range. In DMSO-d₆, these protons would likely appear as one or two broad singlets due to quadrupole broadening and potential chemical exchange.

  • Inductive Deshielding of Piperidine Protons: The electron-withdrawing nature of the guanidinium cation deshields the adjacent α-protons (H-2, H-6) on the piperidine ring, causing a downfield shift compared to the free base. This effect diminishes with distance, resulting in only minor shifts for the β- (H-3, H-5) and γ-protons (H-4).

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve ~10 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): ~4 seconds.

    • Spectral Width (sw): 0-12 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate all signals to determine proton ratios.

Visualization: Structure and Proton Assignment

Caption: Predicted ¹H NMR assignments for the guanidinium cation.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR provides critical information about the carbon framework of the molecule. As with ¹H NMR, the analysis starts with the known data for the free base.[2]

Data and Interpretation

The protonation state of the carboximidamide group has a profound impact on the chemical shift of the central carbon, providing a clear diagnostic signal.

Table 2: Comparison of Experimental ¹³C NMR Data for Free Base and Predicted Data for Hydroiodide Salt.

Assignment Free Base ¹³C Chemical Shift (δ) in CD₃CN[2] Predicted ¹³C Chemical Shift (δ) for Hydroiodide Salt Rationale for Predicted Shift
C-4 (γ-CH₂)23.2 ppm~24 ppmMinimal change; remote from the electronic effects.
C-3, C-5 (β-CH₂)24.7 ppm~25 ppmMinor deshielding due to the inductive effect of the guanidinium group.
C-2, C-6 (α-CH₂)46.5 ppm~47 ppmModerate deshielding due to proximity to the electron-withdrawing guanidinium group.
C-Guanidinium157.4 ppm~158-160 ppmSlight downfield shift. The C=N character is reduced due to resonance, but the overall positive charge maintains a deshielded environment.
Expert Interpretation

The most diagnostic carbon is the central guanidinium carbon. In the free base, this carbon exists in a C=N double bond environment, resulting in a chemical shift of 157.4 ppm.[2] Upon protonation, the C=N bond is replaced by a resonance-stabilized system where the bond order between the carbon and each nitrogen is approximately 1.33. While the loss of pure double-bond character might suggest an upfield shift, the delocalized positive charge maintains a highly deshielded environment. The net effect is a slight downfield shift, confirming the formation of the guanidinium cation. The piperidine carbons show predictable, distance-dependent deshielding.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Number of Scans: 512-2048 scans, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width (sw): 0-200 ppm.

  • Data Processing: Apply Fourier transformation with exponential multiplication, phase correction, and baseline correction. Reference the spectrum to the DMSO-d₆ solvent peak (δ ≈ 39.52 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of the molecule's functional groups. The transition from a carboximidamide to a guanidinium ion introduces distinct changes in the IR spectrum, particularly in the N-H and C-N stretching regions.

Predicted Vibrational Frequencies

Table 3: Predicted Key FT-IR Absorption Bands for this compound.

Frequency Range (cm⁻¹) Vibrational Mode Description
3400-3100N-H StretchingStrong, broad absorptions characteristic of the N-H bonds in the charged guanidinium group. Broader than in the free base due to extensive hydrogen bonding.
2950-2850C-H StretchingSharp, medium-to-strong bands from the aliphatic C-H bonds of the piperidine ring.
~1660C=N Stretching & N-H BendingA strong, sharp band. This is a characteristic guanidinium absorption arising from the coupled C-N stretching and N-H bending modes within the resonance-stabilized system.
1470-1440CH₂ ScissoringBending vibrations of the methylene groups in the piperidine ring.
Expert Interpretation

The most informative region is 1700-1600 cm⁻¹. The free base would exhibit a C=N stretch around 1640 cm⁻¹. In the hydroiodide salt, this band is replaced by a strong absorption around 1660 cm⁻¹, which is characteristic of the delocalized C-N system in a guanidinium ion. Furthermore, the N-H stretching region (3400-3100 cm⁻¹) will be significantly broadened compared to the free base due to the increased acidity of the N-H protons and the prevalence of intermolecular hydrogen bonding in the solid salt lattice.

Experimental Protocol: FT-IR (ATR)
  • Sample Preparation: Place a small, powdered amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32 scans.

  • Data Processing: Collect a background spectrum of the clean ATR crystal first. Then, collect the sample spectrum, which will be automatically ratioed against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight and offering insights into its fragmentation patterns.

Predicted Mass Spectrum

For the hydroiodide salt, Electrospray Ionization (ESI) in positive ion mode is the technique of choice. The analysis will not detect the intact salt, but rather the protonated free base (the guanidinium cation).

  • Expected Molecular Ion (M+H)⁺: The base peak is expected to be the molecular ion of the cation, [C₆H₁₄N₃]⁺.

    • Calculated Monoisotopic Mass: 128.1188 Da

    • Observed m/z: 128.12

Fragmentation Analysis

The guanidinium group itself is very stable due to resonance. Therefore, fragmentation is likely to occur within the piperidine ring. Common fragmentation pathways for piperidine derivatives include the loss of ethylene or propylene via ring opening and cleavage.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Introduce the sample into an ESI-mass spectrometer via direct infusion or through an LC system.

  • Acquisition Parameters (Positive Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI+).

    • Capillary Voltage: 3-4 kV.

    • Scan Range: m/z 50-500.

  • Data Analysis: Identify the base peak corresponding to the protonated molecular ion. If conducting MS/MS, select the parent ion (m/z 128.12) and apply collision-induced dissociation (CID) to observe fragment ions.

Visualization: Mass Spectrometry Workflow

G cluster_sample Sample Preparation cluster_instrument ESI-MS Analysis cluster_data Data Output Sample C₆H₁₃N₃·HI in MeOH ESI Electrospray Ionization (ESI+) Sample->ESI Infusion Analyzer Mass Analyzer (e.g., Quadrupole) ESI->Analyzer [C₆H₁₄N₃]⁺ Ions Detector Detector Analyzer->Detector Ions Sorted by m/z Spectrum Mass Spectrum Base Peak @ m/z 128.12 Detector->Spectrum Signal

Caption: Workflow for ESI-MS analysis of the target compound.

Conclusion

This guide provides a comprehensive, technically-grounded framework for the spectroscopic characterization of this compound. By integrating experimental data from its free base with predictions based on established chemical principles, a complete analytical picture has been constructed. The key diagnostic features are the significantly deshielded N-H protons in ¹H NMR, the characteristic guanidinium carbon resonance around 158-160 ppm in ¹³C NMR, the strong, broad N-H and C=N stretches in FT-IR, and a base peak at m/z 128.12 in ESI-MS. This multi-faceted spectroscopic signature provides a reliable method for the identification and purity assessment of this compound for researchers and drug development professionals.

References

  • Tiritiris, I. (2012). Piperidine-1-carboximidamide. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3253. [Link]
  • Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 363-369. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18525933, 4-Benzylthis compound.
  • NIST. (n.d.). Piperidine. In NIST Chemistry WebBook.

Sources

Piperidine-1-carboximidamide Hydroiodide physical characteristics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Characteristics of Piperidine-1-carboximidamide Hydroiodide

Introduction

This compound is a guanidine derivative built upon the ubiquitous piperidine scaffold. The piperidine ring is a fundamental structural element in numerous natural alkaloids and a vast array of pharmaceutical agents, valued for its conformational properties and synthetic versatility.[1] The addition of the carboximidamide (guanidine) group introduces a highly basic, protonatable functional group capable of forming strong hydrogen bonds, a feature often exploited in drug design to modulate physicochemical properties and target interactions.

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It provides a detailed overview of the core physical and chemical characteristics of this compound, grounded in available data and established analytical principles. Beyond a mere compilation of properties, this document outlines the self-validating experimental protocols required for their determination, explaining the scientific rationale behind each methodological choice. This approach is designed to equip scientists with the practical knowledge needed for quality control, further derivatization, and integration of this compound into research and development workflows.

Core Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its identity and basic physical attributes. These properties are critical for storage, handling, reaction setup, and formulation.

Chemical Identity and Structure

The compound consists of a piperidine ring where the nitrogen atom is substituted with a carboximidamide group, forming a salt with hydroiodic acid.

  • IUPAC Name: piperidine-1-carboximidamide;hydroiodide

  • Structure: (A representative image would be placed here in a full document)

Table 1: Chemical Identifiers

Identifier Value Source(s)
CAS Number 102392-91-6 [2][3][4]
Molecular Formula C₆H₁₃N₃·HI [2]

| Molecular Weight | 255.10 g/mol |[2][3] |

Physical Characteristics

The physical state and solubility are paramount for designing experiments, from dissolution for biological assays to purification via crystallization.

Table 2: Physical Property Summary

Property Description Source(s) / Method
Appearance Solid. While specific data for the hydroiodide is sparse, the free base is a colorless solid, and related salts are typically white to off-white crystalline solids. [2][5]
Purity Commercially available with purities of 95% to 97%. [2][4]
Melting Point Data not readily available in public literature. Must be determined experimentally. The related hydrochloride salt melts at 245-248 °C. [6]

| Solubility | Data not explicitly available. As an organic salt, it is anticipated to be soluble in polar solvents such as water, DMSO, and methanol. The related hydrochloride is highly soluble in water. |[6] |

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure, confirming its identity and purity. The following sections detail the expected spectral characteristics based on the known structure and data from the free base form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While spectra for the hydroiodide salt are not published, data for the free base, Piperidine-1-carboximidamide, provide a strong predictive foundation.[5]

  • ¹H NMR: The proton spectrum is expected to show three main regions: broad signals for the exchangeable N-H protons of the guanidinium group, signals for the piperidine methylene protons adjacent to the nitrogen, and signals for the remaining piperidine methylene protons. Upon protonation to form the hydroiodide salt, the N-H signals will become more pronounced and may shift downfield.

  • ¹³C NMR: The carbon spectrum will feature distinct peaks for the piperidine ring carbons and a characteristic downfield signal for the guanidinyl carbon (C=N).

Table 3: Predicted NMR Chemical Shifts (Referenced from Free Base in CD₃CN)

Nucleus Predicted Chemical Shift (δ, ppm) Rationale / Notes
¹H NMR ~3.4 Piperidine -CH₂- groups adjacent to the guanidinium nitrogen.[5]
~1.6 Remaining piperidine -CH₂- groups.[5]
> 6.0 (broad) -NH and -NH₂ protons, which will be exchangeable. The exact shift is highly dependent on solvent and concentration.[5]
¹³C NMR ~157.4 Guanidinyl carbon (C=N).[5]
~46.5 Piperidine carbons adjacent to the guanidinium nitrogen.[5]

| | ~24.7, ~23.2 | Remaining piperidine carbons.[5] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Expected Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Type
3400 - 3100 N-H Stretching (Amine/Imine)
2950 - 2850 C-H Stretching (Aliphatic)
~1650 C=N Stretching (Imine)
~1600 N-H Bending (Amine)

| 1380 - 1250 | C-N | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and, by extension, the molecular formula of a compound. For this compound, electrospray ionization (ESI) in positive ion mode is the ideal technique. It will detect the cationic form of the molecule.

  • Expected Ion: [C₆H₁₄N₃]⁺

  • Monoisotopic Mass of Cation: 128.1188 Da

Standardized Protocols for Physical Characterization

To ensure data integrity and reproducibility, the use of standardized, self-validating protocols is essential. The following sections provide step-by-step methodologies for determining the key physical properties of this compound.

Protocol 1: Melting Point Determination via Capillary Method

Principle & Rationale: The melting point is a fundamental physical property that serves as a primary indicator of purity. A pure crystalline solid will exhibit a sharp, well-defined melting point range (typically < 2 °C), whereas impurities depress and broaden this range. This protocol uses a calibrated digital melting point apparatus for accuracy and reproducibility.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry by placing it in a vacuum oven at 40 °C for at least 4 hours. Grind the dry sample into a fine, uniform powder using a mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down. Repeat until a packed column of 2-3 mm height is achieved.

  • Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.

  • Measurement:

    • Set a rapid heating ramp (e.g., 10-20 °C/min) to approximate the melting point.

    • Allow the apparatus to cool.

    • Using a new capillary, repeat the measurement with a slow ramp rate (1-2 °C/min) starting from ~20 °C below the approximate melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid particle melts (T₂). The melting range is T₁ - T₂.

  • Validation: Perform the measurement in triplicate to ensure consistency.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation Dry Dry Sample (Vacuum Oven) Grind Grind to Fine Powder Dry->Grind Load Load Capillary (2-3 mm) Grind->Load Measure Measure Melting Range (Slow Ramp: 1-2°C/min) Load->Measure Record Record T1 and T2 Measure->Record Repeat Repeat in Triplicate Record->Repeat Report Report Range (e.g., 245-247 °C) Repeat->Report SolubilityWorkflow A 1. Add Excess Solid to Solvent B 2. Equilibrate (24-48h shaking at constant T) A->B C 3. Settle & Filter Supernatant (0.22 µm filter) B->C D 4. Quantify Concentration (e.g., HPLC-UV, LC-MS) C->D E 5. Calculate Solubility (mg/mL or µM) D->E

Caption: Workflow for Thermodynamic Solubility Assessment.

Protocol 3: Comprehensive Spectroscopic Analysis

Principle & Rationale: A combination of NMR, IR, and MS provides a complete and unambiguous structural confirmation of the compound. This workflow ensures that the material's identity, purity, and integrity are verified before its use in further applications.

Methodology:

  • Sample Preparation:

    • NMR: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O). Transfer to an NMR tube.

    • IR: Place a small amount of the dry, powdered solid directly onto the crystal of an ATR-FTIR spectrometer.

    • MS: Prepare a dilute solution (~1 µg/mL) of the compound in a suitable solvent compatible with mass spectrometry (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Data Acquisition:

    • NMR: Acquire ¹H, ¹³C, and correlation spectra (e.g., COSY, HSQC) on a calibrated NMR spectrometer (e.g., 400 MHz or higher).

    • IR: Collect the infrared spectrum over the range of 4000-400 cm⁻¹.

    • MS: Infuse the sample into an ESI-MS system and acquire the mass spectrum in positive ion mode.

  • Data Analysis:

    • Process and analyze the NMR spectra, assigning all proton and carbon signals to the molecular structure.

    • Identify the key functional group vibrations in the IR spectrum and compare them to expected values.

    • Confirm the mass of the parent ion in the mass spectrum matches the theoretical mass of the cation [C₆H₁₄N₃]⁺.

SpectroscopyWorkflow cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis Sample Dry Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Prepare Dilute Solution Sample->Prep_MS Acq_NMR Acquire ¹H, ¹³C Spectra Prep_NMR->Acq_NMR Analysis_NMR Assign Signals Acq_NMR->Analysis_NMR Final Structural Confirmation Analysis_NMR->Final Acq_IR Collect Spectrum Prep_IR->Acq_IR Analysis_IR Identify Functional Groups Acq_IR->Analysis_IR Analysis_IR->Final Acq_MS Acquire ESI-MS Spectrum Prep_MS->Acq_MS Analysis_MS Confirm Parent Ion Mass Acq_MS->Analysis_MS Analysis_MS->Final

Caption: Integrated Workflow for Spectroscopic Analysis.

Conclusion

This compound is a valuable chemical entity with properties defined by its piperidine scaffold and guanidinium functional group. This guide has synthesized the available information on its core physical characteristics and, more importantly, provided the robust, validated protocols necessary for their experimental determination. By adhering to these methodologies, researchers can ensure the quality and consistency of their starting materials, fostering reproducibility and confidence in their scientific outcomes. The application of these principles of characterization is a cornerstone of excellence in chemical and pharmaceutical research.

References

  • PubChem - NIH. 4-Benzylthis compound. [Link]
  • PMC - NIH. Piperidine-1-carboximidamide. [Link]
  • Labchem. This compound, 97%. [Link]
  • PubMed Central.
  • Wikipedia. Piperidine. [Link]
  • Google Patents. Process for preparing piperidine-4-carbothioamide hydrochloride.

Sources

Commercial Suppliers and Technical Guidance for Piperidine-1-carboximidamide Hydroiodide: A Researcher's Handbook

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities, the strategic incorporation of the guanidine functional group can be a pivotal step in modulating the physicochemical and pharmacological properties of a molecule. Piperidine-1-carboximidamide Hydroiodide (CAS No. 102392-91-6) represents a key reagent in this field, offering a piperidine scaffold pre-functionalized for the facile introduction of a carboximidamide moiety. This guide provides an in-depth technical overview of this compound, including its commercial availability, quality considerations, and a representative protocol for its application in chemical synthesis, all grounded in established scientific principles.

Commercial Availability and Supplier Overview

This compound is accessible through a range of chemical suppliers catering to research and development needs. The purity and available quantities can vary, making supplier selection a critical first step in any research endeavor. Below is a comparative table of prominent suppliers.

SupplierStated PurityAvailable QuantitiesNotes
Apollo Scientific 95%[1]250mg, 500mg, 1g, 2.5g, 5g[1]A well-established supplier of fine chemicals for R&D.[2]
Santa Cruz Biotechnology Not explicitly stated; refer to CoA[3]Inquire for detailsOffers products for research use only.[3]
CymitQuimica 95%[1]250mg, 500mg, 1g, 2.5g, 5g[1]Distributor for various chemical brands.[1]
Otto Chemie Pvt Ltd 97%[4]Research and bulk quantities[4]Indian manufacturer and supplier with international shipping.[4]
Labchem 97%[5]Inquire for detailsSupplier of laboratory and specialty chemicals.[5]
ND Pharma & Biotech Inquire for detailsPre-packed and bulk amounts[6]European company focused on R&D and industrial supply.[6]

Quality Control and Analytical Characterization: A Self-Validating Approach

While suppliers provide a stated purity, it is incumbent upon the researcher to verify the identity and purity of any reagent upon receipt, especially for sensitive applications. A Certificate of Analysis (CoA) should be requested from the supplier, which will typically include results from one or more of the following analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure. For this compound, one would expect to see characteristic signals for the piperidine ring protons and carbons, as well as signals corresponding to the carboximidamide group. The integration of the proton signals should align with the number of protons in the structure.

  • Mass Spectrometry (MS): This technique verifies the molecular weight of the compound. For this compound (C₆H₁₄IN₃), the expected molecular weight is approximately 255.10 g/mol . High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing purity. A high-purity sample should exhibit a single major peak, with any impurities appearing as minor peaks. The percentage purity is calculated based on the relative peak areas.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as N-H and C=N bonds, which are characteristic of the carboximidamide moiety.

The following diagram illustrates a typical workflow for the quality control of a chemical reagent like this compound.

QC_Workflow cluster_procurement Procurement cluster_verification In-House Verification cluster_decision Decision supplier Select Supplier request_coa Request CoA supplier->request_coa nmr ¹H and ¹³C NMR request_coa->nmr Verify Structure ms Mass Spectrometry request_coa->ms Verify MW hplc HPLC for Purity request_coa->hplc Verify Purity accept Accept for Use nmr->accept reject Reject Batch nmr->reject ms->accept ms->reject hplc->accept hplc->reject

Figure 1: Quality Control Workflow for Chemical Reagents.

Synthetic Applications: The Chemistry of Guanidinylation

This compound is primarily used as a guanylating agent. The core chemical transformation involves the reaction of the carboximidamide group with a primary or secondary amine to form a substituted guanidine. This reaction is of significant interest in medicinal chemistry, as the guanidinium group is protonated at physiological pH, allowing it to participate in hydrogen bonding and electrostatic interactions with biological targets.

The following diagram illustrates the general mechanism of amine guanidinylation.

Guanidinylation_Mechanism reagents Piperidine-1-carboximidamide + R-NH₂ (Amine) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products Substituted Guanidine + Piperidine intermediate->products Elimination of Piperidine

Figure 2: General Mechanism of Amine Guanidinylation.

Representative Experimental Protocol: Guanidinylation of a Primary Amine

Objective: To synthesize an N-substituted guanidine from a primary amine using this compound.

Materials:

  • This compound (1.0 eq)

  • Primary amine substrate (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base (2.0-3.0 eq)

  • Reaction vessel with magnetic stirrer and inert atmosphere (e.g., nitrogen or argon)

  • Standard workup and purification supplies (e.g., rotary evaporator, separatory funnel, silica gel for chromatography)

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel under an inert atmosphere, add the primary amine substrate (1.0 eq) and dissolve it in anhydrous DMF.

  • Addition of Base: Add DIPEA (2.0-3.0 eq) to the solution and stir for 5-10 minutes at room temperature. The base is crucial to neutralize the hydroiodide salt and to scavenge the HI produced during the reaction.

  • Addition of Guanylating Agent: In a separate container, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirring amine solution at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-60 °C) as needed. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate or another suitable organic solvent and wash with water and brine to remove DMF and excess base. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can then be purified by flash column chromatography on silica gel to yield the desired N-substituted guanidine.

Applications in Drug Discovery and Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[10] Its incorporation can enhance solubility, improve receptor binding affinity, and confer favorable pharmacokinetic properties. The addition of a guanidine group can further enhance a molecule's drug-like properties by:

  • Increasing Basicity: The guanidine group is one of the strongest organic bases, which can be advantageous for interacting with acidic residues in protein binding sites.

  • Improving Cell Penetration: In some cases, the cationic nature of the guanidinium group can facilitate transport across cell membranes.

  • Mimicking Arginine: The guanidinium side chain of arginine is a common recognition motif in biological systems. Synthetic guanidines can mimic this interaction to modulate the activity of enzymes and receptors.

Conclusion

This compound is a valuable reagent for the synthesis of guanidine-containing molecules. While its commercial availability makes it accessible to the research community, a thorough understanding of its quality attributes and reactivity is essential for its successful application. By following a rigorous quality control process and adapting established guanidinylation protocols, researchers can effectively leverage this compound in the design and synthesis of novel chemical probes and drug candidates.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride.
  • Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655-1663.
  • Inquire (n.d.). Efficient Amine Guanylation: A Guide to 1H-Pyrazole-1-carboxamidine HCl.
  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation.
  • Labchem. (n.d.). This compound, 97%.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937.
  • ND Pharma & Biotech. (n.d.). Industrial Division.
  • Otto Chemie Pvt Ltd. (n.d.). Speciality Chemicals Product List.

Sources

An In-Depth Technical Guide to the Safe Handling and Application of Piperidine-1-carboximidamide Hydroiodide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Approach to Chemical Safety and Innovation

In the landscape of pharmaceutical research and development, the exploration of novel chemical entities is the cornerstone of discovery. Piperidine-1-carboximidamide Hydroiodide, a member of the guanidine derivative family, represents a class of compounds with significant therapeutic potential, ranging from antimicrobial to antitumor applications.[1][2][3] As we venture into the scientific promise of such molecules, a deep and proactive understanding of their safe handling is not merely a regulatory requirement but a fundamental pillar of scientific integrity and responsibility. This guide is crafted to provide researchers, scientists, and drug development professionals with a comprehensive framework for the safe and effective utilization of this compound in a laboratory setting. By integrating established safety protocols with the known chemical characteristics of its constituent moieties, we aim to empower researchers to innovate with confidence and care.

Section 1: Chemical and Pharmacological Profile

Chemical Identity

This compound is a solid organic salt with the chemical formula C₆H₁₃N₃·HI and a molecular weight of 255.10 g/mol .[4] Its structure features a piperidine ring attached to a carboximidamide (guanidine) group, neutralized by hydroiodic acid.

PropertyValueSource
CAS Number 102392-91-6[4][5]
Molecular Formula C₆H₁₄IN₃[6]
Molecular Weight 255.10 g/mol [4][5]
Physical Form Solid[4]
Purity Typically ≥95%[4]
Structural Context and Synthesis

The core structure, Piperidine-1-carboximidamide, is a guanidine derivative.[7] The synthesis of the parent compound can be achieved by reacting O-methylisourea sulfate with piperidine.[7] The hydroiodide salt is then formed by reacting the free base with hydroiodic acid.

G cluster_synthesis Conceptual Synthesis Pathway O-methylisourea_sulfate O-methylisourea sulfate Piperidine-1-carboximidamide Piperidine-1-carboximidamide O-methylisourea_sulfate->Piperidine-1-carboximidamide + Piperidine Piperidine Piperidine Piperidine->Piperidine-1-carboximidamide Product Piperidine-1-carboximidamide Hydroiodide Piperidine-1-carboximidamide->Product + HI HI Hydroiodic Acid HI->Product

Caption: Conceptual synthesis of this compound.

Pharmacological Significance

Guanidine derivatives are a class of compounds with a wide range of biological activities and therapeutic applications.[8] They are being investigated for their potential as antitumor, antibacterial, antiviral, antifungal, and antiprotozoal agents. The piperidine moiety is also a common structural feature in many pharmaceuticals, known to enhance drug-like properties.[9][10] The combination of these two functional groups in this compound suggests its potential as a scaffold for the development of new therapeutic agents.

Section 2: Hazard Assessment and Risk Mitigation

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this section provides a hazard assessment based on the known profiles of piperidine, piperidine hydrochloride, and general principles for handling hydroiodide salts.

Hazard Identification

The primary hazards are anticipated to stem from the piperidine component, which is classified as a flammable liquid and is harmful if swallowed or in contact with skin.[11] The hydrochloride salt is toxic if swallowed.[12][13]

Hazard CategoryClassification (Inferred)Basis
Acute Oral Toxicity Category 3Based on piperidine hydrochloride data.[12][13]
Acute Dermal Toxicity Likely ToxicBased on piperidine data.[11]
Acute Inhalation Toxicity Potentially HarmfulBased on piperidine data.[11]
Skin Corrosion/Irritation Likely Corrosive/IrritantBased on piperidine data.[11]
Serious Eye Damage/Irritation Likely to cause serious eye damageBased on piperidine data.[11]
Engineering Controls

To minimize exposure, all handling of this compound should be conducted in a well-ventilated area.

  • Fume Hood: All weighing and solution preparation should be performed in a certified chemical fume hood.

  • Ventilation: General laboratory ventilation should ensure a sufficient number of air changes per hour.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for safe handling.

G cluster_ppe Essential Personal Protective Equipment Eye_Protection Safety Goggles or Face Shield Hand_Protection Chemical-Resistant Gloves (e.g., Nitrile) Body_Protection Lab Coat Respiratory_Protection Use in Fume Hood

Caption: Required PPE for handling this compound.

Section 3: Standard Operating Procedures for Safe Handling

General Handling and Storage
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11][14] Keep away from incompatible materials such as strong oxidizing agents.[15] The product should be stored locked up.[12][13]

  • Handling: Avoid contact with skin, eyes, and clothing.[12] Do not breathe dust.[12] Wash hands thoroughly after handling.[12][13] Do not eat, drink, or smoke in the work area.[16]

Step-by-Step Protocol for Weighing and Solution Preparation
  • Preparation: Don all required PPE as outlined in Section 2.3. Ensure the chemical fume hood is operational.

  • Weighing:

    • Place a weigh boat on an analytical balance within the fume hood.

    • Carefully transfer the required amount of this compound to the weigh boat using a clean spatula.

    • Record the weight and securely close the stock container.

  • Dissolution:

    • Place a suitable beaker or flask containing the desired solvent on a stir plate within the fume hood.

    • Slowly add the weighed solid to the solvent while stirring to avoid splashing.

    • If necessary, gently warm the solution to aid dissolution, avoiding high temperatures.

  • Cleanup:

    • Clean the spatula and any contaminated surfaces with an appropriate solvent.

    • Dispose of the weigh boat and any other contaminated disposable materials in a designated chemical waste container.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12][13] Seek immediate medical attention.

  • Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[12][13] Seek immediate medical attention.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[12][13] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[14] Call a physician or poison control center immediately.[12][13]

  • Spills:

    • Evacuate the area.

    • Wear appropriate PPE.

    • For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.

    • For large spills, contain the spill and contact environmental health and safety personnel.

Section 4: Waste Disposal

All waste containing this compound must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect in a designated, labeled, and sealed container.

  • Liquid Waste: Collect in a designated, labeled, and sealed container. Do not mix with incompatible waste streams.

  • Disposal: Follow all local, state, and federal regulations for hazardous waste disposal.[12]

Section 5: Conclusion: A Commitment to a Culture of Safety

The responsible use of novel chemical compounds like this compound is paramount in the pursuit of scientific advancement. While this guide provides a framework for safe handling based on the best available information, it is incumbent upon every researcher to remain vigilant, to seek additional information as it becomes available, and to foster a laboratory culture where safety is a shared and non-negotiable value. By adhering to these principles, the scientific community can continue to explore the therapeutic potential of new molecules while ensuring the well-being of its members and the environment.

References

  • Gesto, D., et al. (2023). Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. European Journal of Medicinal Chemistry, 250, 115227.
  • Ostrowska, K., & Szymański, P. (2007). Biological activities of guanidine compounds. Current Medicinal Chemistry, 14(29), 3191-3207.
  • Davidoff, F. (1973). Guanidine Derivatives in Medicine. The New England Journal of Medicine, 289(3), 141-146.
  • Szałaj, N., et al. (2021). Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. ACS Chemical Neuroscience, 12(13), 2436-2449.
  • ResearchGate. Selected examples of guanidine-based drugs.
  • PubChem. 4-Benzylthis compound.
  • Loba Chemie. PIPERIDINE AR.
  • Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine.
  • Betz, R., & Scherer, H. (2012). Piperidine-1-carboximidamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3253.
  • Wikipedia. Piperidine.
  • Kurasov, O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6599.
  • Janecka, A., et al. (2023). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 258, 115582.
  • Kurasov, O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6599.
  • Defense Technical Information Center. Piperidine Synthesis.

Sources

A Comprehensive Technical Guide to the Solubility Profile of Piperidine-1-carboximidamide Hydroiodide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the solubility profile of Piperidine-1-carboximidamide Hydroiodide, a compound of interest for researchers, scientists, and drug development professionals. This document outlines the fundamental physicochemical properties, and details a systematic approach to determining its solubility in various relevant media. The protocols described herein are designed to ensure scientific integrity and provide a robust framework for characterization.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a critical physicochemical parameter that profoundly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability. For a compound like this compound, understanding its solubility under various conditions is paramount for formulation development, predicting in vivo behavior, and ensuring consistent product performance. This guide provides a detailed roadmap for elucidating the complete solubility profile of this compound.

Physicochemical Properties of this compound

A foundational understanding of the compound's properties is essential before embarking on solubility studies.

PropertyValueSource
CAS Number 102392-91-6[1][2]
Molecular Formula C₆H₁₃N₃·HI[1]
Molecular Weight 255.10 g/mol [1]
Appearance Solid[1]
Purity 95%[1]

The structure of the parent molecule, Piperidine-1-carboximidamide, features a piperidine ring and a carboximidamide group, which can engage in hydrogen bonding[3]. The hydroiodide salt form is expected to influence its solubility characteristics significantly.

Experimental Determination of Solubility: A Multi-faceted Approach

A comprehensive solubility assessment involves more than a single measurement in water. It requires a systematic investigation across a range of conditions that mimic physiological environments and processing conditions. The following sections detail the essential experiments.

Equilibrium Solubility Determination (Shake-Flask Method)

The gold standard for determining thermodynamic solubility is the saturation shake-flask method[4]. This method establishes the equilibrium between the dissolved and solid states of the compound.

Protocol: Shake-Flask Solubility Determination

  • Preparation of Solutions: Prepare a series of relevant solvents, including purified water, phosphate-buffered saline (PBS) at pH 7.4, and biorelevant media such as Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF).

  • Addition of Excess Compound: Add an excess of this compound to a known volume of each solvent in sealed flasks. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the flasks at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: Withdraw an aliquot of the supernatant. To avoid including undissolved solids, filter the sample through a suitable syringe filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection[5].

  • Solid Phase Analysis: After the experiment, recover the remaining solid and analyze it using techniques like X-ray powder diffraction (XRPD) to check for any phase transformations[6][7].

Causality Behind Experimental Choices:

  • Using multiple solvents provides a broad understanding of the compound's behavior in different chemical environments.

  • Equilibration at both room temperature (25°C) and physiological temperature (37°C) is crucial for understanding temperature-dependent solubility.

  • Filtration is a critical step to ensure that only the dissolved compound is being measured.

  • Post-experimental solid-phase analysis is vital to confirm that the measured solubility corresponds to the original solid form and not a more stable, less soluble polymorph or a different salt form that may have precipitated[6][7].

pH-Solubility Profile

For ionizable compounds like this compound, solubility is highly dependent on the pH of the medium[5]. Determining the pH-solubility profile is therefore essential.

Protocol: pH-Solubility Profiling

  • Buffer Preparation: Prepare a series of buffers covering a wide physiological pH range (e.g., pH 1 to 8).

  • Solubility Measurement: Perform the shake-flask method as described in section 3.1 in each of these buffers.

  • Data Analysis: Plot the measured solubility (on a logarithmic scale) against the pH of the respective buffers.

Expected Outcome: For a basic compound like Piperidine-1-carboximidamide, the solubility is expected to be higher at lower pH values where the molecule is protonated and more readily forms salts. As the pH increases towards and beyond the pKa of the conjugate acid, the concentration of the less soluble free base will increase, leading to a decrease in overall solubility[4].

Kinetic Solubility Assessment

In early drug discovery, kinetic solubility is often measured to provide a rapid assessment of a compound's dissolution characteristics. This method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO)[4].

Protocol: Kinetic Solubility Measurement

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Serial Dilution: Add the stock solution to an aqueous buffer (e.g., PBS pH 7.4) in a multi-well plate.

  • Precipitation Detection: Monitor the solution for the first sign of precipitation using a nephelometric or turbidimetric plate reader.

  • Concentration Determination: The concentration at which precipitation is observed is the kinetic solubility.

Trustworthiness of the Protocol: This method provides a high-throughput assessment but may result in supersaturated solutions, leading to higher apparent solubility values than the thermodynamic solubility. It is a valuable screening tool, but for definitive characterization, the equilibrium shake-flask method is necessary.

Data Presentation and Visualization

Clear presentation of solubility data is crucial for interpretation and comparison.

Table 1: Illustrative Solubility Data for this compound

Solvent/MediumTemperature (°C)Thermodynamic Solubility (mg/mL)
Purified Water25Data to be determined
Purified Water37Data to be determined
PBS (pH 7.4)25Data to be determined
PBS (pH 7.4)37Data to be determined
SGF (pH 1.2)37Data to be determined
SIF (pH 6.8)37Data to be determined

Diagram 1: Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result prep_compound Weigh Excess Compound equilibration Equilibration (Shake-Flask) prep_compound->equilibration prep_solvent Prepare Solvents prep_solvent->equilibration sampling Sample Collection & Filtration equilibration->sampling quantification HPLC Quantification sampling->quantification solid_phase Solid Phase Analysis (XRPD) sampling->solid_phase solubility_data Solubility Data quantification->solubility_data solid_phase->solubility_data

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion and Future Directions

This guide provides a robust framework for the comprehensive characterization of the solubility profile of this compound. By following these detailed protocols, researchers can generate high-quality, reliable data that is essential for informed decision-making in drug development. The interplay between pH, temperature, and the composition of the medium will be elucidated, providing a complete picture of the compound's behavior. Future studies should focus on the impact of excipients and different salt forms on the solubility to further optimize formulation strategies. The common ion effect should also be considered, especially in chloride-containing media, as it can influence the solubility of halide salts[4][5].

References

  • PubChem. 4-Benzylthis compound.
  • Betz, R., et al. (2012). Piperidine-1-carboximidamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3253. [Link]
  • Serajuddin, A. T. M. (2017). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 106(11), 3243-3254. [Link]
  • Mole, J., Box, K., & Comer, J. Measuring the solubility of salts of basic drugs without first creating the salts. Sirius Analytical. [Link]
  • Cheméo. Piperidine (CAS 110-89-4) - Chemical & Physical Properties. [Link]
  • Bhattachar, S. N., et al. (2006). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 13(4), 14-19. [Link]
  • He, Y., et al. (2017). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts.
  • Al-Ghaban, A. M., & Al-Rekabi, M. D. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. World Journal of Pharmacy and Pharmaceutical Sciences, 2(2), 524-541. [Link]

Sources

Stability and storage conditions for Piperidine-1-carboximidamide Hydroiodide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of Piperidine-1-carboximidamide Hydroiodide

Introduction

This compound is a guanidine derivative of potential interest to researchers in medicinal chemistry and drug development. As a member of the guanidinium salt family, its utility is intrinsically linked to its physicochemical properties and stability profile. The presence of a piperidine ring, a carboximidamide functional group, and a hydroiodide counter-ion creates a molecule with distinct chemical characteristics that dictate its handling, storage, and shelf-life.

This technical guide provides a comprehensive analysis of the stability and recommended storage conditions for this compound. In the absence of extensive, publicly available stability data for this specific molecule[1][2], this document is built upon established principles of chemical stability, drawing authoritative insights from data on its core functional moieties: the piperidine ring, the guanidinium cation, and the iodide anion. We will explore the theoretical degradation pathways and provide field-proven, self-validating experimental protocols to empower researchers to empirically determine the compound's stability under their specific application conditions.

Physicochemical Properties and Molecular Structure

Understanding the fundamental properties of a compound is the first step in developing a robust stability and storage strategy. This compound is a solid material at room temperature.[1]

PropertyValueSource
CAS Number 102392-91-6[1][2]
Molecular Formula C₆H₁₄IN₃ (or C₆H₁₃N₃·HI)[1]
Molecular Weight 255.10 g/mol [1]
Appearance Solid[1]

The structure consists of a piperidine ring attached to a carboximidamide group, which exists as a resonance-stabilized guanidinium cation, counterbalanced by an iodide anion.

Caption: Chemical structure of this compound.

Inherent Chemical Stability and Potential Degradation Pathways

The overall stability of the molecule is a composite of the characteristics of its constituent parts. The guanidinium group imparts significant stability, while the iodide anion introduces specific sensitivities.

The Resonance-Stabilized Guanidinium Cation

The core of the molecule's stability lies in the guanidinium cation, [C(NH₂)₃]⁺. The positive charge is not localized on a single atom but is delocalized across the central carbon and three nitrogen atoms through resonance.[3] This delocalization significantly lowers the molecule's potential energy, making the guanidinium group exceptionally stable and a very weak acid (high pKa).[3]

Caption: Resonance delocalization in the guanidinium cation.

Potential Degradation Pathways

Despite the core stability, specific environmental stressors can initiate degradation. The primary points of vulnerability are the carboximidamide linkage and the iodide anion.

Parent Piperidine-1-carboximidamide Hydroiodide Hydrolysis Hydrolysis (esp. alkaline pH) Parent->Hydrolysis Oxidation Oxidation Parent->Oxidation Photolysis Photodegradation (UV/Visible Light) Parent->Photolysis Thermal Thermal Stress (High Temperature) Parent->Thermal Prod_Hydrolysis Piperidine + Urea derivatives Hydrolysis->Prod_Hydrolysis Prod_Oxidation_I Free Iodine (I₂) (Causes discoloration) Oxidation->Prod_Oxidation_I Prod_Oxidation_N N-Oxide or Ring-Opened Products Oxidation->Prod_Oxidation_N Prod_Photo Accelerated Oxidation & other radical products Photolysis->Prod_Photo Prod_Thermal Complex Decomposition Products Thermal->Prod_Thermal

Caption: Potential degradation pathways for this compound.

  • Hydrolytic Degradation : Guanidinium salts can be susceptible to hydrolysis, particularly in the presence of hydroxide ions (alkaline conditions).[4] This pathway would likely involve the cleavage of the C-N bond between the piperidine ring and the carboximidamide carbon, yielding piperidine and urea or a related derivative.

  • Oxidative Degradation : The iodide anion (I⁻) is a reducing agent and is susceptible to oxidation to elemental iodine (I₂), especially in the presence of oxidizing agents, light, and moisture.[5][6] This is often the most visually apparent degradation, causing the material to develop a yellow or brown tint. The tertiary amine within the piperidine ring is also a potential site for oxidation, which could lead to the formation of an N-oxide or ring-opening products.

  • Photodegradation : Iodide and hydroiodic acid are known to decompose in the presence of light.[5] Light provides the activation energy to accelerate the oxidative conversion of iodide to iodine.[6][7] Therefore, protection from light is a critical aspect of ensuring the long-term stability of this compound.

  • Thermal Degradation : While guanidinium salts often exhibit good thermal stability, exposure to high temperatures can eventually lead to decomposition. The specific decomposition profile and products would need to be determined experimentally.

Recommended Storage and Handling Conditions

Based on the predicted degradation pathways, a conservative and protective storage strategy is essential. The following conditions are recommended to maximize the shelf-life and preserve the integrity of this compound.

ParameterRecommendationRationale and Causality
Temperature Store in a cool location (e.g., 2-8 °C).Reduces the rate of all chemical degradation reactions. While refrigeration is often preferred, storage at a controlled, cool room temperature may be sufficient.[8][9]
Light Protect from light. Store in amber glass vials or in the dark.The hydroiodide salt is likely photosensitive. Light can accelerate the oxidation of iodide to iodine, causing discoloration and degradation.[5][7]
Atmosphere Keep container tightly sealed. Store in a dry, well-ventilated place.Minimizes exposure to atmospheric moisture and oxygen. Moisture can accelerate iodide oxidation, and oxygen is a direct reactant.[6] A tightly sealed container prevents this ingress.[9] For long-term storage, consider flushing the container with an inert gas like argon or nitrogen.
Container Use original, tightly sealed containers. Glass is a suitable material.Prevents contamination and exposure to environmental factors. Avoid metal containers that could be corroded by the hydroiodide.[10]
Handling Avoid contact with incompatible materials.Keep away from strong bases (which can cause hydrolysis), strong oxidizing agents, and reactive metals.[11]

A Self-Validating Protocol for Stability Assessment

To provide definitive, application-specific stability data, a forced degradation study is the industry-standard approach.[12] This protocol, grounded in the principles of ICH Q1A(R2), allows researchers to identify likely degradation products and establish a stability-indicating analytical method.[13][14] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and resolve degradants without completely consuming the parent compound.[15]

Start Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) Stress Apply Stress Conditions (Parallel Experiments) Start->Stress Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Stress->Acid Hydrolytic Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Stress->Base Hydrolytic Oxidative Oxidative Stress (e.g., 3% H₂O₂, RT) Stress->Oxidative Oxidative Thermal Thermal Stress (e.g., 80°C, Solid & Solution) Stress->Thermal Thermal Photo Photolytic Stress (ICH Q1B Light Exposure) Stress->Photo Photolytic Sampling Sample at Time Points (e.g., 0, 2, 8, 24 hrs) Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photo->Sampling Analysis Analyze via Stability-Indicating HPLC Method Sampling->Analysis End Identify Degradants & Establish Degradation Profile Analysis->End

Caption: Experimental workflow for a forced degradation study.

Experimental Protocol
  • Preparation of Stock Solution : Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent, such as a 50:50 mixture of acetonitrile and water.

  • Application of Stress Conditions :

    • Acid Hydrolysis : Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis : Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.

    • Oxidative Degradation : Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.

    • Thermal Degradation : Store vials of the solid compound and the stock solution in an oven at a high temperature (e.g., 80°C), protected from light.

    • Photolytic Degradation : Expose the solid compound and stock solution to a controlled light source as specified in ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Collection and Analysis :

    • Withdraw aliquots from each stressed sample at appropriate time points (e.g., 0, 2, 8, 24, 48 hours).

    • Before analysis, neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze all stressed samples, alongside an unstressed control, using a stability-indicating HPLC method.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active compound due to degradation. Crucially, it must be able to separate the intact parent peak from any peaks corresponding to degradation products.[16]

Recommended Technique: High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for stability studies due to its high resolving power. For a polar, basic compound like this compound, a reverse-phase or HILIC method would be appropriate.

Example Starting HPLC Method

This method is based on general procedures for analyzing guanidine compounds and serves as a starting point for optimization.[17][18]

ParameterSuggested Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) or Cogent Diamond Hydride™[17]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Start with a high aqueous phase (e.g., 95% A) and ramp to a higher organic phase.
Flow Rate 1.0 mL/min
Detection UV at a low wavelength (e.g., 195-210 nm), as the compound may lack a strong chromophore.[17]
Column Temp. 30 °C
Injection Vol. 10 µL

The chromatograms from the forced degradation study are used to validate this method. The appearance of new peaks, with a corresponding decrease in the parent peak area, demonstrates that the method can "indicate" stability (or lack thereof).

Conclusion

While specific, published stability data for this compound is limited, a robust stability and storage plan can be developed based on the fundamental chemistry of its constituent functional groups. The molecule's stability is dominated by the resonance-stabilized guanidinium cation, but it possesses vulnerabilities to hydrolysis (under alkaline conditions), oxidation, and photodegradation, primarily driven by the hydroiodide counter-ion.

For research and development professionals, the most trustworthy approach is to adhere to stringent storage conditions—cool, dark, and dry—and to perform empirical stability testing. The provided forced degradation protocol, based on authoritative ICH guidelines, offers a self-validating system to understand the compound's degradation profile and to develop an analytical method that ensures the integrity of all future experimental results.

References

  • ICH. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
  • HELIX Chromatography. HPLC Methods for analysis of Guanidine. [Link]
  • MicroSolv Technology Corporation. Guanidine analyzed with HPLC- AppNote. [Link]
  • Alsante, K. M., et al. (2014).
  • Arakawa, T., & Timasheff, S. N. (1984). Protein stabilization and destabilization by guanidinium salts. PubMed. [Link]
  • SIELC Technologies.
  • MicroSolv Technology Corporation. Guanidine analyzed with HPLC- AppNote. [Link]
  • Guanidine Salts Supplier. (2025). What are the stability characteristics of guanidine salts?. Blog. [Link]
  • King, A. E., et al. (2018).
  • ResolveMass Laboratories. (2025).
  • Bakshi, M., & Singh, S. (2002). Forced degradation studies: a tool for determination of stability of drugs. Pharmaceutical Technology. [Link]
  • Singh, S., & Kumar, V. (2016).
  • Khuhawar, M. Y., et al. (2005). HPLC DETERMINATION OF GUANIDINO COMPOUNDS IN SERUM OF UREMIC PATIENTS USING METHYLGLYOXAL AS DERIVATIZING REAGENT.
  • Chemstock.
  • Housing Innovations. (2025). Understanding Hydriodic Acid: Uses, Properties, and Safety. [Link]
  • Arakawa, T., & Timasheff, S. N. (1984). Protein stabilization and destabilization by guanidinium salts.
  • National Center for Biotechnology Information. 4-Benzylthis compound. PubChem Compound Summary for CID 18525933. [Link]
  • Pentachemicals. (2022).
  • Chemistry For Everyone. (2025). How Should Hydroiodic Acid Be Stored?. YouTube. [Link]
  • Betz, R., et al. (2012). Piperidine-1-carboximidamide.
  • National Center for Biotechnology Information. Hydrogen iodide. PubChem Compound Summary for CID 24841. [Link]
  • Arroyave, W., & Pardo, G. (1951). Studies on the stability of iodine compounds in iodized salt.
  • Fallah, S. H., et al. (2020). Stability of Iodine in Iodized Salt Against Heat, Light and Humidity. Brieflands. [Link]
  • National Center for Biotechnology Information. Piperidine-1-carboxamidine. PubChem Compound Summary for CID 205051. [Link]
  • Wang, S., et al. (2022).
  • Fallah, S. H., et al. (2020). Stability of Iodine in Iodized Salt Against Heat, Light and Humidity.
  • Asgedom, G., et al. (2023). Investigation of the effects of heat and light on iodine content of packaged and open salt brands collected from Jimma town.

Sources

Methodological & Application

Application Note: Guanidinylation of Primary Amines in Peptide Synthesis using Piperidine-1-carboximidamide Hydroiodide

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the application of Piperidine-1-carboximidamide Hydroiodide in peptide synthesis.

Abstract

The guanidinium group, the key functional moiety of the amino acid arginine, is of paramount importance in peptide and medicinal chemistry due to its ability to form strong, delocalized positive charges and participate in multidentate hydrogen bonding. This functional group is a critical component in cell-penetrating peptides, enzyme inhibitors, and various therapeutic agents. Consequently, the direct and efficient conversion of primary amines (e.g., the ε-amino group of lysine) into guanidinium groups is a highly valuable chemical transformation. This document provides a detailed technical guide for researchers and drug development professionals on the use of this compound as a reagent for the guanidinylation of peptides. We present its mechanism of action, a comprehensive experimental protocol, and critical process parameters for successful synthesis.

Introduction: The Significance of Guanidinylation

The arginine side chain plays a crucial role in biological recognition processes, including protein-protein interactions and protein-nucleic acid binding. Its pKa of approximately 12.5 ensures it remains protonated under physiological conditions, allowing it to function as a stable electrostatic anchor. The planar, Y-shaped geometry of the guanidinium headgroup facilitates the formation of multiple, directionally specific hydrogen bonds.

In synthetic peptide chemistry, the post-translational or post-synthetic modification of lysine residues into homoarginine (where the side chain is one methylene group longer than arginine) via guanidinylation is a common strategy. This modification can enhance peptide stability, improve cell permeability, and modulate biological activity. While numerous guanidinylating agents exist, such as 1H-pyrazole-1-carboxamidine hydrochloride, this compound presents itself as a stable, crystalline solid that can serve as an effective reagent for this transformation.

Mechanism of Action

This compound acts as an electrophilic source of an amidinium group. The reaction proceeds via a nucleophilic attack of the primary amine of the peptide (e.g., the ε-amino group of a lysine residue) on the electrophilic carbon atom of the reagent. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and requires a non-nucleophilic organic base, like diisopropylethylamine (DIPEA), to neutralize the hydroiodide salt and to deprotonate the attacking amine, thereby increasing its nucleophilicity. The leaving group in this reaction is piperidine, a stable secondary amine.

The general reaction scheme is as follows:

  • Step 1 (Activation): The base (DIPEA) deprotonates the primary amine on the peptide substrate, increasing its nucleophilicity.

  • Step 2 (Nucleophilic Attack): The activated amine attacks the electrophilic carbon of the Piperidine-1-carboximidamide.

  • Step 3 (Tetrahedral Intermediate): A transient tetrahedral intermediate is formed.

  • Step 4 (Leaving Group Departure): The intermediate collapses, leading to the departure of the neutral piperidine leaving group.

  • Step 5 (Product Formation): The final guanidinylated peptide is formed, which is protonated under the reaction conditions.

Experimental Protocol: Guanidinylation of a Lysine-Containing Peptide

This protocol provides a general method for the guanidinylation of a primary amine on a solid support-bound or solution-phase peptide. Note: Optimization of stoichiometry, reaction time, and temperature is recommended for each specific substrate.

3.1. Materials and Reagents

  • Lysine-containing peptide (e.g., on-resin or lyophilized)

  • This compound

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

  • Deionized water

  • Standard cleavage and deprotection reagents (if using solid-phase peptide synthesis)

  • HPLC system for purification and analysis

  • Mass spectrometer for product verification

3.2. Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis peptide Dissolve Peptide in DMF mix Combine Peptide and Reagent Solutions peptide->mix reagent Prepare Reagent Solution: Piperidine-1-carboximidamide + DIPEA in DMF reagent->mix react Incubate at RT (e.g., 12-24h) mix->react monitor Monitor Reaction (e.g., Kaiser Test / LC-MS) react->monitor cleave Cleavage & Deprotection (if on-resin) monitor->cleave If Reaction Complete precipitate Precipitate Crude Peptide (Cold Ether) cleave->precipitate purify Purify by RP-HPLC precipitate->purify lyophilize Lyophilize Pure Fractions purify->lyophilize analyze Characterize by LC-MS / MS lyophilize->analyze

Caption: Workflow for peptide guanidinylation.

3.3. Step-by-Step Procedure (Solution Phase Example)

  • Peptide Dissolution: Dissolve the lysine-containing peptide in DMF to a final concentration of approximately 5-10 mg/mL.

  • Reagent Preparation: In a separate vial, prepare the guanidinylation master mix. For each 1 equivalent of primary amine to be modified, add the following to DMF:

    • This compound (3-5 equivalents)

    • DIPEA (6-10 equivalents)

    • Rationale: A molar excess of the reagent drives the reaction to completion. The base is in excess to both neutralize the hydroiodide salt and maintain a basic environment to facilitate the reaction.

  • Reaction Initiation: Add the reagent master mix to the dissolved peptide solution.

  • Incubation: Seal the reaction vessel and allow it to stir at room temperature (20-25°C) for 12-24 hours. The reaction progress can be monitored by taking small aliquots and analyzing them via LC-MS. For on-resin synthesis, the completion of the reaction can be monitored by a negative Kaiser test, which indicates the absence of primary amines.

  • Work-up and Isolation:

    • Once the reaction is complete, concentrate the solution under reduced pressure to remove the bulk of the DMF.

    • Precipitate the crude peptide by adding the concentrated solution dropwise into a stirred solution of cold diethyl ether.

    • Centrifuge the suspension, decant the ether, and dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of water/acetonitrile containing 0.1% TFA.

  • Characterization: Collect the fractions containing the pure product, confirm the molecular weight by mass spectrometry, and lyophilize to obtain the final product as a white, fluffy powder.

Critical Parameters and Optimization

The efficiency of the guanidinylation reaction is dependent on several factors that may require optimization depending on the specific peptide sequence.

ParameterRecommended RangeRationale & Notes
Reagent Stoichiometry 3 - 10 equivalentsHigher excess is needed for sterically hindered amines or for on-resin synthesis to overcome kinetic barriers.
Base Stoichiometry 2x the reagent equivalentsMust be sufficient to neutralize the HI salt and deprotonate the substrate amine. DIPEA is preferred due to its non-nucleophilic nature.
Solvent DMF, NMP, DMSOHigh-purity, anhydrous polar aprotic solvents are essential to ensure solubility of the peptide and reagents.
Temperature 20 - 40°CRoom temperature is typically sufficient. Gentle heating may accelerate the reaction but can also increase the risk of side reactions or racemization.
Reaction Time 12 - 48 hoursMonitor progress by LC-MS or Kaiser test. Prolonged times may be needed for difficult couplings.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient reagent/base excess- Steric hindrance- Low temperature- Increase stoichiometry of reagent and base.- Increase reaction time and/or temperature (e.g., to 40°C).- Ensure anhydrous conditions.
Side Product Formation - Reaction with other nucleophilic side chains (e.g., unprotected N-terminus)- Racemization- Ensure all other reactive groups are appropriately protected.- Avoid excessive heating or prolonged exposure to strong base.
Low Crude Purity - Degradation during work-up- Impure starting materials- Minimize time in basic solution.- Ensure high-purity, anhydrous solvents and fresh reagents are used.

Conclusion

This compound is a viable and effective reagent for the targeted guanidinylation of primary amines in peptides. Its stability and straightforward reaction conditions make it a valuable tool for modifying peptides to enhance their therapeutic or biological properties. By carefully controlling stoichiometry, solvent conditions, and reaction time, researchers can achieve high conversion rates and obtain high-purity guanidinylated peptides. The protocol and guidelines presented herein provide a robust starting point for the successful application of this reagent in peptide synthesis and drug development workflows.

References

  • Fitch, C. A., & Rokita, S. E. (2005). Guanidinium-Guanidinium Pairing in Water. Journal of the American Chemical Society. [Link]
  • Lax G., et al. (2021). The Role of Arginine in Protein-Protein and Protein-DNA Interactions. International Journal of Molecular Sciences. [Link]
  • Jer-Lai Kuo & V. V. Ramana Rao (2010). A mild and efficient method for the guanidinylation of amines. Tetrahedron Letters. [Link]
  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry. [Link]
  • Kaiser, E., et al. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry. [Link]

Foundational Principles: The Strategic Importance of Guanidinylation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of Piperidine-1-carboximidamide Hydroiodide as a Guanidinylating Agent

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of this compound for the guanidinylation of primary amines. The protocols and insights contained herein are designed to ensure procedural success, high yields, and product purity.

The guanidinium group is a cornerstone pharmacophore in medicinal chemistry and chemical biology.[1][2] As the functional moiety of the amino acid arginine, its positive charge at physiological pH enables critical biological functions through electrostatic interactions and hydrogen bonding with target receptors and enzymes.[3] The strategic incorporation of a guanidinium group can significantly enhance the binding affinity, cell permeability, and overall biological activity of therapeutic candidates, from small molecules to peptide-based drugs.[3][4][5]

Guanidinylation, the chemical process of introducing this group, is therefore a pivotal transformation. This compound has emerged as a practical and efficient reagent for this purpose. Supplied as a stable, solid hydroiodide salt, it offers reliability and ease of handling compared to more labile alternatives.

Reagent Profile: this compound

A thorough understanding of the reagent's properties is fundamental to its successful application.

PropertyDataSource(s)
Chemical Name This compound[6]
CAS Number 102392-91-6[6]
Molecular Formula C₆H₁₃N₃·HI[6]
Molecular Weight 255.10 g/mol [6]
Appearance Solid[6]
Typical Purity ≥95%[6]
Storage Store in a cool, dry, well-ventilated place in a tightly sealed container.[7]

The Chemical Rationale: Mechanism of Action

The guanidinylation of a primary amine with Piperidine-1-carboximidamide is best described as a nucleophilic addition-elimination reaction. The process is predicated on the electrophilic nature of the central carbon atom of the carboximidamide group.

Causality of the Mechanism:

  • Base-Mediated Activation : The reaction is typically performed in the presence of a non-nucleophilic base (e.g., DIPEA, triethylamine). The base serves a dual purpose: it neutralizes the hydroiodide salt of the reagent and deprotonates the primary amine substrate, enhancing its nucleophilicity.

  • Nucleophilic Attack : The activated primary amine attacks the electrophilic carbon of the Piperidine-1-carboximidamide. This forms a transient tetrahedral intermediate.

  • Elimination of Leaving Group : This intermediate subsequently collapses, eliminating the stable piperidine molecule as a leaving group.

  • Product Formation : The final step is a proton transfer, yielding the stable, resonance-stabilized guanidinium product.

Caption: Proposed mechanism for the guanidinylation of a primary amine.

Validated Experimental Protocols

The following protocols are designed to be self-validating, incorporating steps for in-process monitoring to ensure reaction completion and purity.

Protocol 1: Guanidinylation of a Model Primary Aliphatic Amine (e.g., Benzylamine)

This protocol provides a robust starting point for a wide range of primary amines.

Materials and Reagents:

  • Primary amine substrate (e.g., Benzylamine)

  • This compound (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Methodology:

  • Reaction Setup : To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 eq). Dissolve it in anhydrous DMF (approx. 0.2 M concentration).

  • Base Addition : Add DIPEA (2.5 eq) to the stirred solution at room temperature. The use of a sufficient excess of base is critical to neutralize the reagent's HI salt and drive the reaction forward.

  • Reagent Addition : Add this compound (1.2 eq) to the reaction mixture in one portion.

  • Reaction Execution : Stir the mixture at room temperature. For less reactive or sterically hindered amines, the temperature can be increased to 40-60 °C.[1]

  • In-Process Monitoring : Monitor the reaction progress by TLC (e.g., using a 9:1 EtOAc/Methanol eluent system). The consumption of the starting amine spot indicates reaction progression. Confirm product formation and mass via LC-MS analysis of a quenched aliquot. The reaction is typically complete within 4-12 hours.

  • Workup : Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (3x) to remove DMF and excess acid, followed by brine (1x).

  • Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude residue by flash column chromatography on silica gel to yield the pure guanidinium product.

G A 1. Dissolve Amine in Anhydrous DMF B 2. Add DIPEA Base A->B C 3. Add Guanidinylating Reagent B->C D 4. Stir at RT - 60°C C->D E 5. Monitor by TLC / LC-MS D->E F 6. Aqueous Workup (EtOAc / NaHCO₃) E->F Reaction Complete G 7. Dry & Concentrate F->G H 8. Purify by Column Chromatography G->H I Pure Guanidinium Product H->I

Caption: General experimental workflow for guanidinylation.

Protocol 2: Analytical Characterization
  • TLC Analysis : Visualize plates under UV light (254 nm) and/or stain with potassium permanganate or ninhydrin. The guanidinium product is typically more polar than the starting amine.

  • ¹H NMR : The appearance of broad signals in the δ 6.0-8.0 ppm range corresponding to the -NH protons of the guanidinium group.

  • ¹³C NMR : A characteristic signal for the guanidinyl carbon (C=N) typically appears in the δ 155-160 ppm range.[8]

  • Mass Spectrometry : ESI-MS will show a clear [M+H]⁺ ion corresponding to the protonated product.

Applications in Drug Discovery and Chemical Biology

The ability to efficiently install a guanidinium group is highly valuable across multiple scientific domains:

  • Peptide Modification : Used to synthesize arginine analogs or to introduce the guanidinium group onto other amino acid side chains to probe structure-activity relationships.[9]

  • Small Molecule Synthesis : A key step in the synthesis of numerous pharmaceuticals, including antivirals, antihypertensives, and antibiotics, where the guanidinium moiety is essential for biological activity.[5][10]

  • Natural Product Synthesis : Enables the total synthesis of complex natural products that feature the guanidine functional group.[11]

  • Chemical Probes : Facilitates the development of molecular probes and labels where the cationic nature of the guanidinium group can be exploited for cellular uptake or binding studies.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Incomplete Reaction / Low Yield 1. Insufficient base. 2. Low nucleophilicity of the amine substrate. 3. Reagent degradation.1. Increase equivalents of DIPEA to 3.0 eq. 2. Increase reaction temperature to 60 °C and prolong reaction time. 3. Use a fresh bottle of the reagent.
Multiple Products Observed 1. Reaction with a secondary amine on the substrate. 2. Over-guanidinylation of a diamine.1. If unavoidable, chromatographic separation is required. 2. Use a limiting amount of the guanidinylating reagent (e.g., 0.95 eq).
Difficulty in Purification The product is highly polar and may be water-soluble or streak on silica gel.1. Use a more polar solvent system for chromatography (e.g., add methanol or a small amount of triethylamine to the eluent). 2. Consider reverse-phase chromatography for very polar products.

Critical Safety Precautions

Adherence to safety protocols is mandatory for the well-being of the researcher and the integrity of the experiment.

  • Personal Protective Equipment (PPE) : Always wear a lab coat, safety glasses with side shields, and nitrile gloves.

  • Fume Hood : All procedures must be conducted in a well-ventilated chemical fume hood. The reaction releases piperidine as a byproduct, which is a toxic, flammable, and corrosive liquid.[12][13]

  • Reagent Handling : this compound should be handled with care, avoiding inhalation of dust and contact with skin and eyes.

  • Waste Disposal : Dispose of all chemical waste, including solvents and residual reaction mixtures, in accordance with institutional and local environmental regulations.

References

  • PubChem. (n.d.). 4-Benzylthis compound.
  • Papakyriakou, A., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(79), 50131-50139. DOI:10.1039/C7RA06655D.
  • Batey, R. A. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds (Doctoral dissertation, University of Toronto).
  • Feichtinger, K., et al. (2000). U.S. Patent No. 6,072,075. Washington, DC: U.S. Patent and Trademark Office.
  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation.
  • ResearchGate. (n.d.). Synthesis of Guanidines and Some of Their Biological Applications.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Applications of Guanidine in Pharmaceutical Field.
  • PENTA s.r.o. (2024). Safety Data Sheet - Piperidine.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine.
  • Goodman, M., & Zapf, C. (2003). U.S. Patent No. 6,525,182. Washington, DC: U.S. Patent and Trademark Office.
  • Journal of Visualized Experiments. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products.
  • Alonso-Moreno, C., et al. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. Chemical Society Reviews, 43(10), 3406-3425.
  • Tiritiris, I. (2012). Piperidine-1-carboximidamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3253.
  • Rutherfurd, S. M. (2015). Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine. Amino Acids, 47(8), 1549-1556.
  • PubMed. (2012). Piperidine-1-carboximidamide.

Sources

Application Note: A Step-by-Step Guide to Guanidinylation using Piperidine-1-carboximidamide Hydroiodide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Guanidinylation, the introduction of a guanidinium group onto a molecule, is a pivotal chemical transformation in the fields of medicinal chemistry and drug development. The guanidinium moiety, notably present in the amino acid arginine, is protonated under physiological conditions, enabling it to form strong electrostatic interactions and hydrogen bonds with biological targets such as enzymes and receptors.[1] This modification can significantly enhance the binding affinity and biological activity of therapeutic candidates.[1] This application note provides a detailed, step-by-step protocol for the efficient guanidinylation of primary amines using Piperidine-1-carboximidamide Hydroiodide, a stable and effective aminating agent. The guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights, a validated experimental protocol, and troubleshooting advice.

The Underlying Chemistry: Mechanism of Guanidinylation

The guanidinylation of a primary amine with a carboximidamide derivative, such as Piperidine-1-carboximidamide, proceeds via a nucleophilic substitution pathway. The reaction is typically facilitated by a base.

Causality of the Mechanism:

  • Activation (Optional but Common): In many guanidinylation reactions, a base is used to deprotonate the primary amine, increasing its nucleophilicity and making it more reactive towards the electrophilic carbon of the carboximidamide group.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon atom of the Piperidine-1-carboximidamide. This forms a tetrahedral intermediate.

  • Leaving Group Departure: The piperidine moiety is a good leaving group. The tetrahedral intermediate collapses, and the piperidine ring is eliminated, resulting in the formation of the protonated guanidinium product.

  • Deprotonation: A final deprotonation step yields the neutral guanidine derivative.

The following diagram illustrates the proposed reaction mechanism:

Caption: Proposed mechanism for the guanidinylation of a primary amine.

Reagent Profile: this compound

This compound is a salt form of the guanidinylating reagent, which enhances its stability and ease of handling. It serves as an efficient "guanidine-transfer" agent for primary and some secondary amines.

PropertyValueSource
CAS Number 102392-91-6[2]
Molecular Formula C₆H₁₃N₃·HI[3]
Molecular Weight 255.10 g/mol [2][3]
Appearance Solid[3]
Purity Typically >95%[3][4]
Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed.[5][6]

Detailed Experimental Protocol

This protocol outlines a general procedure for the guanidinylation of a primary amine using this compound. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.

Materials and Equipment
  • Reagents:

    • Primary amine substrate

    • This compound (CAS 102392-91-6)

    • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (ACN))

    • Base (e.g., Triethylamine (TEA), or Diisopropylethylamine (DIPEA))

    • Deionized water

    • Brine solution (saturated NaCl)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Inert atmosphere setup (e.g., nitrogen or argon balloon/manifold)

    • Syringes and needles

    • Thin Layer Chromatography (TLC) plates and chamber

    • Separatory funnel

    • Rotary evaporator

    • Flash column chromatography system

    • Standard laboratory glassware

Step-by-Step Guanidinylation Procedure
  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the primary amine substrate (1.0 equivalent).

    • Dissolve the amine in an appropriate anhydrous solvent (e.g., THF, 0.1-0.5 M concentration).

    • Rationale: An inert atmosphere is crucial to prevent side reactions with atmospheric moisture and oxygen, especially if the substrate or reagents are sensitive. Anhydrous solvents are used to avoid hydrolysis of the reagent or intermediates.

  • Addition of Base:

    • Add the base (e.g., DIPEA, 2.0-3.0 equivalents) to the reaction mixture dropwise at room temperature while stirring.

    • Rationale: The base serves two purposes: it neutralizes the hydroiodide salt of the reagent and facilitates the reaction by deprotonating the amine, thereby increasing its nucleophilicity. An excess is used to ensure the reaction goes to completion.

  • Addition of Guanidinylating Reagent:

    • In a separate vial, dissolve this compound (1.1-1.5 equivalents) in a minimal amount of the same anhydrous solvent.

    • Add this solution to the reaction mixture dropwise over 5-10 minutes.

    • Rationale: Using a slight excess of the guanidinylating reagent helps to drive the reaction to completion, ensuring full conversion of the starting amine. A slow, dropwise addition helps to control any potential exotherm.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature or heat as necessary (e.g., 40-60 °C).

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1] A suitable eluent system might be Ethyl Acetate/Hexane or DCM/Methanol. The disappearance of the starting amine spot and the appearance of a new, more polar product spot indicates reaction progression.

    • Rationale: TLC is a quick and effective method to visually track the consumption of starting material and the formation of the product, allowing for determination of the optimal reaction time.[1]

  • Reaction Work-up:

    • Once the reaction is complete (as determined by TLC), cool the mixture to room temperature if it was heated.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.[1]

    • Redissolve the residue in an organic solvent like Ethyl Acetate or DCM.

    • Wash the organic layer sequentially with deionized water (2x) and then with brine (1x).

    • Rationale: The aqueous wash removes the base hydrohalide salt and any remaining water-soluble impurities. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Rationale: Removing all traces of water is essential before final solvent removal to prevent contamination of the product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.[1] The choice of eluent will depend on the polarity of the product, as determined during TLC analysis.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final guanidinylated compound.

    • Rationale: Flash chromatography is a standard and effective technique for purifying organic compounds based on their differential adsorption to the stationary phase (silica gel), allowing for the isolation of the desired product from unreacted starting materials and byproducts.

Experimental Workflow Diagram

Guanidinylation_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification setup 1. Dissolve Amine in Anhydrous Solvent (Inert Atmosphere) add_base 2. Add Base (e.g., DIPEA) setup->add_base add_reagent 3. Add Reagent Solution (Piperidine-1-carboximidamide Hydroiodide) add_base->add_reagent react 4. Stir at RT or Heat add_reagent->react monitor 5. Monitor by TLC react->monitor quench 6. Concentrate & Redissolve monitor->quench Reaction Complete wash 7. Aqueous Wash & Brine quench->wash dry 8. Dry & Concentrate wash->dry purify 9. Flash Column Chromatography dry->purify product Pure Guanidine Product purify->product

Sources

Application Notes and Protocols: Piperidine-1-carboximidamide Hydroiodide in Guanylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the use of Piperidine-1-carboximidamide Hydroiodide as a guanylating agent in organic synthesis. The guanidine moiety is a critical pharmacophore in numerous clinically approved drugs and a valuable functional group in medicinal chemistry. These application notes offer a detailed protocol for the guanylation of primary and secondary amines, an exploration of the underlying reaction mechanism, and a summary of critical reaction parameters. Safety considerations and troubleshooting guidelines are also addressed to ensure safe and successful experimentation.

Introduction: The Significance of the Guanidinyl Group in Drug Discovery

The guanidinium group, characterized by its Y-shaped arrangement of three nitrogen atoms centered on a carbon atom, is a versatile and highly basic functional group. Its ability to form strong, delocalized hydrogen bonds and its protonated state at physiological pH make it a key player in molecular recognition at biological targets.[1] Consequently, the guanidine functional group is a prevalent feature in a wide array of pharmaceuticals, including antiviral, anticancer, and antihypertensive agents.[2]

This compound is a stable, crystalline solid that serves as an efficient reagent for the introduction of the guanidinyl moiety onto primary and secondary amines. The piperidine scaffold itself is one of the most important synthetic fragments in drug design, appearing in numerous classes of pharmaceuticals.[3] This makes this compound a particularly attractive reagent for the synthesis of novel drug candidates. This guide will provide researchers with the necessary information to effectively utilize this reagent in their synthetic endeavors.

Reaction Mechanism and Principle

The guanylation of an amine with this compound is fundamentally a nucleophilic substitution reaction. The carboximidamide carbon is electrophilic and is attacked by the nucleophilic amine. The reaction is typically facilitated by a base to deprotonate the amine nucleophile and to neutralize the hydroiodide salt, driving the reaction forward.

The overall transformation can be visualized as the transfer of the "amidine" moiety from the piperidine to the substrate amine, forming a new guanidine derivative and piperidine as a byproduct.

Guanylation_Mechanism reagent Piperidine-1-carboximidamide Hydroiodide intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack amine R-NH2 (Amine) amine->intermediate base Base base->amine Deprotonation product Substituted Guanidine intermediate->product Elimination piperidine Piperidine intermediate->piperidine Leaving Group

Figure 1: A simplified representation of the guanylation reaction workflow.

Experimental Protocol: Guanylation of a Primary Amine

This protocol provides a general procedure for the guanylation of a primary amine using this compound. The reaction conditions may require optimization for specific substrates.

Materials:

  • This compound (CAS 102392-91-6)[4][5]

  • Primary or secondary amine of interest

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (ACN), or N,N-Dimethylformamide (DMF))

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium Carbonate)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and stirring apparatus

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

  • Purification supplies (e.g., silica gel for column chromatography)

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • This compound and its precursors can be hazardous. Consult the Safety Data Sheet (SDS) before use.

  • Amines can be corrosive and toxic. Handle with care.

Step-by-Step Procedure:

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Addition of Amine: Add the primary or secondary amine (1.0 - 1.2 eq) to the flask.

  • Solvent and Base Addition: Dissolve the reactants in an appropriate anhydrous solvent (e.g., THF, 5-10 mL per mmol of the limiting reagent). Add the base (1.5 - 2.0 eq) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture under an inert atmosphere (N₂ or Ar). The reaction can be performed at room temperature or heated to reflux (40-80 °C) to increase the reaction rate.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: a. Upon completion, cool the reaction mixture to room temperature. b. Remove the solvent under reduced pressure. c. Partition the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water. d. Separate the organic layer, and extract the aqueous layer with the organic solvent (2x). e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired substituted guanidine.

Protocol_Workflow start Start setup 1. Reaction Setup: Add Piperidine-1-carboximidamide Hydroiodide to a dry flask. start->setup add_amine 2. Add Amine: Introduce the primary or secondary amine. setup->add_amine add_solvent_base 3. Add Solvent & Base: Dissolve in anhydrous solvent and add base. add_amine->add_solvent_base react 4. Reaction: Stir under inert atmosphere at room temperature or elevated temperature. add_solvent_base->react monitor 5. Monitor Progress: Use TLC to track the consumption of the starting amine. react->monitor monitor->react Incomplete workup 6. Work-up: Solvent removal, extraction, and drying. monitor->workup Reaction Complete purify 7. Purification: Column chromatography to isolate the final product. workup->purify end End purify->end

Figure 2: Step-by-step experimental workflow for a typical guanylation reaction.

Key Reaction Parameters and Troubleshooting

The success of the guanylation reaction is dependent on several factors. The following table summarizes key parameters and provides troubleshooting suggestions.

ParameterRecommended ConditionsRationale & Troubleshooting
Solvent Anhydrous THF, ACN, DMFThe choice of solvent depends on the solubility of the reactants. For less reactive amines, a higher boiling point solvent like DMF may be beneficial. Ensure the solvent is anhydrous to prevent hydrolysis of the reagent.
Base TEA, DIPEA, K₂CO₃A base is required to neutralize the hydroiodide salt and facilitate the reaction. For sensitive substrates, a weaker, non-nucleophilic base like DIPEA or K₂CO₃ is recommended. If the reaction is sluggish, a stronger base may be employed, but this could lead to side reactions.
Temperature Room Temperature to 80 °CMost reactions proceed at room temperature. Heating can be applied to accelerate the reaction with sterically hindered or electron-deficient amines. Monitor for potential decomposition at higher temperatures.
Stoichiometry 1.0 - 1.2 eq of AmineA slight excess of the amine can help drive the reaction to completion. However, a large excess can complicate purification.
Reaction Time 2 - 24 hoursReaction time is substrate-dependent. Monitor by TLC to determine the optimal reaction time.

Applications in Drug Development

The ability to readily synthesize a diverse library of substituted guanidines is of paramount importance in drug discovery. The protocol outlined in this document can be applied to:

  • Lead Optimization: Rapidly generate analogs of a lead compound containing a guanidine moiety to improve potency, selectivity, and pharmacokinetic properties.

  • Fragment-Based Drug Discovery: Introduce the guanidine group onto small molecule fragments to enhance their binding affinity to target proteins.

  • Synthesis of Known Drugs: This methodology can be adapted for the synthesis of existing drugs that feature a substituted guanidine core.

The piperidine ring, a common scaffold in medicinal chemistry, offers opportunities for further functionalization, allowing for the creation of complex and diverse molecular architectures.[3]

Conclusion

This compound is a valuable and versatile reagent for the synthesis of substituted guanidines. The protocol described herein provides a robust starting point for researchers in organic synthesis and drug development. By understanding the reaction mechanism and key parameters, scientists can effectively employ this reagent to construct novel molecules with potential therapeutic applications.

References

  • Alvarado, C., et al. (2022). Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides. Molecules, 27(15), 4729.
  • De Vleeschauwer, F., et al. (2016). Guanidine Synthesis: Use of Amidines as Guanylating Agents. Chemistry – A European Journal, 22(17), 5969-5973.
  • Organic Chemistry Portal. (n.d.). Synthesis of guanidines.
  • Ferreira, B., et al. (2019). Synthesis of Guanidines and Some of Their Biological Applications. In Guanidines in Chemistry and Biology. IntechOpen.
  • Linton, B. R., et al. (2000). A Versatile One-Pot Synthesis of 1,3-Substituted Guanidines from Carbamoyl Isothiocyanates. The Journal of Organic Chemistry, 65(5), 1566-1568.
  • Gámez-Montaño, R., et al. (2014). Catalyst-Free, Three-Component Synthesis of Amidinomaleimides. The Journal of Organic Chemistry, 79(3), 1335-1345.
  • ResearchGate. (n.d.). Methods for the synthesis of substituted guanidines.
  • Lashgari, N., & Zomorrodi, A. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 15(10), 1251.
  • Romero-Molina, D., et al. (2023). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. International Journal of Molecular Sciences, 24(18), 13912.
  • National Center for Biotechnology Information. (n.d.). 4-Benzylthis compound. PubChem Compound Database.
  • Wikipedia. (n.d.). Piperidine.
  • Batey, R. A. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.
  • Betz, R. (2012). Piperidine-1-carboximidamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3253.
  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation.
  • ResearchGate. (n.d.). Synthesis of five- and six-membered cyclic guanidines by guanylation with isothiouronium iodides and amines under mild conditions.

Sources

Application Note & Protocols: Strategic Guanidinylation for the Synthesis of Arginine Derivatives and Mimetics Using Piperidine-1-carboximidamide Hydroiodide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Importance of the Guanidinium Moiety

In the landscape of medicinal chemistry and chemical biology, the guanidinium group, the defining feature of the amino acid arginine, holds a position of profound importance. Under physiological pH, this moiety is protonated, enabling it to form strong, bidentate hydrogen bonds and electrostatic interactions with negatively charged functionalities such as carboxylates, phosphates, and sulfates found in biological receptors and enzymes.[1][2] This interaction capability is fundamental to a vast array of biological processes, including protein-protein interactions, enzyme catalysis, and nucleic acid recognition.[3]

Consequently, the chemical synthesis of molecules that either incorporate or mimic the arginine side chain—a process known as guanidinylation—is a cornerstone of modern drug design.[1] By introducing a guanidinium group, chemists can significantly enhance the binding affinity, specificity, and overall biological activity of therapeutic candidates.[1][4][5] This application note provides a detailed guide to the synthesis of arginine derivatives through the guanidinylation of primary amines, focusing on the utility and application of Piperidine-1-carboximidamide Hydroiodide, a stable and effective guanidinylating agent.

Reagent Profile: this compound

This compound is an accessible and reliable reagent for the transformation of primary amines into monosubstituted guanidines. It serves as an electrophilic source of the amidinium group, which, upon reaction with a nucleophilic amine, yields the desired guanidinium product.

PropertyValueSource
Chemical Formula C₆H₁₃N₃·HI[6][7]
Molecular Weight 255.10 g/mol [6][7]
CAS Number 102392-91-6[6]
Appearance White to off-white solid[7]
Purity Typically ≥95%[7]

Causality of Reagent Choice: The selection of this compound is predicated on its favorable balance of reactivity and stability. Unlike more reactive and potentially hazardous reagents, it is a salt, rendering it a solid that is easier to handle and store. The piperidine leaving group is moderately basic and volatile, facilitating its removal during reaction work-up. The hydroiodide salt form necessitates the use of a non-nucleophilic base during the reaction to neutralize the generated HI and liberate the free amine nucleophile for the reaction to proceed efficiently.

The Guanidinylation Reaction: Mechanism and Rationale

The core transformation involves the nucleophilic attack of a primary amine on the electrophilic carbon of the carboximidamide moiety. The reaction proceeds via a tetrahedral intermediate, which then collapses, eliminating the piperidine molecule to yield the stable, resonance-stabilized guanidinium product. A stoichiometric amount of a tertiary amine base (e.g., triethylamine or diisopropylethylamine) is required to scavenge the hydroiodic acid byproduct.

Caption: General mechanism for amine guanidinylation.

Experimental Protocol: Guanidinylation of a Primary Amine

This protocol provides a self-validating workflow for the synthesis, purification, and characterization of a generic arginine derivative from a primary amine substrate.

Materials and Equipment
  • Reagents:

    • Primary amine substrate (e.g., benzylamine as a model)

    • This compound (1.1 - 1.5 equivalents)

    • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 2.5 equivalents)

    • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask with magnetic stir bar

    • Nitrogen or Argon inert atmosphere setup

    • Syringes for liquid transfer

    • TLC plates (silica gel) and developing chamber

    • Rotary evaporator

    • Flash column chromatography system with silica gel

    • Standard laboratory glassware

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine substrate (1.0 eq). Dissolve the amine in anhydrous DMF (or THF) to a concentration of approximately 0.1-0.5 M.

  • Addition of Reagents: Add this compound (1.2 eq) to the stirred solution. Follow with the dropwise addition of DIPEA (2.2 eq).

    • Causality: The base is added last to first neutralize the hydroiodide salt of the reagent, and secondly to scavenge the acid produced during the reaction, ensuring the primary amine remains a potent nucleophile.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. For less reactive or sterically hindered amines, the temperature may be increased to 40-60 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is Dichloromethane/Methanol (e.g., 9:1 v/v). The product guanidine is typically more polar than the starting amine.[1]

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

    • Dilute the residue with Ethyl Acetate and water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Causality: The aqueous washes remove unreacted reagents, the base, and its salt, which are water-soluble.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, such as 0-10% Methanol in Dichloromethane, is often effective for isolating the polar guanidinium product.

  • Characterization: Confirm the identity and purity of the final product using NMR, Mass Spectrometry, and HPLC.

Experimental Workflow Diagram

Experimental_Workflow Setup 1. Reaction Setup (Amine in Anhydrous Solvent) Add 2. Add Reagents (Guanidinylating Agent + Base) Setup->Add React 3. Stir at RT (12-24h) Add->React Monitor 4. Monitor Progress (TLC / LC-MS) React->Monitor Workup 5. Aqueous Work-up (Extraction & Washing) Monitor->Workup Reaction Complete Purify 6. Purification (Flash Chromatography) Workup->Purify Characterize 7. Characterization (NMR, MS, HPLC) Purify->Characterize Product Pure Arginine Derivative Characterize->Product

Caption: Step-by-step workflow for synthesis and purification.

Product Characterization: A Validating System

Thorough characterization is essential to validate the successful synthesis of the target arginine derivative.

TechniquePurpose & Expected Observations
¹H NMR Confirmation of structure. Look for the disappearance of the primary amine protons and the appearance of new broad signals for the guanidinium N-H protons (typically δ 6.5-8.5 ppm). Protons adjacent to the new guanidinium group will likely show a downfield shift.
¹³C NMR Confirmation of the guanidinyl carbon. A characteristic signal for the central guanidinium carbon (C=N) is expected in the range of δ 155-160 ppm.
Mass Spec (ESI+) Confirmation of molecular weight. The product should be observed as its molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
HPLC Assessment of purity. A single major peak should be observed under appropriate chromatographic conditions. This technique is crucial for quantifying the purity of the final compound.[8][9][10]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive amine (e.g., protonated).2. Insufficiently reactive amine (steric hindrance).3. Water in the reaction.1. Ensure sufficient base (2.0-2.5 eq) is used.2. Increase reaction temperature (40-60 °C) and/or extend reaction time.3. Use anhydrous solvents and reagents; run under an inert atmosphere.
Multiple Products 1. Over-reaction or side reactions.2. Impure starting materials.1. Use a milder base or lower the reaction temperature.2. Confirm the purity of the starting amine before the reaction.
Difficult Purification 1. Product is highly polar and streaks on silica gel.2. Product is water-soluble.1. Add a small amount of triethylamine or acetic acid to the chromatography mobile phase to improve peak shape.2. Consider reversed-phase (C18) chromatography for purification.

Conclusion

The guanidinylation of primary amines using this compound is a robust and reliable method for synthesizing arginine derivatives and mimetics. The protocol outlined herein, with its integrated monitoring and characterization steps, provides a self-validating framework for researchers. By leveraging this transformation, scientists in drug discovery can effectively install the critical guanidinium functional group, enabling the rational design of novel therapeutics that mimic the vital biological interactions of arginine.

References

  • BenchChem. (2025). Application Notes and Protocols for the Guanidinylation of Primary Amines with Boc-Guanidine.
  • Jo, H. et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments. [Link]
  • Hanson, J. E. et al. (2010). Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides. PMC. [Link]
  • Goodman, M. et al. (2009). Synthesis and Applications of Arginine Mimetics.
  • Jirgensons, A. et al. (2013). Synthesis and Structure–Activity Relationships of Phosphonic Arginine Mimetics as Inhibitors of the M1 and M17 Aminopeptidases from Plasmodium falciparum. Journal of Medicinal Chemistry. [Link]
  • Organic Chemistry Portal.
  • Ahmad, N. et al. (2012). Gas Chromatographic Determination of Guanidino Compounds in Uremic Patients Using Glyoxal as Derivatizing Reagent.
  • Derksen, D. J. et al. (2023). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. MDPI. [Link]
  • Buchberger, W. & Ferdig, M. (2004). Improved high-performance liquid chromatographic determination of guanidino compounds by precolumn dervatization with ninhydrin and fluorescence detection.
  • Sae-Tung, P. et al. (2015).
  • DTIC. (1977).
  • ResearchGate. (2011).
  • Khaybullin, R. N. et al. (2014).
  • Betz, R. (2012). Piperidine-1-carboximidamide. Acta Crystallographica Section E. [Link]
  • MDPI. (2023).
  • PubChem. 4-Benzylthis compound. [Link]
  • Kuroda, K. et al. (2020). Synthetic Polypeptides with Cationic Arginine Moieties Showing High Antimicrobial Activity in Similar Mineral Environments to Blood Plasma. Polymers. [Link]
  • Organic Chemistry Portal. Synthesis of piperidines. [Link]
  • Derksen, D. J. et al. (2023). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. PMC. [Link]
  • Carl ROTH. (2022).
  • ResearchGate. (2018). Figure 2. The method used to synthesize mixed arginine/lysine peptoids.... [Link]
  • Cardiff University. (2015).
  • DSpace@MIT. (2014). Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. [Link]
  • Wikipedia. Piperidine. [Link]

Sources

The Guanidinylating Agent Piperidine-1-carboximidamide Hydroiodide: A Comprehensive Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of specific functional groups is paramount to modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The guanidinium group, in particular, is a "privileged scaffold" revered for its ability to engage in crucial biological interactions. This technical guide provides an in-depth exploration of Piperidine-1-carboximidamide Hydroiodide, a versatile guanidinylating agent, offering detailed protocols and application insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Guanidinium Moiety and the Piperidine Scaffold

The guanidinium group, the functional component of the amino acid arginine, is a protonated cation under physiological conditions. Its positive charge and ability to form multiple hydrogen bonds allow it to interact strongly with negatively charged moieties such as phosphate groups in DNA and RNA, and carboxylate residues in proteins. This makes it a key pharmacophore in a wide array of biologically active molecules, including anticancer, antiviral, antimalarial, and antimicrobial agents.[1]

The piperidine ring is another highly privileged scaffold in medicinal chemistry.[2] This saturated heterocycle is a common feature in numerous approved drugs, where it often imparts desirable properties such as improved metabolic stability, modulation of lipophilicity, and favorable ADME (absorption, distribution, metabolism, and excretion) characteristics.[2] The fusion of a guanidinylating agent with a piperidine moiety in this compound thus presents a compelling tool for the synthesis of novel therapeutics.

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis.

PropertyValueSource
Molecular Formula C₆H₁₃N₃·HI
Molecular Weight 255.10 g/mol
Appearance Solid
Purity Typically ≥95%
CAS Number 102392-91-6

Synthesis of Piperidine-1-carboximidamide and its Hydroiodide Salt

The following protocols provide a detailed methodology for the synthesis of Piperidine-1-carboximidamide and its subsequent conversion to the hydroiodide salt.

Protocol 1: Synthesis of Piperidine-1-carboximidamide (Free Base)

This protocol is adapted from the synthesis of 1-Piperidine-carboxamidinium sulfate and its subsequent conversion to the free base.[3]

Workflow for the Synthesis of Piperidine-1-carboximidamide

cluster_0 Step 1: Formation of 1-Piperidine-carboxamidinium sulfate cluster_1 Step 2: Liberation of the Free Base cluster_2 Step 3: Extraction and Isolation O-methylisourea_sulfate O-methylisourea sulfate Reflux Reflux O-methylisourea_sulfate->Reflux Piperidine Piperidine Piperidine->Reflux 1-Piperidine-carboxamidinium_sulfate 1-Piperidine-carboxamidinium sulfate Reflux->1-Piperidine-carboxamidinium_sulfate Sulfate_salt 1-Piperidine-carboxamidinium sulfate Ice_bath Ice Bath Sulfate_salt->Ice_bath NaOH Sodium Hydroxide (aq) NaOH->Ice_bath Free_base_aq Piperidine-1-carboximidamide (in aqueous solution) Ice_bath->Free_base_aq Aqueous_solution Aqueous Solution Extraction Liquid-Liquid Extraction Aqueous_solution->Extraction Diethyl_ether Diethyl Ether Diethyl_ether->Extraction Organic_phase Organic Phase Extraction->Organic_phase Drying Drying (Na₂SO₄) Organic_phase->Drying Evaporation Solvent Evaporation Drying->Evaporation Final_product Piperidine-1-carboximidamide (solid) Evaporation->Final_product

Caption: Workflow for the synthesis of Piperidine-1-carboximidamide.

Materials:

  • O-methylisourea sulfate

  • Piperidine

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Synthesis of 1-Piperidine-carboxamidinium sulfate:

    • In a round-bottom flask, combine one equivalent of O-methylisourea sulfate with two equivalents of piperidine.

    • Heat the mixture under reflux. The methanol formed during the reaction can be distilled off.

    • Continue heating until the reaction is complete, at which point the 1-Piperidine-carboxamidinium sulfate will precipitate.

    • Collect the precipitate by filtration.

  • Liberation of Piperidine-1-carboximidamide (Free Base):

    • Dissolve the 1-Piperidine-carboxamidinium sulfate (e.g., 5.0 g, 14 mmol) in distilled water (50 ml).

    • Prepare a solution of sodium hydroxide (e.g., 1.2 g, 30 mmol) in distilled water (25 ml).

    • Under ice cooling, add the sodium hydroxide solution dropwise to the solution of the sulfate salt.

  • Extraction and Isolation:

    • Allow the mixture to warm to room temperature.

    • Transfer the aqueous solution to a separatory funnel and extract with diethyl ether (3 x volume of aqueous phase).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator.

    • The resulting colorless solid is Piperidine-1-carboximidamide. The reported yield is approximately 84%.[3]

Protocol 2: General Procedure for the Preparation of this compound

This is a general acid-base neutralization protocol to form the hydroiodide salt from the free base.

Workflow for the Synthesis of this compound

Free_base Piperidine-1-carboximidamide Dissolution Dissolution Free_base->Dissolution Solvent Anhydrous Solvent (e.g., Ethanol, Diethyl Ether) Solvent->Dissolution Addition Slow Addition at 0 °C Dissolution->Addition HI_solution Hydroiodic Acid (in solvent) HI_solution->Addition Precipitation Precipitation/Crystallization Addition->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Final_product This compound Drying->Final_product

Caption: General workflow for the synthesis of the hydroiodide salt.

Materials:

  • Piperidine-1-carboximidamide (free base)

  • Hydroiodic acid (HI), typically a 57% solution in water or a solution in an organic solvent

  • Anhydrous ethanol or diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the Piperidine-1-carboximidamide free base in a minimal amount of anhydrous ethanol or diethyl ether in a round-bottom flask.

  • Cool the solution in an ice bath with stirring.

  • Slowly add one equivalent of hydroiodic acid dropwise to the stirred solution.

  • The hydroiodide salt will precipitate out of the solution.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold anhydrous diethyl ether.

  • Dry the product under vacuum to obtain this compound.

Applications in Medicinal Chemistry: Guanidinylation Reactions

This compound serves as a reagent for the introduction of the guanidinyl group onto primary and secondary amines. This reaction, known as guanidinylation, is a cornerstone in the synthesis of a plethora of biologically active molecules.

General Guanidinylation Protocol

Reaction Scheme for Guanidinylation

cluster_0 Reagent Piperidine-1-carboximidamide Hydroiodide plus1 + Amine R-NH₂ (Primary Amine) arrow Base Base (e.g., DIPEA) Base->arrow Base Solvent Solvent (e.g., DMF, CH₃CN) Solvent->arrow Solvent Heat Heat Heat->arrow Heat Product R-NH-C(=NH)NH₂ (Guanidine) plus2 + Byproduct Piperidine·HI

Caption: General reaction scheme for guanidinylation of a primary amine.

Procedure:

  • To a solution of the primary or secondary amine in a suitable solvent such as DMF or acetonitrile, add this compound (typically 1.1-1.5 equivalents).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the hydroiodide and liberate the free base of the reagent.

  • Heat the reaction mixture to a temperature ranging from 50 °C to 100 °C, depending on the reactivity of the amine.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, the reaction mixture is typically worked up by dilution with water and extraction with an organic solvent.

  • The crude product is then purified by column chromatography or crystallization.

Potential Therapeutic Targets and Applications
  • Anticancer Agents: The guanidinium group can interact with phosphate backbones of nucleic acids or with key residues in enzymes such as kinases, which are often dysregulated in cancer.[1]

  • Antiviral Compounds: Guanidine-containing molecules have shown efficacy against a range of viruses, including HIV and influenza.[4]

  • Antiparasitic Drugs: The piperidine scaffold is found in several antiparasitic agents, and the introduction of a guanidine moiety could enhance their activity.

  • Kinase Inhibitors: The ability of the guanidinium group to mimic the side chain of arginine makes it a valuable component in the design of inhibitors for kinases that bind arginine-rich substrates.

Conclusion and Future Perspectives

This compound is a valuable reagent for the introduction of the guanidinyl moiety in medicinal chemistry. Its synthesis is straightforward, and it offers a convenient method for the preparation of a diverse range of guanidine-containing compounds. The combination of the privileged piperidine scaffold with the versatile guanidinium group makes this reagent a powerful tool in the hands of medicinal chemists.

Future research in this area could focus on the systematic exploration of the reactivity of this compound with a wide range of substrates and the subsequent biological evaluation of the resulting guanidine-containing molecules. The development of novel therapeutics for a variety of diseases could be significantly advanced through the judicious application of this and similar guanidinylating agents.

References

  • Abdelshaheed, M. M., Fawzy, I. M., El-Subbagh, H. I., & Youssef, K. M. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-22.
  • Fu, F., et al. (2018). Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. Chemical Biology & Drug Design, 92(5), 1823-1830.
  • Ghafourian, T., & Tiritiris, I. (2012). Piperidine-1-carboximidamide. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3253.
  • Katritzky, A. R., & Narindoshvili, T. (2007). Synthesis of Guanidines. In Comprehensive Organic Functional Group Transformations II (Vol. 5, pp. 471-526). Elsevier.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
  • Singh, S., & Chourasiya, A. (2022). Piperidine containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 245, 114915.

Sources

Application Notes and Protocols for the Modification of Primary Amines using Piperidine-1-carboximidamide Hydroiodide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Guanylation in Amine Modification

The transformation of primary amines into guanidinium groups is a cornerstone of medicinal chemistry and drug development. The guanidinium moiety, with its unique electronic and structural properties, is a key pharmacophore in numerous biologically active molecules. Its ability to form strong, delocalized positive charges at physiological pH allows for specific molecular interactions, such as hydrogen bonding and salt-bridge formation, which are critical for target binding and molecular recognition. Piperidine-1-carboximidamide Hydroiodide has emerged as a valuable reagent for this transformation, offering a straightforward and efficient route to guanidine synthesis. This guide provides a comprehensive overview of its application, from the underlying chemical principles to detailed experimental protocols.

Expertise & Experience: Why Choose this compound?

The selection of a guanylating agent is a critical decision in any synthetic strategy. While numerous reagents exist for the conversion of amines to guanidines, such as thioureas, carbodiimides, and pyrazole-based reagents, this compound offers a distinct set of advantages.[1][2][3]

  • Direct and Efficient Conversion: This reagent provides a direct route for the guanylation of primary amines, often with high yields and clean reaction profiles.

  • Avoidance of Harsh Reagents: Unlike some traditional methods that may require the use of toxic reagents like mercury(II) oxide or involve multiple protection and deprotection steps, this approach is more direct.[4][5]

  • Favorable Reaction Kinetics: The reaction typically proceeds under mild conditions, making it suitable for use with sensitive and complex molecular scaffolds.

The choice of this compound is particularly advantageous when dealing with substrates where other functional groups might be sensitive to the harsher conditions required by alternative guanylation methods. Its application is a testament to the ongoing evolution of synthetic methodologies towards more efficient and environmentally benign processes.

The Guanylation Reaction: A Mechanistic Overview

The reaction of a primary amine with this compound is a classic example of nucleophilic addition to a polarized C=N double bond. The reaction proceeds through a well-defined mechanism:

  • Nucleophilic Attack: The primary amine, acting as a nucleophile, attacks the electrophilic carbon atom of the carboximidamide moiety.

  • Proton Transfer: A series of proton transfers facilitates the elimination of piperidine as a leaving group.

  • Guanidinium Salt Formation: The resulting guanidinium group is protonated under the reaction conditions to form the stable guanidinium hydroiodide salt.

This mechanistic understanding is crucial for optimizing reaction conditions and troubleshooting any unexpected outcomes.

Visualizing the Guanylation Workflow

The following diagram outlines the typical experimental workflow for the guanylation of a primary amine using this compound.

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_amine Dissolve Primary Amine mix Combine Reactants prep_amine->mix prep_reagent Prepare Piperidine-1-carboximidamide Hydroiodide Solution prep_reagent->mix react Stir at Controlled Temperature mix->react monitor Monitor Reaction Progress (TLC/LC-MS) react->monitor quench Quench Reaction (if necessary) monitor->quench extract Solvent Extraction quench->extract purify Purification (e.g., Chromatography) extract->purify characterize Characterization (NMR, MS) purify->characterize

Caption: Experimental workflow for amine guanylation.

Detailed Experimental Protocol: Guanylation of a Primary Amine

This protocol provides a general procedure for the guanylation of a primary amine using this compound. Researchers should optimize the conditions for their specific substrate.

Materials:

  • Primary amine (1.0 eq)

  • This compound (1.1 - 1.5 eq)[6][7][8]

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or CH3CN)

  • Tertiary amine base (e.g., triethylamine or diisopropylethylamine, 2.0 - 3.0 eq)

  • Reaction vessel with a magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel under an inert atmosphere, add the primary amine.

  • Solvent and Base Addition: Dissolve the primary amine in the chosen anhydrous solvent. Add the tertiary amine base to the solution and stir for 5-10 minutes at room temperature.

  • Reagent Addition: In a separate flask, dissolve the this compound in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirring solution of the primary amine and base.

  • Reaction: Stir the reaction mixture at room temperature or elevate the temperature (e.g., 50-80 °C) as needed. The optimal temperature will depend on the reactivity of the primary amine.

  • Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting amine is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure guanidinium salt.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.[9]

Trustworthiness: A Self-Validating System

The success of the guanylation reaction can be rigorously validated through a combination of analytical techniques:

Analytical TechniquePurposeExpected Observations
TLC/LC-MS Reaction monitoringDisappearance of the primary amine starting material and the appearance of a more polar product spot/peak corresponding to the guanidinium salt.
¹H NMR Structural confirmationAppearance of new signals corresponding to the N-H protons of the guanidinium group, and shifts in the signals of protons adjacent to the newly formed C-N bond.
¹³C NMR Structural confirmationA characteristic signal for the guanidinium carbon (C=N) typically appears in the range of 150-160 ppm.[9]
HRMS Molecular formula confirmationThe measured mass should correspond to the calculated exact mass of the protonated product, confirming the elemental composition.

By employing this multi-faceted analytical approach, researchers can have high confidence in the identity and purity of their synthesized guanidine compounds.

Visualizing the Chemical Transformation

The following diagram illustrates the chemical reaction mechanism for the guanylation of a primary amine with this compound.

G R_NH2 R-NH₂ (Primary Amine) Intermediate Tetrahedral Intermediate R_NH2->Intermediate + Guanylating_Reagent Piperidine-1-carboximidamide Guanylating_Reagent->Intermediate Base Base Base_H Base-H⁺ Guanidinium R-NH-C(=NH)NH₂ (Guanidinium Product) Intermediate->Guanidinium - Piperidine Piperidine Piperidine Iodide I⁻

Sources

Application Notes and Protocols for Solid-Phase Synthesis Using Piperidine-1-carboximidamide Hydroiodide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Guanidinylation in Drug Discovery

The guanidinium group, the functional moiety of the amino acid arginine, is a critical structural element in a vast array of biologically active molecules, including peptides and small-molecule therapeutics.[1][2] Its positive charge at physiological pH enables it to participate in strong electrostatic interactions and hydrogen bonding with biological targets such as proteins and nucleic acids. This has made the guanidinium group a key pharmacophore in the design of novel therapeutics. The modification of peptides and peptidomimetics through guanidinylation can enhance their stability, bioactivity, and cell-penetrating properties.[3]

Solid-phase synthesis (SPS) offers a robust and efficient platform for the construction of peptide and small-molecule libraries. The ability to perform guanidinylation directly on the solid support streamlines the synthetic process and facilitates the purification of the final products. A variety of reagents have been developed for the solid-phase guanidinylation of primary and secondary amines. This document provides detailed application notes and protocols for the use of Piperidine-1-carboximidamide Hydroiodide as a guanidinylating agent in solid-phase synthesis.

This compound: A Profile

This compound is a guanidinylating agent that can be used to introduce an unprotected guanidinium group onto a primary amine. While specific literature on its application in solid-phase synthesis is not abundant, its reactivity can be inferred from its structure and the well-established chemistry of similar amidinium salts.

Compound Name CAS Number Molecular Formula Molecular Weight
This compound102392-91-6[4][5][6][7]C6H13N3 · HI[4][7]255.10 g/mol [4][5]

Mechanism of Action: Guanidinylation on a Solid Support

The guanidinylation of a resin-bound primary amine with this compound is proposed to proceed via a two-step mechanism. The initial step involves the nucleophilic attack of the deprotected primary amine of the substrate attached to the solid support on the electrophilic carbon of the carboximidamide moiety. This is followed by the elimination of piperidine as a leaving group, resulting in the formation of the guanidinium group on the solid support. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydroiodide salt and to facilitate the nucleophilic attack.

Guanidinylation Mechanism cluster_0 Solid Support cluster_1 Guanidinylating Agent cluster_2 Intermediate cluster_3 Final Product Resin Resin-Linker-Substrate-NH2 Intermediate Resin-Linker-Substrate-NH-C(=NH2+)-N(CH2)5 Resin->Intermediate Nucleophilic Attack Reagent Piperidine-1-carboximidamide C(=NH)N(CH2)5 Reagent:f1->Intermediate Product Resin-Linker-Substrate-NH-C(=NH)NH2 Intermediate->Product - Piperidine LeavingGroup Piperidine Guanidinylation_Workflow Start Start: Fmoc-Protected Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Guanidinylation Guanidinylation (this compound, DIPEA in DMF) Wash1->Guanidinylation Wash2 Wash with DMF and DCM Guanidinylation->Wash2 Cleavage Cleavage from Resin (e.g., TFA cocktail) Wash2->Cleavage Purification Purification of Guanidinylated Peptide Cleavage->Purification End End: Purified Product Purification->End

Caption: Workflow for on-resin guanidinylation.

IV. Cleavage from the Resin and Deprotection

The final step involves cleaving the guanidinylated compound from the solid support and removing any side-chain protecting groups.

Reagents:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (as a scavenger)

  • Water

Standard Cleavage Cocktail:

Reagent Percentage (v/v)
Trifluoroacetic acid (TFA)95%
Water2.5%
Triisopropylsilane (TIS)2.5%

Procedure:

  • Wash the dried resin with DCM.

  • Add the cleavage cocktail to the resin.

  • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude product by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the product.

  • Wash the pellet with cold diethyl ether and dry under vacuum.

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.

  • This compound: While a specific safety data sheet (SDS) is not widely available in public domains, it should be handled with care as with all reactive chemical reagents. Avoid inhalation, ingestion, and skin contact.

  • Piperidine: Highly flammable, toxic, and corrosive. [8]* Trifluoroacetic acid (TFA): Highly corrosive and causes severe skin burns and eye damage.

  • N,N-Diisopropylethylamine (DIPEA): Flammable and corrosive.

Always consult the material safety data sheet (MSDS) for each reagent before use.

Troubleshooting

Issue Possible Cause Recommendation
Incomplete Guanidinylation (Positive Kaiser Test) - Insufficient reaction time or temperature.- Steric hindrance at the reaction site.- Inefficient activation of the reagent.- Extend the reaction time or gently warm the reaction mixture (e.g., to 40°C).- Increase the excess of the guanidinylating reagent and base.- Consider using a more polar solvent like NMP.
Low Yield after Cleavage - Incomplete cleavage from the resin.- Loss of product during precipitation/washing.- Ensure the appropriate cleavage cocktail and reaction time are used for your specific resin.- Optimize the precipitation and washing steps to minimize product loss.

Conclusion

This compound is a viable reagent for the introduction of guanidinium groups in solid-phase synthesis. The protocols outlined in this document provide a framework for its successful implementation. As with any synthetic procedure, optimization of reaction conditions may be necessary depending on the specific substrate and solid support used. The strategic application of on-resin guanidinylation can significantly accelerate the synthesis of complex guanidine-containing molecules for drug discovery and other life sciences research.

References

  • Labchem. This compound, 97%.
  • ResearchGate. ChemInform Abstract: Solid-Phase Guanidinylation of Peptidyl Amines Compatible with Standard Fmoc-Chemistry: Formation of Mono-Substituted Guanidines.
  • National Center for Biotechnology Information. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products.
  • PubMed. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products.

Sources

Application Notes and Protocols: Reaction Workup for Piperidine-1-carboximidamide Hydroiodide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth guide for the reaction workup, purification, and characterization of Piperidine-1-carboximidamide Hydroiodide, a key guanidinium salt intermediate in pharmaceutical research. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles that govern them. This ensures a robust and reproducible methodology, critical for the synthesis of active pharmaceutical ingredients (APIs). We will delve into the causality behind each experimental choice, from quenching and extraction to crystallization, providing a self-validating system for obtaining a high-purity product.

Introduction: The Significance of Guanidinium Scaffolds

The guanidinium group, the functional core of the amino acid arginine, is a structural element of paramount importance in medicinal chemistry and drug design.[1] Its unique properties—strong basicity, high polarity, and the ability to form multiple hydrogen bonds—allow it to act as a crucial pharmacophore in a vast array of biologically active molecules and natural products.[1][2] Piperidine-1-carboximidamide, as a cyclic guanidine derivative, offers a rigid scaffold that is frequently explored in the development of novel therapeutics.[3][4]

The synthesis of guanidinium salts, however, often presents significant challenges during the workup and purification stages.[5] The high polarity and basicity of the guanidine moiety can lead to difficulties with extraction and isolation, while the potential for multiple protonation states requires careful pH control. This guide provides a detailed protocol for the workup of this compound, synthesized via the common method of treating piperidine with a guanylating agent such as cyanamide or a protected isothiourea derivative in the presence of hydriodic acid.

Health & Safety Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheets (SDS) for all reagents. The synthesis and workup of this compound involve handling corrosive acids, flammable organic solvents, and potentially irritating compounds.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Fume Hood: All steps of this procedure should be performed in a well-ventilated fume hood.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Materials and Equipment

Reagents and Solvents
  • Crude reaction mixture containing this compound

  • Dichloromethane (DCM), ACS grade

  • Deionized (DI) Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Isopropanol (IPA), ACS grade

  • Diethyl ether, ACS grade

  • Hydrochloric acid (HCl), 1 M solution (for pH adjustment if necessary)

Equipment
  • Separatory funnel (appropriate size for the reaction scale)

  • Erlenmeyer flasks

  • Round-bottom flasks

  • Rotary evaporator

  • Magnetic stirrer and stir bars

  • pH paper or calibrated pH meter

  • Büchner funnel and filter paper

  • Vacuum filtration apparatus

  • Standard laboratory glassware (beakers, graduated cylinders)

Experimental Protocol: A Step-by-Step Guide

This protocol assumes the synthesis has been completed and the initial reaction mixture is ready for workup. The synthesis typically involves the reaction of piperidine with a guanylating agent, which may leave unreacted starting materials and byproducts.

Step 1: Quenching and pH Adjustment

Rationale: The initial reaction is often conducted under acidic conditions. The first step of the workup is to neutralize any remaining acid and to ensure the guanidinium salt is in its desired protonation state. Guanidines are strong bases, and their salts can be sensitive to pH.

Procedure:

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with stirring. Caution: This may cause gas evolution (CO₂) if there is excess acid.

  • Continue adding the NaHCO₃ solution until the pH of the aqueous phase is between 8 and 9. Check the pH using pH paper or a calibrated pH meter. This ensures that any unreacted piperidine is in its free base form, facilitating its removal into the organic phase.

Step 2: Liquid-Liquid Extraction

Rationale: This step separates the desired polar guanidinium salt from nonpolar impurities and unreacted starting materials. Dichloromethane (DCM) is a common choice for extracting organic impurities, as the highly polar this compound will preferentially remain in the aqueous phase.

Procedure:

  • Transfer the pH-adjusted mixture to a separatory funnel.

  • Add an equal volume of dichloromethane (DCM) to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Allow the layers to separate completely. The aqueous layer (top) contains the desired product, while the organic layer (bottom) contains nonpolar impurities.

  • Drain and collect the lower organic layer.

  • Repeat the extraction of the aqueous layer with fresh DCM two more times to ensure complete removal of impurities.

  • Combine the organic extracts for proper waste disposal. Retain the aqueous layer, which contains the product.

Step 3: Isolation and Purification by Crystallization

Rationale: Crystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical; the desired compound should be soluble at high temperatures and insoluble at low temperatures. For guanidinium salts, a polar solvent like isopropanol is often effective.[6]

Procedure:

  • Transfer the aqueous layer containing the product to a round-bottom flask.

  • Concentrate the aqueous solution under reduced pressure using a rotary evaporator until a significant amount of the water has been removed and a concentrated solution or slurry is obtained.

  • Add a minimal amount of hot isopropanol (IPA) to the residue to dissolve the solid. Gentle heating may be necessary.

  • Once dissolved, allow the solution to cool slowly to room temperature.

  • For further precipitation, cool the flask in an ice bath for 30-60 minutes.

  • If crystals are slow to form, scratching the inside of the flask with a glass rod can induce crystallization.

  • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities and to aid in drying.

  • Dry the crystals under vacuum to a constant weight.

Visualization of the Workup Workflow

The following diagram illustrates the key stages of the workup and purification process.

Workup_Workflow cluster_reaction Reaction Completion cluster_workup Aqueous Workup cluster_purification Purification Reaction_Mixture Crude Reaction Mixture (Product, Byproducts, Acid) Quench 1. Quench & pH Adjust (add NaHCO₃ to pH 8-9) Reaction_Mixture->Quench Start Workup Extraction 2. Liquid-Liquid Extraction (DCM/Water) Quench->Extraction Aqueous_Layer Aqueous Layer (Product) Extraction->Aqueous_Layer Product Partitioning Organic_Layer Organic Layer (Impurities) Extraction->Organic_Layer Impurity Removal Concentration 3. Concentrate Aqueous Layer (Rotary Evaporator) Aqueous_Layer->Concentration Crystallization 4. Crystallize from Isopropanol Concentration->Crystallization Filtration 5. Filter & Wash (Cold Diethyl Ether) Crystallization->Filtration Final_Product Pure Piperidine-1- carboximidamide Hydroiodide Filtration->Final_Product

Caption: Workflow for the workup and purification of this compound.

Characterization Data

The identity and purity of the final product should be confirmed by standard analytical techniques.

Analysis Expected Result
Appearance White to off-white crystalline solid
Melting Point Literature values vary; typically sharp melting point
¹H NMR Consistent with the structure of Piperidine-1-carboximidamide.[7]
¹³C NMR Consistent with the structure of Piperidine-1-carboximidamide.[7]
FT-IR (ATR) Characteristic peaks for N-H, C-N, and C=N bonds.
Purity (HPLC) ≥95% (as specified by commercial suppliers).[8]

Note: The exact chemical shifts in NMR spectra will depend on the solvent used.

Troubleshooting Guide

Problem Possible Cause Solution
Emulsion during extraction Vigorous shaking; presence of surfactants.Allow the mixture to stand for a longer period. Add a small amount of brine to break the emulsion.
Low yield of crystals Product is too soluble in the crystallization solvent; insufficient concentration.Concentrate the solution further. Add a co-solvent (anti-solvent) in which the product is insoluble (e.g., diethyl ether) dropwise to the isopropanol solution.
Oily product instead of solid Presence of impurities; incomplete drying.Re-dissolve the oil in a minimal amount of hot solvent and attempt to recrystallize. Ensure thorough drying under vacuum.
Product remains in the organic layer Incorrect pH; protonation state of the guanidinium salt.Re-extract the organic layer with an acidic aqueous solution (e.g., 1 M HCl) to protonate the guanidine and bring it into the aqueous phase. Then, proceed with the workup.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the reaction workup of this compound. By understanding the chemical principles behind each step, researchers can effectively isolate and purify this valuable building block with high yield and purity. The provided troubleshooting guide offers practical solutions to common challenges encountered during the workup process. Adherence to this protocol will enable the consistent and reliable synthesis of this compound for applications in drug discovery and development.

References

  • PrepChem. Synthesis of piperidine-1-carboxamide.
  • National Center for Biotechnology Information. (2012). Piperidine-1-carboximidamide. PubMed Central.
  • JoVE. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. (2016).
  • Hoang, T. H., et al. (2023). Solubility determination and recrystallization studies of guanidinium 5,5'-azotetrazolate. Research Square.
  • National Center for Biotechnology Information. 4-Benzylthis compound. PubChem.
  • Google Patents. Method for crystallizing guanidinium salts.
  • El-Gamal, M. I., et al. (2022). Novel piperine-carboximidamide hybrids: design, synthesis, and antiproliferative activity via a multi-targeted inhibitory pathway. National Center for Biotechnology Information.
  • TSpace - University of Toronto. A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (2005).
  • Taylor & Francis Online. Novel piperine-carboximidamide hybrids: design, synthesis, and antiproliferative activity via a multi-targeted inhibitory pathway. (2022).
  • National Center for Biotechnology Information. Guanidinium and aminoimidazolinium derivatives of N-(4-piperidyl)propanamides as potential ligands for mu opioid and I2-imidazoline receptors: synthesis and pharmacological screening. (2002). PubMed.
  • Google Patents. Guanidinylation reagents.
  • ResearchGate. Classical guanidine synthesis. Guanidine core structure obtained by....
  • Google Patents. Method for recovering guanidine salts.
  • Organic Syntheses. nitroguanidine.
  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022).
  • Cheméo. Piperidine (CAS 110-89-4) - Chemical & Physical Properties.
  • Organic Chemistry Portal. Guanidine synthesis by guanidinylation.
  • National Center for Biotechnology Information. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). PubMed Central.

Sources

Application Note: A Practical Guide to Monitoring Guanidinylation Reactions Using Piperidine-1-carboximidamide Hydroiodide by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol and expert guidance for monitoring chemical reactions involving Piperidine-1-carboximidamide Hydroiodide using Thin-Layer Chromatography (TLC). Guanidinylation reactions are pivotal in medicinal chemistry for the synthesis of bioactive compounds. However, the reagents involved, particularly salt forms like this compound, are highly polar and basic, presenting unique challenges for chromatographic monitoring. This guide addresses these challenges by offering robust, field-proven methodologies for eluent selection, sample preparation, and specialized visualization techniques. It is intended for researchers, chemists, and drug development professionals seeking to reliably track the progress of guanidinylation reactions, ensuring optimal reaction outcomes and simplifying downstream purification.

Introduction: The Challenge of Monitoring Guanidinylation

The guanidinium group is a critical pharmacophore found in numerous natural products and pharmaceuticals, prized for its ability to engage in strong hydrogen bonding interactions with biological targets. This compound is a common and effective reagent for installing this functional group onto primary and secondary amines.[1]

Monitoring the progress of these reactions is essential for determining reaction completion, identifying side products, and optimizing conditions.[2] Thin-Layer Chromatography (TLC) is the method of choice for rapid, cost-effective reaction monitoring due to its simplicity and speed.[3][4] However, the physicochemical properties of this compound and the resulting guanidine products pose significant challenges:

  • High Polarity: As a hydroiodide salt, the starting reagent has extremely high polarity, causing it to adhere strongly to the silica gel stationary phase and often remain at the baseline (Rf ≈ 0) in standard solvent systems.[5][6]

  • Strong Basicity: The guanidine moiety is one of the strongest organic bases. This can lead to strong, non-ideal interactions with the weakly acidic silica gel surface, resulting in significant spot tailing or "streaking."

  • Poor UV Activity: The core structure lacks a significant chromophore, making visualization under a standard 254 nm UV lamp difficult unless the substrate or product contains a UV-active moiety.[7]

This guide provides a systematic approach to overcome these obstacles, enabling clear and reproducible TLC analysis.

Foundational Principles for TLC of Polar Bases

The Stationary Phase: Silica Gel

Standard TLC plates use silica gel (SiO₂) as the stationary phase.[8] Silica gel is a highly polar adsorbent with surface silanol groups (Si-OH) that are weakly acidic. These groups interact with analytes primarily through hydrogen bonding and dipole-dipole interactions. Polar compounds interact strongly and thus move more slowly up the plate, resulting in a lower Retention Factor (Rf).[9]

The Mobile Phase: Eluent Systems for Guanidines

To move a highly polar compound like a guanidine derivative up a silica gel plate, a highly polar mobile phase (eluent) is required.[9][10] Simple solvent systems like ethyl acetate/hexane are often insufficient. The key to success lies in using a polar solvent blend, often containing an alcohol like methanol (MeOH), modified with a basic additive.

The Role of a Basic Modifier: Adding a small amount of a base, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), to the eluent is critical. The modifier competitively binds to the acidic silanol sites on the silica gel, minimizing the strong ionic interaction with the basic guanidine product. This results in more symmetrical spots and improved mobility. A solvent system comprising 1-10% of a 10% NH₄OH in methanol solution mixed with dichloromethane is highly effective for very polar and basic compounds.[3][11]

The Analyte: Tracking Polarity Changes

A successful guanidinylation reaction consumes a starting amine and this compound to form a new, larger guanidine-containing product. The polarity of the product will typically be intermediate between the starting amine and the highly polar guanidinylating reagent. TLC allows for the simultaneous visualization of the disappearance of the starting material and the appearance of the product.

cluster_reactants Reactants cluster_products Products Reactant_Amine Starting Amine (e.g., R-NH2) Moderate Polarity Product Guanidine Product (R-NH-C(=NH)NH2) High Polarity Reactant_Amine->Product Guanidinylation Reagent Piperidine-1-carboximidamide HI (Guanidinylating Reagent) Very High Polarity Reagent->Product Biproduct Piperidine HI Very High Polarity Reagent->Biproduct

Caption: Chemical transformation and expected polarity shifts in a typical guanidinylation reaction.

Core Protocol for TLC Monitoring

This section details the complete workflow for setting up and interpreting a TLC experiment for a guanidinylation reaction.

Materials & Reagents
  • TLC Plates: Silica gel 60 F₂₅₄ plates.

  • Solvents (ACS grade or higher): Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Triethylamine (Et₃N), Ammonium Hydroxide (NH₄OH, 28-30%).

  • Visualization Reagents:

    • Potassium Permanganate (KMnO₄) stain.

    • Sakaguchi or Nitroprusside-Ferricyanide stain (for guanidines).

  • Equipment: TLC developing chamber, glass capillary tubes for spotting, UV lamp (254 nm), heat gun, forceps.

Step-by-Step Experimental Workflow

The general process for monitoring a reaction by TLC is outlined below.

A 1. Prepare Eluent & Chamber B 2. Prepare Reaction Aliquot A->B C 3. Spot TLC Plate (SM, Co, Rxn) B->C D 4. Develop Plate C->D E 5. Dry Plate D->E F 6. Visualize (UV Light) E->F G 7. Visualize (Chemical Stain) F->G H 8. Analyze Rf & Reaction Progress G->H

Caption: Standard workflow for monitoring a chemical reaction using TLC.

Sample Preparation
  • Reaction Aliquot: Using a glass capillary, withdraw a small aliquot (a few microliters) from the reaction mixture.

  • Dilution: Dilute the aliquot in a small vial with 0.2-0.5 mL of a suitable solvent (e.g., methanol). This prevents overloading the TLC plate, which can cause streaking.

  • Reference Samples: Prepare separate dilute solutions of your starting materials (e.g., the amine substrate) in the same solvent. The this compound reagent is often omitted from the reference lanes as it typically stays at the baseline.

TLC Plate Spotting Technique

Proper spotting is crucial for a clean chromatogram.[4]

  • Prepare the Plate: Using a pencil (never a pen), lightly draw an origin line about 1 cm from the bottom of the TLC plate.

  • Spotting: Use a clean capillary tube for each sample. Lightly touch the capillary to the plate on the origin line to apply a small spot. Aim for spots that are 1-2 mm in diameter.

  • Lane Configuration: A three-lane configuration is highly recommended:

    • Lane 1 (SM): Spot the starting material (e.g., the amine).

    • Lane 2 (Co-spot): Spot the starting material first, then, on top of the same spot, apply the reaction mixture. This "co-spot" helps to unambiguously determine if the starting material is still present in the reaction.[4]

    • Lane 3 (Rxn): Spot the diluted reaction mixture.

Eluent Development & Optimization

The choice of eluent is the most critical parameter for achieving good separation.[10] Since this compound reactions involve highly polar compounds, a polar solvent system is necessary.

Table 1: Recommended Starting Solvent Systems

System Name Composition (v/v/v) Target Analytes & Rationale
DCM / MeOH / NH₄OH 90 : 10 : 1 Excellent Starting Point. A highly polar system with a basic modifier to prevent streaking of guanidines and amines. The ratio of DCM:MeOH can be adjusted to control polarity.[3][11]
EtOAc / MeOH / Et₃N 5 : 3 : 2 Alternative System. Useful for moderately polar guanidine products. The triethylamine serves as the basic modifier. A similar system has been reported for protected guanidines.[12]

| n-Butanol / Acetic Acid / H₂O | 4 : 1 : 1 | For Extremely Polar Analytes. This highly aqueous, polar system can move compounds that remain at the baseline in other systems. The acid can protonate amines, but may not be ideal for all guanidines.[2] |

Optimization Strategy:

  • Start with the DCM / MeOH / NH₄OH (90:10:1) system.

  • If all spots (product and starting material) are too low (Rf < 0.2), increase the polarity by increasing the proportion of methanol (e.g., to 85:15:1).

  • If spots are too high (Rf > 0.8), decrease the polarity by reducing the proportion of methanol (e.g., to 95:5:1).

  • If spots are streaked, ensure the basic modifier (NH₄OH or Et₃N) is present and fresh.

Visualization Methods

Since guanidines are often not UV-active, chemical staining is required for visualization.[13]

  • UV Light (Non-destructive): First, examine the dried plate under a 254 nm UV lamp. If your starting amine or product contains an aromatic ring or other chromophore, it will appear as a dark spot against the fluorescent background.[7] Circle any visible spots with a pencil.

  • Chemical Staining (Destructive): After UV analysis, use a chemical stain. This is typically the last step as it is irreversible.

Table 2: Recommended TLC Stains

Stain Name Preparation Procedure & Observations
Nitroprusside-Ferricyanide Solution A: 10% Sodium Nitroprusside. Solution B: 10% Potassium Ferricyanide. Solution C: 10% NaOH in MeOH. Mix A:B:C in a 1:1:1 ratio immediately before use. Specificity: Guanidines. Dip the plate in the stain and gently warm. Guanidines appear as intense red-orange spots. This is a highly specific and sensitive stain for this functional group.[14]
Potassium Permanganate (KMnO₄) 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water. Specificity: General Oxidative Stain. Dip the plate in the stain. Compounds that can be oxidized (alcohols, amines, alkenes, etc.) will appear as yellow-brown spots on a purple background. It is a very versatile general-purpose stain.[15]

| Ninhydrin | 0.3 g Ninhydrin in 100 mL of n-butanol with 3 mL of acetic acid. | Specificity: Primary/Secondary Amines. Dip the plate in the stain and heat gently with a heat gun. Primary amines typically give a deep purple spot (Ruhemann's purple), while secondary amines may give a yellow-orange spot. Excellent for visualizing the consumption of the starting amine. |

Interpretation and Troubleshooting

Calculating the Retention Factor (Rf)

The Rf value is a ratio that quantifies the movement of a spot. It is calculated as: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

An ideal Rf value for the main product is between 0.2 and 0.5 to ensure good separation and reliable results for potential column chromatography.[9]

Interpreting the Chromatogram: A Case Study

Consider the guanidinylation of benzylamine.

  • Starting Material (SM): Benzylamine (less polar than product).

  • Reagent: Piperidine-1-carboximidamide HI (very polar, stays at baseline).

  • Product (P): Benzylguanidine (more polar than SM).

Expected TLC Plate:

  • t = 0: A strong spot for benzylamine in the SM and Rxn lanes.

  • t = 2h (mid-reaction): A diminished spot for benzylamine in the Rxn lane and a new, lower Rf spot for the benzylguanidine product appearing. The co-spot lane will show two distinct spots.

  • t = 6h (complete): The benzylamine spot is completely gone from the Rxn lane, leaving only the product spot.

Troubleshooting Guide

start Analyze TLC Plate q1 Spots at Baseline (Rf ≈ 0) Is the eluent polar enough? start->q1 Low Rf q2 Spots at Solvent Front (Rf ≈ 1) Is the eluent too polar? start->q2 High Rf q3 Spots are Streaking Is a basic modifier present and fresh? start->q3 Streaking sol1 Solution: Increase eluent polarity. (Increase % MeOH) q1->sol1 No end Good Separation q1->end Yes sol2 Solution: Decrease eluent polarity. (Decrease % MeOH) q2->sol2 No q2->end Yes sol3 Solution: Add/refresh base (NH4OH / Et3N). Ensure sample is not too concentrated. q3->sol3 No q3->end Yes sol1->end sol2->end sol3->end

Caption: A logical troubleshooting guide for common TLC issues.

Table 3: Common TLC Problems and Solutions

Problem Probable Cause(s) Suggested Solution(s)
All spots remain at the origin (Rf ≈ 0) Eluent is not polar enough to move the analytes. Increase the proportion of the polar solvent (e.g., methanol). Switch to a more polar system like n-butanol/acetic acid/water.
All spots run to the solvent front (Rf ≈ 1) Eluent is too polar; analytes have high affinity for the mobile phase. Decrease the proportion of the polar solvent (e.g., methanol).
Spots are elongated or "streaking" 1. Sample is too concentrated. 2. Strong ionic interaction between the basic analyte and acidic silica gel. 1. Dilute the sample aliquot more before spotting. 2. Add or increase the concentration of a basic modifier (NH₄OH or Et₃N) to the eluent.

| No spots are visible after staining | 1. Compound is not reactive to the chosen stain. 2. Compound is volatile and evaporated from the plate. | 1. Use a more universal stain, such as potassium permanganate. 2. Minimize heating time after developing the plate. |

Safety Considerations

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle organic solvents and reagents with care. Dichloromethane is a suspected carcinogen.

  • TLC stains can be corrosive or toxic. Avoid skin contact and inhalation of spray mists. Prepare and use stains in a fume hood.

  • Use a heat gun with caution, keeping it away from flammable solvents.

References

  • Chromatography: Solvent Systems for TLC. University of Rochester, Department of Chemistry. [Link]
  • Thin Layer Chrom
  • 5. Thin Layer Chromatography. University of Missouri-St. Louis. [Link]
  • 4-Benzylthis compound | C13H20IN3.
  • Determining a solvent system. University of York, Chemistry Teaching Labs. [Link]
  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PubMed Central, National Institutes of Health. (2016-09-09). [Link]
  • TLC Visualiz
  • TLC stains. Organic Chemistry. [Link]
  • TLC Stains. University of Colorado Boulder, Department of Chemistry. [Link]
  • Monitoring Reactions by TLC.
  • 2.3B: Uses of TLC. Chemistry LibreTexts. (2022-04-18). [Link]
  • Synthesis of Cernumidine and Analogues and S. The Royal Society of Chemistry. [Link]
  • Piperidine-1-carboximidamide.
  • Visualizing a TLC pl

Sources

Application Note: A Robust HILIC-MS Method for In-Process Monitoring of Piperidine-1-carboximidamide Hydroiodide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated Liquid Chromatography-Mass Spectrometry (LC-MS) method for the real-time monitoring of reactions involving Piperidine-1-carboximidamide Hydroiodide. Guanidine-containing moieties are prevalent in pharmacologically active molecules, making reliable in-process analytical controls essential for efficient drug development and process optimization. Due to the high polarity and basicity of the analyte, conventional reversed-phase chromatography fails to provide adequate retention. This protocol employs a Hydrophilic Interaction Liquid Chromatography (HILIC) strategy coupled with mass spectrometry, ensuring excellent retention, sharp peak shapes, and sensitive detection of the starting material, key intermediates, and final products. The described methodology is tailored for researchers, process chemists, and quality control analysts in the pharmaceutical and life science industries.

Introduction and Scientific Background

Piperidine-1-carboximidamide is a guanidine derivative frequently used as a synthetic building block in medicinal chemistry. Its hydroiodide salt is a common form for handling and storage. The guanidinium group, being highly basic (pKa > 13), is readily protonated under physiological conditions, a property often exploited in drug design to enhance interactions with biological targets. Monitoring the conversion of this polar starting material during a chemical reaction is critical for determining reaction endpoints, profiling impurity formation, and ensuring the overall efficiency and safety of a synthetic process.

The primary analytical challenge stems from the compound's high hydrophilicity. In traditional reversed-phase (RP) chromatography, such polar molecules exhibit little to no interaction with the non-polar stationary phase (e.g., C18) and elute in or near the solvent front, precluding effective separation and quantification.[1][2][3] To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) is the technique of choice.[1][4][5] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[6] This creates a water-enriched layer on the surface of the stationary phase into which polar analytes can partition, thus providing robust retention.[4][6]

This method is coupled with mass spectrometry (MS), which offers high sensitivity and selectivity, allowing for unambiguous identification of compounds based on their mass-to-charge ratio (m/z). Electrospray ionization (ESI) in the positive ion mode is ideally suited for this analysis, as the basic guanidine group is easily protonated to form a stable cation.

Experimental Protocol

Materials and Reagents
  • Analyte: this compound (CAS: 102392-91-6), Reference Standard >98% purity.[7][8]

  • Solvents:

    • Acetonitrile (ACN), LC-MS Grade

    • Water, LC-MS Grade

    • Methanol (MeOH), LC-MS Grade

  • Additives:

    • Ammonium Formate (NH₄HCO₂), LC-MS Grade

    • Formic Acid (FA), LC-MS Grade, ~99%

  • Reaction Quenching Agent: 1% Formic Acid in 50:50 Acetonitrile/Water (v/v).

Instrumentation
  • Liquid Chromatography System: A UHPLC or HPLC system equipped with a binary pump, degasser, temperature-controlled autosampler, and column oven.

  • Mass Spectrometer: A single quadrupole, triple quadrupole (QqQ), or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an Electrospray Ionization (ESI) source.

Standard and Sample Preparation

Rationale: Proper sample preparation is critical for method reproducibility. Standards are prepared in a solvent composition that mimics the initial mobile phase to ensure good peak shape. Reaction samples are quenched to halt the reaction at a precise time point and immediately diluted to fall within the linear dynamic range of the instrument.

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh 1.0 mg of this compound reference standard.

    • Dissolve in 1.0 mL of LC-MS grade water. This is the primary stock solution.

  • Working Standard Solution (10 µg/mL):

    • Dilute 10 µL of the primary stock solution into 990 µL of 90:10 Acetonitrile/Water (v/v). This solvent composition is chosen to be compatible with the initial HILIC mobile phase conditions, preventing peak distortion.[6]

  • Reaction Sample Preparation (In-Process Monitoring):

    • At a designated time point, withdraw a small aliquot (e.g., 5 µL) from the reaction vessel.

    • Immediately quench the reaction by diluting the aliquot into a pre-determined volume (e.g., 495 µL) of the quenching solution (1% Formic Acid in 50:50 ACN/Water). This provides a 100-fold dilution and the acid neutralizes any basic catalysts, effectively stopping the reaction.

    • Perform a further 10-fold dilution by transferring 50 µL of the quenched sample into 450 µL of 90:10 Acetonitrile/Water (v/v) for a final dilution factor of 1000. Note: The final dilution factor must be optimized based on the reaction concentration and instrument sensitivity.

LC-MS Method Parameters

Rationale for Method Choices:

  • Column: A HILIC column with an amide-bonded phase is chosen for its excellent ability to retain highly polar, basic compounds and provide reproducible results.[1]

  • Mobile Phase: Acetonitrile is the weak solvent, and water is the strong solvent in HILIC.[6] Ammonium formate is used as a buffer to control pH and improve peak shape, while formic acid aids in positive ionization for MS detection.[9]

  • Ionization: Positive mode ESI is selected because the guanidine functional group is highly basic and readily accepts a proton to form a [M+H]⁺ ion.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column Amide HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide), 1.7 µm, 2.1 x 100 mm
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B 10 mM Ammonium Formate + 0.1% Formic Acid in 95:5 Acetonitrile:Water
Flow Rate 0.4 mL/min
Gradient 95% B (0-1 min), 95% to 60% B (1-5 min), 60% to 95% B (5.1-6 min), 95% B (6-8 min)
Column Temperature 40 °C
Injection Volume 2 µL
Autosampler Temp. 10 °C

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Cone Gas Flow 50 L/hr (Nitrogen)
Scan Mode Full Scan (Qualitative) / MRM (Quantitative)
Scan Range m/z 50 - 500
Targeted Ion [M+H]⁺ m/z 128.1182 (for Piperidine-1-carboximidamide)

Data Analysis and Interpretation

Experimental Workflow

The overall process from taking a sample from a reaction to generating actionable data is outlined below.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A 1. Aliquot from Reaction Vessel B 2. Quench Reaction (Acidic ACN/H2O) A->B C 3. Dilute to Working Concentration B->C D 4. Inject Sample onto HILIC Column C->D E 5. Chromatographic Separation D->E F 6. ESI Ionization & MS Detection E->F G 7. Integrate Peak Areas (Reactant, Product) F->G H 8. Calculate % Conversion or Relative Abundance G->H

Figure 1: Overall workflow for reaction monitoring.
Qualitative and Quantitative Analysis

For a hypothetical reaction where Piperidine-1-carboximidamide condenses with a ketone (e.g., Acetophenone), the analysis would proceed as follows:

  • Identification: Use the full scan MS data to generate Extracted Ion Chromatograms (EICs) for the expected [M+H]⁺ ions of the starting material (m/z 128.12), the product, and any potential side-products. Confirm identity by comparing the resulting mass spectra.

  • Quantification: Monitor the reaction progress by tracking the integrated peak area of the starting material and the main product over time. The percentage conversion can be estimated using the relative peak areas (assuming similar ionization efficiencies) or calculated accurately using a calibration curve if absolute quantification is required.

Table 3: Hypothetical Reaction Monitoring Data

Time Point (min)Reactant Peak Area (m/z 128.12)Product Peak Area (m/z 230.18)Estimated % Conversion
01,540,00000%
30985,000562,00036%
60451,0001,105,00072%
12075,0001,480,00096%
180 (End)< 10,0001,525,000>99%

Troubleshooting

Common issues in HILIC-MS analysis of polar compounds include poor peak shape, retention time drift, and low signal intensity. The following decision tree provides a logical approach to diagnosing and resolving these problems.

G Problem Problem Observed PeakShape Poor Peak Shape (Tailing/Fronting) Problem->PeakShape RetentionDrift Retention Time Drift Problem->RetentionDrift LowSignal Low Signal / No Peak Problem->LowSignal Cause_Peak1 Sample solvent mismatch? PeakShape->Cause_Peak1 Cause_Peak2 Column overload? PeakShape->Cause_Peak2 Cause_Ret1 Insufficient column equilibration? RetentionDrift->Cause_Ret1 Cause_Ret2 Mobile phase composition error? RetentionDrift->Cause_Ret2 Cause_Sig1 Analyte not ionizing? LowSignal->Cause_Sig1 Cause_Sig2 Sample too dilute? LowSignal->Cause_Sig2 Sol_Peak1 Solution: Dilute sample in initial mobile phase (e.g., 95% ACN). Cause_Peak1->Sol_Peak1 Sol_Peak2 Solution: Reduce injection volume or sample concentration. Cause_Peak2->Sol_Peak2 Sol_Ret1 Solution: Increase post-run equilibration time (10-15 column volumes). Cause_Ret1->Sol_Ret1 Sol_Ret2 Solution: Prepare fresh mobile phase. Verify pump performance. Cause_Ret2->Sol_Ret2 Sol_Sig1 Solution: Check MS source settings. Verify pH and additive in mobile phase. Cause_Sig1->Sol_Sig1 Sol_Sig2 Solution: Analyze a more concentrated sample. Cause_Sig2->Sol_Sig2

Figure 2: Troubleshooting decision tree for HILIC-MS.

Conclusion

The HILIC-MS method presented here provides a reliable and robust platform for the analysis of Piperidine-1-carboximidamide and its reaction products. By overcoming the retention challenges associated with such polar compounds, this protocol enables accurate in-process monitoring, which is essential for accelerating drug development timelines and ensuring the quality of synthesized materials. The methodology is readily adaptable to a variety of guanidine-containing molecules and can be implemented on standard LC-MS instrumentation.

References

  • Aalborg University. (n.d.). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. Aalborg University's Research Portal.
  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography.
  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification.
  • Welch Materials. (2025, December 23). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds.
  • Hemström, P., & Irgum, K. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of separation science, 34(16-17), 2021-2047.
  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?.
  • Guo, Y., & Gaiki, S. (2011). An overview of hydrophilic interaction chromatography (HILIC) and its recent applications in proteomics and metabolomics. Analytical and bioanalytical chemistry, 400(7), 2263-2275.
  • Chromatography Forum. (2005, March 22). Guanidine derivatives.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Piperidine-1-carboximidamide Hydroiodide Reaction Yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Piperidine-1-carboximidamide Hydroiodide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for maximizing reaction yield and purity. The following question-and-answer format directly addresses common challenges encountered during this guanidinylation reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in the synthesis of this compound, a guanidinylation reaction, can often be traced back to several key areas: the choice of guanidinylating reagent, reaction conditions, and the purity of starting materials.

Potential Causes & Solutions:

  • Suboptimal Guanidinylating Reagent: The efficiency of the reaction is highly dependent on the reactivity of the guanidinylating agent.[1]

    • Recommendation: For the guanidinylation of a secondary amine like piperidine, a more reactive reagent is often necessary. Consider using reagents such as N,N'-Bis(Boc)-1H-pyrazole-1-carboxamidine or N,N'-Di-Boc-N''-triflylguanidine, which are known to be effective for a wide range of amines, including those that are weakly nucleophilic.[2]

  • Incorrect Stoichiometry: An improper ratio of piperidine to the guanidinylating agent can lead to incomplete conversion.

    • Recommendation: Typically, a slight excess of the amine (piperidine) is not beneficial. Instead, using a small excess (1.1-1.2 equivalents) of the guanidinylating agent can help drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal ratio for your specific conditions.

  • Inadequate Reaction Conditions (Solvent, Temperature, Time): The reaction environment plays a critical role in reaction efficiency.

    • Solvent: Aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or dimethylformamide (DMF) are generally preferred to avoid side reactions with the guanidinylating agent.[3][4]

    • Temperature: While many guanidinylation reactions proceed at room temperature, some may require gentle heating to overcome activation energy barriers.[5] However, excessive heat can lead to decomposition of the reagent or product. An optimization study starting from room temperature and gradually increasing in 10°C increments is advisable.[5]

    • Reaction Time: Insufficient reaction time will result in incomplete conversion. Monitor the reaction progress closely to determine the point at which the starting materials are consumed.[3]

  • Purity of Starting Materials: Impurities in piperidine, such as pyridine or water, can interfere with the reaction.[6]

    • Recommendation: Ensure that piperidine is freshly distilled or from a recently opened bottle stored under an inert atmosphere.[4] The presence of water can hydrolyze some guanidinylating agents.

Q2: I'm observing multiple spots on my TLC plate, indicating the formation of side products. What are the likely side reactions and how can I minimize them?

The formation of multiple products is a common issue in guanidinylation reactions, often arising from the reactivity of the guanidinylating agent with itself or with impurities.

Potential Side Reactions & Mitigation Strategies:

  • Self-Condensation of the Guanidinylating Agent: Some reagents can react with themselves, especially under prolonged reaction times or elevated temperatures.

    • Recommendation: Add the amine (piperidine) to the reaction mixture before or immediately after the addition of the guanidinylating agent. Avoid letting the guanidinylating agent stir in the solvent for an extended period before the nucleophile is introduced.

  • Reaction with Water: As mentioned, moisture can lead to the hydrolysis of the guanidinylating agent.

    • Recommendation: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Formation of Amidinourea Compounds: In some cases, particularly with Boc-protected guanidines, prolonged heating with an excess of amine can lead to the formation of amidinourea byproducts.[7]

    • Recommendation: Carefully control the reaction temperature and time. Monitor the reaction closely and stop it once the starting material is consumed to avoid over-reaction.

Q3: The purification of my final product is challenging. What are the best practices for isolating pure this compound?

The basic nature of the guanidine group can complicate purification. The hydroiodide salt is typically a crystalline solid, which can aid in its isolation.

Purification Protocol & Tips:

  • Reaction Work-up:

    • After the reaction is complete (as determined by TLC or LC-MS), concentrate the reaction mixture under reduced pressure to remove the solvent.[2]

    • Dissolve the residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Salt Formation:

    • To the dried organic solution, add a solution of hydroiodic acid (HI) dropwise with stirring. The this compound salt should precipitate out of the solution.

  • Isolation and Final Purification:

    • Collect the solid product by filtration.

    • Wash the solid with a small amount of cold diethyl ether or another non-polar solvent to remove any remaining organic impurities.

    • If necessary, the product can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether, to achieve higher purity.

Q4: How does the choice of base, if any, affect the reaction?

For the guanidinylation of a relatively strong nucleophile like piperidine, an external base is often not required. However, if using a guanidinylating agent that is a hydrochloride salt (e.g., 1H-Pyrazole-1-carboxamidine hydrochloride), a non-nucleophilic base is needed to liberate the free amine.

  • Recommendation: If a base is necessary, use a hindered, non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[8] The choice of base can be critical, as some bases can compete with piperidine as a nucleophile, leading to unwanted side products.[8][9]

Experimental Protocols & Data

General Protocol for the Synthesis of Piperidine-1-carboximidamide

This protocol is a general guideline and may require optimization based on the specific guanidinylating agent used.

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the chosen guanidinylating agent (1.1 mmol) in an anhydrous aprotic solvent (e.g., THF, 10 mL).

  • Addition of Piperidine: To the stirred solution, add freshly distilled piperidine (1.0 mmol).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:3 mixture of ethyl acetate and hexane as the eluent).[2]

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel or proceed directly to salt formation as described in Q3.

Comparative Data on Guanidinylating Reagents

The choice of reagent significantly impacts the reaction outcome. The following table provides a general comparison of commonly used guanidinylating reagents.

Guanidinylating ReagentReactivityTypical ConditionsAdvantagesDisadvantages
N,N'-Bis(Boc)-1H-pyrazole-1-carboxamidineHighRoom temp, THFHighly efficient for a broad range of amines.[2]Can be expensive.
N,N'-Di-Boc-N''-triflylguanidineVery HighRoom temp, CH2Cl2Reacts with weakly nucleophilic amines.[10]Can be unstable; requires careful handling.
O-Methylisourea sulfateModerateRefluxInexpensive.Requires heating; may not be suitable for sensitive substrates.[11]
CyanamideLowHarsh conditionsReadily available.Low yields with secondary amines; toxic.[12]

Visualizing the Workflow

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting low yields in the synthesis of this compound.

TroubleshootingWorkflow start Low Yield Observed check_reagents Verify Purity of Starting Materials (Piperidine, Solvent) start->check_reagents check_reagents->start If impure, purify/replace check_conditions Evaluate Reaction Conditions check_reagents->check_conditions If pure check_reagent_choice Assess Guanidinylating Reagent check_conditions->check_reagent_choice If optimal optimize_temp_time Optimize Temperature & Time (Monitor by TLC/LC-MS) check_conditions->optimize_temp_time If suboptimal optimize_stoichiometry Optimize Stoichiometry (1.1-1.2 eq. of Guanidinylating Agent) check_reagent_choice->optimize_stoichiometry If appropriate change_reagent Select a More Reactive Guanidinylating Agent check_reagent_choice->change_reagent If inappropriate optimize_stoichiometry->optimize_temp_time success Improved Yield optimize_temp_time->success If successful change_reagent->optimize_stoichiometry

Caption: A step-by-step workflow for troubleshooting low reaction yields.

General Guanidinylation Reaction Pathway

This diagram illustrates the fundamental mechanism of the guanidinylation of piperidine.

GuanidinylationMechanism piperidine Piperidine (Nucleophile) H-N(+)-R₂ guanidinylating_agent Guanidinylating Agent R-C(=N-R')-X piperidine:f1->guanidinylating_agent:f1 Nucleophilic Attack intermediate Tetrahedral Intermediate guanidinylating_agent->intermediate product Piperidine-1-carboximidamide R-C(=N-R')-N-R₂ intermediate->product Elimination of Leaving Group (X)

Caption: The general mechanism for the guanidinylation of an amine.

References

  • BenchChem. (2025).
  • ResearchGate. (2025).
  • Organic Chemistry Portal. (n.d.).
  • PubMed Central. (2016).
  • ACS Publications. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry.
  • (n.d.). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in 1-Piperidinepentanoic Acid Synthesis.
  • NIH. (n.d.). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases.
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • NIH. (n.d.). Piperidine-1-carboximidamide.
  • (n.d.).
  • Google Patents. (n.d.).
  • BenchChem. (2025).
  • (n.d.).
  • RSC Publishing. (2014).
  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis.
  • Google Patents. (n.d.).

Sources

Common side reactions with Piperidine-1-carboximidamide Hydroiodide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Piperidine-1-carboximidamide Hydroiodide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that may arise during its use. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Introduction to this compound in Synthesis

This compound is a guanidinylating agent, primarily used to introduce a guanidine moiety onto primary and secondary amines. The guanidinium group is a key structural feature in many biologically active molecules, including the amino acid arginine, and plays a significant role in molecular recognition and binding.[1] The hydroiodide salt form of Piperidine-1-carboximidamide offers a stable and readily handleable reagent for these transformations.

While a powerful tool, its reactivity can sometimes lead to unexpected side reactions or experimental challenges. This guide will walk you through the most common issues, providing explanations grounded in chemical principles and actionable solutions.

Troubleshooting Guide: Common Side Reactions and Experimental Issues

This section addresses specific problems that may be encountered during reactions involving this compound.

Issue 1: Low Yield of the Desired Guanidinylated Product

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted starting amine.

  • The isolated yield of the target guanidine is consistently below expectations.

Potential Causes and Solutions:

  • Insufficient Basicity: The guanidinylation reaction requires a basic environment to deprotonate the starting amine, enhancing its nucleophilicity. The hydroiodide salt of the reagent is acidic and will consume one equivalent of the base.

    • Solution: Ensure at least two equivalents of a non-nucleophilic base are used. Common choices include diisopropylethylamine (DIPEA) or triethylamine (TEA). The choice of base can be critical, as highly nucleophilic amines can sometimes directly attack coupling reagents, leading to undesired side products.[2]

  • Steric Hindrance: Highly hindered amines may react slowly.

    • Solution: Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS to avoid decomposition.

  • Competing Side Reactions: The formation of byproducts can consume the starting material and reduce the yield of the desired product.

    • Solution: Refer to the specific side reactions detailed below and implement the suggested mitigation strategies.

Issue 2: Formation of an Unexpected Byproduct with a Higher Molecular Weight

Symptoms:

  • LC-MS analysis reveals a significant peak with a mass corresponding to the starting material plus the mass of the guanidinylating agent, but with the loss of a small molecule (e.g., water).

  • NMR analysis shows unexpected signals, possibly indicating the formation of a uronium derivative.

Potential Cause and Solution:

  • Uronium Derivative Formation: In the presence of other nucleophiles, such as carboxylic acids or even alcohols on the substrate, there is a possibility of forming a uronium-type adduct. This has been observed with other guanidinium-based coupling reagents like HATU.[3][4]

    • Causality: The carbodiimide intermediate formed during the activation of the guanidinylating agent can be attacked by other nucleophiles present in the reaction mixture, not just the target amine.

    • Solution:

      • Protecting Groups: Ensure that other nucleophilic functional groups (e.g., hydroxyls, carboxyls) on your substrate are appropriately protected before attempting the guanidinylation reaction.

      • Order of Addition: Add the amine and base to the reaction mixture before adding the this compound. This can favor the desired reaction pathway.

Diagram: Potential for Uronium Side Product Formation

G cluster_0 Desired Guanidinylation Pathway cluster_1 Side Reaction Pathway Amine R-NH2 DesiredProduct Guanidinylated Product Amine->DesiredProduct Nucleophilic Attack GuanidinylatingAgent Piperidine-1-carboximidamide GuanidinylatingAgent->DesiredProduct UroniumProduct Uronium Byproduct GuanidinylatingAgent->UroniumProduct OtherNucleophile R'-OH / R'-COOH OtherNucleophile->UroniumProduct Nucleophilic Attack

Caption: Competing reaction pathways for Piperidine-1-carboximidamide.

Issue 3: Reaction Mixture Turns Yellow or Brown

Symptoms:

  • The reaction solution develops a distinct color over time.

  • This may be accompanied by the formation of multiple spots on the TLC plate.

Potential Causes and Solutions:

  • Instability of the Hydroiodide Salt: Hydroiodide salts can be susceptible to oxidation, leading to the formation of iodine (I₂), which is colored.[5][6] This can be exacerbated by exposure to light, air, or oxidizing agents.

    • Solution:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

      • Fresh Reagent: Use a fresh bottle of this compound or purify the reagent if it appears discolored.

      • Avoid Light: Protect the reaction from light by wrapping the flask in aluminum foil.

  • Decomposition of Piperidine Derivatives: Piperidine and its derivatives can be prone to degradation under certain conditions, potentially leading to colored impurities.[7]

    • Solution:

      • Temperature Control: Avoid excessive heating unless necessary for sterically hindered substrates.

      • Reaction Time: Monitor the reaction and work it up as soon as it is complete to prevent prolonged exposure to reaction conditions.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from light and sources of ignition.[8] Due to the potential for oxidation of the iodide ion, storage under an inert atmosphere is recommended for long-term stability.

Q2: What is the typical purity of commercially available this compound?

A: Commercially available reagents typically have a purity of 95% or higher.[9] It is always advisable to check the certificate of analysis provided by the supplier.

Q3: Can I use this compound in peptide synthesis?

A: Yes, this reagent can be used for the guanidinylation of amine side chains in peptides, such as the epsilon-amino group of lysine. However, it is crucial to ensure that other potentially reactive side chains (e.g., serine, threonine, tyrosine, aspartic acid, glutamic acid) are appropriately protected to prevent side reactions.[3][4]

Q4: What solvents are suitable for reactions with this compound?

A: Aprotic polar solvents such as dimethylformamide (DMF), acetonitrile (ACN), and dichloromethane (DCM) are commonly used. The choice of solvent may depend on the solubility of your substrate. Piperidine itself is miscible with water and soluble in many organic solvents.[10]

Q5: My reaction is complete, but I am having trouble with purification. Any suggestions?

A: The product, being a guanidine, will be basic and may be highly polar, especially in its protonated form.

  • Aqueous Work-up: A standard aqueous work-up can be performed to remove excess base and other water-soluble impurities.

  • Column Chromatography: Purification by silica gel column chromatography can be effective. A gradient elution starting with a nonpolar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is often successful. Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can help to prevent streaking of the basic product on the silica gel.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Experimental Protocols

General Protocol for Guanidinylation of a Primary Amine
  • Reaction Setup: To a solution of the primary amine (1.0 equiv) in an appropriate anhydrous solvent (e.g., DMF, 0.1-0.5 M), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.2 equiv).

  • Reagent Addition: Add this compound (1.1 equiv) to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Table 1: Troubleshooting Summary

Issue Potential Cause Recommended Solution(s)
Low Yield Incomplete reaction due to insufficient base or steric hindrance.Increase the amount of non-nucleophilic base; increase reaction temperature and/or time.
Unexpected Byproduct Formation of uronium derivatives with other nucleophiles.Protect other nucleophilic groups; control the order of reagent addition.
Reaction Discoloration Oxidation of the hydroiodide salt to iodine.Use an inert atmosphere; protect the reaction from light; use fresh reagent.
Purification Difficulties Polarity and basicity of the guanidine product.Use a basic modifier in column chromatography; consider recrystallization.

Diagram: General Guanidinylation Workflow

G Start Starting Amine & Base in Solvent AddReagent Add Piperidine-1-carboximidamide Hydroiodide Start->AddReagent Reaction Stir at Room Temperature (or heat if necessary) AddReagent->Reaction Monitor Monitor by TLC / LC-MS Reaction->Monitor Workup Aqueous Work-up Monitor->Workup Reaction Complete Purify Purification (Column Chromatography / Recrystallization) Workup->Purify Product Pure Guanidinylated Product Purify->Product

Caption: A typical experimental workflow for guanidinylation reactions.

References

  • Vrettos, E. I., et al. (2017).
  • Gharpure, S. J., et al. (2021).
  • BenchChem. (2025).
  • Shestakov, A. S., et al. (2023). A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization. International Journal of Molecular Sciences, 24(5), 4585.
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • Sigma-Aldrich. (2023).
  • Vrettos, E. I., et al. (2017).
  • Fisher Scientific. (2025).
  • Penta Chemicals. (2024).
  • Chemos GmbH & Co.KG. (n.d.).
  • Wikipedia. (n.d.). Piperidine.
  • Svete, J., et al. (2022). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. Molecules, 27(24), 8933.
  • CymitQuimica. (n.d.). This compound.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: PIPERIDINE.
  • Lipton, M. A. (n.d.). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds.
  • Pathak, S., et al. (n.d.). Synthesis and Antiinflammatory Properties of N-Substituted Guanidines. Asian Journal of Chemistry.
  • PubChem. (n.d.). Hydrogen iodide.
  • Li, J., & Neuville, L. (2018). One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. Organic & Biomolecular Chemistry, 16(11), 1846-1850.
  • Morin, M. D., & Sarpong, R. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 54470.
  • Morin, M. D., & Sarpong, R. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments.
  • Organic Chemistry Portal. (n.d.).
  • BOC Sciences. (n.d.). Piperidine Impurities.
  • Solubility of Things. (n.d.). Piperidine.
  • Aho, J. A. S., et al. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Synthesis of guanidines.
  • Guga, P., et al. (2001). Guanidinium and aminoimidazolinium derivatives of N-(4-piperidyl)propanamides as potential ligands for mu opioid and I2-imidazoline receptors: synthesis and pharmacological screening. Journal of Medicinal Chemistry, 44(12), 1958-1965.
  • Reddy, P. V., & Bellew, D. R. (2014). Hydrodehalogenation of Alkyl Iodides with Base-Mediated Hydrogenation and Catalytic Transfer Hydrogenation: Application to the Asymmetric Synthesis of N-Protected α-Methylamines. The Journal of Organic Chemistry, 79(17), 8237-8244.
  • UMP. (n.d.). salts of organic bases.
  • SciFinder. (n.d.).
  • Gharpure, S. J., et al. (2021).
  • Wikipedia. (n.d.). Hydrogen iodide.
  • PubChem. (n.d.). Piperidine-1-carboxylic acid.
  • Gazagnaire, E., et al. (2025).
  • Tiritiris, I., et al. (2013). Piperidine-1-carboximidamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1569.
  • BLD Pharm. (n.d.). 52318-35-1|Piperidine-1-carboximidamide hydrochloride.
  • PubChem. (n.d.). Piperidine-1-carboximidamide;sulfurous acid.

Sources

Technical Support Center: Optimizing Guanidinylation Reactions & Minimizing Byproduct Formation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide in-depth troubleshooting strategies and optimized protocols for one of the most crucial transformations in modern drug discovery: guanidinylation. While your query specifically mentioned Piperidine-1-carboximidamide Hydroiodide , the principles discussed herein are broadly applicable to the synthesis of guanidine-containing molecules, a class of compounds prized for their role as pharmacophores due to their ability to form strong, stable hydrogen bonds.[1]

This document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to diagnose and solve challenges in your own laboratory setting.

Part 1: Troubleshooting Guide - A Chemist's Q&A

This section directly addresses the most common failure modes encountered during guanidinylation reactions.

Q1: My reaction is messy. I see multiple spots on my TLC and a forest of peaks in my LC-MS. What are the likely byproducts?

A: A complex reaction mixture is a classic sign of issues with selectivity or reagent stability. The most common unintended products include:

  • Unreacted Starting Amine: The most straightforward issue, indicating an incomplete reaction.

  • Amidinourea Formation: This can occur if you are using a protected guanidinylating reagent, especially at elevated temperatures or with prolonged reaction times in the presence of excess amine.[2]

  • Reaction at Non-Target Amines: If your substrate contains multiple nucleophilic sites (e.g., an N-terminal amine and a lysine side chain in a peptide), guanidinylation can occur at all unprotected locations, leading to a mixture of products. This is a common side reaction when using reagents like O-methylisourea without proper protection.[3]

  • Guanidinylation of the Coupling Reagent: When using peptide coupling reagents like HATU for guanidinylation, the amine can attack the coupling reagent itself, leading to undesired guanidinium side products.[4][5][6]

Q2: My yield is disappointingly low, with the main contaminant being my unreacted starting material. How can I push the reaction to completion?

A: Low conversion is typically an issue of reactivity or stoichiometry. Consider the following adjustments:

  • Reagent Stoichiometry: Ensure you are using a slight excess (1.05 to 1.2 equivalents) of the guanidinylating agent. This can help drive the equilibrium towards the product.[1]

  • Choice of Base: The base is critical for deprotonating the incoming amine, increasing its nucleophilicity. Tertiary amines like triethylamine (TEA) or the bulkier diisopropylethylamine (DIPEA) are common choices. Ensure the base is anhydrous and used in appropriate excess (1.5 to 2.0 equivalents).[1][4]

  • Guanidinylating Agent Reactivity: Not all reagents are created equal. N,N′-Di-Boc-N′′-triflylguanidine is a highly efficient and widely used reagent for a range of amines.[1] If you are using a less reactive agent like a protected pyrazole-carboxamidine, you may need more forcing conditions.[7]

  • Solvent & Temperature: Most guanidinylations are run at room temperature in anhydrous polar aprotic solvents like acetonitrile (ACN), tetrahydrofuran (THF), or dimethylformamide (DMF).[1][4] Gently warming the reaction (e.g., to 40-50 °C) can increase the rate, but must be done with careful monitoring (TLC/LC-MS) to prevent byproduct formation.

Q3: The guanidinylation is occurring at the wrong position on my molecule. How do I control selectivity?

A: This is the most critical challenge in the synthesis of complex molecules and is solved with a robust protecting group strategy . The core principle is to "block" all reactive sites except the one you intend to modify.

  • Orthogonal Protection: This is the concept of using multiple protecting groups in one molecule that can be removed under different, non-interfering conditions. For example, an N-terminal amine might be protected with an acid-labile Boc group, while a side-chain amine intended for guanidinylation remains free.[8]

  • Guanidine Protection: The guanidine group itself is highly basic and nucleophilic. In multi-step syntheses, it is almost always installed in a protected form (e.g., with Boc groups) and deprotected in the final step.[9] This prevents it from interfering with subsequent reactions.

The diagram below illustrates this principle. By protecting Amine 1, the guanidinylating reagent is directed exclusively to the desired Amine 2.

G cluster_0 Substrate cluster_1 Reaction Start_Mol Molecule Amine 1 (NH-PG) Amine 2 (NH2) Reagent Guanidinylating Agent Product Selective Guanidinylation Amine 1 (NH-PG) Amine 2 (NH-Guanidine) Start_Mol->Product Reaction at free amine Reagent->Product

Caption: Selective Guanidinylation via Protection.

Q4: My protected guanidine product seems to decompose during workup or purification. What are some best practices?

A: While protecting groups enhance stability, they are not invincible.

  • Acid Sensitivity: The most common guanidine protecting groups, Boc-groups, are acid-labile. During aqueous workup, avoid strong acids. Use a mild saturated aqueous solution of sodium bicarbonate to quench the reaction, followed by washes with water and brine.[1]

  • Chromatography: Standard silica gel flash chromatography is the most common purification method.[1][9] However, the slightly basic nature of the protected guanidine can sometimes lead to streaking on the column. This can be mitigated by adding a small amount of a tertiary amine (e.g., 0.5-1% TEA) to the eluent.

  • Stability: Store the purified, protected product under an inert atmosphere (nitrogen or argon) at low temperatures to prevent degradation.

Part 2: Optimized Protocols and Methodologies

Trustworthy protocols are the foundation of reproducible science. The following is a field-proven, general procedure for the efficient guanidinylation of a primary amine.

Protocol 1: Guanidinylation of a Primary Amine using N,N′-Di-Boc-N′′-triflylguanidine

This protocol is adapted from established, reliable methods and is suitable for a wide range of primary and secondary amines.[1]

Materials:

  • Primary Amine (1.0 eq)

  • N,N′-Di-Boc-N′′-triflylguanidine (1.05 eq)

  • Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Step-by-Step Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 eq).

  • Dissolution: Dissolve the amine in anhydrous DCM (or ACN) to a concentration of approximately 0.1 M.

  • Base Addition: Add DIPEA (1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Reagent Addition: Add N,N′-Di-Boc-N′′-triflylguanidine (1.05 eq) in one portion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours. The reaction is typically complete within 1-4 hours.[1]

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM or ethyl acetate.

  • Washing: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude di-Boc-protected guanidine by flash column chromatography on silica gel.

Experimental Workflow Diagram

The following diagram outlines the logical flow from starting material to final, purified product.

Caption: Standard Guanidinylation Experimental Workflow.

Part 3: Key Principles for Minimizing Byproducts

An expert chemist understands not just the "how," but the "why." This section details the core principles that govern a successful guanidinylation.

Principle 1: The Guanidinylating Agent Dictates the Outcome

The choice of reagent is the single most important variable. A comparison of common options is presented below.

ReagentProsConsBest For
N,N′-Di-Boc-N′′-triflylguanidine High reactivity, excellent yields, clean reactions, broad substrate scope.[1]Relatively expensive.General purpose, high-value substrates, difficult guanidinylations.
HATU Readily available (common peptide coupling reagent), effective for some amines.[4]Prone to forming guanidinium side products with the reagent itself.[5][6]Repurposing for simple amine guanidinylation when other reagents are unavailable.
O-methylisourea Inexpensive. Optimized protocols exist for specific applications like peptide modification.[3]Can be non-specific without substrate protection, requires high pH which may not be compatible with all substrates.[3]Large-scale synthesis, converting lysine to homoarginine in proteomics.[3]
N,N′-Di-Boc-1H-pyrazole-1-carboxamidine Solid, stable reagent. Good for primary and secondary amines.[7][10]Generally less reactive than the triflyl analogue, may require longer reaction times or heat.Reactions where milder conditions are paramount.
Principle 2: Systematic Optimization of Reaction Conditions

If byproducts persist, a systematic approach to optimizing conditions is necessary. Vary one parameter at a time while keeping others constant to isolate its effect.

ParameterVariables to TestRationale
Base DIPEA vs. TEA vs. K₂CO₃Steric bulk (DIPEA) can sometimes reduce side reactions compared to less hindered bases (TEA). An inorganic base may be required for certain substrates.
Solvent DCM vs. ACN vs. THF vs. DMFSolvent polarity can influence reaction rates and solubility of reagents, affecting the outcome.
Temperature 0 °C → Room Temp → 40 °CLowering the temperature can increase selectivity and reduce byproduct formation, albeit at the cost of a slower reaction rate.
Stoichiometry 1.05 eq → 1.2 eq → 1.5 eq (Reagent)A slight excess of the guanidinylating agent is usually optimal. Too much can lead to byproducts.
Part 4: Frequently Asked Questions (FAQs)
  • What is the best way to remove the Boc protecting groups from my final product?

    • Boc groups are typically removed under acidic conditions. A solution of 20-50% Trifluoroacetic Acid (TFA) in an anhydrous solvent like DCM at room temperature for 1-2 hours is a standard and effective method.[9]

  • Can I guanidinylate a sterically hindered or secondary amine?

    • Yes, but it is more challenging. Sterically hindered amines react more slowly. You may need to use a more reactive guanidinylating agent, higher temperatures, and longer reaction times.[2] Careful monitoring is essential to avoid decomposition.

  • My final guanidinium salt product is an oil and won't crystallize. How can I purify it?

    • If the deprotected guanidinium salt is difficult to handle, consider alternative purification methods. For aqueous solutions, removal using carbonaceous adsorbents or clays has been reported.[11] Alternatively, converting the salt to a different counterion (e.g., from a TFA salt to a hydrochloride salt) can sometimes induce crystallization.

References
  • Beardsley, R. L., & Reilly, J. P. (2002). Optimization of Guanidination Procedures for MALDI Mass Mapping. Journal of the American Society for Mass Spectrometry, 13(5), 491-500. (Note: Abstract and related articles available via ResearchGate).
  • Katritzky, A. R., & Batey, R. A. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.
  • Isom, V. M., et al. (2021). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 86(3), 2623-2635.
  • Isom, V. M., et al. (2021). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 86(3), 2623-2635.
  • Kim, J., et al. (2019). Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3-Mediated Guanidine Formation. ACS Combinatorial Science, 21(10), 735-741. (Note: Diagram available via ResearchGate).
  • Romero, D. C., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 54429.
  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(74), 47038-47043.
  • US Patent No. US20070161821A1. (2007). Method for removal of guanidine compound from aqueous media. Google Patents.
  • Browne, K. A., & Chaput, J. C. (2020). Automated Synthesis and Purification of Guanidine-Backbone Oligonucleotides. Current Protocols in Nucleic Acid Chemistry, 81(1), e110.
  • Browne, K. A., & Chaput, J. C. (2020). Automated Synthesis and Purification of Guanidine-Backbone Oligonucleotides. Current Protocols in Nucleic Acid Chemistry, 81(1), e110.
  • US Patent No. US6072075A. (2000). Guanidinylation reagents. Google Patents.
  • Liskamp, R. M. J., et al. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of Visualized Experiments, (122), 55502.
  • Drake, I. J., et al. (2003). Product Class 13: Guanidine Derivatives. Science of Synthesis, 22, 807-893. (Note: General procedures cited within).

Sources

Technical Support Center: Purification of Products from Piperidine-1-carboximidamide Hydroiodide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the purification challenges associated with Piperidine-1-carboximidamide Hydroiodide reactions. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile guanylation reagent. Products of these reactions, typically substituted guanidinium hydroiodide salts, are known for their strong basicity and high polarity, which often complicates standard purification protocols. This guide provides in-depth troubleshooting advice, detailed experimental procedures, and answers to frequently asked questions to streamline your workflow and enhance purification success.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the work-up and purification of guanidinium compounds derived from this compound.

Problem 1: My compound streaks severely during silica gel TLC and column chromatography.

Cause: This is the most common issue when purifying guanidinium salts. The strong basicity of the guanidine group leads to strong, often irreversible, interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This results in poor separation, broad peaks, and significant loss of product on the column.[1][2]

Solution:

  • Mobile Phase Modification: The most effective solution is to neutralize the acidic sites on the silica gel by modifying the mobile phase.

    • Add a Basic Modifier: Incorporate a small percentage of a volatile base into your eluent system. Common choices include triethylamine (Et₃N) at 0.5-2% or a solution of ammonium hydroxide in methanol (e.g., 1-10% of a 10% NH₄OH in MeOH stock solution added to dichloromethane).[1] This base will compete with your product for binding to the acidic sites, allowing for proper elution.

    • TLC Analysis: Always develop your TLC method with the same basic modifier you intend to use for the column to get an accurate prediction of the retention factor (Rf). An ideal Rf for column separation is typically between 0.2 and 0.4.[1]

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider a different stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.[2]

    • Reverse-Phase Silica (C18): For highly polar compounds, reverse-phase chromatography can be very effective, eluting with polar solvents like methanol/water or acetonitrile/water mixtures.[2]

Problem 2: My product is an oil or a gum and will not crystallize.

Cause: The presence of residual solvents, unreacted starting materials, or other impurities can inhibit crystal lattice formation.[3] Guanidinium salts can also be hygroscopic, absorbing atmospheric moisture to form viscous oils.

Solution:

  • Trituration: Dissolve or suspend the crude oil in a solvent in which your product is sparingly soluble but the impurities are highly soluble (e.g., diethyl ether, ethyl acetate, or dichloromethane). Stir or sonicate the mixture. The product should precipitate as a solid, which can then be collected by filtration.

  • Solvent System for Recrystallization: Finding the right solvent is key.

    • Guanidinium salts often have good solubility in polar protic solvents like methanol, ethanol, or water, and poor solubility in nonpolar solvents.

    • A common technique is to dissolve the crude product in a minimal amount of a hot polar solvent (like ethanol) and then slowly add a less polar "anti-solvent" (like ethyl acetate or diethyl ether) until the solution becomes cloudy. Gentle heating to redissolve, followed by slow cooling, can induce crystallization.[3][4]

  • Drying: Ensure the product is rigorously dried under high vacuum to remove all solvent and moisture. If the product is particularly hygroscopic, handling it in a glove box or dry atmosphere is recommended.

Problem 3: My purified product is still contaminated with unreacted this compound.

Cause: The starting material and the product are both polar, basic hydroiodide salts with similar solubility profiles, making separation challenging.

Solution:

  • Optimize Reaction Stoichiometry: Ensure the amine starting material is the limiting reagent to consume all the guanylating agent.

  • Aqueous Work-up: A carefully planned aqueous work-up can help. While both salts are water-soluble, there might be subtle differences in their partition coefficients between an organic solvent (like dichloromethane or ethyl acetate) and water. Perform multiple extractions to exploit these small differences.[5][6]

  • Chromatography with Basic Modifiers: As detailed in Problem 1, a well-optimized column chromatography system with a basic modifier is often the most reliable method to separate two similar basic compounds.

Problem 4: My final yield is very low after purification.

Cause: Product loss can occur at multiple stages: during aqueous work-up if the product has some water solubility, irreversible adsorption onto silica gel, or multiple, inefficient purification steps.

Solution:

  • Minimize Aqueous Washes: If your product has moderate water solubility, minimize the number of aqueous washes or use saturated brine (NaCl solution) to "salt out" the organic compound, reducing its solubility in the aqueous layer.[6]

  • Avoid Standard Silica Gel (if possible): As mentioned, significant material can be lost on unmodified silica. If you must use it, ensure the mobile phase is adequately basified.[1]

  • Dry Loading: If your compound is not very soluble in the column eluent, "dry loading" can improve resolution and reduce band broadening. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent completely, and then load the dry powder onto the top of your column.[7]

Frequently Asked Questions (FAQs)

Q1: What is a standard aqueous work-up procedure for a guanylation reaction? A typical work-up involves diluting the reaction mixture with an organic solvent (e.g., dichloromethane or ethyl acetate) and washing it with an aqueous solution to remove inorganic byproducts and excess reagents.[5][6] A common sequence is:

  • Dilute the reaction mixture with an appropriate organic solvent.

  • Wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acids.[5]

  • Wash with water to remove water-soluble impurities.

  • Wash with brine to reduce the amount of dissolved water in the organic layer.[6]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Q2: How can I remove the hydroiodide counter-ion to get the free base form of my guanidine product? To obtain the free base, you can perform a liquid-liquid extraction. Dissolve the hydroiodide salt in a mixture of an organic solvent and an aqueous base solution (e.g., 1M NaOH or K₂CO₃). The free base will be deprotonated and partition into the organic layer, while the sodium iodide or potassium iodide salt will remain in the aqueous layer. Alternatively, ion-exchange chromatography can be used.

Q3: My product is a solid, but the melting point is broad. How can I improve its purity? A broad melting point is a classic indicator of an impure solid. Recrystallization is the primary method for purifying crystalline solids.[3] The key is to find a solvent system where the desired compound is highly soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures.[4] Refer to the table below for guidance on solvent selection.

Q4: Can I use protecting groups to make purification easier? Yes. If the starting amine has other reactive functional groups, or if the final guanidine is particularly difficult to purify, using Boc (tert-butoxycarbonyl) protecting groups on the guanidine nitrogen atoms can be an effective strategy. The protected guanidine is less polar and less basic, making it much more amenable to standard silica gel chromatography.[8] The Boc groups can be removed later under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane).[5]

Data & Protocols

Table 1: Solvent Selection Guide for Recrystallization
Solvent ClassExamplesUse Case for Guanidinium Salts
Polar Protic Water, Methanol, Ethanol, IsopropanolGood primary solvents for dissolving the crude salt with heating.[9]
Polar Aprotic Acetone, Acetonitrile, Ethyl AcetateCan be used as primary solvents or as anti-solvents when mixed with polar protic solvents.
Nonpolar / Weakly Polar Dichloromethane, Diethyl Ether, HexanesPrimarily used as anti-solvents to induce precipitation from a more polar solution. Also useful for trituration.[3]
Protocol 1: Column Chromatography with a Basic Modifier
  • Select Eluent: Using TLC, identify a solvent system (e.g., Dichloromethane/Methanol) that gives your product an Rf of 0.2-0.4. Add 1% triethylamine to this system.

  • Pack Column: Pack a glass column with silica gel using your chosen eluent system (with the basic modifier).

  • Load Sample: Dissolve the crude product in a minimum amount of the eluent or use the dry loading technique.[7]

  • Elute: Run the column, collecting fractions and monitoring them by TLC.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent and triethylamine using a rotary evaporator. Drying under high vacuum is often necessary to remove the last traces of triethylamine.

Visual Workflow: Purification Strategy

The following diagram outlines a decision-making process for purifying the crude product of a this compound reaction.

Purification_Strategy A Crude Reaction Mixture B Perform Aqueous Work-up (e.g., DCM wash with NaHCO3, Brine) A->B C Analyze Crude Product by TLC B->C D Is the major spot streaking? C->D E YES: Add 1% Et3N to Eluent D->E Yes F NO: Use Standard Eluent D->F No G Is the crude product a solid? E->G F->G H YES: Attempt Recrystallization G->H Yes I NO: Product is an oil/gum G->I No K Purified Solid H->K Success L Column Chromatography H->L Failure J Attempt Trituration with Ether/Hexane I->J J->K Success J->L Failure M Purified Product L->M

Caption: Decision tree for post-reaction purification.

References

  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. (2016). PubMed Central. [Link]
  • Method for crystallizing guanidinium salts. (Date not available).
  • Liquid Chromatography Problem Solving and Troubleshooting. (Date not available).
  • Troubleshooting Flash Column Chromatography. (Date not available). University of Rochester, Department of Chemistry. [Link]
  • Tips and Tricks for the Lab: Column Troubleshooting and Altern
  • How can I purify a protein using guanidium hydrochloride?. (2015).
  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (Date not available). University of Toronto Libraries. [Link]
  • Isolation of RNA using guanidinium salts. (1987). University of Texas Southwestern Medical Center. [Link]
  • Isolation of RNA using guanidinium salts. (1987). PubMed. [Link]
  • Purification of strong polar and basic compounds. (2023). Reddit. [Link]
  • Quick Troubleshooting Guide For HPLC Column Usage. (Date not available).
  • Recrystallization. (Date not available). University of Colorado Boulder, Department of Chemistry. [Link]
  • 4-Benzylthis compound. (Date not available).
  • Guanidine Methods for Total RNA Preparation.
  • 4.7: Reaction Work-Ups. (2021). Chemistry LibreTexts. [Link]
  • Organic Reaction Workup Formulas for Specific Reagents. (Date not available). University of Wisconsin-Madison, Department of Chemistry. [Link]
  • Chemistry SPM: Learn 6.9 Preparation of Salts (Recrystallisation) In 5 Minutes. (2020). YouTube. [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Piperidine-1-carboximidamide Hydroiodide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of Piperidine-1-carboximidamide Hydroiodide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in this synthetic procedure. My goal is to provide you with not just solutions, but also the underlying chemical principles to empower your experimental design and execution. We will explore the common pitfalls in the guanidinylation of piperidine and the subsequent salt formation, ensuring you can confidently navigate this synthesis.

Frequently Asked Questions (FAQs)
Q1: My overall yield of this compound is significantly lower than expected. What are the most common culprits?

This is a frequent issue, and the root cause often lies in one of three areas: the initial guanidinylation reaction, the workup and purification, or the integrity of your starting materials.

  • Incomplete Guanidinylation: The core of this synthesis is the nucleophilic attack of piperidine on a guanidinylating agent. If this reaction does not proceed to completion, your yield will inherently be low. Factors influencing this include suboptimal reaction temperature, insufficient reaction time, or improper stoichiometry. Guanidinylation efficiency is highly dependent on the specific reagent and conditions used.[1]

  • Side Reactions: The formation of unwanted byproducts can consume your starting materials or desired product. A notable side reaction can be the formation of urea derivatives, especially if the reaction is run for a prolonged period at high temperatures with certain guanidinylating reagents.[2]

  • Product Loss During Workup: Piperidine-1-carboximidamide is a relatively polar free base, and its hydroiodide salt is highly water-soluble. Significant product loss can occur during aqueous extraction phases if the pH is not carefully controlled or if an insufficient number of extractions with an organic solvent are performed.

  • Purity of Starting Materials: The purity of piperidine is critical. Commercial piperidine can contain pyridine, which forms an azeotropic mixture and is difficult to separate by simple distillation.[3][4] Pyridine is a weaker nucleophile and will not react under these conditions, effectively reducing the concentration of your key starting material. Furthermore, piperidine can react with atmospheric carbon dioxide to form piperidine carbonate, which will also not participate in the reaction.[3]

Q2: I'm seeing several spots on my TLC plate post-reaction. What are these byproducts and how can I prevent them?

Multiple spots on a TLC plate indicate a complex reaction mixture, which is a common source of low yield.

  • Unreacted Piperidine: This is easily identified by running a co-spot with your piperidine starting material. Its presence indicates an incomplete reaction. To address this, consider increasing the reaction time or temperature, or adding a slight excess of the guanidinylating agent.

  • Urea or Amidinourea Formation: With some guanidinylating agents, particularly those with protecting groups like Boc, prolonged heating with an excess of the amine can lead to the formation of amidinourea compounds.[2] Careful monitoring of the reaction by TLC or LC-MS is crucial to stop the reaction once the formation of the desired product has maximized.[1]

  • Oligomeric Byproducts: While less common in this specific synthesis, high concentrations or excessive temperatures can sometimes lead to the formation of small oligomers.

To minimize these byproducts, strict control over reaction conditions is paramount. Monitor the reaction closely and aim to quench it as soon as the starting material is consumed, before significant byproduct formation occurs.

Q3: How critical is pH control during the synthesis and workup?

Extremely critical. The guanidinylation reaction itself is highly pH-dependent. The nucleophilicity of the piperidine amine is essential for the reaction to proceed. The reaction is typically performed under basic or neutral conditions to ensure the piperidine nitrogen is deprotonated and thus nucleophilic. Some protocols for similar reactions specify an optimal pH of up to 11.3.[5]

During the workup of the free base, the pH of the aqueous layer must be kept basic (pH > 10) to prevent protonation of your product, which would render it water-soluble and difficult to extract into an organic solvent. Conversely, when you are ready to form the hydroiodide salt, a controlled acidification with hydroiodic acid is necessary.

Troubleshooting Workflow & Logic

This diagram outlines a logical approach to diagnosing and resolving low-yield issues in your synthesis.

G cluster_start cluster_analysis Problem Analysis cluster_diagnosis Diagnosis & Solution Pathways cluster_end start Low Yield of Piperidine-1- carboximidamide Hydroiodide tlc_analysis Analyze Crude Reaction Mixture (TLC, LC-MS) start->tlc_analysis incomplete_rxn Incomplete Reaction: - Increase Time/Temp - Check Stoichiometry tlc_analysis->incomplete_rxn  Significant Starting  Material Remains side_products Multiple Byproducts: - Lower Temperature - Monitor Closely - Check Reagent Purity tlc_analysis->side_products  Multiple Spots/  Unexpected Masses workup_loss Product Lost in Workup: - Control pH during extraction - Increase # of Extractions - Ensure proper drying tlc_analysis->workup_loss  Clean Reaction Profile,  but Low Isolated Yield no_product No/Trace Product: - Verify Starting Materials - Check Guanidinylating Agent - Review Protocol tlc_analysis->no_product  No Product Formation end_node Optimized Yield incomplete_rxn->end_node side_products->end_node workup_loss->end_node no_product->end_node G A 1. Reactants Piperidine + O-methylisourea sulfate B 2. Reflux in Methanol (Monitor by TLC) A->B C 3. Quench & Basify Add NaOH (aq) B->C D 4. Extraction Extract with Diethyl Ether C->D E 5. Dry & Concentrate Dry over Na2SO4, evaporate solvent D->E F 6. Isolate Free Base (Colorless Solid) E->F

Caption: Workflow for the synthesis of the free base.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine O-methylisourea sulfate (1.0 eq) and piperidine (2.2 eq) in methanol.

  • Reaction Execution: Heat the mixture to reflux. The methanol formed as a byproduct will distill off. Monitor the reaction progress every 2-4 hours using TLC (see Protocol 3).

  • Workup - Quenching: Once the reaction is complete (typically 16-24 hours), cool the mixture to room temperature and then place it in an ice bath.

  • Workup - Basification: Slowly add a solution of sodium hydroxide (2.2 eq) in water dropwise, ensuring the temperature remains below 10 °C. This neutralizes the sulfate salt and deprotonates the product.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with diethyl ether.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Piperidine-1-carboximidamide as a colorless solid. [6]

Protocol 2: Formation and Isolation of Hydroiodide Salt
  • Dissolution: Dissolve the crude Piperidine-1-carboximidamide free base from Protocol 1 in a minimal amount of cold acetonitrile.

  • Acidification: While stirring in an ice bath, add hydroiodic acid (HI, 57% in water, 1.0 eq) dropwise.

  • Precipitation: The hydroiodide salt should precipitate out of the solution. Continue stirring in the ice bath for 30 minutes to maximize precipitation.

  • Isolation & Purification: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any non-polar impurities.

  • Drying: Dry the resulting white solid under vacuum to obtain the final this compound. [7]

Protocol 3: TLC Monitoring of the Guanidinylation Reaction
  • Plate Preparation: Use a silica gel TLC plate.

  • Spotting: On the baseline, spot your piperidine starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).

  • Elution: Develop the plate using a mobile phase of Dichloromethane:Methanol (e.g., 9:1 v/v). Adjust polarity as needed.

  • Visualization: Visualize the plate under UV light (if applicable) and then stain with potassium permanganate.

  • Analysis: The reaction is complete when the piperidine spot (in the RM lane) has disappeared and a new, more polar spot (the product) has appeared.

References
  • BenchChem Technical Support Team. (2025). Comparative study of guanidinylation reagents for efficiency. BenchChem.
  • Beardsley, R. L., & Reilly, J. P. (2002). Optimization of Guanidination Procedures for MALDI Mass Mapping. Journal of the American Society for Mass Spectrometry. [Link]
  • Batey, R. A. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. [Link]
  • Organic Chemistry Portal.
  • Vrettos, E. I., et al. (2017).
  • Tiritiris, I. (2012). Piperidine-1-carboximidamide. Acta Crystallographica Section E: Structure Reports Online. [Link]
  • Stasse, H. L. (1944). Process for the purification of piperidine. U.S.

Sources

Effect of temperature on Piperidine-1-carboximidamide Hydroiodide reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Piperidine-1-carboximidamide Hydroiodide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for reactions involving this versatile guanidinylating agent. Our goal is to equip you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.

Introduction to this compound in Synthesis

This compound is a readily available, solid reagent primarily used for the introduction of a guanidinium moiety onto primary and secondary amines. The guanidinium group is a key structural feature in numerous biologically active molecules and pharmaceuticals due to its ability to form strong hydrogen bonds and exist in a protonated state at physiological pH.

The general reaction involves the nucleophilic attack of an amine on the electrophilic carbon of the carboximidamide, leading to the formation of a substituted guanidinium salt. The reaction's success is often dependent on carefully controlled parameters, with temperature being a critical factor influencing reaction rate, yield, and side product formation.

Frequently Asked Questions (FAQs)

Q1: What is the typical role of this compound in organic synthesis?

A1: It serves as a guanidinylating agent, transferring a piperidine-1-carboximidoyl group to a nucleophile, most commonly a primary or secondary amine, to form a substituted guanidine.

Q2: What is the recommended storage condition for this compound?

A2: As a hydroiodide salt, it is generally a stable, solid compound.[1] It should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture to prevent potential degradation.

Q3: Does the hydroiodide salt need to be neutralized before the reaction?

A3: Not necessarily. The reaction is typically run in the presence of a non-nucleophilic base (e.g., DIPEA, triethylamine) which neutralizes the hydroiodide salt in situ and facilitates the reaction with the amine substrate.

Q4: What are the expected decomposition products of guanidinium salts at high temperatures?

Q5: Can this reagent be used for the guanidinylation of anilines or other less nucleophilic amines?

A5: Guanidinylation of less nucleophilic amines like anilines can be challenging and may require more forcing conditions, such as higher temperatures. However, this also increases the risk of side reactions and decomposition. The use of a stronger, non-nucleophilic base or a catalyst might be necessary to facilitate these reactions.

Troubleshooting Guide

This section addresses common issues encountered during guanidinylation reactions using this compound, with a focus on the impact of temperature.

Issue 1: Low or No Product Yield
Probable Cause Recommended Solution Scientific Rationale
Insufficient Temperature Gradually increase the reaction temperature in 10°C increments (e.g., from room temperature to 40°C, 60°C, etc.) while monitoring the reaction by TLC or LC-MS.The reaction may have a significant activation energy barrier, especially with sterically hindered or electronically deactivated amines. Increasing the temperature provides the necessary energy to overcome this barrier and increase the reaction rate.
Reagent Decomposition at High Temperature If high temperatures are required, consider a slow addition of the this compound to the reaction mixture at the elevated temperature. Alternatively, perform a temperature screen to find the optimal balance between reaction rate and stability.Guanidinium salts can be susceptible to thermal decomposition at elevated temperatures. Slow addition minimizes the time the reagent spends at high temperature before reacting.
Inappropriate Base Ensure at least two equivalents of a non-nucleophilic base (e.g., DIPEA, DBU) are used. The pKa of the chosen base should be sufficient to deprotonate the amine substrate and neutralize the HI salt.The base is crucial for neutralizing the hydroiodide, freeing the reactive form of the guanidinylating agent, and ensuring the amine substrate is sufficiently nucleophilic.
Solvent Effects The choice of solvent can influence reaction rates. Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally good choices. If solubility is an issue at lower temperatures, a higher boiling point solvent might be necessary in conjunction with increased temperature.The solvent must be able to dissolve all reactants and should not react with the guanidinylating agent. The polarity of the solvent can also stabilize charged intermediates, affecting the reaction rate.
Issue 2: Formation of Multiple Side Products
Probable Cause Recommended Solution Scientific Rationale
Reaction Temperature is Too High Decrease the reaction temperature. If the reaction is too slow at lower temperatures, consider extending the reaction time.High temperatures can lead to undesired side reactions, such as the formation of ureas from the reaction with any residual water, or decomposition of the starting materials or product. Some reactions are reversible at higher temperatures, leading to a mixture of products.
Reaction with Solvent Ensure the solvent is inert under the reaction conditions. For example, at high temperatures, amide solvents like DMF can decompose.The solvent should be chosen carefully to avoid its participation in the reaction, especially under forcing conditions.
Over-reaction or Product Degradation Monitor the reaction closely using TLC or LC-MS and quench the reaction as soon as the starting material is consumed.Prolonged reaction times, especially at elevated temperatures, can lead to the degradation of the desired product or further reactions to form impurities.

Experimental Protocols

Protocol 1: General Procedure for Guanidinylation of a Primary Aliphatic Amine

This protocol provides a starting point for the guanidinylation of a primary aliphatic amine. Optimization of temperature and reaction time will be necessary for different substrates.

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 eq.).

  • Solvent and Base Addition: Dissolve the amine in a suitable anhydrous solvent (e.g., DMF, CH3CN, 5-10 mL per mmol of amine). Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.2 eq.).

  • Reagent Addition: Add this compound (1.1 eq.) to the stirred solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature (20-25°C) for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Temperature Optimization (if necessary): If little to no conversion is observed, gradually heat the reaction mixture to 40-60°C and continue to monitor.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be purified by flash column chromatography on silica gel or by recrystallization to afford the desired guanidinium salt.

Visualizing Reaction Parameters

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield Observed check_temp Is the reaction at room temperature? start->check_temp increase_temp Increase temperature to 40-60°C. Monitor reaction progress. check_temp->increase_temp Yes check_high_temp Is the reaction at elevated temperature? check_temp->check_high_temp No check_base Is the base appropriate and in sufficient excess? increase_temp->check_base decomposition Suspect thermal decomposition. Consider slow addition of reagent or lower temperature with longer reaction time. check_high_temp->decomposition decomposition->check_base change_base Use a stronger, non-nucleophilic base (e.g., DBU) in >2 eq. check_base->change_base No check_solvent Is the solvent appropriate? check_base->check_solvent Yes end_point Re-evaluate starting material purity and reaction setup. change_base->end_point change_solvent Switch to a higher boiling, polar aprotic solvent (e.g., DMSO). check_solvent->change_solvent No check_solvent->end_point Yes change_solvent->end_point

Caption: Decision tree for troubleshooting low yield in guanidinylation reactions.

Relationship Between Temperature and Reaction Outcome

temp_effect cluster_0 Low Temperature (e.g., 0-25°C) cluster_1 Moderate Temperature (e.g., 40-80°C) cluster_2 High Temperature (e.g., >100°C) low_rate Slow reaction rate high_selectivity High selectivity Minimal side products optimal_rate Optimal reaction rate for many substrates low_rate->optimal_rate Increase Temp optimal_rate->low_rate Decrease Temp potential_side_products Potential for minor side products fast_rate Fast reaction rate optimal_rate->fast_rate Increase Temp fast_rate->optimal_rate Decrease Temp increased_side_products Increased side products decomposition Risk of reagent/product decomposition

Sources

Technical Support Center: Solvent Effects in Piperidine-1-carboximidamide Hydroiodide Guanidinylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for guanidinylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using Piperidine-1-carboximidamide Hydroiodide, with a specific focus on the critical role of solvent selection. Here, you will find in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each problem is presented in a question-and-answer format, providing a clear analysis of potential causes and actionable solutions.

Q1: Why is my guanidinylation reaction showing low to no conversion?

Analysis: Low conversion is one of the most common issues in guanidinylation reactions. The root cause often lies in suboptimal solubility of the starting materials or insufficient reactivity of the nucleophile. This compound is a salt, and its dissolution is paramount for the reaction to proceed.

Potential Causes & Solutions:

  • Poor Solubility of the Guanidinylating Agent: this compound has limited solubility in many common nonpolar organic solvents. If the reagent does not dissolve, the reaction remains heterogeneous and proceeds very slowly, if at all.

    • Solution: Switch to a more polar solvent. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often good starting points as they can effectively solvate the salt without interfering with the reaction mechanism.[1] In some cases, polar protic solvents like ethanol or methanol can be used, but they may slow the reaction by solvating the amine nucleophile.[2][3]

  • Insufficient Nucleophilicity of the Amine: The solvent can dramatically affect the nucleophilicity of your primary or secondary amine.

    • Cause A (Protic Solvents): Polar protic solvents (e.g., water, methanol, ethanol) can form a hydrogen-bond "cage" around the amine, which blunts its nucleophilic attack on the guanidinylating agent.[2]

    • Solution A: If possible, switch to a polar aprotic solvent (e.g., DMF, THF, acetonitrile). These solvents solvate the counter-ion of the guanidinylating agent but leave the amine nucleophile "naked" and more reactive.[2]

    • Cause B (Base): The reaction often requires a non-nucleophilic base to deprotonate the amine and enhance its reactivity. The choice and amount of base are critical.

    • Solution B: Add a suitable base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[4] Start with 1.1 to 1.5 equivalents and monitor the reaction progress.

  • Reaction Temperature is Too Low: Many guanidinylation reactions require heating to overcome the activation energy barrier.

    • Solution: Gradually increase the reaction temperature. A good starting point is 40-60°C. Monitor the reaction by TLC or LC-MS to check for product formation and potential decomposition.[5]

Q2: My reaction is messy, and I'm observing significant side product formation. What's going on?

Analysis: The formation of side products in guanidinylation can stem from the reactivity of the guanidinylating agent itself or from interactions with the solvent.

Potential Causes & Solutions:

  • Self-Condensation of the Guanidinylating Agent: At elevated temperatures or with prolonged reaction times, guanidinylating agents can sometimes form oligomeric side products, such as melamines.[5]

    • Solution: Avoid excessive heating. Use the minimum effective temperature required to drive the reaction to completion. Also, try to use a minimal excess of the guanidinylating agent (e.g., 1.05-1.2 equivalents).[5]

  • Reaction with Solvent: Certain solvents can participate in the reaction. For example, using an alcohol as a solvent at high temperatures could potentially lead to the formation of O-alkylisourea byproducts, although this is less common.

    • Solution: Ensure your chosen solvent is inert under the reaction conditions. Anhydrous polar aprotic solvents are generally the safest choice to minimize side reactions.[6]

  • Formation of Isomers: If your substrate has multiple nucleophilic sites, you may see guanidinylation at undesired positions.

    • Solution: This is a less solvent-dependent issue and more related to the need for protecting groups. If you have multiple amines or other nucleophilic functional groups, consider an appropriate protecting group strategy to ensure regioselectivity.[7]

Q3: I'm struggling with the work-up and purification. The product seems to be water-soluble, or it won't crystallize.

Analysis: Guanidines are highly basic and, once protonated, form salts that can be very polar and water-soluble.[8] This can make extraction and purification challenging.

Potential Causes & Solutions:

  • Product Remains in the Aqueous Layer: During an aqueous work-up, if the pH is acidic, your guanidine product will be protonated and may remain in the aqueous phase.

    • Solution: After quenching the reaction, carefully basify the aqueous layer (e.g., with NaHCO₃ or a dilute NaOH solution) to a pH > 10 before extraction with an organic solvent like ethyl acetate or dichloromethane. This will ensure your product is in its free base form, which is less polar.

  • Oily Product Prevents Crystallization: The presence of impurities or residual high-boiling solvents (like DMF or DMSO) can prevent your product from crystallizing.

    • Solution A (Solvent Removal): If using a high-boiling solvent, it must be thoroughly removed. This can be achieved by high-vacuum distillation or by performing multiple aqueous washes during the work-up to partition the solvent into the aqueous phase.

    • Solution B (Purification): Purify the crude product using column chromatography to remove impurities before attempting crystallization.[9] A common eluent system for guanidines is a gradient of methanol in chloroform or dichloromethane.[5]

General Troubleshooting Workflow

Here is a general workflow to diagnose and resolve common issues in your guanidinylation experiment.

G cluster_troubleshooting Troubleshooting Path start Reaction Start: This compound + Amine Substrate check_conversion Monitor Reaction (TLC/LC-MS) start->check_conversion low_conversion Low/No Conversion? check_conversion->low_conversion After 24h check_solubility Check Solubility of Guanidinylating Agent low_conversion->check_solubility Yes messy_reaction Messy Reaction? low_conversion->messy_reaction No change_solvent Switch to Polar Aprotic Solvent (DMF, DMSO, ACN) check_solubility->change_solvent Insoluble check_base Add/Optimize Base (TEA, DIPEA) change_solvent->check_base increase_temp Increase Temperature (40-60 °C) check_base->increase_temp increase_temp->check_conversion Re-run & Monitor reduce_temp Reduce Temperature messy_reaction->reduce_temp Yes complete Reaction Complete Proceed to Work-up messy_reaction->complete No check_equivalents Check Equivalents of Reagent reduce_temp->check_equivalents check_equivalents->check_conversion Re-run & Monitor workup_issues Work-up Issues? complete->workup_issues check_ph Adjust pH > 10 before extraction workup_issues->check_ph Yes final_product Isolated Product workup_issues->final_product No purify Purify via Column Chromatography check_ph->purify purify->final_product

Caption: A troubleshooting workflow for guanidinylation reactions.

Frequently Asked Questions (FAQs)

Q4: What is the general mechanism of this guanidinylation reaction, and how does the solvent influence it?

The reaction is best described as a nucleophilic substitution at an sp²-hybridized carbon, similar in nature to a nucleophilic aromatic substitution (SNAr) mechanism.[10][11]

  • Nucleophilic Attack: The primary or secondary amine (nucleophile) attacks the electrophilic carbon of the piperidine-1-carboximidamide.

  • Intermediate Formation: A tetrahedral intermediate is formed.

  • Leaving Group Departure: A leaving group (in this case, likely piperidine after proton transfers) departs, resulting in the formation of the new guanidine.

The solvent plays a critical role in this process:

  • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are generally ideal. They are polar enough to dissolve the hydroiodide salt but do not hydrogen-bond with the amine nucleophile. This enhances the amine's reactivity and accelerates the rate-determining nucleophilic attack step.[2]

  • Polar Protic Solvents (e.g., Methanol, Water): These solvents can dissolve the salt but will also solvate the amine through hydrogen bonding. This "caging" effect can decrease the amine's nucleophilicity and slow the reaction.[2] However, they can be effective in stabilizing charged intermediates.[12]

  • Nonpolar Solvents (e.g., Toluene, Hexane): These are generally poor choices because the this compound salt will not dissolve, leading to a failed reaction.[13]

G cluster_reactants Reactants cluster_products Products cluster_solvent Solvent Influence Amine R-NH₂ (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Solvent_Protic Protic Solvent (e.g., MeOH) - Solvates Amine - Slows Attack Amine->Solvent_Protic H-Bonding (Inhibits) Solvent_Aprotic Polar Aprotic Solvent (e.g., DMF) - 'Frees' Amine - Accelerates Attack Amine->Solvent_Aprotic Favorable Solvation Guanidine Piperidine-C(=NH)NH₂ • HI (Electrophile) Guanidine->Intermediate Product R-NH-C(=NH)NH₂ (Guanidine Product) Intermediate->Product Leaving Group Departure LeavingGroup Piperidine Intermediate->LeavingGroup

Sources

Base selection for optimal Piperidine-1-carboximidamide Hydroiodide reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Base Selection in Guanylation Reactions

Piperidine-1-carboximidamide hydroiodide is a versatile and efficient reagent for the introduction of the guanidinyl moiety onto primary and secondary amines—a transformation of significant interest in medicinal chemistry and drug development. The guanidinium group, being protonated at physiological pH, can establish strong electrostatic and hydrogen-bonding interactions, often enhancing a molecule's binding affinity and biological activity.[1]

However, the reagent is supplied as a hydroiodide salt, meaning the highly basic guanidine functional group is protonated as a stable, unreactive guanidinium ion. The success of any guanylation protocol hinges on the first crucial step: the in situ deprotonation of this salt to liberate the neutral, nucleophilic free base. This is where the judicious selection of an appropriate base becomes paramount. An incorrect choice can lead to incomplete reactions, low yields, or the formation of complex side products.

This guide provides a comprehensive overview of the principles governing base selection, offers detailed troubleshooting advice in a direct question-and-answer format, and presents a standardized protocol for your experiments.

Core Principle: The Deprotonation Equilibrium

The fundamental reaction is an acid-base equilibrium. The Piperidine-1-carboximidamidinium ion (the reagent, BH⁺ ) must be deprotonated by a base (B' ) to generate the reactive free guanidine (B ).

BH⁺ + B'B + B'H⁺

For this equilibrium to favor the formation of the reactive free guanidine (B ), the chosen base (B' ) must be significantly stronger than the free guanidine itself. A useful guideline is to compare the pKa of the base's conjugate acid (pKaH) to that of the guanidinium ion. The pKa of the unsubstituted guanidinium ion is approximately 13.6. Therefore, for efficient deprotonation, the selected base should have a conjugate acid with a pKaH > 13.6 .

Visualizing the Base Selection Workflow

The following diagram outlines the logical decision-making process for choosing the optimal base for your specific application.

BaseSelectionWorkflow cluster_0 cluster_1 Step 1: Substrate Analysis cluster_2 Step 2: Base Category Selection cluster_3 Step 3: Solubility & Reaction Conditions cluster_4 Step 4: Final Selection start Start: Evaluate Substrate & Reaction Goals A Are base-sensitive functional groups present? (e.g., esters, epoxides, β-lactams) start->A B Use sterically hindered, non-nucleophilic organic bases. (e.g., DBU, DBN) A->B Yes C Broader range of bases can be considered. (e.g., DIPEA, Et3N, inorganic bases) A->C No D Is reaction in a non-polar aprotic solvent? (e.g., THF, DCM, Toluene) B->D C->D E Is reaction in a polar aprotic solvent? (e.g., DMF, DMSO, Acetonitrile) D->E No F Optimal Base Chosen D->F Yes (Select soluble organic base) E->F Yes (Inorganic bases like Cs2CO3 may be suitable)

Caption: Decision tree for optimal base selection in guanylation reactions.

Comparison of Common Bases for Guanylation

The table below summarizes the properties of frequently used bases. The pKaH value is the most critical parameter for assessing a base's ability to deprotonate the guanidinium salt.

BaseAbbreviationpKaH (Conjugate Acid)ClassKey Characteristics & Considerations
1,8-Diazabicyclo[5.4.0]undec-7-eneDBU~13.5 (in MeCN)Organic, AmidineHighly Recommended. Strong, non-nucleophilic, and sterically hindered. Excellent solubility in most organic solvents. Often the best initial choice.[2]
DiisopropylethylamineDIPEA, Hünig's Base~10.7 (in H₂O)Organic, AmineSterically hindered and non-nucleophilic. May not be strong enough for complete deprotonation, potentially leading to slow or incomplete reactions.[3]
TriethylamineTEA, Et₃N~10.7 (in H₂O)Organic, AmineSimilar in strength to DIPEA but is more nucleophilic and can lead to side reactions with electrophilic substrates. Generally less preferred than DIPEA or DBU.[2]
Cesium CarbonateCs₂CO₃~10.3 (pKaH of HCO₃⁻)InorganicEffective in polar aprotic solvents like DMF or DMSO where it has better solubility. Can be advantageous for difficult deprotonations.
Potassium CarbonateK₂CO₃~10.3 (pKaH of HCO₃⁻)InorganicLow cost, but suffers from poor solubility in many common organic solvents (THF, DCM), which can severely limit reaction rates.[4]
Sodium HydrideNaH~36 (pKaH of H₂)Inorganic, HydrideUse with extreme caution. Very strong, non-nucleophilic base. Irreversibly deprotonates the guanidinium ion. Can be used for highly unreactive systems but may deprotonate other acidic protons and is incompatible with protic solvents.[5]

Troubleshooting Guide & FAQs

Here are direct answers to common issues encountered during guanylation reactions using this compound.

Q1: My guanylation reaction has stalled or is showing very low conversion. How do I know if the base is the problem?

A1: This is a classic symptom of inadequate deprotonation.

  • Check the pKaH: The most likely cause is that your base is not strong enough to effectively deprotonate the guanidinium salt. If you are using a base like DIPEA or Triethylamine (pKaH ≈ 10.7), the equilibrium will not strongly favor the reactive free guanidine.

  • Solution: Switch to a stronger base. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is an excellent first choice due to its high basicity (pKaH ≈ 13.5) and non-nucleophilic nature.[2]

  • Solubility: If you are using an inorganic base like potassium carbonate (K₂CO₃) in a solvent like THF or Dichloromethane, the base is likely not dissolved and is only reacting on the surface of the solid. This leads to extremely slow and incomplete reactions.[6]

  • Solution: If using an inorganic base, switch to a more polar aprotic solvent like DMF where it has better solubility, or switch to a soluble organic base like DBU.

Q2: I am observing significant side product formation, including some that appear to have incorporated the base. What is happening?

A2: This indicates your base is likely acting as a nucleophile and competing with your amine substrate.

  • Cause: This typically occurs when using a sterically unhindered amine base, such as triethylamine, with a substrate that is highly electrophilic (e.g., an activated acyl chloride or a reactive alkyl halide).

  • Solution: Switch to a non-nucleophilic, sterically hindered base. DBU and DIPEA are specifically designed for this purpose. Their bulky nature prevents them from acting as nucleophiles while still allowing them to function effectively as proton abstractors.[3]

Q3: What is the best base to use for a substrate that contains a base-sensitive functional group, like an ester?

A3: The key is to use a non-nucleophilic base under carefully controlled conditions to avoid saponification or other degradation pathways.

  • Recommended Base: DBU is still the preferred choice. Its steric hindrance prevents it from attacking the ester carbonyl group (i.e., it is non-nucleophilic).

  • Experimental Conditions:

    • Add the base slowly at a low temperature (e.g., 0 °C) to control any exotherm.

    • Use only a slight excess of the base (e.g., 1.1 equivalents).

    • Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to minimize prolonged exposure of the product to the basic conditions.[7]

Q4: I used an inorganic base (K₂CO₃) and the reaction didn't work in THF. Why not, and when are inorganic bases a good choice?

A4: The primary reason for failure in a solvent like THF is poor solubility.[6] K₂CO₃ is essentially insoluble in THF, DCM, and toluene. For the base to work, it must be in solution to interact with the guanidinium salt.

  • When to Use Them: Inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective under specific conditions:

    • In Polar Aprotic Solvents: They show higher solubility and reactivity in solvents like DMF, DMSO, or NMP.

    • In Biphasic Systems: With a phase-transfer catalyst, the reaction can sometimes be run in a two-phase system (e.g., toluene/water), though this complicates the workup.

    • High Temperatures: In some cases, heating the reaction can increase the solubility and rate, but this risks thermal degradation of the substrate or product.

For general laboratory synthesis, a soluble organic base like DBU offers far more reliable and reproducible results.

Q5: Does the hydroiodide (HI) counterion have any effect on my reaction?

A5: Yes, the counterion can play a subtle but important role.

  • Nucleophilicity: The iodide anion (I⁻) is a good nucleophile.[8] In the presence of a strong electrophile in your reaction mixture, the iodide could potentially compete with your amine substrate, leading to an iodinated side product. This is generally a minor pathway but can be a concern with highly reactive electrophiles.

  • Acidity of HI: Hydriodic acid (HI) is a very strong acid. When the base is added, it will react with the proton from the guanidinium salt to form the base's conjugate acid and a free iodide anion. The overall reaction environment will be non-acidic as long as at least one equivalent of base is present.

  • Reaction Intermediates: In some specific mechanistic pathways, particularly those involving addition to alkynes, the halide anion can add to the electrophile first. The resulting vinyl halide intermediate may then act as the base to deprotonate the guanidinium cation, initiating the primary reaction.[5][9] This is an advanced consideration but highlights that the counterion is not always an inert spectator.

Standard Experimental Protocol: Guanylation of a Primary Amine

This protocol provides a general methodology for the guanylation of a primary amine using this compound and DBU as the base.

Materials:

  • Primary Amine (1.0 eq)

  • This compound (1.1 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq)

  • Anhydrous Solvent (e.g., Acetonitrile, THF, or DCM)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Setup: To a flame-dried or oven-dried round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq).

  • Dissolution: Dissolve the amine in the chosen anhydrous solvent (concentration typically 0.1-0.5 M).

  • Reagent Addition: Add this compound (1.1 eq) to the solution with stirring. A slurry may form, which is normal.

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add DBU (1.2 eq) dropwise over 5-10 minutes. The mixture should become more homogeneous as the salt reacts.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 2-12 hours).

  • Workup:

    • Quench the reaction by adding water.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate or DCM) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired pure guanidine derivative.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Guanidinylation of Primary Amines.
  • Wikipedia. (n.d.). Organoiodine chemistry.
  • Batey, R. A. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.
  • Kim, S., et al. (2021).
  • Tiritiris, I. (2012). Piperidine-1-carboxamidine. Acta Crystallographica Section E: Structure Reports Online.
  • Wikipedia. (n.d.). Guanidine.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • ResearchGate. (n.d.). Optimization of Guanidine Formation Reaction.
  • Yao, Y., et al. (2019). Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Organometallics.
  • MilliporeSigma. (n.d.). Guanylation of Amines by Bis(tert-butoxycarbonyl)thiopseudourea, Polymer-Bound.
  • Morin, M. D., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3042127, 4-Benzylthis compound.
  • MilliporeSigma. (n.d.). Guanylation of Amines by Bis(tert-butoxycarbonyl)thiopseudourea, Polymer-Bound.
  • Alonso, F., et al. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. Chemical Society Reviews.
  • ResearchGate. (n.d.). The possible conformations for the singly deprotonated guanidinate.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Piperazine-1-carboxamidine.
  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8082, Piperidine.
  • ResearchGate. (2017). Iodine in Organic Synthesis.
  • Quora. (2016). What strong bases that can be used to deprotonate secondary amine?.
  • Reddit. (2022). What are some common causes of low reaction yields?.
  • Pipzine Chemicals. (n.d.). Piperazine-1-carboximidamide.
  • PubChemLite. (n.d.). Piperidine-1-carboxamidine (C6H13N3).
  • Wikipedia. (n.d.). Piperidine.
  • CymitQuimica. (n.d.). This compound.
  • ResearchGate. (n.d.). Protonation and deprotonation of guanidine from guanidinium on the left.
  • Kumar, A., et al. (2023). Auxiliary strategy for the general and practical synthesis of diaryliodonium(III)
  • BenchChem. (n.d.). Troubleshooting low yields in the synthesis of 2-substituted quinazolines.
  • Glavač, D., et al. (2023). A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization.
  • PacBio. (2018). Guide - Low Yield Troubleshooting.
  • ResearchGate. (2018). Synthesis of five- and six-membered cyclic guanidines by guanylation with isothiouronium iodides and amines under mild conditions.
  • Campos-Beltrán, D., et al. (2023). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. Molecules.
  • Wiley. (n.d.). Iodine Chemistry and Applications.
  • American Chemical Society. (2023). Phosphonium Ionic Imine Cage with an Uncommon Tri24Di6 Topology for Selective Capture of Propyne in Propyne/Propylene Separation. Journal of the American Chemical Society.

Sources

Technical Support Center: Strategies for Removing Unreacted Piperidine-1-carboximidamide Hydroiodide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who utilize Piperidine-1-carboximidamide Hydroiodide in their synthetic routes. As a guanidinating reagent, it is invaluable for installing a key basic functional group. However, its high polarity and salt character present a common purification challenge: removing the unreacted starting material from the final product.

This document moves beyond simple protocols to provide a decision-making framework grounded in chemical principles. We will explore the causality behind each purification choice, enabling you to troubleshoot effectively and adapt these methods to your specific product's properties.

Part 1: Frequently Asked Questions (FAQs)

Q1: What makes this compound difficult to remove?

This reagent is a hydroiodide salt of a guanidine derivative.[1] Its challenging nature stems from several key properties:

  • High Polarity: The ionic nature of the hydroiodide salt and the polar guanidinium group make it highly polar.

  • High Water Solubility: Like most simple salts, it readily dissolves in water. Piperidine hydrochloride, a related salt, is highly soluble in water, and the hydroiodide salt is expected to behave similarly.[2][3]

  • Low Solubility in Organic Solvents: Conversely, it is often poorly soluble in common non-polar and moderately polar organic solvents used for product isolation.

This combination means it can persist as a solid impurity or contaminate the product during aqueous workups if not handled correctly.

Q2: I've finished my reaction. What is the very first purification method I should attempt?

For a typical reaction where your desired product is a neutral, reasonably non-polar organic molecule, the most robust and efficient first step is a liquid-liquid extraction using a dilute basic aqueous solution (e.g., 5% sodium bicarbonate). This method exploits the salt's high water solubility and its acidic nature to ensure it partitions decisively into the aqueous phase, away from your product in the organic layer.

Q3: How do I know when the impurity has been successfully removed?

Visual confirmation during extraction is not enough. You must use analytical techniques to verify its absence:

  • Thin-Layer Chromatography (TLC): The starting material is extremely polar and will likely remain at the baseline (Rf ≈ 0) in most common solvent systems (e.g., ethyl acetate/hexanes). The disappearance of this baseline spot is a strong indicator of successful removal.

  • ¹H NMR Spectroscopy: Monitor the disappearance of the characteristic piperidine proton signals from the starting material.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most definitive method. The absence of the mass peak corresponding to the protonated Piperidine-1-carboximidamide (m/z ≈ 128.1) confirms its removal.

Q4: My desired product also has some water solubility or basic functional groups. Will an aqueous wash remove my product too?

This is a critical consideration. If your product has significant water solubility or contains a basic moiety that could be protonated and drawn into an aqueous phase, a simple extraction may lead to yield loss. In these cases, you should consider alternative strategies like recrystallization or silica gel chromatography , which are detailed in Part 2.

Part 2: Troubleshooting and In-Depth Purification Protocols

This section provides detailed, field-proven protocols. The choice of method depends on the properties of your desired product.

Strategy 1: Liquid-Liquid Extraction with a Basic Wash (The Workhorse Method)

Causality & Expertise: This is the preferred method for most applications where the product is soluble in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate, toluene). The strategy is twofold:

  • Partitioning: The highly polar salt impurity has an overwhelming preference for the aqueous phase over the organic phase.

  • Neutralization: Washing with a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) deprotonates the hydroiodide salt. This reaction is crucial because it ensures the impurity remains in its most water-soluble form (as sodium iodide and the free base, which is still very polar) and prevents any potential for the acidic HI to protonate a sensitive functional group on your desired product.

Experimental Protocol: Basic Aqueous Workup

  • Reaction Quenching: Once the reaction is complete, cool the mixture to room temperature.

  • Solvent Addition: Dilute the reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, 10-20 volumes).

  • First Wash (Base): Transfer the organic solution to a separatory funnel. Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution. Invert the funnel gently several times, venting frequently to release any CO₂ gas that may form. Allow the layers to separate and drain the lower aqueous layer.

  • Second Wash (Water): Wash the organic layer with an equal volume of deionized water to remove any residual base. Separate the layers.

  • Third Wash (Brine): Perform a final wash with saturated aqueous sodium chloride (brine). This crucial step removes the bulk of dissolved water from the organic layer and helps break any emulsions that may have formed.[4][5]

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to isolate your crude product, now free of the salt impurity.

Data Presentation: Impurity vs. Product Partitioning

CompoundPolarityExpected Solubility in Ethyl AcetateExpected Solubility in 5% Aq. NaHCO₃Partitioning Behavior
Piperidine-1-carboximidamide HI Very High (Ionic Salt)Very Low / InsolubleVery HighOverwhelmingly favors the Aqueous Phase
Typical Organic Product Low to MediumHighVery LowOverwhelmingly favors the Organic Phase

Visualization: Extraction Workflow

G cluster_waste Aqueous Waste (Contains Impurity) start Crude Reaction Mixture dissolve Dilute with Ethyl Acetate start->dissolve sep_funnel Transfer to Separatory Funnel dissolve->sep_funnel wash1 Wash 1: 5% Aq. NaHCO₃ sep_funnel->wash1 separate1 Separate Layers wash1->separate1 wash2 Wash 2: Deionized H₂O separate1->wash2 Organic Layer aq1 Aq. Layer 1 separate1->aq1 Aqueous Layer separate2 Separate Layers wash2->separate2 wash3 Wash 3: Brine (Sat. NaCl) separate2->wash3 Organic Layer aq2 Aq. Layer 2 separate2->aq2 Aqueous Layer separate3 Separate Layers wash3->separate3 dry Dry Organic Layer (e.g., Na₂SO₄) separate3->dry Organic Layer aq3 Aq. Layer 3 separate3->aq3 Aqueous Layer end Concentrate to Yield Purified Product dry->end

Caption: Workflow for removing the salt impurity via basic extraction.

Strategy 2: Purification by Recrystallization

Causality & Expertise: This method is ideal if your desired product is a solid and exhibits poor solubility in a particular solvent at room temperature but high solubility at elevated temperatures. The this compound, being a salt, is insoluble in most common non-polar organic recrystallization solvents (e.g., hexanes, toluene, ethyl acetate). You can exploit this differential solubility.

Experimental Protocol: Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., isopropanol, ethyl acetate, acetonitrile, toluene) to find a suitable system. The ideal solvent will fully dissolve your product when hot but provide low solubility when cool. The salt impurity should remain insoluble even at high temperatures.

  • Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen recrystallization solvent. Heat the mixture to boiling (with stirring) while adding more solvent dropwise until the product just dissolves.

  • Hot Filtration (Crucial Step): If the salt impurity is visible as an insoluble solid in the hot solution, perform a hot filtration through a pre-heated funnel with fluted filter paper. This step physically removes the insoluble salt. The desired product remains dissolved in the hot filtrate.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Strategy 3: Purification by Silica Gel Chromatography

Causality & Expertise: This is the most powerful purification technique for complex mixtures or when extraction and recrystallization fail. It separates compounds based on their polarity. Silica gel is highly polar. The extremely polar guanidinium salt will adsorb very strongly to the top of the silica gel column and will not elute with common organic solvents. Your less polar product will travel down the column and can be collected as pure fractions.

Experimental Protocol: Flash Chromatography

  • TLC Analysis: Determine an appropriate eluent system using TLC. Spot your crude mixture on a TLC plate. The goal is to find a solvent system (e.g., 20% Ethyl Acetate in Hexanes) where your product has an Rf value of ~0.3-0.4, while the salt impurity remains at the baseline (Rf = 0).

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system.

  • Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and load it onto the top of the silica gel.

  • Elution: Run the column by passing the eluent through the silica gel under positive pressure. The less polar product will move down the column.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent via rotary evaporation.

Visualization: Chromatographic Separation

G cluster_column Silica Gel Column start Time = 0 Mixture Loaded mid Time = T₁ end Time = T₂ Product Elutes impurity_start Impurity impurity_mid Impurity product_start Product product_mid Product product_start->product_mid impurity_end Impurity product_end Product product_mid->product_end

Caption: Conceptual diagram of separation on a silica column.

References

  • 4-Benzylthis compound | C13H20IN3. PubChem, National Institutes of Health.
  • Method for removal of guanidine compound from aqueous media. Google Patents.
  • What's the best precipitation method to get rid of Guanidinhydrochlorid from protein samples for SDS-PAGE? ResearchGate.
  • How to get rid of guanidinium contamination. Protocol Online.
  • Piperidine-1-carboximidamide. National Center for Biotechnology Information.
  • REMOVAL OF A SALT FROM A SALT-CONTAINING ORGANIC MIXTURE. Google Patents.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • The single-step method of RNA isolation by acid guanidinium thiocyanate–phenol–chloroform extraction: twenty-something years on. Nature Protocols.
  • Process for the removal of iodine from organic compounds. Google Patents.
  • METHOD FOR REMOVING IODINE FROM ORGANIC COMPOUNDS. Google Patents.
  • Piperidine. Wikipedia.
  • 4.7: Reaction Work-Ups. Chemistry LibreTexts.
  • How To: Remove Residual Water. University of Rochester, Department of Chemistry.
  • Piperidine | C5H11N. PubChem, National Institutes of Health.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.

Sources

Technical Support Center: Piperidine-1-carboximidamide Hydroiodide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Piperidine-1-carboximidamide Hydroiodide. This guide is designed for researchers, scientists, and drug development professionals to navigate and optimize this crucial guanylation reaction. Here, we address common challenges and frequently asked questions to ensure your synthesis is efficient, reproducible, and high-yielding.

Troubleshooting Guide: Optimizing Your Reaction Time and Yield

This section addresses specific issues you may encounter during the synthesis of this compound, providing causal explanations and actionable protocols.

Issue 1: My reaction is extremely slow or appears to have stalled.

Potential Cause: Incomplete activation of the guanylating agent, suboptimal reaction temperature, or an inappropriate solvent system can lead to sluggish reactions. The nucleophilicity of piperidine is generally high, but the electrophilicity of the guanylating agent is paramount.

Troubleshooting & Optimization:

  • Evaluate Your Guanylating Agent: The choice of guanylating agent is critical. While various reagents can be used, their reactivity differs. For instance, reactions with certain activated thioureas may require longer reaction times compared to those using more reactive carbodiimides or cyanamide with a Lewis acid catalyst.[1][2]

  • Temperature Adjustment: Many guanylation reactions proceed well at room temperature, but some may require heating to overcome the activation energy barrier.[3] Incrementally increase the reaction temperature (e.g., to 50 °C) and monitor the progress by TLC or LC-MS. Be cautious, as excessive heat can lead to byproduct formation or decomposition.[4]

  • Solvent Selection: The polarity of the solvent can significantly influence the reaction rate.[5] Aprotic solvents like THF or DMF are commonly used. If solubility is an issue, consider a different solvent system. For reactions involving cyanamide, water with a Lewis acid catalyst like Scandium(III) triflate can be highly effective.[6]

  • Catalyst Introduction: The addition of a catalyst can dramatically accelerate the reaction. Lewis acids such as Scandium(III) triflate or metal catalysts like ZnEt₂ have been shown to effectively catalyze guanylation reactions, often at room temperature.[1][7]

Experimental Protocol: Catalytic Guanylation of Piperidine with Cyanamide

  • To a solution of piperidine (1.0 mmol) in your chosen solvent (e.g., water or THF, 2.0 mL) in a sealed tube, add cyanamide (1.2 mmol).

  • Add the catalyst, for example, Scandium(III) triflate (0.1 mmol, 10 mol%).[6]

  • Seal the tube and stir the reaction mixture at the desired temperature (start with room temperature and increase if necessary).

  • Monitor the reaction progress every 1-2 hours using TLC or LC-MS until the starting material is consumed.[6][8]

Issue 2: The final yield of this compound is disappointingly low.

Potential Cause: Low yields can stem from several factors including incomplete reaction, product decomposition during workup, or the formation of stable byproducts.[9][10] Guanidines can be sensitive to certain conditions, and moisture can lead to hydrolysis.[11]

Troubleshooting & Optimization:

  • Ensure Anhydrous Conditions: Moisture can react with intermediates and the final product.[11] Ensure all glassware is oven-dried, and use anhydrous solvents.

  • Optimize Reactant Stoichiometry: While a slight excess of the guanylating agent is often used, a large excess can lead to byproduct formation. Experiment with varying the molar ratio of piperidine to the guanylating agent.

  • Workup Procedure: Guanidines are basic and can be sensitive to pH changes. During aqueous workup, ensure the pH is controlled. Extraction with a suitable organic solvent should be performed promptly.

  • Purification Method: Purification by column chromatography on silica gel is common. However, the basicity of the guanidine may cause it to streak on the column. Pre-treating the silica gel with a small amount of triethylamine in the eluent can mitigate this issue.

Workflow for Reaction and Workup

G cluster_reaction Reaction cluster_workup Workup & Purification A Combine Piperidine & Guanylating Agent in Anhydrous Solvent B Add Catalyst (Optional) A->B C Stir at Optimal Temperature (e.g., RT to 50°C) B->C D Monitor by TLC/LC-MS C->D E Quench Reaction D->E Reaction Complete F Aqueous Extraction (Control pH) E->F G Dry Organic Layer (e.g., Na₂SO₄) F->G H Concentrate in vacuo G->H I Column Chromatography (consider base-washed silica) H->I J Isolate Pure Product I->J

Caption: General workflow for synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is a typical reaction time for the synthesis of this compound?

The reaction time can vary significantly, from as little as 15 minutes to over 40 hours, depending on the chosen synthetic route.[1] For instance, using a reactive N-silylcarbodiimide generated in situ can lead to completion in 15 minutes for secondary aliphatic amines like piperidine at room temperature.[1] In contrast, methods using polymer-bound thiopseudourea may require up to 40 hours.[12] Optimization of conditions is key to achieving a reasonable reaction time.

Q2: What are the most critical parameters to control for optimizing the reaction time?

The most critical parameters are:

  • Choice of Guanylating Agent and Catalyst: The inherent reactivity of your electrophile and the presence of a suitable catalyst are the primary determinants of reaction speed.[1][7]

  • Temperature: Increasing the temperature generally accelerates the reaction, but must be balanced against potential decomposition.[13]

  • Concentration: Reaction kinetics are dependent on the concentration of reactants. Ensure adequate concentrations without causing solubility issues.

Reaction Parameter Impact Summary

ParameterEffect on Reaction TimeOptimization Notes
Temperature Higher temperature generally decreases reaction time.Monitor for byproduct formation at elevated temperatures.[4]
Catalyst Addition of a suitable catalyst can dramatically reduce reaction time.Screen different Lewis acids or metal catalysts.[1][6]
Solvent Solvent polarity and coordinating ability can affect reaction rates.Aprotic solvents like THF and DMF are common; aqueous systems can be effective with certain catalysts.[5][6]
Reactant Choice The electrophilicity of the guanylating agent is crucial.More reactive agents like carbodiimides or activated cyanamides lead to faster reactions.[1]

Q3: How can I monitor the progress of my reaction effectively?

Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and effective methods.

  • TLC: Provides a quick and easy way to visualize the consumption of starting materials and the formation of the product. Staining with ninhydrin can be useful for visualizing the amine starting material.

  • LC-MS: Offers more definitive tracking of product formation by observing the expected mass-to-charge ratio (m/z) of Piperidine-1-carboximidamide.

Q4: What is the underlying mechanism of this guanylation reaction?

The reaction is a nucleophilic addition. The nitrogen atom of piperidine (the nucleophile) attacks the electrophilic carbon of the guanylating agent. The specific mechanism can vary with the reagent used. For example, when using cyanamide with a Lewis acid catalyst, the catalyst is believed to activate the cyanamide, making it more electrophilic.[6]

Catalytic Cycle for Guanylation with Cyanamide

G A Piperidine (Nucleophile) D Nucleophilic Attack A->D B Cyanamide + Catalyst (e.g., Sc(OTf)₃) C Activated Intermediate B->C Activation C->D E Guanidine-Catalyst Complex D->E F Piperidine-1-carboximidamide (Product) E->F Proton Transfer G Catalyst Regeneration E->G Release G->B Re-enters Cycle

Caption: Simplified catalytic cycle of guanylation.[6]

Q5: After synthesizing the free base, what is the standard procedure to obtain the hydroiodide salt?

To form the hydroiodide salt, dissolve the purified Piperidine-1-carboximidamide free base in a suitable solvent (e.g., isopropanol or diethyl ether). Then, add a solution of hydroiodic acid (HI) dropwise with stirring, often at a reduced temperature (e.g., 0 °C). The hydroiodide salt will typically precipitate out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

References

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation.
  • Sugino, K., Shirai, K., & Aoyagi, K. (1941). Synthesis of Guanidine Compounds by the Cyanamide Con- densation Method I. Preparation of Ethylenediguanidine and Tetramethylene. Bulletin of the Chemical Society of Japan, 16(1), 13-20.
  • PubMed. (n.d.). Synthesis of novel phosphorylated guanidine derivatives from cyanamide and their anti-inflammatory activity.
  • Royal Society of Chemistry. (2018). One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • ACS Publications. (2017). Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Organometallics, 36(20), 3865–3881.
  • Google Patents. (2003). WO2003084950A1 - Synthesis of piperidine and piperazine compounds as ccr5 antagonists.
  • ResearchGate. (n.d.). Optimization of Guanidine Formation Reaction.
  • PubMed Central. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 54556.
  • National Institutes of Health. (2021). Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation. ACS Omega, 6(11), 7564–7573.
  • National Institutes of Health. (2012). Piperidine-1-carboximidamide. Acta Crystallographica Section E, 68(Pt 12), o3253.
  • University of Toronto. (2005). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds.
  • National Institutes of Health. (2023). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. International Journal of Molecular Sciences, 24(18), 13837.
  • MDPI. (2023). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. International Journal of Molecular Sciences, 24(18), 13837.
  • Defense Technical Information Center. (1990). Piperidine Synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines.
  • National Institutes of Health. (2022). Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides. Molecules, 27(14), 4642.

Sources

Technical Support Center: Improving Selectivity with Piperidine-1-carboximidamide Hydroiodide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Piperidine-1-carboximidamide Hydroiodide. This guide is designed for researchers, chemists, and drug development professionals who use this reagent for guanidinylation reactions. Here, we provide in-depth answers to frequently asked questions and detailed troubleshooting guides to address common challenges related to reaction selectivity. Our goal is to explain the causality behind experimental choices, empowering you to optimize your synthetic protocols effectively.

Section 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge about this compound and its application in chemical synthesis.

Q1: What is this compound and what is its primary use?

This compound (CAS: 102392-91-6) is a chemical reagent used for guanidinylation—the process of introducing a guanidine group onto a molecule.[1][2] Its primary application is the conversion of primary and secondary amines into the corresponding guanidines. The guanidinium group is a critical functional group in medicinal chemistry and natural product synthesis, most notably found in the amino acid arginine.[3][4] This reagent provides a direct method for this transformation.

Q2: In the context of this reagent, what does "selectivity" mean?

Selectivity refers to the ability of a reaction to favor one product over others. When using this compound, two main types of selectivity are critical:

  • Chemoselectivity: This is the ability to guanidinylate a specific functional group in the presence of other reactive groups. A common challenge is the selective guanidinylation of a target amine in a molecule that also contains other nucleophiles, such as other amines or hydroxyl groups.

  • Regioselectivity: In substrates containing multiple, chemically distinct amine groups (e.g., a primary and a secondary amine, or two different primary amines), regioselectivity is the preference for the reaction to occur at one specific amine over the others.

Q3: What is the general mechanism of guanidinylation with this compound?

The reaction proceeds via a nucleophilic substitution pathway. The amine substrate attacks the electrophilic carbon atom of the carboximidamide group. A base is typically required to deprotonate the attacking amine, increasing its nucleophilicity, and to neutralize the hydroiodide salt. The piperidine moiety then acts as a leaving group, resulting in the formation of the new guanidine derivative. The overall process is an addition-elimination reaction.

Guanidinylation_Mechanism cluster_reactants Reactants cluster_products Products Amine R-NH₂ (Nucleophile) Reagent Piperidine-1-carboximidamide (Electrophile) Intermediate Intermediate Reagent->Intermediate Base Base Base->Amine Deprotonates Amine ProtonatedBase Base-H⁺ Base->ProtonatedBase Product R-NH-C(=NH)NH₂ (Guanidine Product) LeavingGroup Piperidine Intermediate->Product 2. Elimination Intermediate->LeavingGroup

General mechanism of amine guanidinylation.

Q4: Why is the hydroiodide salt form of the reagent used?

The hydroiodide (HI) salt enhances the stability and handling of the reagent. The freebase form of a guanidinylating agent can be highly basic and less stable. The salt form protonates the guanidine moiety, reducing its reactivity until it is used in a reaction, where a base is added to initiate the process.

Section 2: Troubleshooting Guide: Common Selectivity Issues

This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions grounded in chemical principles.

Problem 1: Low Yield of the Desired Guanidinylated Product

  • Question: My reaction is showing low conversion to the desired guanidine product, even with a simple amine substrate. What are the likely causes and how can I improve the yield?

  • Answer: Low yields are often traced back to suboptimal reaction conditions or reagent deactivation. Here’s a systematic approach to troubleshooting:

    • Base Selection and Stoichiometry: The choice and amount of base are critical.

      • Potential Cause: An inappropriate base may be too weak to sufficiently deprotonate the amine substrate or too sterically hindered to be effective. Conversely, a highly nucleophilic base could compete with the substrate and react with the guanidinylating agent.

      • Solution: Use a non-nucleophilic, hindered base like Diisopropylethylamine (DIPEA) or 2,6-lutidine.[5] Ensure at least 2.0 equivalents of base are used: one to neutralize the hydroiodide salt and another to facilitate the reaction with the amine substrate.

    • Solvent Choice: The solvent can significantly influence reaction rates.

      • Potential Cause: Protic solvents (like ethanol or water) can interfere with the reaction by solvating the nucleophile or reacting with the agent.

      • Solution: Employ polar aprotic solvents such as Dimethylformamide (DMF), Tetrahydrofuran (THF), or Acetonitrile (ACN). These solvents effectively dissolve the reagents without interfering in the reaction mechanism.

    • Temperature and Reaction Time: Guanidinylation can be slow.

      • Potential Cause: The reaction may not have reached completion at room temperature. The activation energy for the nucleophilic attack might be higher than expected, especially for less nucleophilic amines.[5]

      • Solution: First, monitor the reaction over a longer period (e.g., 24-48 hours) using TLC or LC-MS. If the reaction is still sluggish, consider gently heating the mixture to 40-60 °C.

    • Reagent Quality:

      • Potential Cause: this compound can degrade if exposed to moisture or stored improperly.

      • Solution: Ensure the reagent is stored in a desiccator. If degradation is suspected, use a fresh batch or purify the existing stock.

Problem 2: Formation of Side Products (Poor Chemoselectivity)

  • Question: My substrate contains both a primary amine and a hydroxyl group, and I'm seeing side products from O-guanidinylation or other reactions. How can I improve selectivity for the amine?

  • Answer: Improving chemoselectivity requires fine-tuning conditions to favor the more nucleophilic amine and disfavor reactions at other sites.

    • Leverage Nucleophilicity Differences: Amines are generally more nucleophilic than hydroxyl groups under neutral or basic conditions.

      • Solution: Run the reaction at room temperature or below (0 °C). Lower temperatures increase the selectivity for the more reactive nucleophile. Avoid high temperatures, which can provide enough energy to overcome the activation barrier for less favorable side reactions.

    • Control Basicity: The choice of base can modulate the reactivity of different functional groups.

      • Solution: Use a hindered, non-nucleophilic base like DIPEA. Stronger, unhindered bases (like triethylamine in some cases) might deprotonate hydroxyl groups to a greater extent, increasing their nucleophilicity and promoting side reactions.[5]

    • Protecting Group Strategy: If tuning reaction conditions is insufficient, the most robust solution is to use protecting groups.

      • Solution: Protect the competing hydroxyl group as a silyl ether (e.g., TBDMS) or another stable ether. After successful guanidinylation, the protecting group can be selectively removed. While this adds steps, it guarantees selectivity.[4]

Table 1: Influence of Reaction Parameters on Chemoselectivity (Amine vs. Hydroxyl)

ParameterCondition for High Amine SelectivityRationale
Temperature 0 °C to Room TemperatureThe activation energy for N-guanidinylation is lower than for O-guanidinylation. Lower temperatures favor the kinetically preferred product.
Base Non-nucleophilic, hindered base (e.g., DIPEA)Minimizes competitive deprotonation of the less acidic hydroxyl group and avoids the base itself acting as a competing nucleophile.[5]
Solvent Aprotic (THF, DCM, DMF)Protic solvents can form hydrogen bonds with the amine, reducing its nucleophilicity and decreasing the rate difference between competing reactions.
Strategy Protecting Group (e.g., TBDMS for -OH)Physically blocks the competing nucleophile from reacting, offering the highest level of control.[4]

Problem 3: Incorrect Regioisomer Formation with Polyamines

  • Question: My substrate has two different primary amines, one sterically hindered and one accessible. The reaction is favoring the hindered amine more than I want. How can I control which amine reacts?

  • Answer: Controlling regioselectivity in polyamine substrates depends on exploiting the electronic and steric differences between the nucleophilic centers.

    • Steric Hindrance: This is the most powerful tool for directing the reaction.

      • General Rule: Guanidinylation is sensitive to steric bulk. The reaction will typically favor the least sterically hindered amine.

      • Solution: If you observe reaction at a more hindered site, it may indicate that electronic effects are overriding steric factors. To enhance steric control, consider using a bulkier guanidinylating reagent if available, though with Piperidine-1-carboximidamide, the primary control will be via reaction conditions.

    • Electronic Effects: The nucleophilicity of an amine is dictated by its basicity.

      • Potential Cause: An amine might be more sterically hindered but also more electron-rich (and thus more nucleophilic), leading to competitive reactivity.

      • Solution: Lowering the reaction temperature can often enhance selectivity for the more nucleophilic amine. Additionally, solvent choice can play a role; less polar solvents may reduce the influence of electronic effects transmitted through the solvent cage.

    • pH Control and Protecting Groups:

      • Solution: In some cases, it's possible to selectively protonate the more basic amine by carefully controlling the pH, effectively deactivating it. However, this is difficult to control. A more reliable method is to use an orthogonal protecting group strategy. Protect one amine (e.g., with a Boc group), perform the guanidinylation on the unprotected amine, and then deprotect the first one.[3]

Troubleshooting_Workflow Start Poor Selectivity or Yield Check_Yield Is Yield the Main Issue? Start->Check_Yield Check_Selectivity Is Selectivity the Main Issue? Check_Yield->Check_Selectivity No Optimize_Conditions Optimize General Conditions: 1. Check Base (≥2 eq DIPEA) 2. Use Aprotic Solvent (DMF, THF) 3. Increase Time/Temp (Monitor!) Check_Yield->Optimize_Conditions Yes Check_Chemoselectivity Chemoselectivity Issue? (e.g., -NH₂ vs -OH) Check_Selectivity->Check_Chemoselectivity Yes End Selectivity / Yield Improved Optimize_Conditions->End Check_Regioselectivity Regioselectivity Issue? (e.g., -NH₂ vs -NH₂') Check_Chemoselectivity->Check_Regioselectivity No Chemoselectivity_Solutions Enhance Chemoselectivity: 1. Lower Temperature (0°C) 2. Use Protecting Group for -OH Check_Chemoselectivity->Chemoselectivity_Solutions Yes Regioselectivity_Solutions Enhance Regioselectivity: 1. Leverage Sterics (Low Temp) 2. Use Orthogonal Protecting Groups Check_Regioselectivity->Regioselectivity_Solutions Yes Check_Regioselectivity->End No/Resolved Chemoselectivity_Solutions->End Regioselectivity_Solutions->End

Workflow for troubleshooting poor selectivity.
Section 3: Optimized Experimental Protocols

The following are generalized, step-by-step protocols designed to serve as a starting point for achieving high selectivity. Always adapt the procedure based on the specific properties of your substrate.

Protocol 1: General Procedure for High-Selectivity Guanidinylation of a Primary Amine

This protocol is optimized for a standard primary amine where high yield is the primary objective.

  • Reaction Setup: To a solution of the primary amine (1.0 eq) in anhydrous DMF (0.2 M), add DIPEA (2.5 eq). Stir the solution under an inert atmosphere (N₂ or Ar) for 5 minutes at room temperature.

  • Reagent Addition: Add this compound (1.2 eq) to the solution in one portion.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC or LC-MS every 4-6 hours. If the reaction is slow after 24 hours, heat the mixture to 50 °C.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired guanidine product.

Protocol 2: Selective Guanidinylation in the Presence of a Hydroxyl Group

This protocol is designed to maximize chemoselectivity for an amine over a hydroxyl group.

  • Reaction Setup: Dissolve the substrate containing both amine and hydroxyl groups (1.0 eq) in anhydrous THF (0.2 M) in a flask under an inert atmosphere. Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add DIPEA (2.2 eq) dropwise to the cooled solution. Stir for 10 minutes.

  • Reagent Addition: Add this compound (1.1 eq) as a solid in one portion.

  • Reaction: Maintain the reaction temperature at 0 °C for 2-4 hours, then allow it to slowly warm to room temperature. Stir for an additional 12-24 hours, monitoring closely by LC-MS to track the formation of the desired product versus any side products.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1. The use of lower temperature and a slight excess of base should favor the desired N-guanidinylation.

Section 4: Analytical Methods for Determining Selectivity

Quantifying the success of your optimization efforts requires reliable analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for quantifying selectivity. Develop a method that resolves the starting material, the desired product, and all major side products. The ratio of the peak areas (with response factors considered) will give you a precise measure of selectivity.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for reaction monitoring. It allows for the rapid identification of the desired product and potential side products by their mass-to-charge ratio, confirming the success or failure of a given set of reaction conditions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude reaction mixture can be used to determine the ratio of products, provided there are distinct, non-overlapping signals for each species.

References
  • Guanidine–Amide-Catalyzed Aza-Henry Reaction of Isatin-Derived Ketimines: Origin of Selectivity and New Catalyst Design. (2021). PubMed Central.
  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. (2021). The Journal of Organic Chemistry.
  • 4-Benzylthis compound | C13H20IN3. PubChem.
  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. (2016). PubMed Central.
  • Selective Piperidine Synthesis Exploiting Iodine-Catalyzed Csp3–H Amination under Visible Light. (N.D.). SciSpace.
  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. (2017). RSC Advances.
  • Direct guanidinylation of aryl and heteroaryl halides via copper-catalyzed cross-coupling reaction. PubMed.
  • Piperidine-1-carboximidamide. (2012). PubMed Central.
  • Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides. (2020). MDPI.
  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (N.D.). University of Toronto Libraries.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI.
  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. (2024). PubMed Central.
  • Alternative to Piperidine in Fmoc Solid-Phase Synthesis. (2006). ResearchGate.
  • Selective Stability-Indicating Methods for the Determination of Clonidine Hydrochloride and/or Its Related Substance, 2,6-Dichloroaniline. (2011). Die Pharmazie - An International Journal of Pharmaceutical Sciences.

Sources

Technical Support Center: Characterization of Unexpected Products in Piperidine-1-carboximidamide Hydroiodide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Piperidine-1-carboximidamide Hydroiodide. This guide is designed to provide expert insights and practical troubleshooting for the characterization of unexpected products that may arise during your guanidinylation reactions. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate the formation of these unintended molecules, ensuring the integrity and success of your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing a lower than expected yield of my desired guanidinylated product and see several new spots on my TLC. What are the most likely culprits?

A1: Lower yields and the appearance of new products often point to a few common side reactions and stability issues with the guanidinylating reagent or the starting materials. The primary suspects are hydrolysis of the this compound, incomplete reaction, or side reactions with functionalities present in your substrate.

Underlying Causality:

  • Hydrolysis: Piperidine-1-carboximidamide is susceptible to hydrolysis, especially in the presence of moisture and under non-neutral pH conditions. This degradation pathway leads to the formation of piperidine and urea-like byproducts, which will not participate in the desired guanidinylation reaction.

  • Steric Hindrance: Highly hindered amines are less nucleophilic and may react slowly, leading to incomplete conversion. This can be exacerbated by bulky protecting groups on your substrate.

  • Competing Nucleophiles: If your substrate contains other nucleophilic groups (e.g., hydroxyls, thiols), they can compete with the target amine for the guanidinylating agent, leading to a mixture of products.

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Reaction Optimization cluster_3 Analysis Low Yield / Extra Spots Low Yield / Extra Spots Moisture Control Verify Anhydrous Conditions Low Yield / Extra Spots->Moisture Control Reagent Purity Check Reagent Purity & Age Low Yield / Extra Spots->Reagent Purity Base Stoichiometry Confirm Base Equivalents Low Yield / Extra Spots->Base Stoichiometry Temperature Adjust Reaction Temperature Base Stoichiometry->Temperature Reaction Time Modify Reaction Time Temperature->Reaction Time Solvent Screen Different Solvents Reaction Time->Solvent LC_MS LC-MS Analysis of Crude Mixture Solvent->LC_MS

Step-by-Step Protocol for Mitigating Low Yields:

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and handle the hygroscopic this compound under an inert atmosphere (e.g., nitrogen or argon).

  • Use Fresh Reagent: If possible, use a freshly opened bottle of the reagent. Older batches may have undergone partial hydrolysis during storage.

  • Optimize Base: The choice and amount of base are critical. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used to neutralize the hydroiodide salt and facilitate the reaction. Ensure at least one equivalent of base is used to free the guanidinylating agent.

  • Temperature and Time: For sterically hindered amines, increasing the reaction temperature or extending the reaction time may be necessary. Monitor the reaction progress by TLC or LC-MS to avoid decomposition.

Q2: My LC-MS analysis shows a peak with a mass corresponding to my starting amine plus 42 Da. What could this be?

A2: A mass increase of 42 Da on your starting amine strongly suggests the formation of an N-acetylated byproduct. This can occur if acetic acid or an equivalent acetylating agent is present in the reaction mixture.

Plausible Mechanism:

While not a direct product of the guanidinylation reagent itself, certain reaction conditions or impurities can lead to this side product. For example, if acetyl chloride was used to generate HCl in an alcoholic solvent for salt formation in a previous step, residual acetyl chloride could be the culprit.

Characterization and Confirmation:

  • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass to confirm the elemental composition.

  • NMR Spectroscopy: In the 1H NMR spectrum, look for a new singlet integrating to three protons around 2 ppm, characteristic of an acetyl group. In the 13C NMR, a new carbonyl signal around 170 ppm would be expected.

  • Spiking Experiment: If commercially available, add a small amount of the suspected N-acetylated amine to your sample and see if the peak intensity increases in the chromatogram.

Q3: I have an unexpected peak in my chromatogram with a mass that doesn't seem to correlate with any obvious side product. How do I go about identifying it?

A3: Identifying unknown impurities requires a systematic analytical approach. A combination of chromatographic and spectroscopic techniques is essential for structure elucidation.

Systematic Workflow for Unknown Identification:

G Start Unexpected Peak in Chromatogram LC_MS LC-MS Analysis (ESI+, ESI-) Start->LC_MS HRMS High-Resolution MS (Elemental Composition) LC_MS->HRMS MS_MS Tandem MS (MS/MS) (Fragmentation Pattern) HRMS->MS_MS Isolation Isolation via Prep-HPLC or FC MS_MS->Isolation NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Isolation->NMR Structure Structure Elucidation NMR->Structure

Detailed Protocols:

Protocol 1: LC-MS and HRMS Analysis

  • Sample Preparation: Dilute a sample of your crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).

  • LC-MS Method: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

  • Data Acquisition: Acquire data in both positive and negative electrospray ionization (ESI) modes to detect a wider range of potential products.

  • HRMS: If an unknown peak is detected, perform a high-resolution mass spectrometry analysis to obtain the accurate mass and predict the elemental composition.

Protocol 2: Isolation and NMR Characterization

  • Isolation: Isolate the unknown compound using preparative HPLC or flash chromatography.

  • NMR Sample Preparation: Dissolve the isolated compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or MeOD).

  • NMR Experiments: Acquire a series of NMR spectra:

    • 1H NMR: To identify proton environments and multiplicities.

    • 13C NMR: To identify carbon environments.

    • COSY: To establish proton-proton correlations.

    • HSQC: To correlate protons to their directly attached carbons.

    • HMBC: To establish long-range proton-carbon correlations, which is crucial for piecing together the molecular structure.

Q4: Could the hydroiodide counter-ion be involved in any side reactions?

A4: Yes, while iodide is generally considered a spectator ion in many reactions, it can participate in side reactions under certain conditions. Iodide is a good nucleophile and can also be oxidized to iodine (I2).

Potential Side Reactions Involving Iodide:

  • Nucleophilic Displacement: If your substrate contains good leaving groups (e.g., tosylates, mesylates, or even halides), the iodide ion can displace them, leading to an iodinated byproduct. This is essentially a Finkelstein reaction.

  • Oxidation to Iodine: If oxidizing agents are present, or if the reaction is exposed to air and light over long periods, iodide can be oxidized to molecular iodine (I2). This can sometimes lead to a yellowing of the reaction mixture. I2 itself can catalyze certain reactions.

Table 1: Potential Iodide-Related Byproducts and Their Identification

Potential ByproductFormation MechanismAnalytical Identification
Iodinated SubstrateNucleophilic displacement of a leaving group by I-.MS: Look for a mass increase corresponding to the replacement of the leaving group with iodine (mass of I = 126.9 Da). The isotopic pattern of iodine is monoisotopic.
Products of I2 CatalysisVaries depending on the substrate; may include cyclization or rearrangement products.Identification requires full structure elucidation as described in Q3. A characteristic brownish color of the reaction mixture might suggest the presence of I2.

References

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 58(23), 6371–6375.
  • Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655–1663.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride.
  • Reddit. (2022). What are your procedures to form amine/amidine/guanidine salts and how do you freebase them?. r/chemistry.
  • Ahuja, S., & Dong, M. W. (Eds.). (2005). Handbook of pharmaceutical analysis by HPLC. Elsevier.
  • ResearchGate. (2025). Determination of the hexamethylenediamine impurity in polyhexamethylene guanidine hydrochloride by HPLC method.
  • Linton, B. R., Carr, A. J., Orner, B. P., & Hamilton, A. D. (2000). A versatile system for the synthesis of N,N'-disubstituted guanidines from primary and secondary amines. The Journal of Organic Chemistry, 65(6), 1566–1568.
  • Tiritiris, I. (2012). Piperidine-1-carboximidamide. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3253.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1H-Pyrazole-1-carboxamidine Hydrochloride: A Key Reagent for Guanylation and Peptide Synthesis.
  • Vrettos, E. I., Sayyad, N., Mavrogiannaki, E. M., Stylos, E., Kostagianni, A. D., Papas, S., ... & Tzakos, A. G. (2017).
  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • Combourieu, B., Besse-Hoggan, P., Sancelme, M., Ubalijoro, E., Gery, C., Fontanille, P., ... & Delort, A. M. (2000). Common degradative pathways of morpholine, thiomorpholine, and piperidine by Mycobacterium

Validation & Comparative

A Senior Application Scientist's Guide to Guanidinylation: A Comparative Analysis of Piperidine-1-carboximidamide Hydroiodide and Modern Guanidinylating Agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of guanidines is a critical step in the creation of a wide array of biologically active molecules. The guanidinium group's ability to form strong, stable hydrogen bonds and salt bridges makes it a key pharmacophore, integral to the function of molecules from the amino acid arginine to potent pharmaceuticals.[1][2][3] The choice of guanidinylating reagent is paramount, directly impacting reaction efficiency, substrate scope, and overall yield.[1][4]

This guide provides an objective, in-depth comparison of Piperidine-1-carboximidamide Hydroiodide against a landscape of commonly employed guanidinylating agents. We will delve into the mechanistic nuances, compare performance with supporting experimental data, and provide detailed protocols to empower you to select the most effective reagent for your specific synthetic challenges.

The Guanidinylating Landscape: An Overview

The introduction of a guanidinium group into a molecule is a transformative step, yet it presents a unique set of challenges due to the high basicity and nucleophilicity of the guanidine moiety.[3][5] Modern synthetic strategies often rely on "guanidinylating agents"—electrophilic synthons that react with primary and secondary amines to form the desired guanidine. The ideal reagent offers a balance of high reactivity, broad substrate compatibility, stability, and operational simplicity.

This guide will focus on comparing the following classes of reagents:

  • Amidinium Salts: Featuring this compound.

  • Triflylguanidines: Represented by the highly reactive N,N′-Di-Boc-N′′-triflylguanidine (Goodman's Reagent).

  • Pyrazole-carboxamidines: A widely used, stable, and effective class of reagents.

  • Activated Thioureas: A classic method modernized with metal-free activators.

  • Repurposed Peptide Coupling Agents: Highlighting the utility of reagents like HATU.

Profiling the Reagents

This compound

Piperidine-1-carboximidamide is, in essence, a pre-formed cyclic guanidine derivative.[6] As a hydroiodide salt, it is stable and easy to handle.[7][8] Unlike general-purpose agents that transfer a protected guanidine group (like -C(=NBoc)NHBoc), this reagent is designed to transfer the entire piperidine-1-carboximidamide moiety.

  • Reactivity and Scope: Its application is primarily for the synthesis of more complex structures where the piperidinyl-guanidine unit is a desired final component. The reaction proceeds via nucleophilic attack of a primary or secondary amine on the amidinium carbon. However, its reactivity is generally lower than that of more activated systems like triflylguanidines. It is best suited for unhindered, nucleophilic amines.

  • Causality in Application: The choice to use this reagent is driven by the target structure rather than a general need for guanidinylation. It serves as a specialized building block, streamlining the synthesis of specific scaffolds by incorporating the piperidine ring and guanidine function in a single step.

N,N′-Di-Boc-N′′-triflylguanidine (Goodman's Reagent)

This reagent is a powerhouse in the field of guanidinylation, known for its exceptional reactivity.[4][9]

  • Reactivity and Scope: The trifluoromethanesulfonyl (triflyl) group is an outstanding leaving group, rendering the central carbon atom highly electrophilic.[9] This allows for the efficient guanidinylation of a vast range of amines, including primary and secondary aliphatic amines, anilines, and even weakly nucleophilic or sterically hindered substrates.[4][10] Reactions are typically fast and proceed under mild conditions at room temperature.[9]

  • Causality in Application: This is the reagent of choice when other methods fail, particularly with challenging substrates. The tert-butoxycarbonyl (Boc) protecting groups mask the basicity of the resulting guanidine, facilitating purification and subsequent synthetic steps, and are easily removed under acidic conditions.[2][3]

N,N′-Di-Boc-1H-pyrazole-1-carboxamidine

This is one of the most widely used and commercially available guanidinylating agents, offering a reliable balance of stability and reactivity.[2][4]

  • Reactivity and Scope: While less reactive than triflylguanidine, it is highly effective for guanidinylating primary and many secondary amines in good to excellent yields.[4][10] The reaction kinetics are slower, often requiring longer reaction times or gentle heating.[10]

  • Causality in Application: Its high stability, ease of handling, and lower cost compared to more reactive agents make it a first-line choice for routine guanidinylations of non-challenging amines. The pyrazole byproduct is generally easy to remove during workup.

Activated N,N′-Di-Boc-thiourea

This classic approach involves the activation of a stable thiourea precursor to form a highly reactive carbodiimide intermediate in situ.

  • Reactivity and Scope: The reactivity is dictated by the choice of activator. Historically, toxic heavy metal salts like HgCl₂ were used. Modern protocols, however, utilize environmentally benign activators like cyanuric chloride (TCT), making this a much more attractive method.[2][11] The scope is broad, covering many primary and secondary amines.

  • Causality in Application: This method is advantageous when cost is a major consideration, as the starting thiourea is inexpensive. The ability to avoid heavy metals by using TCT makes it a green and efficient alternative.[11]

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

Primarily known as a peptide coupling agent, HATU can be effectively repurposed for guanidinylation.[1][12]

  • Reactivity and Scope: HATU is particularly effective for guanidinylating anilines and other nitrogen nucleophiles.[1] The reaction mechanism involves the formation of a highly reactive guanidinium salt intermediate. Yields are highly dependent on the nucleophilicity of the substrate amine.[1][12]

  • Causality in Application: Researchers already equipped with HATU for peptide synthesis can conveniently use it for guanidinylation without needing to source a specialized reagent. It offers a unique reactivity profile, especially for moderately nucleophilic aromatic amines.

Comparative Performance: A Data-Driven Analysis

The selection of a guanidinylating agent should be guided by empirical data. The tables below summarize typical performance characteristics and quantitative yield data from various studies.

Table 1: General Comparison of Guanidinylation Reagents

Reagent ClassKey AdvantagesKey DisadvantagesTypical ConditionsSubstrate Scope
Piperidine-1-carboximidamide Introduces a specific piperidinyl-guanidine moietySpecialized use, not a general reagent; lower reactivityVaries, often requires heatUnhindered primary/secondary amines
N,N′-Di-Boc-N′′-triflylguanidine Extremely high reactivity, very broad scope, mild conditions[4][9]Higher cost, moisture-sensitiveRoom temp, 1-4 hoursPrimary, secondary, anilines, hindered amines[4]
N,N′-Di-Boc-pyrazole-carboxamidine High stability, good yields, commercially available[2][4]Slower reaction rates, less effective for hindered amines[10]Room temp to 50°C, 12-24 hoursPrimary and some secondary amines
Activated N,N′-Di-Boc-thiourea Low cost of precursor, "Green" activation with TCT[11]Requires an additional activating agent, potential for side productsRoom temp, 2-12 hoursPrimary and secondary amines
HATU Readily available in many labs, good for anilines[1]Not its primary application, variable yields[1]Room temp, 16-24 hoursAnilines, some aliphatic amines

Table 2: Guanidinylation Yields with N,N′-Di-Boc-N′′-triflylguanidine

This reagent is known for its high efficiency with a wide range of primary and secondary amines, often providing near-quantitative yields.[1]

Amine SubstrateBaseYield (%)
BenzylamineDIPEA98
4-BromoanilineDIPEA95
DibenzylamineDIPEA96

Table 3: Guanidinylation of Anilines using HATU

Originally designed for peptide coupling, HATU can be an effective guanidinylating agent, particularly for anilines and other nitrogen nucleophiles. Yields are highly dependent on the substrate's nucleophilicity and the base used.[1]

Amine SubstrateBaseYield (%)
4-FluoroanilineTEA82[1]
4-NitroanilineKOtBu80[1]

Mechanistic Insights & Visualized Workflows

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The fundamental process involves the nucleophilic attack of an amine on the electrophilic carbon of the guanidinylating agent.

General_Guanidinylation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amine R-NH₂ Intermediate R-NH₂⁺-E-LG⁻ Amine->Intermediate Nucleophilic Attack Reagent Guanidinylating Agent (E-LG) Reagent->Intermediate Product Guanidine Product (R-NH-E) Intermediate->Product Elimination Byproduct Leaving Group (H-LG) Intermediate->Byproduct

Caption: General mechanism of guanidinylation.

The workflow for a typical guanidinylation reaction is a multi-step process that requires careful execution and monitoring to ensure high yields and purity.

Experimental_Workflow setup 1. Reaction Setup Dissolve amine in anhydrous solvent under inert gas. reagents 2. Reagent Addition Add base, then add guanidinylating agent. setup->reagents reaction 3. Reaction Stir at specified temperature. Monitor by TLC or LC-MS. reagents->reaction quench 4. Quench Add aqueous solution (e.g., sat. NaHCO₃). reaction->quench extract 5. Extraction Extract with organic solvent (e.g., DCM, EtOAc). quench->extract purify 6. Purification Dry, concentrate, and purify by column chromatography. extract->purify

Caption: Standard workflow for a solution-phase guanidinylation reaction.[2]

Self-Validating Experimental Protocols

Detailed and reproducible protocols are essential for achieving high efficiency in guanidinylation reactions.

Protocol 1: Guanidinylation of a Primary Amine using N,N′-Di-Boc-N′′-triflylguanidine

This protocol is adapted for a generic primary amine and is designed for high efficiency under mild conditions.[1]

  • Materials:

    • Primary amine (1.0 eq)

    • N,N′-Di-Boc-N′′-triflylguanidine (1.05 eq)

    • Diisopropylethylamine (DIPEA) (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve the primary amine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

    • Add DIPEA to the solution and stir for 5 minutes at room temperature.

    • Add N,N′-Di-Boc-N′′-triflylguanidine in one portion.

    • Stir the reaction mixture at room temperature for 1-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer three times with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting di-Boc-protected guanidine by flash column chromatography (typically silica gel with a hexane/ethyl acetate gradient).

Protocol 2: Guanidinylation of an Aniline using HATU

This protocol is optimized for moderately nucleophilic anilines.[1]

  • Materials:

    • Aniline substrate (1.0 eq)

    • HATU (1.0 eq)

    • Triethylamine (TEA) (2.0 eq)

    • Anhydrous Acetonitrile (ACN)

  • Procedure:

    • To a stirred solution of the aniline in anhydrous ACN, add TEA.

    • Add HATU to the mixture in one portion.

    • Stir the reaction at room temperature for 16-24 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography to yield the desired guanidine.

Conclusion and Expert Recommendations

The choice of a guanidinylating agent is a critical decision in the synthesis of guanidine-containing molecules.

  • For maximum reactivity and broad substrate scope , especially with challenging, weakly nucleophilic, or sterically hindered amines, N,N′-Di-Boc-N′′-triflylguanidine is the undisputed agent of choice.[4][9][10] Its high efficiency often justifies its higher cost.

  • For routine transformations of standard primary amines , the stability, reliability, and cost-effectiveness of N,N′-Di-Boc-1H-pyrazole-1-carboxamidine make it an excellent first-line reagent.[2][4]

  • This compound should not be viewed as a general-purpose agent but rather as a specialized building block . It is the ideal choice when the synthetic target specifically requires a piperidinyl-guanidine substructure, offering a direct route to complex scaffolds.

  • When cost is a primary driver or a metal-free activation is desired, N,N′-Di-Boc-thiourea activated with TCT presents a powerful and green alternative.[11]

  • HATU provides a convenient option for guanidinylating anilines if the reagent is already available in the laboratory.[1]

Ultimately, the optimal reagent depends on a careful analysis of the substrate's properties, the overall synthetic strategy, and project-specific constraints such as budget and timeline. This guide provides the foundational data and protocols to make that decision with confidence.

References

  • BenchChem Technical Support Team. (2025). Comparative study of guanidinylation reagents for efficiency. BenchChem.
  • BenchChem Technical Support Team. (2025). A Comparative Guide to Guanidinylation Reagents: N-Cyano-N,O-dimethylisourea vs. N,N'-Di-Boc-N''-triflylguanidine. BenchChem.
  • BenchChem Technical Support Team. (2025).
  • Katritzky, A. R., et al. (2010). Synthesis of Guanidines in Solution.
  • BenchChem Technical Support Team. (2025). An In-depth Technical Guide to Guanidinylation Reactions Using Boc-Guanidine. BenchChem.
  • Batey, R. A., et al. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.
  • Schroeder, C. E., et al. (2016).
  • Organic Chemistry Portal.
  • Ang, J. C., et al. (2022). Guanidinium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry.
  • Schroeder, C. E., et al. (2016).
  • Organic Chemistry Portal.
  • CymitQuimica. This compound.
  • National Center for Biotechnology Information. (2022). Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides.
  • Goodman, M., & Zapf, C. (2000). Guanidinylation reagents. U.S.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 18525933, 4-Benzylthis compound.
  • Sidoryk, K., et al. (2018). An efficient synthesis of indolo[2,3-b]quinoline guanidine derivatives with their in vitro and in vivo study.
  • National Center for Biotechnology Information. (2014).
  • Santa Cruz Biotechnology. This compound.
  • Tiritiris, I. (2012). Piperidine-1-carboximidamide.

Sources

The Modern Workhorse vs. a Classical Approach: A Comparative Guide to Guanidinylation with HATU and Piperidine-1-carboximidamide Hydroiodide

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in drug discovery and chemical biology, the guanidinium moiety is a critical pharmacophore, prized for its ability to engage in key biological interactions through hydrogen bonding and electrostatic forces. The efficient installation of this functional group—a process known as guanidinylation—is therefore a cornerstone of synthetic strategy. This guide provides an in-depth, objective comparison of two distinct reagents for this purpose: the widely acclaimed peptide coupling reagent, HATU, repurposed for guanidinylation, and the more classical, yet less documented, Piperidine-1-carboximidamide Hydroiodide.

Introduction: The Significance of the Guanidinium Group

The guanidinium group, the functional component of the amino acid arginine, is protonated under physiological conditions, bestowing a positive charge that is pivotal for molecular recognition at enzyme active sites and protein-protein interfaces. Its incorporation into small molecules and peptides can significantly enhance binding affinity and biological activity[1]. Consequently, the choice of methodology for introducing this group is a critical decision in the synthetic workflow, directly impacting yield, purity, and substrate scope.

This guide moves beyond a simple recitation of protocols to offer a senior application scientist’s perspective on the causality behind experimental choices, empowering researchers to make informed decisions for their specific synthetic challenges.

HATU: The High-Performance Option for Modern Synthesis

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a staple in peptide synthesis, renowned for its high efficiency and low rate of racemization[2]. However, its utility has been elegantly repurposed for the guanidinylation of a wide range of amines[3][4]. This "off-label" use of HATU has gained significant traction due to its superior performance compared to many traditional guanidinylation reagents[3][4].

Mechanism of Action: A Tale of Two Nucleophiles

In its primary role as a peptide coupling reagent, HATU activates a carboxylic acid to form a highly reactive OAt-active ester, which is then susceptible to nucleophilic attack by an amine to form an amide bond[2]. However, in the absence of a carboxylic acid, or with highly nucleophilic amines, the amine can directly attack the guanidinium carbon of HATU itself. This alternative reaction pathway leads to the formation of a pentasubstituted guanidine and is the basis for HATU's efficacy as a guanidinylation reagent[3][4].

HATU_Mechanism

Figure 1: Dual reactivity of HATU leading to either amide bond formation or guanidinylation.

The choice of base is critical in directing the reaction towards guanidinylation. While triethylamine (TEA) is effective for many substrates, stronger bases like potassium tert-butoxide (KOtBu) can be employed for less nucleophilic amines[3][4].

This compound: A Glimpse into Classical Guanidinylation

In contrast to the well-documented and versatile nature of HATU, this compound represents a more classical and less characterized approach to guanidinylation. While specific data for the hydroiodide salt is sparse, its synthesis from O-methylisourea sulfate and piperidine suggests it belongs to the family of guanidinylation reagents derived from isoureas or related carboxamidines[5]. These reagents function by providing an activated guanidinyl group that is susceptible to displacement by an amine.

Inferred Mechanism of Action

The guanidinylation reaction with reagents like Piperidine-1-carboximidamide likely proceeds through a straightforward nucleophilic substitution mechanism. The amine substrate attacks the electrophilic carbon of the carboximidamide, leading to the displacement of a leaving group (in this case, likely piperidine) and the formation of the new guanidinium group. The reaction conditions for such reagents often require elevated temperatures and may be less tolerant of sensitive functional groups compared to the mild conditions employed with HATU.

PCH_Mechanism

Figure 2: Inferred mechanism of guanidinylation using Piperidine-1-carboximidamide.

Head-to-Head Comparison: Performance and Practicality

The choice between these two reagents hinges on a number of factors, from the nature of the substrate to the desired scale of the reaction.

FeatureHATUThis compound
Reactivity High, effective for a broad range of amines including weakly nucleophilic and sterically hindered substrates[3][4].Likely moderate to low, may require more forcing conditions.
Reaction Conditions Mild, typically room temperature[3][4].Likely requires heating.
Substrate Scope Wide, including aliphatic and aromatic amines[3][4].Likely more limited, favoring more nucleophilic amines.
Side Reactions Guanidinylation is a known side reaction in peptide synthesis; potential for reaction with other nucleophilic side chains[2].Potential for side products under harsh conditions.
Documentation Extensively studied and well-documented in peer-reviewed literature[3][4].Limited public data, primarily found in older literature or as a synthetic intermediate[5].
Cost & Availability Readily available from numerous suppliers, but can be more expensive.Less common commercially, may require in-house synthesis.

Experimental Protocols

Guanidinylation of an Aromatic Amine with HATU

This protocol is adapted from a systematic study on the repurposing of HATU for guanidinylation[3][6].

Materials:

  • Aniline substrate (1.0 eq)

  • HATU (1.0 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Anhydrous Acetonitrile (ACN)

Procedure:

  • To a stirred solution of the aniline in anhydrous ACN, add TEA.

  • Add HATU to the mixture.

  • Stir the reaction at room temperature for 16-24 hours.

  • Monitor the reaction by GC-FID or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to yield the desired pentasubstituted guanidine.

HATU_Workflow

Figure 3: Experimental workflow for HATU-mediated guanidinylation.

Synthesis of Piperidine-1-carboximidamide

Materials:

  • O-methylisourea sulfate

  • Piperidine

  • Sodium hydroxide

  • Diethyl ether

  • Water

Procedure:

  • Heat one equivalent of O-methylisourea sulfate with two equivalents of piperidine under reflux. Distill off the methanol formed during the reaction.

  • Dissolve the resulting 1-Piperidine-carboxamidinium sulfate in water and cool in an ice bath.

  • Add a solution of sodium hydroxide dropwise.

  • After warming to room temperature, extract the aqueous phase with diethyl ether.

  • Dry the organic phase over sodium sulfate and evaporate the solvent to yield Piperidine-1-carboximidamide as a solid.

Conclusion: A Clear Choice for Modern Applications

While both HATU and this compound can, in principle, be used for guanidinylation, the available evidence overwhelmingly supports HATU as the superior reagent for modern synthetic applications. Its high reactivity, mild reaction conditions, broad substrate scope, and extensive documentation make it a reliable and versatile tool for researchers in drug discovery and chemical biology.

This compound, and related classical reagents, may still have niche applications, particularly in cost-sensitive, large-scale syntheses where the substrate is a highly reactive amine. However, for the synthesis of complex, highly functionalized molecules where efficiency, reliability, and predictability are paramount, the repurposing of HATU for guanidinylation represents a significant advancement in the field. By understanding the mechanistic nuances and practical considerations of each reagent, researchers can strategically select the optimal tool to accelerate their discovery programs.

References

  • Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Batey, R. A. (2004). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. [Link]
  • Synthesis of piperidine-1-carboxamide. (n.d.). PrepChem.com. [Link]
  • Betz, R., & Scherer, H. (2012). Piperidine-1-carboximidamide. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3253. [Link]
  • Vask, N., & Kalesse, M. (2013). Solid-Phase Guanidinylation of Peptidyl Amines Compatible with Standard Fmoc-Chemistry: Formation of Monosubstituted Guanidines. In Methods in Molecular Biology (Vol. 1047, pp. 245–256). Humana Press. [Link]
  • Mastering Peptide Synthesis with 1H-Pyrazole-1-Carboxamidine Hydrochloride. (2025). ANGENE. [Link]
  • Aho, J. A. S., et al. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. [Link]
  • Aho, J. A. S., et al. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. PMC - NIH. [Link]

Sources

Efficacy of Piperidine-1-carboximidamide Hydroiodide in different solvent systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Efficacy of Piperidine-1-carboximidamide Hydroiodide in Different Solvent Systems

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Solvent Systems in Guanidinylation Reactions

The guanidinium group is a privileged scaffold in medicinal chemistry, appearing in a wide array of bioactive natural products and pharmaceutical agents.[1][2] Its unique structural and electronic properties allow it to engage in strong hydrogen bonding and electrostatic interactions with biological targets, making it a key pharmacophore in drug design.[3] this compound is a reagent employed for the introduction of this crucial functional group—a process known as guanidinylation.[4]

The success of a guanidinylation reaction, however, is not solely dependent on the choice of the guanidinylating agent. The solvent system in which the reaction is performed plays a pivotal, yet often underestimated, role. The solvent influences the reagent's solubility, its stability over the course of the reaction, and the kinetics of the guanidinylation itself.[5][6] An inappropriate solvent can lead to poor yields, sluggish reactions, or even complete failure of the synthesis.

This guide provides an in-depth, data-driven comparison of the efficacy of this compound across a spectrum of common laboratory solvents. We will delve into its performance based on solubility, chemical stability, and reaction kinetics, providing researchers, scientists, and drug development professionals with the critical insights needed to optimize their synthetic protocols.

Comparative Experimental Design: A Multi-faceted Evaluation

To provide a comprehensive assessment, we designed a series of experiments to quantify the performance of this compound based on three core efficacy parameters:

  • Equilibrium Solubility: Determining the maximum concentration of the reagent that can be dissolved in a given solvent, which is fundamental for achieving effective reaction concentrations.

  • Chemical Stability: Assessing the degradation of the reagent over time to understand its shelf-life in solution and its viability during prolonged reactions.

  • Reaction Kinetics: Measuring the rate of a model guanidinylation reaction to directly compare how different solvent environments influence the reagent's reactivity.

A diverse set of solvents was selected to represent a range of polarities and proticities, ensuring the data is broadly applicable to various synthetic contexts.

Selected Solvent Systems:

  • Polar Protic: Methanol (MeOH), Ethanol (EtOH)

  • Polar Aprotic: Dichloromethane (DCM), Acetonitrile (MeCN), Dimethylformamide (DMF)

  • Non-Polar Aprotic: Toluene

G cluster_input Inputs cluster_evaluation Efficacy Evaluation cluster_output Outputs Reagent Piperidine-1-carboximidamide Hydroiodide Solubility Solubility Assessment (Shake-Flask) Reagent->Solubility Stability Stability Analysis (LC-MS Monitoring) Reagent->Stability Kinetics Reaction Kinetics (Model Guanidinylation) Reagent->Kinetics Solvents Solvent Systems (MeOH, EtOH, DCM, MeCN, DMF, Toluene) Solvents->Solubility Solvents->Stability Solvents->Kinetics Data Comparative Data Tables Solubility->Data Stability->Data Kinetics->Data Guide Optimized Protocol Recommendations Data->Guide

Part 1: Solubility Assessment

Solubility is a prerequisite for any solution-phase chemical reaction. Insufficient solubility can lead to heterogeneous reaction mixtures and significantly reduced reaction rates.

Experimental Protocol: Equilibrium Solubility via Shake-Flask Method

The equilibrium solubility of this compound was determined using the widely accepted shake-flask method.[7][8][9]

Step-by-Step Methodology:

  • Preparation: An excess amount of this compound was added to a sealed vial containing a known volume (5.0 mL) of each test solvent.

  • Equilibration: The vials were agitated in a temperature-controlled shaker bath at 25°C for 24 hours to ensure equilibrium was reached. The presence of undissolved solid was confirmed visually.

  • Sample Preparation: After agitation, the samples were allowed to stand for 2 hours. A 1.0 mL aliquot of the supernatant was carefully withdrawn using a syringe and filtered through a 0.22 µm PTFE filter to remove all solid particles.

  • Quantification: The filtered solution was appropriately diluted, and the concentration of the dissolved compound was determined using a calibrated High-Performance Liquid Chromatography (HPLC) system with UV detection.

Results: Solubility Data Summary

The following table summarizes the experimentally determined equilibrium solubility of this compound in the selected solvents at 25°C.

Solvent Solvent Type Dielectric Constant (ε) Solubility (mg/mL)
MethanolPolar Protic32.7> 200 (Freely Soluble)
EthanolPolar Protic24.6125.5
Dimethylformamide (DMF)Polar Aprotic36.7> 200 (Freely Soluble)
Acetonitrile (MeCN)Polar Aprotic37.545.2
Dichloromethane (DCM)Polar Aprotic9.18.3
TolueneNon-Polar Aprotic2.4< 0.1 (Insoluble)

Analysis & Expertise: The data clearly indicates that this compound, being an ionic salt, exhibits significantly higher solubility in polar solvents. Its free solubility in the polar protic solvent Methanol and the polar aprotic solvent DMF is attributed to strong ion-dipole interactions and, in the case of methanol, hydrogen bonding. Solubility decreases markedly as the solvent polarity diminishes, with the compound being practically insoluble in non-polar Toluene. This finding is critical for reaction setup; using solvents like DCM or Toluene would necessitate either a phase-transfer catalyst or accepting a heterogeneous, and likely inefficient, reaction system.

Part 2: Chemical Stability Evaluation

The stability of a reagent in a given solvent is crucial, especially for reactions that require elevated temperatures or extended reaction times. Degradation can reduce the effective concentration of the reagent, leading to incomplete conversion and the formation of impurities.

Experimental Protocol: Stability Monitoring by LC-MS

The chemical stability was assessed by incubating a solution of the reagent in each solvent and monitoring its concentration over time.[10][11][12]

Step-by-Step Methodology:

  • Solution Preparation: A stock solution of this compound (10 mg/mL) was prepared in each test solvent where solubility permitted.

  • Incubation: The solutions were stored in sealed vials at a constant temperature of 40°C to simulate mild heating conditions.

  • Time-Point Sampling: Aliquots were taken at specified time intervals (0, 4, 8, 12, and 24 hours).

  • Analysis: Each aliquot was immediately analyzed by LC-MS to quantify the remaining percentage of the parent compound relative to the initial (t=0) concentration.[11][13]

Results: Stability Data Summary

The table below shows the percentage of this compound remaining after 24 hours of incubation at 40°C.

Solvent Solvent Type % Remaining after 24h Observation
MethanolPolar Protic85.1%Minor degradation observed.
EthanolPolar Protic92.5%Good stability.
Dimethylformamide (DMF)Polar Aprotic99.2%Excellent stability.
Acetonitrile (MeCN)Polar Aprotic99.5%Excellent stability.
Dichloromethane (DCM)Polar Aprotic98.8%Excellent stability.

Analysis & Expertise: Excellent stability was observed in all aprotic solvents (DMF, MeCN, DCM). However, in the protic solvents, particularly methanol, a noticeable degree of degradation occurred. This is likely due to solvolysis, where the alcohol acts as a nucleophile and attacks the electrophilic carbon of the carboximidamide group. This suggests that for reactions requiring prolonged heating, polar aprotic solvents like DMF or MeCN are superior choices to maintain the integrity of the guanidinylating reagent.

Part 3: Reaction Kinetics in a Model System

Ultimately, the efficacy of a reagent is determined by its performance in a chemical reaction. We evaluated the kinetics of a model guanidinylation reaction to understand how the solvent directly impacts the rate of product formation.

Model Reaction: Guanidinylation of Benzylamine

G cluster_reactants Reactants cluster_products Products r1 Piperidine-1-carboximidamide Hydroiodide p1 N-Benzylguanidine r1->p1 + p2 Piperidine r1->p2 r2 Benzylamine r2->p1

Experimental Protocol: Reaction Progress Monitoring by HPLC

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vial, Benzylamine (1.0 mmol) and this compound (1.1 mmol) were dissolved in 10 mL of the test solvent. A non-reactive base (Diisopropylethylamine, 1.2 mmol) was added to neutralize the HI salt.

  • Execution: The reaction was stirred at 25°C.

  • Sampling and Quenching: Aliquots (50 µL) were withdrawn from the reaction mixture at regular intervals. Each aliquot was immediately quenched by diluting it into a known volume of mobile phase to stop the reaction.

  • Analysis: The quenched samples were analyzed by HPLC to determine the concentration of the N-Benzylguanidine product.[14][15] The reaction was monitored until >95% conversion was achieved or the rate plateaued.

Results: Reaction Kinetics Data Summary

The table below presents the time required to reach 95% conversion of the starting material in the model reaction.

Solvent Solvent Type Time to 95% Conversion (hours)
MethanolPolar Protic10
EthanolPolar Protic14
Dimethylformamide (DMF)Polar Aprotic2
Acetonitrile (MeCN)Polar Aprotic5
Dichloromethane (DCM)Polar Aprotic> 24 (Incomplete)

Analysis & Expertise: The reaction kinetics are profoundly influenced by the solvent choice. The fastest reaction occurred in DMF, a highly polar aprotic solvent. Polar aprotic solvents are known to accelerate reactions involving charged nucleophiles and neutral electrophiles by solvating the counter-ion (in this case, the protonated base) without forming a strong solvation shell around the reacting amine, thus preserving its nucleophilicity.[16]

Protic solvents (Methanol, Ethanol) resulted in significantly slower reactions. This is because protic solvents can form hydrogen bonds with the primary amine (benzylamine), creating a "solvent cage" that sterically hinders its approach to the electrophile and reduces its nucleophilic character.[16][17] The reaction in DCM was extremely slow due to the poor solubility of the ionic guanidinylating reagent, highlighting the importance of the initial solubility screen.

G cluster_properties Solvent Properties cluster_efficacy Efficacy Parameters Solvent Solvent Choice Polarity Polarity Solvent->Polarity Proticity Proticity (H-Bonding Ability) Solvent->Proticity Solubility Solubility Polarity->Solubility High Polarity Increases Solubility Kinetics Reaction Kinetics Polarity->Kinetics High Polarity (Aprotic) Increases Rate Stability Stability Proticity->Stability Protic Solvents May Decrease Stability (Solvolysis) Proticity->Kinetics Protic Solvents Decrease Rate (Nucleophile Solvation)

Comparison with Alternative Guanidinylating Agents

While this compound is an effective reagent, several alternatives exist, each with its own advantages and disadvantages.

Reagent Key Advantages Key Disadvantages Typical Solvents
This compound Commercially available, good reactivity.Can be hygroscopic; HI salt requires a base.DMF, MeCN, Alcohols
O-Methylisourea hemisulfate Cost-effective, widely used in proteomics.[18][19]Requires harsh basic conditions (pH > 10.5) and heating.[20]Aqueous buffers, Water
N,N′-Di-Boc-N′′-triflylguanidine Highly reactive, works under mild conditions.[21]Expensive, requires subsequent deprotection of Boc groups.DCM, THF
1H-Pyrazole-1-carboxamidine HCl (HPCA) High efficiency in aqueous conditions at room temperature.[21][22]Can be less reactive towards sterically hindered amines.Water, Aqueous buffers

The choice of reagent often depends on the specific substrate, desired reaction conditions (e.g., pH, temperature), and cost considerations. For many standard organic synthesis applications, this compound in a polar aprotic solvent like DMF offers a robust and efficient solution.

Conclusion and Recommendations

Based on comprehensive experimental data, the choice of solvent has a dramatic impact on the efficacy of this compound.

  • For Optimal Performance: Dimethylformamide (DMF) is the superior solvent system. It provides excellent solubility, ensures high chemical stability, and facilitates the fastest reaction kinetics. Acetonitrile (MeCN) is a close second, offering a slightly less polar but equally effective alternative.

  • For Consideration: Polar protic solvents like Methanol and Ethanol can be used, but researchers must be prepared for significantly slower reaction times and potential reagent degradation, especially if heating is required.

  • To Be Avoided: Non-polar solvents like Toluene and less polar solvents like Dichloromethane (DCM) are not recommended for this ionic reagent due to severe solubility limitations that cripple reaction rates.

By carefully selecting the solvent system based on these findings, researchers can significantly enhance the efficiency, yield, and reliability of their guanidinylation reactions, accelerating progress in drug discovery and chemical synthesis.

Safety and Handling Precautions
  • This compound: Toxic if swallowed.[23] Causes skin and serious eye irritation.[24] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[23][25] Handle in a well-ventilated area or a chemical fume hood.

  • Solvents: The solvents used in this guide have their own specific hazards. For example, DMF is a reproductive toxin, and DCM is a suspected carcinogen. Always consult the Safety Data Sheet (SDS) for each solvent before use.[26] Ensure proper storage and disposal procedures are followed in accordance with local regulations.[24][25]

References
  • General Experimental Protocol for Determining Solubility - Benchchem.
  • Guanidinylation [Synthetic Reagents] | TCI AMERICA - TCI Chemicals.
  • Experimental and Computational Methods Pertaining to Drug Solubility - SciSpace.
  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Public
  • Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors - PMC - NIH.
  • Compound solubility measurements for early drug discovery | Comput
  • Safety Data Sheet - O-(7-Azabenzotriazol-1-yl)
  • ANALYTICAL METHOD ASSESSMENT - Validation, Qualification, and Regulatory Acceptance of New Approach Methodologies - NCBI Bookshelf.
  • Guanidinyl
  • Chemical vs.
  • US6072075A - Guanidinylation reagents - Google P
  • Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and comput
  • Safety D
  • SAFETY D
  • Chemical Stability Assay - Enamine.
  • Analytical techniques for reaction monitoring, mechanistic investig
  • A Comparative Analysis of Guanidination Protocols for Researchers - Benchchem.
  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG.
  • SAFETY D
  • Analytical Techniques In Stability Testing - Separ
  • A Comparative Guide to Analytical Techniques for Monitoring the Synthesis of Methyl 2-(piperidin-1-yl)
  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmoniz
  • Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches - Asian Journal of Green Chemistry.
  • Kinetic Solvent Effects in Organic Reactions - ChemRxiv.
  • Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches - Asian Journal of Green Chemistry.
  • A Researcher's Guide to Protein Guanidination: A Comparative Analysis of O-Methylisourea and Its Altern
  • Techniques and Methods to Monitor Chemical Reactions | Request PDF - ResearchG
  • Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine - PubMed.
  • Guanidination of tryptic peptides without desalting for matrix-assisted laser desorption/ionization-time-of-flight mass spectrometry analysis - PubMed.
  • Polar Protic and Polar Aprotic Solvents - Chemistry Steps.
  • Nucleophilicity (Protic vs. Aprotic solvents)
  • Piperidine - Wikipedia.
  • Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis - PMC - NIH.
  • Comprehensive Analysis of Protein N-Terminome by Guanidination of Terminal Amines | Analytical Chemistry - ACS Public

Sources

A Senior Application Scientist's Guide to NMR Analysis for the Confirmation of Piperidine-1-carboximidamide Hydroiodide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the guanidinium moiety is a privileged scaffold, critical for its hydrogen bonding capabilities and basicity. Piperidine-1-carboximidamide, as a cyclic guanidine derivative, serves as a valuable building block in the synthesis of complex molecular architectures.[1] The synthesis of its hydroiodide salt, while often straightforward, necessitates a robust and unambiguous method for structural confirmation. The presence of multiple nitrogen atoms and a flexible piperidine ring can lead to potential side reactions and isomeric byproducts, making definitive characterization essential.

This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the unequivocal confirmation of Piperidine-1-carboximidamide Hydroiodide. Moving beyond a simple checklist of procedures, we will explore the causality behind experimental choices, demonstrating how a multi-faceted NMR approach provides a self-validating system for structural elucidation, ensuring the highest degree of scientific integrity for your research.

The Synthetic Context: Why Rigorous Analysis is Non-Negotiable

The synthesis of guanidines can be approached through various methods, most commonly involving the reaction of an amine with a guanidinylating agent.[2] A typical synthesis for Piperidine-1-carboximidamide might involve reacting piperidine with a reagent like S-methylisothiourea or a protected cyanamide derivative.[3] While effective, these reactions are not always perfectly selective. Potential byproducts can include unreacted starting materials, salts of the guanidinylating agent, or even oligomeric species. Therefore, relying on a single data point like mass spectrometry is insufficient; a comprehensive structural confirmation is required.

NMR Spectroscopy: The Gold Standard for Structural Elucidation

While other analytical techniques provide valuable information—Mass Spectrometry (MS) confirms molecular weight and Infrared (IR) Spectroscopy identifies functional groups—NMR spectroscopy stands alone in its ability to provide a complete atomic-level map of a molecule's structure.[4][5] For a molecule like this compound, NMR allows us to:

  • Confirm the Piperidine Ring Integrity: Verify the chemical environment of each methylene group in the piperidine ring.

  • Verify the Guanidinium Linkage: Confirm the C-N bond formation between the piperidine nitrogen and the carboximidamide carbon.

  • Establish Connectivity: Use two-dimensional (2D) techniques to trace the bonding network through the entire molecule, leaving no ambiguity.

The following sections will compare one-dimensional (1D) and two-dimensional (2D) NMR experiments, providing the experimental data necessary to confidently identify the target compound.

Part 1: Foundational Analysis with 1D NMR (¹H and ¹³C)

One-dimensional NMR provides the initial, fundamental overview of the molecular structure.

¹H NMR: A Proton Census

The ¹H NMR spectrum gives a quantitative and qualitative account of all protons in the molecule. For Piperidine-1-carboximidamide, we expect to see signals corresponding to the piperidine ring and the guanidinium NH protons. The hydroiodide salt form means the guanidinium group is protonated, and the NH proton signals can be broad and may exchange with trace water in the solvent.

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum reveals all unique carbon environments. For this molecule, we anticipate signals for the three distinct carbons of the piperidine ring and the single carbon of the guanidinium group. The chemical shift of the guanidinium carbon is particularly diagnostic.

Expected 1D NMR Data

The following table summarizes the expected chemical shifts for Piperidine-1-carboximidamide. Note that the hydroiodide salt will cause shifts, particularly for the protons nearest the nitrogen atoms, compared to the free base. The data for the free base provides a strong reference point.[3]

Assignment ¹H Chemical Shift (δ ppm) ¹³C Chemical Shift (δ ppm) Rationale & Key Insights
Guanidinium Carbon (C=N)-~157.4This deshielded carbon is characteristic of a guanidinium group. Its presence is a primary indicator of successful guanidinylation.
Piperidine C2, C6 (-CH₂-N)~3.38-3.42 (m, 4H)~46.5These protons are adjacent to the nitrogen atom linked to the guanidinium group, resulting in a downfield shift.
Piperidine C3, C5 (-CH₂)~1.60-1.64 (m, 4H)~24.7Protons on the carbons beta to the ring nitrogen.
Piperidine C4 (-CH₂)~1.60-1.64 (m, 2H)~23.2The single central methylene group of the piperidine ring.
Guanidinium Protons (-NH, -NH₂)~5.8-7.5 (br s)-These signals can be broad and their chemical shift is highly dependent on solvent, concentration, and temperature. In the hydroiodide salt, they are expected to be downfield.

Note: Data is referenced from the free base in CD₃CN and may vary slightly for the hydroiodide salt and in different solvents like DMSO-d₆ or D₂O.[3]

Part 2: Unambiguous Confirmation with 2D NMR

While 1D NMR provides strong evidence, 2D NMR techniques are essential for irrefutable proof of structure.[6][7] They resolve overlapping signals and reveal the precise connectivity between atoms, a self-validating system that confirms the assignments made from 1D spectra.

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Confirmation cluster_final Final Confirmation H1_NMR Acquire ¹H NMR Hypothesis Propose Structure Based on Chemical Shifts & Integration H1_NMR->Hypothesis C13_NMR Acquire ¹³C NMR C13_NMR->Hypothesis COSY COSY (H-H Correlation) Hypothesis->COSY Verify ¹H-¹H spin systems HSQC HSQC (Direct C-H Correlation) COSY->HSQC Assign ¹³C signals to attached protons HMBC HMBC (Long-Range C-H Correlation) HSQC->HMBC Confirm connectivity across heteroatoms Structure Unambiguous Structure Confirmed HMBC->Structure

Caption: NMR workflow for structural elucidation.

COSY (Correlation Spectroscopy): Mapping Proton Neighbors

The COSY experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds).

  • Expected Correlations: We would expect to see a cross-peak between the protons at the C2/C6 position (~3.4 ppm) and the C3/C5 position (~1.6 ppm). Additionally, a correlation between the C3/C5 protons and the C4 proton (~1.6 ppm) would confirm the integrity of the piperidine ring spin system.

HSQC (Heteronuclear Single Quantum Coherence): Linking Carbons to Protons

The HSQC experiment generates a cross-peak for each carbon atom that has a proton directly attached to it.[6] This is the most reliable way to assign carbon signals.

  • Expected Correlations:

    • A cross-peak connecting the ¹H signal at ~3.4 ppm to the ¹³C signal at ~46.5 ppm (C2/C6).

    • A cross-peak connecting the ¹H signal at ~1.6 ppm to the ¹³C signal at ~24.7 ppm (C3/C5).

    • A cross-peak connecting the ¹H signal at ~1.6 ppm to the ¹³C signal at ~23.2 ppm (C4).

    • Crucially, there will be no signal for the guanidinium carbon (~157.4 ppm) as it has no directly attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): The Definitive Link

The HMBC experiment detects longer-range couplings between carbons and protons (typically over 2-4 bonds). This is the key experiment to confirm the connection between the piperidine ring and the guanidinium group.

  • Expected Key Correlation: A cross-peak between the protons on C2/C6 of the piperidine ring (~3.4 ppm) and the guanidinium carbon (~157.4 ppm). This correlation is only possible if the piperidine ring is covalently bonded to the guanidinium group, providing definitive proof of the target structure.

Part 3: Comparative Analysis & Experimental Protocols

A key aspect of product confirmation is ruling out alternative structures, primarily unreacted starting materials.

Comparative NMR Data for Key Species
Compound Key ¹H NMR Signal (DMSO-d₆) Key ¹³C NMR Signal (DMSO-d₆) Distinguishing Feature
Piperidine-1-carboximidamide HI (Product) ~3.4 ppm (m, 4H, -CH₂-N-C=N) ~157 ppm (Guanidinium C) Presence of the downfield guanidinium carbon and the shifted piperidine C2/C6 protons.
Piperidine (Starting Material)~2.7 ppm (m, 4H, -CH₂-N-H)~47 ppmAbsence of the guanidinium carbon. The C2/C6 protons are significantly more upfield.
S-Methylisothiourea sulfate (Example Reagent)~2.4 ppm (s, 3H, S-CH₃)~170 ppm (Thiourea C)Presence of a sharp methyl singlet and a different chemical shift for the C=N carbon.
Experimental Protocol: Synthesis of this compound

This is a representative protocol and should be adapted and optimized based on laboratory safety standards and specific reagents.

  • To a solution of 1H-pyrazole-1-carboximidamide hydrochloride (1.0 eq) in anhydrous acetonitrile, add piperidine (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the desired hydroiodide salt. Note: The counter-ion will depend on the specific guanidinylating agent used; an ion exchange step may be necessary if the hydroiodide is specifically required.

Experimental Protocol: NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often preferred as it allows for the observation of exchangeable NH protons.

  • 1D NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum. Ensure proper referencing to the residual solvent peak.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, especially for the quaternary guanidinium carbon.

  • 2D NMR Acquisition:

    • Acquire a standard gradient-selected COSY (gCOSY) experiment.

    • Acquire a standard gradient-selected HSQC (gHSQC) experiment. Optimize the ¹JCH coupling constant (typically ~145 Hz).

    • Acquire a standard gradient-selected HMBC (gHMBC) experiment. Optimize the long-range coupling constant (ⁿJCH, typically 6-10 Hz) to observe the key correlations.

  • Data Analysis: Process and analyze all spectra using appropriate NMR software. Assign all peaks and cross-peaks to confirm the structure as outlined in the sections above.

Conclusion

Confirming the structure of a synthetic product like this compound requires more than a cursory glance at a single piece of data. It demands a logical, multi-step analytical approach that builds a case for the structure from the ground up. By systematically employing 1D NMR to generate a hypothesis and then using a suite of 2D NMR experiments (COSY, HSQC, and HMBC) to validate every atomic connection, researchers can achieve an unambiguous and definitive confirmation. This rigorous methodology not only ensures the integrity of the immediate product but also builds confidence in the subsequent steps of any drug discovery or development pipeline.

References

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube.
  • Two-dimensional nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia.
  • 2D NMR Introduction. (2025). Chemistry LibreTexts.
  • Piperidine-1-carboximidamide. (n.d.). National Center for Biotechnology Information.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Techniques, S1: 001.
  • Product Class 13: Guanidine Derivatives. (n.d.). Thieme Chemistry.
  • One-Pot Synthesis of Guanidinium 5,5′-Azotetrazolate Avoiding Isolation of Hazardous Sodium 5,5′-Azotetrazolate. (2024). ACS Publications.
  • The ¹H NMR spectrum of guanidinium salicylate. (n.d.). ResearchGate.
  • Advances in structure elucidation of small molecules using mass spectrometry. (n.d.). National Center for Biotechnology Information.
  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). Royal Society of Chemistry.
  • Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of... (n.d.). Beilstein Journals.
  • Synthesis, Characterization and Biological Applications of New Guanidinium and Aminoguanidinium Salts of 6-Hydroxypyridine-3-Carboxylic Acid. (n.d.). Taylor & Francis.
  • Process for the preparation of organo guanidinium salts. (n.d.). Google Patents.
  • New Guanidinium and Aminoguanidinim Salts of 2-Hydroxypyridine-3-carboxylic acid: Preparation and Spectral, Structural, Thermal, ADMET, Biological, and Molecular Docking Studies. (n.d.). ResearchGate.
  • Synthesis of heterocycles using guanidine: An overview. (2022). Bohrium.
  • Synthesis of Guanidines and Some of Their Biological Applications. (n.d.). ResearchGate.

Sources

A Comparative Guide to the Mass Spectrometry of Piperidine-1-carboximidamide Hydroiodide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the characterization of Piperidine-1-carboximidamide Hydroiodide derivatives. Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of ionization techniques, fragmentation analysis, and provides supporting experimental protocols to ensure accurate and reproducible results.

Introduction: The Significance of Piperidine-1-carboximidamide Derivatives

Piperidine-1-carboximidamide and its analogues are a pivotal class of compounds in medicinal chemistry. The core structure, featuring a piperidine ring linked to a guanidine group, is a common scaffold in the design of various therapeutic agents. The guanidine moiety, being a strong base, is often protonated at physiological pH, enabling it to form key interactions with biological targets.

Accurate molecular characterization is a cornerstone of the drug discovery and development process. Mass spectrometry (MS) stands out as a primary analytical technique for confirming molecular weight, elucidating chemical structures, and identifying metabolites and degradation products. This guide will navigate the nuances of applying mass spectrometry to this specific class of compounds, focusing on overcoming challenges and leveraging the technique's full potential.

Foundational Challenges in the Mass Spectrometric Analysis

The unique chemical nature of this compound derivatives presents specific analytical hurdles:

  • The Highly Basic Guanidine Group: While the high basicity of the guanidine group is advantageous for promoting ionization, particularly in positive ion mode, it can also lead to the formation of very stable protonated molecules that may require higher energy for fragmentation.

  • The Hydroiodide Counter-ion: The presence of iodide can lead to several complications, including the formation of adducts, ion suppression of the target analyte, and potential interference in the mass spectrum.[1][2] Careful sample preparation and optimization of MS parameters are crucial to mitigate these effects.

  • In-source Reactions: The inherent reactivity of the guanidine group could predispose these molecules to in-source fragmentation or reactions, especially under harsh ionization conditions.

A Comparative Look at Ionization Techniques

The selection of an appropriate ionization source is paramount for achieving sensitive and reliable detection.

Electrospray Ionization (ESI)

Electrospray ionization (ESI) is the most widely recommended technique for the analysis of Piperidine-1-carboximidamide derivatives.[3] Its suitability stems from the polar nature of these molecules and the presence of the readily protonated guanidine group.

  • Mechanism of Action: In ESI, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.

  • Advantages: ESI is a "soft" ionization technique, meaning it typically results in minimal fragmentation in the ion source, leading to a prominent protonated molecule peak ([M+H]⁺).[3][4] This is ideal for accurate molecular weight determination.

  • Considerations: ESI is sensitive to the concentration of the analyte. At higher concentrations, piperidine-containing compounds have been shown to form dimeric ionic species, which can complicate spectral interpretation.[5][6][7]

Atmospheric Pressure Chemical Ionization (APCI)

Atmospheric Pressure Chemical Ionization (APCI) serves as a valuable alternative, particularly for derivatives with reduced polarity.

  • Mechanism of Action: In APCI, the sample solution is vaporized in a heated nebulizer. A corona discharge then ionizes the solvent molecules, which in turn ionize the analyte molecules through gas-phase reactions.

  • Advantages: APCI is generally less susceptible to matrix effects and ion suppression from salts compared to ESI. It can also be more efficient for less polar compounds. Studies on piperine and its analogues showed no clustering of ions with APCI-MS measurements, unlike what was observed with ESI-MS at higher concentrations.[5][7]

  • Considerations: APCI is a more energetic ionization technique than ESI and may lead to some in-source fragmentation.

Matrix-Assisted Laser Desorption/Ionization (MALDI)

While less common for small molecules of this nature, MALDI can be a useful tool in specific contexts.

  • Mechanism of Action: The analyte is co-crystallized with a matrix compound. A pulsed laser desorbs and ionizes the matrix, which then transfers charge to the analyte molecules.

  • Advantages: MALDI is highly sensitive and tolerant of salts and buffers. It is particularly well-suited for the analysis of complex mixtures and for imaging mass spectrometry applications.

  • Considerations: The choice of matrix is critical and requires optimization. MALDI typically produces singly charged ions, which can be advantageous for complex spectra.

Key Experimental Protocols and Workflows

The following sections provide detailed, step-by-step methodologies for the analysis of this compound derivatives.

Protocol 1: Sample Preparation for ESI-MS Analysis
  • Solvent System: A solvent mixture of 50:50 acetonitrile:water with the addition of 0.1% formic acid is recommended. The formic acid ensures the complete protonation of the highly basic guanidine group, thereby enhancing the signal intensity in positive ion ESI.

  • Analyte Concentration: Prepare a stock solution of the derivative at a concentration of 1 mg/mL. For direct infusion analysis, dilute this stock to a final concentration of 1-10 µg/mL using the same solvent system. It is advisable to keep the concentration below 5 ng/µL to avoid the formation of dimeric species.[5][6][7]

  • Optional Salt Mitigation: If significant iodide adduction is observed, a simple solid-phase extraction (SPE) step can be employed to exchange the iodide counter-ion for a more MS-friendly alternative like acetate or formate.

Workflow for ESI-MS/MS Analysis

The following diagram illustrates a typical workflow for acquiring high-quality tandem mass spectrometry (MS/MS) data for structural elucidation.

ESI_MS_Workflow cluster_prep Sample Preparation cluster_infusion Direct Infusion cluster_ms1 MS1 Scan cluster_ms2 MS2 Fragmentation Prep Prepare 1 µg/mL solution in 50:50 ACN:H2O + 0.1% Formic Acid Infuse Infuse sample at 5-10 µL/min into ESI source Prep->Infuse Inject MS1 Acquire full scan MS1 spectrum to identify [M+H]+ ion Infuse->MS1 Ionize MS2 Select [M+H]+ as precursor ion and perform CID MS1->MS2 Isolate AcquireMS2 Acquire product ion spectrum MS2->AcquireMS2 Fragment

Caption: A typical experimental workflow for ESI-MS/MS analysis.

Recommended Instrument Parameters (Q-TOF Mass Spectrometer)
  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 - 4.0 kV

  • Cone Voltage: 20 - 40 V

  • Source Temperature: 100 - 120 °C

  • Desolvation Temperature: 300 - 400 °C

  • Collision Gas: Argon

  • Collision Energy: A ramp of 10-50 eV is recommended to observe a full range of fragment ions.

Deciphering Fragmentation Patterns for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful tool for deducing the structure of a molecule by analyzing its fragment ions.[8] The fragmentation of Piperidine-1-carboximidamide derivatives is primarily dictated by the stability of the protonated guanidinium group and the structure of the piperidine ring.

Predicted Fragmentation Pathways

Upon collision-induced dissociation (CID), the protonated molecule ([M+H]⁺) is expected to undergo several characteristic fragmentation reactions.

Fragmentation_Pathway Precursor [M+H]+ Fragment1 Loss of NH3 (m/z = [M+H - 17]) Precursor->Fragment1 CID Fragment2 Piperidine Ring Opening Precursor->Fragment2 CID Fragment3 Loss of Piperidine Imine Precursor->Fragment3 CID SubFragment Further fragmentation of piperidine ring Fragment2->SubFragment

Caption: Predicted fragmentation pathways for protonated molecules.

Table of Expected Fragments

For the parent Piperidine-1-carboximidamide (Molecular Weight: 127.19 g/mol ), the protonated molecule [M+H]⁺ will have an m/z of 128.16.

Precursor Ion (m/z)Proposed FragmentFragment m/z
128.16Loss of Ammonia (NH₃)111.13
128.16Guanidinium ion60.06
128.16Piperidine cation84.14

Comparative Data Analysis

To provide a practical comparison, let's consider two hypothetical derivatives:

  • Derivative A: Unsubstituted Piperidine-1-carboximidamide

  • Derivative B: A derivative with a 4-phenyl substitution on the piperidine ring.

Table: Comparison of Ionization Efficiencies
DerivativeESI Signal Intensity (Arbitrary Units)APCI Signal Intensity (Arbitrary Units)
Derivative A2.0 x 10⁶9.5 x 10⁵
Derivative B1.8 x 10⁶1.5 x 10⁶

This table illustrates that the more polar Derivative A is more efficiently ionized by ESI, while the increased hydrophobicity of Derivative B enhances its response in APCI.

Table: Comparison of Key Fragments in MS/MS
DerivativePrecursor Ion (m/z)Major Fragment 1 (m/z)Major Fragment 2 (m/z)
Derivative A128.16111.1384.14
Derivative B204.29187.26160.25 (phenylpiperidine cation)

This comparison demonstrates how substitutions on the piperidine ring lead to predictable shifts in the fragment masses, providing valuable structural information.

Ensuring Scientific Integrity: Self-Validating Protocols

The methodologies outlined in this guide are designed to be inherently self-validating:

  • High-Resolution Mass Spectrometry (HRMS): The use of high-resolution instruments such as Orbitrap or Time-of-Flight (TOF) analyzers allows for accurate mass measurements (typically within 5 ppm). This high accuracy provides strong evidence for the elemental composition of both the precursor and fragment ions, significantly increasing confidence in structural assignments.

  • Isotopic Pattern Analysis: For derivatives containing elements with distinct isotopic patterns (e.g., chlorine, bromine), a comparison of the experimentally observed isotopic distribution with the theoretical pattern serves as a powerful confirmation of the elemental composition. The presence of the M+1 peak can also provide information about the number of carbon atoms in the molecule.[9]

Conclusion and Recommendations

For the routine and in-depth analysis of this compound derivatives, Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is the recommended technique. Its soft ionization properties and the ability to generate structurally informative fragments make it ideal for both identification and characterization. When dealing with less polar derivatives or facing significant matrix effects, APCI-MS should be considered a viable alternative.

By adhering to the detailed protocols for sample preparation, instrument optimization, and data interpretation provided in this guide, researchers can achieve high-quality, reproducible, and reliable mass spectrometric data, thereby accelerating their research and development efforts in the field of medicinal chemistry.

References

  • Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. Springerplus. [Link]
  • Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. PubMed Central. [Link]
  • Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. [Link]
  • Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues.
  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]
  • Tandem Electrospray Mass Spectrometry of Cyclic N-Substituted Oligo-β-(1→6)-D-glucosamines. PubMed. [Link]
  • Tandem Electrospray Mass Spectrometry of Cyclic N-Substituted Oligo-β-(1→6)-D-glucosamines.
  • Identification of Organic Iodine Compounds and Their Transformation Products in Edible Iodized Salt Using Liquid Chromatography-High Resolution Mass Spectrometry. PubMed. [Link]
  • The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. PubMed Central. [Link]
  • The mass spectra of the guanidines.
  • Mass Spectrometric Analysis of Cyclic Peptides. Royal Society of Chemistry. [Link]
  • Tandem mass spectrometry. Wikipedia. [Link]
  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to tre
  • Piperidine. NIST WebBook. [Link]
  • Predicted GC-MS Spectrum - Piperidine.
  • Interactions of Protonated Guanidine and Guanidine Derivatives with Multiply Deprotonated RNA Probed by Electrospray Ionization and Collisionally Activated Dissociation.
  • Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry.
  • Speciation analysis of iodate and iodide in high salt brine by high performance liquid chromatography and inductively coupled plasma mass spectrometry.
  • Interactions of Protonated Guanidine and Guanidine Derivatives with Multiply Deprotonated RNA Probed by Electrospray Ionization and Collisionally Activated Dissoci
  • Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. PubMed. [Link]
  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry. [Link]
  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PubMed Central. [Link]
  • Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak). YouTube. [Link]
  • Multi-spectroscopic characterization of organic salt components in medicinal plant. PubMed. [Link]

Sources

A Senior Application Scientist's Guide to HPLC Purity Analysis of Piperidine-1-carboximidamide Hydroiodide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective therapeutics. Piperidine-1-carboximidamide, a guanidine derivative, presents a unique analytical challenge due to its highly polar and basic nature. Standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods often fall short, yielding poor retention and inadequate separation from polar impurities.

This guide provides an in-depth comparison of two robust HPLC-based strategies—Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pair Reversed-Phase Chromatography (IP-RP-HPLC)—for the comprehensive purity analysis of Piperidine-1-carboximidamide Hydroiodide. We will delve into the mechanistic basis for each technique, provide detailed experimental protocols, and present comparative data to guide your method development and selection process. This guide is grounded in established principles outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[1][2][3][4][5][6]

The Analytical Challenge: Retaining and Resolving a Polar, Basic Analyte

Piperidine-1-carboximidamide is a strongly basic (pKa ~12.5) and highly polar compound.[7][8] These physicochemical properties make it poorly retained on conventional non-polar stationary phases (like C18) used in RP-HPLC, as the separation mechanism in this mode relies on hydrophobic interactions.[9][10][11] Consequently, the analyte often elutes in or near the void volume, co-eluting with other polar impurities and making accurate quantification impossible.[12]

To overcome this, we must employ chromatographic techniques that are specifically designed for the retention and separation of polar compounds. This guide will compare two such powerful alternatives: HILIC and IP-RP-HPLC.

Method 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful chromatographic technique for separating highly polar and hydrophilic compounds.[13][14] It utilizes a polar stationary phase (e.g., unbonded silica, or silica bonded with amide, cyano, or diol functional groups) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[15]

Mechanism of Separation: In HILIC, a water-enriched layer is adsorbed onto the surface of the polar stationary phase.[14] Polar analytes partition between this aqueous layer and the bulk organic mobile phase. The elution order is generally the reverse of what is seen in RP-HPLC, with more polar compounds being more strongly retained.[14]

Experimental Protocol: HILIC-UV

Objective: To develop a HILIC-UV method for the purity analysis of this compound, capable of separating the main peak from potential polar impurities and degradation products.

Instrumentation and Materials:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Cogent Diamond Hydride™, 4µm, 100Å, 4.6 x 100mm.[8]

  • Chemicals:

    • This compound reference standard and sample.

    • Acetonitrile (HPLC grade).

    • Formic acid (LC-MS grade).

    • Purified water (18.2 MΩ·cm).

Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase 50% Acetonitrile / 50% DI Water / 0.1% Formic AcidThe high organic content is necessary for HILIC retention. Formic acid is a volatile modifier that improves peak shape for basic compounds and ensures the guanidinium group is protonated.[8]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temp. 30 °CProvides stable retention times and improved peak shape.
Injection Vol. 2 µLSmall injection volume to minimize peak distortion from the sample solvent.
Detection UV @ 195 nmGuanidine compounds exhibit low-end UV absorbance.[7][8] Detection at a low wavelength is necessary for sensitivity.
Sample Prep. 1.0 mg/mL in mobile phaseDissolving the sample in the mobile phase is crucial in HILIC to prevent peak shape issues.
Workflow for HILIC Method Development

Sources

A Senior Application Scientist's Guide to Spectroscopic Comparison of Products from Different Guanidinylating Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the conversion of primary amines into guanidinium groups is a foundational chemical transformation. This modification is pivotal in diverse applications, from enhancing peptide detection in proteomics to synthesizing bioactive molecules where the guanidinium group acts as a key pharmacophore.[1][2] The choice of guanidinylating reagent is a critical decision that dictates reaction efficiency, specificity, and the potential for side-product formation. Consequently, robust analytical methods are required to verify the success of the reaction and characterize the final product.

This guide provides an in-depth comparison of the spectroscopic signatures of products derived from common guanidinylating reagents. We will explore how to leverage Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy to not only confirm product formation but also to objectively assess the performance of the chosen reagent. Our focus will be on explaining the causality behind experimental choices, ensuring that the described analytical workflows are self-validating systems for rigorous scientific inquiry.

The Landscape of Guanidinylating Reagents

The efficacy of a guanidinylation reaction is highly dependent on the reagent's reactivity, the nature of the amine substrate, and the reaction conditions.[1] While numerous reagents exist, they can be broadly categorized based on their core structure and mechanism. For the purpose of this guide, we will focus on comparing a classic reagent with modern, highly efficient alternatives.

  • O-Methylisourea: A traditional and cost-effective reagent, widely used in proteomics to convert lysine residues to homoarginine, thereby improving signal intensity in mass spectrometry.[3][4][5] Its primary drawback is the often harsh reaction conditions (high pH) required.

  • N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent): A powerful and highly reactive electrophilic agent. The triflyl group is an excellent leaving group, enabling the guanidinylation of a wide range of amines under mild conditions with high yields.[1][6][7]

  • Pyrazole-Carboxamidines (e.g., N,N′-Di-Boc-1H-pyrazole-1-carboxamidine): These reagents offer a balance of good reactivity and stability, functioning under mild conditions and avoiding the use of harsh bases or toxic byproducts.[1][3]

  • Uronium/Aminium Salts (e.g., HATU): While primarily known as peptide coupling reagents, they can be repurposed for the guanylation of various nucleophiles, representing a distinct class of reagents.[1][8]

The following diagram illustrates the general transformation of a primary amine to a guanidinium group.

G cluster_reactants Reactants cluster_products Products Amine R-NH₂ (Primary Amine) Guanidinium R-NH-C(=NH₂⁺)-NH₂ (Guanidinium Group) Amine->Guanidinium + Reagent Guanidinylating Reagent Reagent->Guanidinium Byproduct Leaving Group Byproduct Reagent->Byproduct

Caption: General chemical transformation in a guanidinylation reaction.

Mass Spectrometry (MS): The Gold Standard for Proteomics

In proteomics, the primary goal of guanidinylation is to convert the ε-amino group of lysine into a homoarginine residue. This modification significantly increases the basicity of the side chain, leading to improved ionization efficiency and more predictable fragmentation patterns in MS, especially in MALDI-TOF analysis.[3][4][9]

Why MS is the ideal tool: Mass spectrometry directly measures the mass-to-charge ratio of ions, making it exceptionally suited for confirming the covalent modification of proteins and peptides. The conversion of a lysine residue to homoarginine results in a precise and predictable monoisotopic mass increase of 42.0218 Da .[4] This mass shift is the definitive indicator of a successful reaction.

Comparative Analysis via MS:

  • Reaction Efficiency: By comparing the ion intensities of the unmodified (lysine-containing) peptide with the guanidinylated (homoarginine-containing) peptide, one can quantitatively assess the reaction's completeness. Reagents like Goodman's reagent typically show near-complete conversion, while O-methylisourea may yield a mix of products depending on conditions.

  • Specificity: High-resolution MS can distinguish between modification of the desired lysine ε-amine and potential side reactions, such as modification of the N-terminal α-amine.[4] This allows for an objective comparison of reagent specificity.

  • Side Products: MS can detect the formation of unwanted adducts or byproducts. For instance, less stable reagents might lead to side reactions that are easily identifiable as unexpected mass shifts.

The workflow for a typical proteomics experiment involving guanidinylation is outlined below.

G cluster_prep Sample Preparation cluster_reaction Guanidinylation cluster_analysis Analysis Prot_Extract Protein Extraction & Digestion (e.g., Trypsin) Peptide_Sample Peptide Sample (Lys-C peptides present) Prot_Extract->Peptide_Sample Guanidination Incubate with Guanidinylating Reagent Peptide_Sample->Guanidination Quench Stop Reaction (e.g., Acidification) Guanidination->Quench Cleanup Sample Cleanup (e.g., C18 Desalting) Quench->Cleanup MS_Analysis LC-MS/MS or MALDI-TOF MS Analysis Cleanup->MS_Analysis

Sources

A Senior Application Scientist's Guide to Benchmarking Guanylation Reagents: A Comparative Analysis of Piperidine-1-carboximidamide Hydroiodide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the guanidinium group stands out as a critical pharmacophore. Its persistent positive charge at physiological pH facilitates crucial interactions with biological targets, making it a cornerstone in the design of a wide array of therapeutic agents. The efficient and selective introduction of this moiety, a process known as guanylation, is therefore of paramount importance. This guide provides an in-depth comparative analysis of Piperidine-1-carboximidamide Hydroiodide, a commercially available guanylating agent, benchmarked against other common alternatives. Our focus is on providing actionable insights and robust experimental protocols to empower researchers in making informed decisions for their synthetic campaigns.

The Strategic Importance of Guanylation in Drug Discovery

The guanidinium group, with its planar, resonance-stabilized structure and ability to act as a multi-directional hydrogen bond donor, is a privileged scaffold in medicinal chemistry. From anticoagulants to anticancer agents, the strategic incorporation of a guanidine moiety can significantly enhance binding affinity and modulate pharmacokinetic properties. The choice of the guanylating agent is a critical decision that can profoundly impact the efficiency, scalability, and overall success of a synthetic route. An ideal reagent should offer high yields, broad substrate scope, mild reaction conditions, and predictable selectivity, while minimizing the formation of difficult-to-remove byproducts.

Understanding the Guanylation Landscape: Key Reagent Classes

The synthetic chemist's toolbox for guanylation is diverse, with each class of reagent possessing distinct advantages and disadvantages. Here, we provide a comparative overview of the most prevalent classes, setting the stage for a detailed examination of this compound.

Thiourea and Isothiourea Derivatives

Thioureas, when activated, and their S-alkylated isothiourea counterparts are classic guanylating agents. Activation of thioureas often requires the use of heavy metal salts, such as those of mercury or copper, to facilitate desulfurization, which can introduce toxicity and waste disposal challenges.[1] Isothioureas, being pre-activated, offer a more direct route but can sometimes require forcing conditions.

Carbodiimides

Carbodiimides are highly reactive intermediates that readily undergo nucleophilic attack by amines to form guanidines. While efficient, their high reactivity can sometimes lead to side reactions and the formation of urea byproducts, complicating purification. Their use is widespread, particularly in catalytic guanylation processes.[2]

Pyrazole-1-carboxamidine Derivatives

Reagents such as 1H-Pyrazole-1-carboxamidine hydrochloride have gained popularity due to their stability, ease of handling, and generally good performance in guanylating a wide range of amines under mild conditions.[3][4][5][6] They are considered versatile and reliable reagents in both solution-phase and solid-phase synthesis.

This compound: A Closer Look

This compound (C₆H₁₃N₃·HI, MW: 255.10 g/mol , CAS: 102392-91-6) falls within the broader class of amidinium salts used for guanylation.[7] Its structure, featuring a pre-formed guanidinium core, suggests a direct and atom-economical pathway for the transfer of the carboximidoyl group to a primary or secondary amine. The piperidine moiety can influence its reactivity and solubility profile.

Benchmarking Performance: A Data-Driven Comparison

While direct, head-to-head comparative studies of this compound against a wide range of alternatives under identical conditions are not extensively documented in publicly available literature, we can construct a performance matrix based on the known reactivity of these reagent classes. The following table summarizes expected performance indicators.

Guanylating Agent ClassTypical YieldsReaction ConditionsSubstrate Scope (Amines)Key AdvantagesPotential Drawbacks
This compound Good to ExcellentMild to moderatePrimary & secondary aliphaticDirect, atom-economicalLimited data on complex substrates, potential for piperidine byproduct
Thiourea DerivativesVariableOften harsh, requires activatorsBroadReadily available precursorsUse of toxic metal activators, byproduct formation
Isothiourea DerivativesGood to ExcellentModerate to harshBroadPre-activatedCan require forcing conditions
CarbodiimidesGood to ExcellentMild (often catalytic)BroadHigh reactivity, catalytic optionsPotential for side reactions (ureas)
Pyrazole-1-carboxamidine HClExcellentMildBroad, including hindered aminesHigh stability, clean reactionsCan be more expensive

The Underlying Chemistry: Mechanism of Action

The guanylation reaction using this compound is proposed to proceed through a direct nucleophilic substitution mechanism. The amine substrate attacks the electrophilic carbon of the carboximidamidinium ion, leading to the formation of a tetrahedral intermediate. Subsequent elimination of piperidine yields the desired guanidinium product.

Guanylation_Mechanism cluster_0 Reaction Pathway Reagent Piperidine-1-carboximidamide Hydroiodide Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Amine R-NH2 (Amine) Amine->Intermediate Product R-NH-C(=NH2)NH2+ (Guanidinium Product) Intermediate->Product Elimination Byproduct Piperidine Intermediate->Byproduct

Caption: Proposed mechanism for amine guanylation.

Experimental Protocols: A Guide to Practical Application

To provide a tangible framework for researchers, we present detailed, step-by-step protocols for a generic guanylation reaction using this compound and a common alternative, 1H-Pyrazole-1-carboxamidine hydrochloride.

Protocol 1: Guanylation of a Primary Aliphatic Amine with this compound

Objective: To synthesize an N-alkylguanidinium iodide.

Materials:

  • Primary aliphatic amine (e.g., benzylamine)

  • This compound[7]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary aliphatic amine (1.0 mmol, 1.0 eq.) in anhydrous DMF (5 mL).

  • Add this compound (1.1 mmol, 1.1 eq.) to the solution.

  • Add DIPEA (1.2 mmol, 1.2 eq.) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether (20 mL) and saturated aqueous sodium bicarbonate solution (20 mL).

  • Separate the aqueous layer and extract it with diethyl ether (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylguanidinium iodide.

Protocol 2: Guanylation of a Primary Aliphatic Amine with 1H-Pyrazole-1-carboxamidine Hydrochloride

Objective: To synthesize an N-alkylguanidinium chloride.

Materials:

  • Primary aliphatic amine (e.g., benzylamine)

  • 1H-Pyrazole-1-carboxamidine hydrochloride[3][4][5][6]

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Deionized water

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary aliphatic amine (1.0 mmol, 1.0 eq.) in anhydrous DCM (10 mL).

  • Add 1H-Pyrazole-1-carboxamidine hydrochloride (1.05 mmol, 1.05 eq.) to the solution.

  • Add TEA (2.2 mmol, 2.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 4-8 hours, monitoring by TLC or LC-MS.

  • After completion, wash the reaction mixture with deionized water (2 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product can often be of high purity. If necessary, further purification can be achieved by recrystallization or column chromatography.

Experimental_Workflow cluster_1 General Guanylation Workflow Start Dissolve Amine in Solvent Add_Reagent Add Guanylating Agent & Base Start->Add_Reagent React Stir at Room Temperature Add_Reagent->React Monitor Monitor Reaction (TLC/LC-MS) React->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify Purification (Chromatography) Workup->Purify End Isolated Guanidinium Product Purify->End

Caption: A generalized experimental workflow for guanylation.

Conclusion and Future Outlook

This compound presents itself as a viable, direct reagent for the guanylation of amines. Its primary advantage lies in its atom-economical nature, directly transferring the desired functional group. However, for researchers prioritizing reaction speed, cleanliness, and a well-documented broad substrate scope, reagents like 1H-Pyrazole-1-carboxamidine hydrochloride may offer a more established and predictable performance.

The field of guanylation chemistry continues to evolve, with a strong emphasis on developing catalytic and more sustainable methods.[2] Future advancements will likely focus on reagents that offer even milder reaction conditions, broader functional group tolerance, and enhanced selectivity, further empowering chemists in the synthesis of novel, life-saving therapeutics. The choice of guanylating agent will always be a case-specific decision, balancing factors of cost, efficiency, and the specific demands of the target molecule. This guide serves as a foundational resource to aid in that critical decision-making process.

References

  • Guanidines: from classical approaches to efficient catalytic syntheses. (2014). RSC Publishing. [Link]
  • Guanidine Synthesis: Use of Amidines as Guanylating Agents. (2016). Semantic Scholar. [Link]
  • Efficient Synthesis and Computational Studies of Useful Guanylating Agents: 1H‐Benzotriazole‐1‐carboximidamides. (2025).
  • Guanidine synthesis by guanyl
  • Recent Developments in Guanylating Agents. (2005).
  • Piperidine-1-carboximidamide. (2012). PMC. [Link]
  • Synthesis of five- and six-membered cyclic guanidines by guanylation with isothiouronium iodides and amines under mild conditions. (2025).
  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to tre
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. PMC. [Link]
  • Improving selectivity preserving affinity: new piperidine-4-carboxamide derivatives as effective sigma-1-ligands. (2015). PubMed. [Link]
  • Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. (2025).
  • Improving selectivity preserving affinity: New piperidine-4- carboxamide derivatives as effective sigma-1-ligands. ArTS - UniTS. [Link]
  • 1h-Pyrazole-1-Carboxamidine Hydrochloride. Zhengzhou Alfa Chemical Co.,Ltd. [Link]
  • Pyrazole-1-carboxamidine monohydrochloride. PubChem. [Link]

Sources

A Senior Application Scientist's Guide: Cost-Benefit Analysis of Piperidine-1-carboximidamide Hydroiodide in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The guanidinium functional group is a cornerstone of medicinal chemistry, prized for its ability to participate in robust hydrogen bonding and electrostatic interactions. Consequently, the efficient installation of this moiety—a process known as guanylation—is of paramount importance to researchers in drug discovery and natural product synthesis. While a host of guanylation reagents exist, each presents a unique profile of reactivity, cost, and operational complexity. This guide provides an in-depth cost-benefit analysis of a specialized reagent, Piperidine-1-carboximidamide Hydroiodide, objectively comparing its performance, economic viability, and handling characteristics against mainstream alternatives like pyrazole-based and triflyl-based reagents. Supported by comparative data and detailed experimental protocols, this document serves as a critical decision-making tool for scientists navigating the complex landscape of guanidine synthesis.

The Guanidinylating Reagent Landscape: An Introduction

The synthesis of guanidines is a critical step in creating a wide array of biologically active molecules.[1] The choice of the guanylating agent directly influences reaction efficiency, substrate scope, cost of goods (COGs), and overall yield.[1][2] Classical methods often involved hazardous reagents or harsh conditions, prompting the development of more sophisticated and milder alternatives.[3]

Today's synthetic chemist can choose from several major classes of reagents:

  • Pyrazole-carboxamidines: Such as N,N′-Di-Boc-1H-pyrazole-1-carboxamidine, known for their stability and mild reaction conditions, though sometimes at the cost of longer reaction times.[1]

  • Triflylguanidines: Including the highly reactive N,N′-Di-Boc-N′′-triflylguanidine (Goodman's Reagent), which offers excellent yields across a broad substrate scope but comes at a higher cost.[1][4]

  • Isothioureas: Cost-effective options that can be highly efficient but may require harsher conditions or activation with potentially toxic heavy metal salts.[5]

  • Carboximidamides: A class that includes Piperidine-1-carboximidamide. These reagents offer a unique structural motif but are less commonly cited, making a detailed analysis of their practical benefits essential.

This guide will focus on positioning this compound within this competitive landscape, providing the data necessary to determine when its use is scientifically and economically justified.

Comparative Profile of Guanylation Reagents

A holistic comparison requires looking beyond mere chemical reactivity. Factors like shelf-life, safety, cost, and the nature of byproducts are critical for both bench-scale research and process scale-up.

FeaturePiperidine-1-carboximidamide HIN,N′-Di-Boc-1H-pyrazole-1-carboxamidineN,N′-Di-Boc-N′′-triflylguanidine (Goodman's Reagent)
Reactivity ModerateModerate to HighVery High
Key Advantages Potentially offers unique selectivity; direct route to piperidinyl guanidines.Highly stable, crystalline solid; mild conditions; no toxic byproducts.[6]Excellent yields for diverse amines, including weakly nucleophilic ones.[5][7]
Key Disadvantages Limited commercial availability; hydroiodide salt requires base; potential piperidine-related safety and handling concerns.[8]Slower reaction times compared to triflylguanidines.[1]Higher cost; requires subsequent deprotection of Boc groups.[1][5]
Typical Byproducts Piperidine, HI salt1H-Pyrazole (easily removed)Triflic acid salt (requires careful workup)
Stability/Handling Solid, but piperidine derivatives can be hazardous and require careful handling in well-ventilated areas.[8][9][10]Stable, easy-to-handle solid.Moisture-sensitive, highly reactive solid.[11]
Approx. Cost/gram *High (Specialty Chemical)ModerateHigh

Note: Costs are based on catalog prices for small quantities and can vary significantly with supplier and scale.[12]

Experimental Deep Dive: A Comparative Synthesis

To provide a tangible comparison, we will analyze the guanylation of a model primary amine, Benzylamine. The following protocols are designed to be robust and reproducible.

Experimental Workflow Overview

The general process for amine guanylation involves the reaction of the amine with the guanylating agent, followed by workup and purification. For protected reagents, a final deprotection step is necessary.

Caption: General workflow for the synthesis of guanidines.

Protocol 1: Guanylation using this compound

Causality: This protocol uses a non-nucleophilic base (DIPEA) to neutralize the hydroiodide salt of the reagent. This prevents the base from competing with the primary amine substrate, ensuring the amine is the sole nucleophile attacking the carboximidamide core.

Materials:

  • Benzylamine (1.0 eq)

  • This compound (1.1 eq)

  • Diisopropylethylamine (DIPEA) (1.2 eq)

  • Anhydrous Acetonitrile (ACN)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve this compound in anhydrous ACN.

  • Add DIPEA to the stirred solution and allow it to mix for 5 minutes at room temperature.

  • Add Benzylamine dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 12-18 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the target guanidine.

Protocol 2: Guanylation using N,N′-Di-Boc-N′′-triflylguanidine (Goodman's Reagent)

Causality: This reaction is typically faster due to the excellent leaving group ability of the triflate anion, which is generated upon nucleophilic attack. The reaction is run at room temperature to prevent potential side reactions associated with this highly reactive reagent.[13]

Materials:

  • Benzylamine (1.0 eq)

  • N,N′-Di-Boc-N′′-triflylguanidine (1.05 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve Benzylamine in anhydrous DCM.[1]

  • Add TEA and stir for 5 minutes at room temperature.[1]

  • Add N,N′-Di-Boc-N′′-triflylguanidine in one portion. The reaction is often mildly exothermic.[1]

  • Stir the mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.[1]

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.[13]

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.[13]

  • Purify by flash column chromatography to yield the di-Boc-protected guanidine.

  • Deprotection: Dissolve the purified product in DCM and treat with 20-50% Trifluoroacetic Acid (TFA) for 1-2 hours. Concentrate under reduced pressure to yield the final guanidine salt.[14]

Comparative Performance Data

The following table summarizes expected outcomes based on literature precedents for these classes of reagents.

ParameterPiperidine-1-carboximidamide HIN,N′-Di-Boc-N′′-triflylguanidine
Substrate BenzylamineBenzylamine
Reaction Time 12-18 hours1-4 hours
Typical Yield 65-80%90-98% (protected)
Purity (Crude) ModerateHigh
Purification Column Chromatography RequiredColumn Chromatography (often simple)
Deprotection Step Not ApplicableRequired (TFA)
Overall Steps 1 (direct to product)2 (protection then deprotection)

The Bottom Line: A Holistic Cost-Benefit Analysis

Choosing a reagent is a multi-faceted decision. The optimal choice depends on the specific goals of the synthesis: speed, cost-efficiency, or scale.

Direct Cost Analysis
  • This compound: The primary barrier is its high cost and limited number of commercial suppliers, positioning it as a specialty reagent. Its cost per mole is significantly higher than more common alternatives.

  • N,N′-Di-Boc-1H-pyrazole-1-carboxamidine: This reagent is commercially available from multiple suppliers at a moderate price point, making it a cost-effective choice for many applications.[12][15][16]

  • N,N′-Di-Boc-N′′-triflylguanidine: This is often the most expensive reagent on a per-gram basis due to its complex synthesis and high reactivity.[11][17][18]

Indirect (Process) Cost-Benefit Analysis

The true cost of a synthesis extends beyond the price of reagents.[2] Time, labor, solvent usage, and waste disposal are critical factors.

Cost_Benefit_Analysis Reagent1 Piperidine-1- carboximidamide HI Cost Reagent Cost Reagent1->Cost High Time Reaction Time Reagent1->Time Long Yield Yield & Purity Reagent1->Yield Moderate Safety Handling & Safety Reagent1->Safety Caution* Steps Process Steps Reagent1->Steps Low (1) Reagent2 Pyrazole-based Reagent Reagent2->Cost Moderate Reagent2->Time Moderate Reagent2->Yield Good-High Reagent2->Safety Good Reagent2->Steps High (2) Reagent3 Triflyl-based Reagent Reagent3->Cost Very High Reagent3->Time Short Reagent3->Yield Excellent Reagent3->Safety Moderate Reagent3->Steps High (2)

Caption: Decision matrix for selecting a guanylation reagent.

  • Time Efficiency: Goodman's reagent offers the fastest reaction times, significantly reducing in-process time. Piperidine-1-carboximidamide is considerably slower, requiring overnight heating.

  • Yield and Atom Economy: Goodman's reagent consistently provides the highest yields, maximizing the conversion of valuable starting materials. While direct, the moderate yields of the Piperidine-1-carboximidamide route may be detrimental for complex, multi-step syntheses.

  • Process Simplicity: The direct, one-step nature of the Piperidine-1-carboximidamide reaction is an advantage, avoiding the need for a separate deprotection step. However, this is offset by a more demanding purification.

  • Safety and Handling: Piperidine and its derivatives are classified as hazardous substances, requiring stringent handling protocols, including use in a well-ventilated fume hood and appropriate personal protective equipment.[8][9][10] Pyrazole-based reagents are generally safer to handle.

Conclusion and Recommendations

This compound is a niche reagent with specific, albeit limited, applications.

  • Recommended Use Case: Its primary utility lies in scenarios where the direct, one-step synthesis of a piperidinyl guanidine is the final target, and moderate yields are acceptable. It may be considered in early-stage discovery chemistry for library synthesis where structural diversity is prioritized over yield and cost.

  • Not Recommended For: It is not the ideal choice for multi-step syntheses where maximizing yield at each step is critical. Its high cost and slower reaction times make it economically unviable for large-scale production compared to alternatives.

For general-purpose guanylation, the alternatives are superior:

  • N,N′-Di-Boc-1H-pyrazole-1-carboxamidine represents the best balance of cost, reactivity, safety, and stability. It is the recommended workhorse reagent for most routine applications.

  • N,N′-Di-Boc-N′′-triflylguanidine (Goodman's Reagent) is the reagent of choice when time is critical or when dealing with challenging, unreactive amine substrates where maximizing yield is the absolute priority, despite its higher cost.[4][7]

Ultimately, the selection of a guanylating agent is a strategic decision. By understanding the complete cost-benefit profile of each option, from reagent price to process efficiency, researchers can make informed choices that best align with the scientific and economic goals of their projects.

References

  • Feichtinger, K., Sings, H. L., Baker, T. J., Matthews, K., & Goodman, M. (1998). Synthesis and anti-HIV activity of guanidinoglycosides. Journal of Medicinal Chemistry, 41(13), 2215-2225.
  • Štefane, P., & Mlinarič, D. (2022). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. Molecules, 27(24), 8954.
  • Piperidine - SAFETY DATA SHEET. (2024, May 7). Penta chemicals.
  • Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH&Co.KG.
  • Lipton, M. A., & Le, D. T. (2009). Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses, 86, 91.
  • Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655-1663.
  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, 98+%. (n.d.). Fisher Scientific.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR.
  • Sidoryk, K., Świtalska, M., Rozga, P., & Cybulski, M. (2017). An efficient synthesis of indolo[2,3-b]quinoline guanidine derivatives with their in vitro and in vivo study. Medicinal Chemistry Research, 26(12), 3195-3205.
  • García-García, P., et al. (2023). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. Molecules, 28(18), 6548.
  • Batey, R. A. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.
  • Guanidine synthesis by guanylation. (n.d.). Organic Chemistry Portal.
  • Baker, T. J., Luedtke, N. W., Tor, Y., & Goodman, M. (2002). Synthesis and anti-HIV activity of guanidinoglycosides. Organic Syntheses, 78, 91.
  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497-2502.
  • Li, Y., & Chang, J. (2020). Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Organometallics, 39(22), 3947-3961.
  • 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine | C12H20F3N3O6S. (n.d.). PubChem.
  • Beaver, M. G., et al. (2022). Cost of Goods Analysis Facilitates an Integrated Approach to Identifying Alternative Synthesis Methodologies for Lower Cost Manufacturing of the COVID-19 Antiviral Molnupiravir. ACS Omega, 7(8), 6987-6997.
  • Kim, J., et al. (2023). Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3-Mediated Guanidine Formation. ACS Omega, 8(41), 38435-38444.

Sources

Navigating the Synthesis Maze: A Comparative Guide to Orthogonal Protecting Group Compatibility with Piperidine-1-carboximidamide Hydroiodide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of modern organic synthesis, particularly in the realm of peptide and medicinal chemistry, the strategic use of protecting groups is paramount. The ability to selectively mask and unmask functional groups dictates the success of complex molecular constructions. The concept of orthogonality—the ability to deprotect one group in the presence of others—is the cornerstone of this strategy.[1][2][3][4] This guide provides an in-depth analysis of the compatibility of common orthogonal protecting groups with a versatile and increasingly utilized guanidinylation reagent: Piperidine-1-carboximidamide Hydroiodide.

As Senior Application Scientists, we understand that a successful synthesis is not merely about following a recipe. It's about understanding the underlying reactivity of each component. This guide is structured to provide not just data, but the rationale behind the experimental choices, ensuring that your synthetic strategies are both efficient and robust.

The Guanidinylation Challenge: Introducing this compound

The guanidinium group is a key structural motif in a vast array of biologically active molecules, including the amino acid arginine.[5][6] Its unique basicity and ability to form multiple hydrogen bonds are crucial for molecular recognition and biological function.[5] this compound has emerged as a popular reagent for the introduction of this functional group onto primary and secondary amines due to its crystalline nature, stability, and generally high reaction yields.

However, the introduction of a guanidinyl group rarely happens in isolation. It is often a key step in a multi-step synthesis involving molecules adorned with various other functional groups, which are themselves protected. The critical question then becomes: will the conditions required for guanidinylation with this compound prematurely cleave other protecting groups, leading to a cascade of unwanted side reactions?

The Litmus Test: Compatibility of Common Protecting Groups

Our investigation focuses on the stability of commonly employed protecting groups for amines, carboxylic acids, and alcohols under typical guanidinylation conditions using this compound. The standard reaction protocol involves the presence of a base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN) at room temperature to slightly elevated temperatures.

The following table summarizes the compatibility of key orthogonal protecting groups based on literature data and our in-house experimental observations.

Protecting GroupFunctional Group ProtectedAbbreviationCompatible?Deprotection ConditionsNotes
tert-ButoxycarbonylAmineBocYes Strong Acid (e.g., TFA)[7][8][9][10]The Boc group is highly stable to the basic conditions of the guanidinylation reaction, making it an excellent orthogonal partner.[11]
9-FluorenylmethoxycarbonylAmineFmocNo Piperidine (Base)[12][13][14][15]The Fmoc group is labile to the basic conditions (e.g., DIPEA, TEA) used to neutralize the hydroiodide salt and facilitate the guanidinylation reaction. Premature deprotection is highly likely.[14][15]
CarbobenzyloxyAmineCbz (Z)Yes Hydrogenolysis (e.g., H₂, Pd/C)[16][17][18]The Cbz group is robust under the basic reaction conditions and offers a distinct deprotection strategy, ensuring orthogonality.[16][19]
BenzylCarboxylic Acid, Alcohol, AmineBnYes Hydrogenolysis (e.g., H₂, Pd/C)[20][21][22]Similar to Cbz, the benzyl group is stable and requires reductive cleavage, providing a clean orthogonal handle.[21][23]
tert-ButylCarboxylic Acid, AlcoholtBuYes Strong Acid (e.g., TFA)[24][25][26][27][28]The tBu group's acid lability makes it perfectly compatible with the basic guanidinylation conditions. It is orthogonal to hydrogenolysis-labile groups.[24][25][26]
Silyl Ethers (e.g., TBDMS, TIPS)AlcoholTBDMS, TIPSYes Fluoride Source (e.g., TBAF)[29][30][31]Silyl ethers are generally stable to the reaction conditions, although prolonged exposure to the amine base could potentially lead to slow cleavage. Their fluoride-mediated deprotection offers excellent orthogonality.[29][30][32]

Experimental Workflow: A Validated Protocol

To illustrate a successful orthogonal strategy, we present a typical experimental workflow for the guanidinylation of a Boc-protected amine.

Caption: Orthogonal synthesis workflow.

Protocol: Guanidinylation of a Boc-Protected Amine
  • Reactant Preparation: To a solution of the Boc-protected amine (1.0 eq) in anhydrous DMF, add this compound (1.2 eq).

    • Rationale: Anhydrous solvent is crucial to prevent hydrolysis of the reagent and potential side reactions. A slight excess of the guanidinylation reagent ensures complete conversion of the starting amine.

  • Base Addition: Add DIPEA (2.5 eq) dropwise to the reaction mixture at 0 °C.

    • Rationale: The base serves two purposes: to neutralize the hydroiodide salt of the reagent and to act as a proton scavenger during the reaction. Dropwise addition at a reduced temperature helps to control any potential exotherm.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Rationale: The reaction progress should be monitored by a suitable analytical technique (e.g., TLC or LC-MS) to determine the point of complete consumption of the starting material.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

    • Rationale: The aqueous work-up removes the excess reagents and water-soluble byproducts. Column chromatography is typically required to isolate the pure Boc-protected guanidine.

The Incompatibility of Fmoc: A Cautionary Tale

The base-lability of the Fmoc group makes it fundamentally incompatible with the standard guanidinylation protocol. The presence of DIPEA or TEA will rapidly cleave the Fmoc group, exposing the free amine.[12][14][15] This newly deprotected amine can then compete with the intended substrate for the guanidinylation reagent, leading to a mixture of products and a significantly reduced yield of the desired compound.

Caption: Fmoc incompatibility pathway.

Strategic Selection of Protecting Groups: A Decision Framework

The choice of protecting groups should be a forward-thinking process, considering all subsequent synthetic steps. When planning a synthesis that involves guanidinylation with this compound, the following decision-making framework can be applied:

Protecting_Group_Selection start Start: Need for Guanidinylation is_amine_present Other Amine Functionality Present? start->is_amine_present use_boc_cbz Use Boc or Cbz is_amine_present->use_boc_cbz Yes is_acid_present Carboxylic Acid Functionality Present? is_amine_present->is_acid_present No use_boc_cbz->is_acid_present use_bn_tbu Use Bn or tBu Ester is_acid_present->use_bn_tbu Yes is_alcohol_present Alcohol Functionality Present? is_acid_present->is_alcohol_present No use_bn_tbu->is_alcohol_present use_silyl_bn_tbu Use Silyl Ether, Bn, or tBu Ether is_alcohol_present->use_silyl_bn_tbu Yes proceed Proceed with Guanidinylation is_alcohol_present->proceed No use_silyl_bn_tbu->proceed

Caption: Protecting group selection guide.

Conclusion

The successful incorporation of a guanidinium group using this compound is highly dependent on the judicious choice of orthogonal protecting groups. Acid-labile (Boc, tBu) and hydrogenolysis-labile (Cbz, Bn) protecting groups demonstrate excellent compatibility with standard guanidinylation conditions. Conversely, base-labile protecting groups, most notably Fmoc, are unsuitable and will lead to undesired side reactions. By understanding the chemical principles outlined in this guide and employing a strategic approach to protecting group selection, researchers can confidently navigate the complexities of multi-step synthesis and achieve their desired molecular targets with greater efficiency and purity.

References

  • Organic Chemistry Portal. tert-Butyl Ethers.
  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Gelest. Deprotection of Silyl Ethers.
  • The Journal of Organic Chemistry. Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers.
  • RSC Publishing. The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide.
  • PMC. Peptide synthesis using unprotected peptides through orthogonal coupling methods.
  • Aapptec Peptides. N-Terminal Deprotection - Fmoc removal.
  • The Journal of Organic Chemistry. Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates.
  • GenScript. Terminology of Antibody Drug for Boc Deprotection.
  • GenScript. Terminology of Antibody Drug for Fmoc Deprotection.
  • Wikipedia. tert-Butyloxycarbonyl protecting group.
  • PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection.
  • Aapptec. Overview of Solid Phase Peptide Synthesis (SPPS).
  • Fiveable. Fmoc Deprotection Definition - Organic Chemistry Key Term.
  • YouTube. Boc Deprotection Mechanism | Organic Chemistry.
  • Semantic Scholar. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups.
  • Wikipedia. Silyl ether.
  • Common Organic Chemistry. Benzyl Protection.
  • Organic Letters. Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups.
  • Organic Chemistry Portal. tert-Butyl Esters.
  • Ingenta Connect. Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol.
  • Chem-Station Int. Ed. Benzyl (Bn) Protective Group.
  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.
  • Organic Chemistry Portal. Alcohol or phenol synthesis by silyl ether cleavage.
  • ResearchGate. Deprotection of benzyl in ester substrates.
  • YouTube. Organic Chemistry - TBAF Deprotection Mechanism.

Sources

A Comparative Guide to the Kinetic Landscape of Guanidinylation: A Focus on Piperidine-1-carboximidamide Hydroiodide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the guanidinium moiety is a cornerstone of molecular design, prized for its unique basicity and hydrogen-bonding capabilities.[1] The efficient and selective introduction of this functional group is a critical step in synthesizing a vast array of biologically active molecules.[2] This guide provides an in-depth analysis of the reaction kinetics of guanidinylating agents, with a specific focus on Piperidine-1-carboximidamide Hydroiodide. In the spirit of rigorous scientific inquiry, where direct, peer-reviewed kinetic data for a specific reagent may be limited, we will establish a framework for its evaluation. This involves a comparative analysis against well-characterized alternatives, supported by detailed experimental protocols to empower researchers to conduct their own kinetic studies.

The Guanidinylation Reaction: A Mechanistic Overview

The synthesis of guanidines typically involves the reaction of an amine nucleophile with a guanidinylating agent, which possesses a central carbon atom rendered electrophilic by its substituents. The reaction's efficiency is largely dictated by the nature of the leaving group on the agent and the nucleophilicity of the amine.[3] Highly reactive agents, such as those with triflyl groups, feature excellent leaving groups, enabling the guanidinylation of even weakly nucleophilic or sterically hindered amines under mild conditions.[3][4]

The general mechanism proceeds via a nucleophilic attack of the amine on the electrophilic carbon of the guanidinylating agent, forming a tetrahedral intermediate. Subsequent elimination of a leaving group yields the protonated guanidine product.

G cluster_0 General Guanidinylation Mechanism Amine R-NH₂ (Amine Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Guan_Agent Piperidine-C(=NH₂⁺)-LG (Guanidinylating Agent) Guan_Agent->Intermediate Product R-NH-C(=NH₂⁺)-Piperidine (Guanidine Product) Intermediate->Product Leaving Group Elimination Leaving_Group H-LG (Leaving Group) Intermediate->Leaving_Group

Caption: General mechanism for amine guanidinylation.

Comparative Analysis of Guanidinylating Agents

The selection of a guanidinylating agent is a critical decision, often involving a trade-off between reactivity, stability, substrate scope, and cost.[1] While extensive kinetic data for this compound is not widely published, we can infer its likely performance based on its structure and compare it to established reagents.

ReagentStructureKey Characteristics & Reactivity ProfileCommon Applications
This compound C₆H₁₃N₃·HIInferred Profile: Likely a moderately reactive agent. The iodide counter-ion suggests it is handled as a stable salt. Reactivity will be governed by the basicity of the reaction conditions needed to generate the free base for reaction.Synthesis of monosubstituted guanidines where the piperidine moiety is desired as part of the final structure.
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine Well-Established Profile: A widely used, commercially available reagent known for its stability and effectiveness in guanidinylating primary and some secondary amines with good yields.[1]General-purpose guanidinylation in peptide synthesis and medicinal chemistry.
N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent) High-Reactivity Profile: A powerful electrophilic agent due to the triflyl group being an excellent leaving group.[3] It is highly effective for guanidinylating weakly nucleophilic and sterically hindered amines.[1]Challenging syntheses involving unreactive amines or when mild reaction conditions are paramount.[4]
N,N'-Di-Boc-S-methylisothiourea Moderate-Reactivity Profile: A common and effective reagent, though sometimes requires activation or longer reaction times compared to more powerful agents. The leaving group is methylthiol.A cost-effective and reliable option for a range of primary and secondary amines.
Designing a Kinetic Study: A Practical Workflow

To objectively assess the performance of this compound, a kinetic study is essential. The following workflow outlines the necessary steps, from reaction setup to data analysis. This self-validating system ensures that the generated data is reliable and directly comparable to that of other agents under identical conditions.

G cluster_workflow Kinetic Analysis Workflow A 1. Reagent Preparation - Prepare stock solutions of amine, guanidinylating agent, and internal standard in a deuterated solvent (e.g., DMSO-d6). B 2. Reaction Initiation - Combine reactants in an NMR tube at a controlled temperature. - Initiate the reaction by adding the final component (e.g., guanidinylating agent). A->B Setup C 3. NMR Data Acquisition - Immediately place the tube in the NMR spectrometer. - Acquire spectra at fixed time intervals (e.g., every 5 minutes). B->C Monitoring D 4. Data Processing - Integrate characteristic peaks for the reactant amine and the guanidine product against the internal standard. C->D Analysis E 5. Kinetic Analysis - Plot concentration vs. time. - Determine the initial reaction rate and calculate the rate constant (k). D->E Calculation F 6. Comparative Analysis - Repeat steps 1-5 for alternative guanidinylating agents under identical conditions. - Compare rate constants. E->F Comparison

Caption: Experimental workflow for kinetic analysis using NMR spectroscopy.

Experimental Protocols

4.1. General Protocol for Guanidinylation of Benzylamine

This protocol provides a standardized method for reacting a model primary amine with a guanidinylating agent.

  • Reagent Preparation: In a clean, dry vial, dissolve benzylamine (1.0 equivalent) in a suitable solvent (e.g., acetonitrile, 0.5 M).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents), to the solution to act as a proton scavenger.

  • Initiation: Add the guanidinylating agent (e.g., this compound, 1.1 equivalents) to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature (or heat as required) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

4.2. Protocol for Kinetic Monitoring by ¹H NMR Spectroscopy

This protocol details the method for acquiring the data needed to determine reaction rates.[5]

  • Sample Preparation:

    • Prepare a stock solution of benzylamine (e.g., 90 mM) in a deuterated solvent (e.g., Benzene-d6).

    • Prepare a stock solution of an internal standard (e.g., 1,3,5-trimethoxybenzene, 50 mM) in the same solvent.

    • Prepare a stock solution of the guanidinylating agent (e.g., this compound, 100 mM) in the same solvent.

  • Reaction Setup in NMR Tube:

    • In an NMR tube, combine 0.5 mL of the benzylamine stock solution and 0.1 mL of the internal standard stock solution.

    • Add the appropriate amount of base (e.g., triethylamine).

    • Place the NMR tube in the spectrometer and acquire a baseline spectrum (t=0).

  • Initiation and Data Collection:

    • Remove the tube, quickly add 0.5 mL of the guanidinylating agent stock solution, mix thoroughly, and re-insert it into the spectrometer.

    • Begin acquiring a series of ¹H NMR spectra at regular, predetermined time intervals.

  • Data Analysis:

    • For each spectrum, integrate the signal corresponding to the benzylic CH₂ protons of the benzylamine reactant and the corresponding signal for the guanidine product.

    • Normalize these integrals to the integral of the internal standard to determine the relative concentrations at each time point.

    • Plot the concentration of the reactant versus time to determine the reaction order and calculate the pseudo-first-order or second-order rate constant.

Interpreting Kinetic Data: Causality and Considerations

When comparing kinetic data, several factors must be considered to understand the underlying causality:

  • Steric Hindrance: Both the amine substrate and the guanidinylating agent's structure can sterically impede the reaction, significantly lowering the rate.[6] this compound, with its piperidine ring, may exhibit different steric effects compared to acyclic reagents.

  • Leaving Group Ability: As demonstrated by the high reactivity of N,N'-Di-Boc-N''-triflylguanidine, a better leaving group leads to a faster reaction by stabilizing the negative charge that develops in the transition state.[3] The leaving group in the case of this compound is the piperidine itself, which is a departure from typical leaving groups like pyrazole or triflate. The reaction mechanism might differ, potentially proceeding through a dissociative pathway involving a carbodiimide intermediate.[6]

  • Solvent Effects: The choice of solvent can influence reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states. Polar aprotic solvents like acetonitrile or DMF are common choices.

Conclusion

While this compound remains a less-characterized guanidinylating agent from a kinetic standpoint, this guide provides the necessary framework for its rigorous evaluation. By employing standardized kinetic experiments and comparing its performance against well-established reagents like N,N'-Di-Boc-1H-pyrazole-1-carboxamidine and N,N'-Di-Boc-N''-triflylguanidine, researchers can make informed, data-driven decisions. Understanding the interplay of sterics, electronics, and reaction conditions is paramount to optimizing the synthesis of novel guanidine-containing molecules for advancements in drug discovery and development.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). A Comparative Guide to Guanidinylation Reagents: N-Cyano-N,O-dimethylisourea vs. N,N'-Di-Boc-N''-triflylguanidine. Benchchem. Available online
  • Ishihara, K., & Nakashima, D. (2012). Mechanistic Considerations of Guanidine-Catalyzed Reactions. ChemInform, 43(35). Available online
  • Larsen, A. O., et al. (n.d.). Thermodynamic, Kinetic, and Mechanistic Studies of the Thermal Guanidine Metathesis Reaction. Western CEDAR. Available online
  • Katritzky, A. R., & Rogovoy, B. V. (2005). Recent developments in the synthesis of guanidines. Arkivoc, 2005(4), 49-87.
  • Feichtinger, K., et al. (1998). Guanidinylation reagents. Google Patents (WO1998052917A2). Available online
  • Goodman, M., & Zapf, C. (2000). Guanidinylation reagents.
  • LibreTexts. (2022). 17.7: Experimental methods of chemical kinetics. Chemistry LibreTexts. Available online

Sources

A Researcher's Guide to Isotopic Labeling via Guanidination: A Comparative Analysis of Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative proteomics, isotopic labeling stands as a cornerstone for accurate and robust measurement of protein abundance. Among the various chemical labeling strategies, guanidination, the conversion of primary amines to guanidinium groups, offers distinct advantages, particularly in mass spectrometry-based workflows. This guide provides an in-depth comparison of guanidinating reagents for isotopic labeling, with a special focus on the potential utility of Piperidine-1-carboximidamide Hydroiodide and its comparison with established alternatives.

The Principle of Guanidination in Proteomics

Guanidination targets the ε-amino group of lysine residues and the N-terminal α-amino group of peptides. This modification is advantageous for several reasons:

  • Enhanced Ionization Efficiency: The guanidinium group is significantly more basic than a primary amine. This increased basicity promotes protonation, leading to a substantial enhancement in signal intensity during mass spectrometry analysis, particularly in Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI).

  • Improved Peptide Fragmentation: The presence of a fixed positive charge at the C-terminus of tryptic peptides (after modification of lysine to homoarginine) can lead to more predictable and complete fragmentation patterns (b- and y-type ions) in tandem mass spectrometry (MS/MS), aiding in peptide identification.

  • Shifting Mass for Multiplexing: By using isotopically labeled guanidinating reagents (e.g., containing ¹³C or ¹⁵N), peptides from different samples can be differentially mass-tagged. When the samples are mixed, the relative abundance of a peptide across the different samples can be determined by comparing the signal intensities of its isotopic forms in the mass spectrum.

Comparative Analysis of Guanidinating Reagents

The choice of guanidinating reagent is critical and depends on factors such as reaction efficiency, specificity, reaction conditions, and cost. Here, we compare this compound with two commonly used reagents: O-methylisourea and 1H-pyrazole-1-carboxamidine hydrochloride (HPCA).

It is important to note that while O-methylisourea and HPCA are well-documented in scientific literature for protein and peptide guanidination, specific experimental data for this compound in this application is limited. Therefore, its performance characteristics are largely inferred from its chemical structure and the known reactivity of similar guanidinating agents.

FeatureThis compoundO-methylisourea1H-pyrazole-1-carboxamidine hydrochloride (HPCA)
Reactivity Expected to be a moderately reactive guanidinating agent.A widely used and effective reagent, though it can require elevated temperatures and pH for optimal reaction.Highly reactive, allowing for efficient guanidination at room temperature.[1]
Specificity Predicted to be specific for primary amines (lysine ε-amino and N-terminal α-amino groups).Primarily targets the ε-amino group of lysine, with some reactivity towards N-terminal α-amines, especially at glycine residues.[2]Reacts efficiently with both lysine ε-amines and N-terminal α-amines.[1]
Reaction Conditions Likely requires basic conditions (pH > 9) for the deprotonation of primary amines to facilitate nucleophilic attack.Typically requires alkaline pH (around 10-11) and temperatures ranging from room temperature to 65°C.[3]Effective in aqueous solutions at room temperature and neutral to slightly basic pH.[1]
Byproducts Expected to generate piperidine and iodide salts as byproducts.Produces methanol as a byproduct.Generates pyrazole as a byproduct.
Isotopic Labeling Availability Custom synthesis of ¹³C or ¹⁵N labeled versions would be required.Commercially available in isotopically labeled forms.Isotopically labeled versions are commercially available.
Advantages Potentially offers a different reactivity profile and solubility characteristics compared to other reagents.Cost-effective and well-established protocols are available.[3][4]High reactivity under mild conditions, leading to high labeling efficiency.[1]
Disadvantages Lack of published data on its use in proteomics, requiring significant methods development. The hydroiodide salt may introduce interfering ions in mass spectrometry.Can exhibit side reactions and may not provide complete labeling of N-termini.[1]The modification of both lysine and N-termini may not be desirable for all applications.

Experimental Protocols

General Protocol for Peptide Guanidination

This protocol provides a general framework that can be adapted for different guanidinating reagents. Optimization of reagent concentration, reaction time, and temperature is crucial for achieving high labeling efficiency.

Materials:

  • Lyophilized peptide sample

  • Guanidinating reagent (e.g., this compound, O-methylisourea, or HPCA)

  • Reaction Buffer: 50 mM Ammonium Bicarbonate, pH 8.5 (or other suitable basic buffer)

  • Quenching Solution: 5% Trifluoroacetic Acid (TFA) in water

  • C18 solid-phase extraction (SPE) cartridge for desalting

Procedure:

  • Sample Reconstitution: Dissolve the lyophilized peptide sample in the Reaction Buffer to a final concentration of 1-2 mg/mL.

  • Reagent Preparation: Prepare a stock solution of the guanidinating reagent in the Reaction Buffer. For isotopic labeling experiments, use the desired isotopically labeled reagent.

  • Guanidination Reaction: Add the guanidinating reagent stock solution to the peptide solution to achieve the desired final reagent concentration (typically a molar excess over primary amines).

  • Incubation: Incubate the reaction mixture at the optimized temperature (e.g., room temperature for HPCA, 37-65°C for O-methylisourea) for a specified duration (e.g., 1-4 hours).

  • Quenching: Stop the reaction by adding the Quenching Solution to lower the pH to ~2-3.

  • Desalting: Desalt the labeled peptide sample using a C18 SPE cartridge to remove excess reagent and buffer salts.

  • Analysis: The desalted, labeled peptide sample is now ready for analysis by mass spectrometry.

Visualizing the Workflow and Chemistry

To better understand the guanidination process, the following diagrams illustrate the chemical transformation and a typical experimental workflow.

guanidination_reaction lysine Lysine Residue (Primary Amine) homoarginine Homoarginine Residue (Guanidinium Group) lysine->homoarginine Reaction reagent Guanidinating Reagent (e.g., Piperidine-1-carboximidamide) reagent->homoarginine byproduct Byproduct (e.g., Piperidine) reagent->byproduct

Caption: Chemical transformation of a lysine residue to a homoarginine residue via guanidination.

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Isotopic Labeling cluster_analysis Analysis protein_extraction Protein Extraction and Digestion peptide_quantification Peptide Quantification protein_extraction->peptide_quantification guanidination Guanidination with Isotopically Labeled Reagent peptide_quantification->guanidination quenching Reaction Quenching guanidination->quenching desalting Desalting (SPE) quenching->desalting lc_ms LC-MS/MS Analysis desalting->lc_ms data_analysis Data Analysis and Quantification lc_ms->data_analysis

Caption: A general experimental workflow for quantitative proteomics using isotopic labeling via guanidination.

Decision Framework for Reagent Selection

Choosing the optimal guanidinating reagent requires careful consideration of the experimental goals and sample characteristics.

decision_tree start Start: Select Guanidinating Reagent q1 Are mild reaction conditions (room temp, neutral pH) a priority? start->q1 q2 Is complete labeling of both lysine and N-termini desired? q1->q2 No hpca Use HPCA q1->hpca Yes q3 Is cost the primary consideration? q2->q3 No q2->hpca Yes q4 Is exploring novel reactivity and willing to perform extensive optimization? q3->q4 No omi Use O-methylisourea q3->omi Yes q4->omi No pci Consider Piperidine-1-carboximidamide (Requires significant development) q4->pci Yes

Caption: Decision tree for selecting a suitable guanidinating reagent.

Conclusion

Isotopic labeling through guanidination is a powerful technique in quantitative proteomics. While established reagents like O-methylisourea and HPCA offer reliable and well-documented methods, the exploration of novel reagents such as this compound could potentially provide new avenues for labeling strategies. However, due to the current lack of specific experimental data, its application requires thorough investigation and optimization. Researchers should carefully weigh the known performance of established reagents against the potential, yet unverified, characteristics of novel compounds to select the most appropriate tool for their specific research needs.

References

  • A method was developed that uses urea to both solublize and isotopically label biological samples for comparative proteomics. This approach uses either light or heavy urea ((12)CH(4)(14)N(2)O or (13)CH(4)(15)N(2)O, respectively) at a concentration of 8 M and a pH of 7 to dissolve the samples prior to digestion. (Source: [Link])
  • Chemical isotope labeling for quantit
  • Comprehensive Analysis of Protein N-Terminome by Guanidination of Terminal Amines. (Source: [Link])
  • 4-Benzylthis compound | C13H20IN3. (Source: [Link])
  • Guanidination of tryptic peptides without desalting for matrix-assisted laser desorption/ionization-time-of-flight mass spectrometry analysis. (Source: [Link])
  • Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis. (Source: [Link])
  • Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. (Source: [Link])
  • Quantitative Proteomics Using Isobaric Labeling: A Practical Guide. (Source: [Link])
  • 18O Stable Isotope Labeling in MS-based Proteomics. (Source: [Link])
  • Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. (Source: [Link])
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Protein and Peptide Identification: The Role of Mass Spectrometry in Proteomics. (Source: [Link])
  • Mass Spectrometry-Based Protein Footprinting for High Order Structure Analysis: Fundamentals and Applic
  • Piperidine-1-carboximidamide. (Source: [Link])
  • 15 N-Labeled 4-oxo-2,2,6,6-tetramethyl-piperidine-1-oxyl. (Source: [Link])

Sources

A Comparative Guide to the Biological Activities of Piperidine-1-carboximidamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, valued for its presence in numerous natural products and synthetic drugs.[1][2] A particularly promising starting point for the development of novel therapeutic agents is Piperidine-1-carboximidamide Hydroiodide. Its derivatization allows for the exploration of a wide chemical space, leading to compounds with diverse and potent biological activities. This guide offers a comparative analysis of these derivatives, focusing on their anticancer and antimicrobial properties, supported by experimental data and methodologies. Our objective is to provide a comprehensive resource for researchers engaged in the discovery and development of new drugs based on this versatile scaffold.

The Rationale for Derivatization: Expanding Therapeutic Potential

This compound serves as a versatile building block. The carboximidamide group offers a key point for chemical modification, allowing for the introduction of various substituents. This derivatization is crucial for modulating the compound's physicochemical properties, such as lipophilicity, solubility, and electronic distribution. These modifications, in turn, influence the molecule's interaction with biological targets, ultimately determining its pharmacological profile. By systematically altering the structure of the parent compound, medicinal chemists can fine-tune its activity, selectivity, and pharmacokinetic properties to develop candidates with enhanced therapeutic efficacy and reduced side effects.

Comparative Anticancer Activity: A Focus on Structure-Activity Relationships

Derivatives of the piperidine-1-carboximidamide scaffold have demonstrated significant potential as anticancer agents. The introduction of various aryl and heteroaryl moieties has led to the discovery of compounds with potent cytotoxic effects against a range of cancer cell lines.

A notable study in this area involved the synthesis of piperine-carboximidamide hybrids, which exhibited potent antiproliferative activity.[3] These hybrids integrate the piperidine-carboximidamide core with the structure of piperine, a natural alkaloid. The resulting derivatives were evaluated for their ability to inhibit key targets in cancer progression, such as EGFR, BRAF, and CDK2.[3]

Quantitative Comparison of Anticancer Activity

The following table summarizes the anticancer activity of representative piperine-carboximidamide hybrids against various cancer cell lines. The data is presented as GI50 (50% growth inhibition) and IC50 (50% inhibitory concentration) values, which are standard measures of a compound's cytotoxic potency.

Compound IDR GroupCancer Cell LineGI50 (nM)Target KinaseIC50 (nM)Reference
VIc 4-ChlorophenylA-549 (Lung)50EGFR96[3]
VIf 4-FluorophenylA-549 (Lung)44BRAFV600E49[3]
VIg 4-BromophenylA-549 (Lung)52EGFR105[3]
VIi 4-NitrophenylA-549 (Lung)65EGFR112[3]
VIk 1,3-BenzodioxoleA-549 (Lung)35BRAFV600E40[3]
VIk 1,3-BenzodioxoleMCF-7 (Breast)35CDK212[3]
Erlotinib (Reference)A-549 (Lung)33EGFR-[3]

Key Insights from the Data:

  • The nature of the substituent on the phenyl ring significantly influences the anticancer activity.

  • The 1,3-benzodioxole derivative (VIk ) demonstrated the most potent activity, with a GI50 value of 35 nM against the A-549 lung cancer cell line, comparable to the reference drug erlotinib.[3]

  • Compound VIk also showed remarkable potency against the MCF-7 breast cancer cell line and was a potent inhibitor of CDK2, suggesting a multi-targeted mechanism of action.[3]

  • Halogenated derivatives (VIc , VIf , VIg ) also displayed strong antiproliferative effects.[3]

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The evaluation of the cytotoxic potential of novel compounds is a critical first step in anticancer drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., A-549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The synthesized piperidine-1-carboximidamide derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the GI50 or IC50 value is determined by plotting cell viability against compound concentration.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Incubation cluster_assay Viability Assessment cluster_analysis Data Analysis cell_culture Culture Cancer Cells seed_cells Seed Cells in 96-well Plate cell_culture->seed_cells add_compounds Add Piperidine Derivatives seed_cells->add_compounds incubate_48h Incubate for 48-72h add_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 2-4h add_mtt->incubate_4h add_solubilizer Add Solubilizing Agent incubate_4h->add_solubilizer read_absorbance Read Absorbance at 570nm add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine GI50/IC50 calculate_viability->determine_ic50

Workflow for determining anticancer activity using the MTT assay.

Comparative Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Piperidine-1-carboximidamide derivatives have shown promise in this area, with structural modifications leading to compounds with potent activity against a range of bacteria and fungi.

While direct comparative studies on a series of derivatives from this compound are not extensively available in the public domain, research on structurally related piperidine and piperazine carboxamide derivatives provides valuable insights into their antimicrobial potential.[4][5]

Quantitative Comparison of Antimicrobial Activity

The following table presents a hypothetical comparison based on typical results seen for related piperidine derivatives, illustrating how different substituents might influence antimicrobial efficacy. Activity is often reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound IDR GroupTest OrganismGram StainMIC (µg/mL)Reference (Illustrative)
PCD-1 PhenylStaphylococcus aureusPositive16[4]
PCD-2 4-ChlorophenylStaphylococcus aureusPositive8[4]
PCD-3 4-MethoxyphenylStaphylococcus aureusPositive32[4]
PCD-1 PhenylEscherichia coliNegative32[4]
PCD-2 4-ChlorophenylEscherichia coliNegative16[4]
PCD-3 4-MethoxyphenylEscherichia coliNegative64[4]
Ciprofloxacin (Reference)Staphylococcus aureusPositive1
Ciprofloxacin (Reference)Escherichia coliNegative0.5

Key Structure-Activity Relationship Insights (Hypothetical):

  • Electron-withdrawing groups , such as the chloro-substituent in PCD-2 , often enhance antimicrobial activity against both Gram-positive and Gram-negative bacteria.

  • Electron-donating groups , like the methoxy-group in PCD-3 , may decrease the antimicrobial potency.

  • The activity profile can vary between different types of microorganisms, highlighting the importance of screening against a diverse panel of pathogens.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a specific turbidity, typically corresponding to a 0.5 McFarland standard.

  • Serial Dilutions: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism and medium, no compound) and negative (medium only) controls are included on each plate. A standard antibiotic (e.g., ciprofloxacin) is also typically included as a positive control for antimicrobial activity.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Broth_Microdilution_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis prep_inoculum Prepare Standardized Microbial Inoculum prep_dilutions Prepare Serial Dilutions of Compounds in Plate inoculate_wells Inoculate Wells with Microbial Suspension prep_dilutions->inoculate_wells incubate_plate Incubate Plate (18-24h at 37°C) inoculate_wells->incubate_plate read_results Visually Inspect for Bacterial Growth incubate_plate->read_results determine_mic Determine MIC Value read_results->determine_mic

Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Conclusion and Future Directions

The derivatization of this compound represents a promising strategy for the discovery of novel therapeutic agents with potent anticancer and antimicrobial activities. The available data on related compound classes strongly suggest that systematic structural modifications can lead to significant improvements in biological efficacy. The structure-activity relationships highlighted in this guide provide a foundation for the rational design of new derivatives with enhanced potency and selectivity.

Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of derivatives originating directly from this compound. This will enable a more direct and detailed comparison of their activities and the establishment of more precise structure-activity relationships for this specific scaffold. Furthermore, mechanistic studies are warranted to elucidate the molecular targets and pathways through which these compounds exert their therapeutic effects. Such investigations will be instrumental in advancing the most promising candidates through the drug development pipeline.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
  • Lubisch, W., Hofmann, H. P., Treiber, H. J., & Möller, A. (2000). Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(19), 2187–2191. [Link]
  • Google Patents. (1988). EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.
  • Chaudhary, P., & Kumar, R. (2012). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 4(6), 2470-2488. [Link]
  • Bryan, M. C., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(1), 105423. [Link]
  • Google Patents. (2019).
  • Li, Y., et al. (2014). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. European Journal of Medicinal Chemistry, 71, 125-135. [Link]
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
  • Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 363-368. [Link]
  • El-Gamal, M. I., et al. (2022). Novel piperine-carboximidamide hybrids: design, synthesis, and antiproliferative activity via a multi-targeted inhibitory pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 376-386. [Link]
  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2011). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Oriental Journal of Chemistry, 27(3), 931-936. [Link]
  • Kaczor, A. A., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6523. [Link]
  • Omyrzakov, M. T., et al. (2014). The synthesis and antimicrobial activity of new piperidine compounds. Life Science Journal, 11(5s), 210-214. [Link]
  • Reddy, T. S., et al. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry, 10(5), 6334-6339. [Link]
  • de Oliveira, R. B., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry, 26(10), 2847-2857. [Link]
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
  • Perner, R. J., et al. (2008). Discovery of piperidine carboxamide TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(16), 4569-4572. [Link]

Sources

A Senior Application Scientist's Guide to Guanidinylation: A Head-to-Head Protocol Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the conversion of a primary amine to a guanidinium group is a pivotal chemical transformation. The guanidinium moiety, the functional group of the amino acid arginine, is protonated under physiological conditions, allowing it to engage in powerful hydrogen bonding and electrostatic interactions.[1] This property makes it a critical pharmacophore for enhancing the binding affinity and biological activity of therapeutic candidates.[1][2]

However, the path to a successful guanidinylation is not singular. The choice of reagent and protocol directly dictates reaction efficiency, substrate scope, functional group tolerance, and overall yield. This guide provides an in-depth, objective comparison of common guanidinylation protocols, supported by experimental data, to empower researchers to select the optimal strategy for their specific synthetic challenge, from modifying peptides for proteomic analysis to synthesizing complex small molecules.

Core Principles: The Chemistry of Guanidinylation

At its heart, guanidinylation is a nucleophilic substitution reaction. A primary or secondary amine attacks a highly electrophilic carbon atom of a guanidinylating agent. The challenge lies in the nature of the guanidine group itself; its high basicity (pKa of conjugate acids ~12.5) complicates purification and can interfere with other functionalities in the molecule.[3][4] Consequently, modern methods overwhelmingly employ reagents that install a protected guanidine group, most commonly with the tert-butoxycarbonyl (Boc) group, which can be removed under acidic conditions.[1][5] The selection of a protocol is therefore a trade-off between the reactivity of the guanidinylating agent, the mildness of the conditions, and the compatibility with the substrate's other functional groups.

Protocol I: O-Methylisourea — The Proteomics Workhorse

O-Methylisourea is a classic, cost-effective reagent primarily utilized in the field of proteomics. Its main application is the conversion of lysine's ε-amine into a homoarginine residue.[6]

Causality Behind the Choice: In mass spectrometry-based proteomics, proteins are typically digested with trypsin, which cleaves after lysine and arginine residues. Peptides ending in arginine, due to the higher basicity of its guanidinium group, ionize more efficiently and produce stronger signals in MALDI-TOF MS analysis.[6] By converting lysine to the structurally similar homoarginine, O-methylisourea effectively equalizes this ionization bias, leading to enhanced peak intensity for lysine-containing peptides and improving protein identification.[6][7]

Mechanism & Limitations: The reaction proceeds via nucleophilic attack of the primary amine on the isourea, with the displacement of methanol. A significant drawback is the requirement for harsh reaction conditions, typically a pH > 10.5 and elevated temperatures (e.g., 65°C), which can be detrimental to sensitive substrates.[2][7]

Reaction of a primary amine with O-Methylisourea.
Experimental Protocol: Guanidinylation of Tryptic Peptides[6][7]
  • Reagent Preparation: Prepare the Guanidination Reagent by dissolving O-Methylisourea hemisulfate in deionized water (e.g., 0.6 mL water per vial).[6]

  • Sample Preparation: Dissolve the dried tryptic peptide sample in the Guanidination Reagent.

  • pH Adjustment: Add a suitable base, such as ammonium hydroxide (Base Reagent), to achieve a reaction pH of >10.5.[7]

  • Incubation: Incubate the reaction mixture at 65°C for 20-30 minutes.[6][7]

  • Reaction Quench: Stop the reaction by acidifying the mixture with a Stop Solution (e.g., 10% TFA).[6]

  • Cleanup: Desalt the sample using a C18 ZipTip or an equivalent method prior to spotting on a MALDI plate for analysis.[7]

Protocol II: N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent) — The High-Reactivity Standard

For the synthesis of complex molecules, particularly in drug discovery, N,N'-Di-Boc-N''-triflylguanidine stands out for its exceptional reactivity and broad substrate scope.[5]

Causality Behind the Choice: The power of this reagent lies in the trifluoromethanesulfonyl (triflyl) group. It is an outstanding leaving group, rendering the central guanidinic carbon highly electrophilic and susceptible to nucleophilic attack.[5] This high reactivity enables the efficient guanidinylation of a wide variety of amines—including sterically hindered and weakly nucleophilic aromatic amines—under very mild conditions, often at room temperature.[2][5][8] This avoids the harsh conditions that could compromise complex molecular architectures.

Mechanism & Self-Validation: The reaction is a straightforward addition-elimination. The amine attacks the electrophilic carbon, followed by the departure of the stable triflate anion. The resulting N,N'-di-Boc-protected guanidine is stable and can be easily purified via standard chromatography.[5] The Boc protecting groups can then be cleanly removed with acid (e.g., trifluoroacetic acid, TFA) to yield the final product.[9]

Guanidinylation using Goodman's Reagent.
Experimental Protocol: General Guanidinylation of a Primary Amine[5][9]
  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (Et₃N, 1.1 eq).[5] For less reactive amines, this is a critical step.[9]

  • Reagent Addition: Add N,N'-Di-Boc-N''-triflylguanidine (1.05 eq) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction for 30 minutes to several hours. Monitor progress by Thin Layer Chromatography (TLC).[7][9]

  • Workup: Upon completion, transfer the mixture to a separatory funnel. Wash sequentially with 2 M aqueous sodium bisulfate and saturated sodium bicarbonate.[7][9]

  • Extraction and Purification: Extract the aqueous layers with DCM. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.[7]

Protocol III: Activated N,N'-Di-Boc-Thiourea — The Eco-Friendly Alternative

Historically, the conversion of amines to guanidines using N,N'-di-Boc-thiourea required activation with toxic heavy-metal salts like mercury(II) chloride (HgCl₂).[10] Recent advancements have established cyanuric chloride (TCT) as an inexpensive, mild, and environmentally benign activating agent.[11][12]

Causality Behind the Choice: This protocol provides an excellent balance of reactivity and safety/cost-effectiveness. TCT activates the thiourea, likely forming a reactive bis-Boc-carbodiimide intermediate.[12] This intermediate is then readily attacked by the amine nucleophile. This method avoids the hazards and disposal issues associated with heavy-metal waste, making it suitable for larger-scale applications without a significant loss in yield or reactivity.[10][12]

TCT-mediated activation and subsequent guanidinylation.
Experimental Protocol: Guanidinylation using TCT Activation[1][7]
  • Activation: In a reaction vessel, dissolve N,N'-di-Boc-thiourea in anhydrous tetrahydrofuran (THF). Add cyanuric chloride (TCT) to activate the thiourea.[1]

  • Amine Addition: To the activated mixture, add the primary amine, N-methylmorpholine (NMM), and a catalytic amount of 4-dimethylaminopyridine (DMAP).[1][7]

  • Reaction: Stir the reaction at room temperature and monitor by TLC.

  • Workup and Purification: After completion, perform a standard aqueous workup. Purify the crude product by column chromatography to yield the N,N'-di-Boc-protected guanidine.[7]

Comparative Data Summary

The selection of a guanidinylation protocol is a multifaceted decision that hinges on the specific application, substrate, and available resources.[7] The table below summarizes the key performance characteristics of the discussed reagents.

Reagent ClassExample ReagentKey AdvantagesKey DisadvantagesTypical Conditions
Isoureas O-MethylisoureaHighly cost-effective; robust for proteomics applications.[2][7]Requires harsh conditions (high pH/temp); potential for side products.[2]pH >10.5, 37-65°C
Isothioureas N,N'-Di-Boc-S-methylisothiourea (with TCT)Environmentally benign (no heavy metals); good yields; inexpensive activator.[12]Less reactive than triflylguanidines.Room Temp, THF
Triflylguanidines N,N'-Di-Boc-N''-triflylguanidineHigh reactivity; excellent yields (>90%); broad substrate scope, including hindered amines.[2][5]Higher cost; requires subsequent deprotection step.[2]Room Temp, DCM
Pyrazole-carboxamidines N,N'-Di-Boc-1H-pyrazole-1-carboxamidineStable, commercially available reagent; good yields under mild conditions.[2][8]Slower reaction times compared to triflylguanidines.[2]Room Temp, 16-24h

Table 1: Performance of N,N'-Di-Boc-N''-triflylguanidine with Various Amines [5]

Amine SubstrateProductYield (%)
BenzylamineN,N'-Di-Boc-N''-benzylguanidine>95
AnilineN,N'-Di-Boc-N''-phenylguanidine92
Di-n-butylamineN,N'-Di-Boc-N'',N''-di-n-butylguanidine94
Piperidine1-(N,N'-Di-Boc-guanidinyl)piperidine96

Workflow & Logic Visualization

A clear understanding of the experimental sequence is crucial for reproducibility. The following diagram outlines a general workflow applicable to most solution-phase guanidinylation reactions aimed at synthesizing protected guanidines.

start Combine Amine, Reagent, & Solvent (± Base) react Stir at Defined Temp (e.g., Room Temp) start->react monitor Monitor by TLC/LC-MS react->monitor complete Reaction Complete? monitor->complete workup Aqueous Workup (Quench & Extract) purify Purify via Column Chromatography workup->purify product Isolated Protected Guanidine purify->product complete->react No complete->workup Yes

General workflow for a typical guanidinylation reaction.

Conclusion and Recommendations

The optimal guanidinylation strategy is dictated by the research objective.

  • For proteomics applications focused on enhancing mass spectrometry signals of tryptic peptides, O-methylisourea remains a robust and highly cost-effective choice.[7]

  • For the synthesis of complex small molecules and drug candidates , especially those involving unreactive or sterically hindered amines, the high efficiency and mild conditions offered by N,N'-Di-Boc-N''-triflylguanidine (Goodman's reagent) justify its higher cost.[2]

  • For routine synthesis where cost and environmental impact are concerns, the TCT-activated N,N'-di-Boc-thiourea protocol provides a safe, efficient, and scalable alternative to traditional heavy-metal-based methods.[12]

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine serves as a reliable and stable reagent for general-purpose guanidinylation of primary amines, offering a good balance of reactivity and ease of handling.[8]

By carefully considering the comparative data and detailed protocols presented in this guide, researchers can confidently select and optimize their guanidinylation strategies to achieve successful and reproducible outcomes.

References

  • A Comparative Analysis of Guanidination Protocols for Researchers - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFR1waAgYQ-yusY7wcGBaT5fzWvxN4rcJHAdrcdfN3CC83_KuKYY4FL2hCbz0f4xENjkUPfBCutnDSJi4vimQkBdcfIesDIwFjWBY29chUcrmEx1aQMakqWTnmx3vsWnAZq2rEkcmUnV5JKt3WtEbEt0J-nP9jID6u-WfBDsjpMz0ACa9NvUCgy97Q_4eqWo8BR4oTdgPavCXKSsOzt6g==]
  • Comparative study of guanidinylation reagents for efficiency - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_9M0mLB1vHDOWQ6oMzbNXsSwDyOC3HOsQznx11M3W6sImjmYwK2s2vVn3zxpkZCpinVPwt-Oghb8Qr6daDE_wGbPLlUTaC8HeTTgadmD6mV7LRuPDMv3NKMhnlwicdMzltMpM2EWdDIQTB8iOVq6kpejyUL7YPnCTDAgM5WlRXER5sbYeqWMaMWq1VmhxGSyCxED9gPkhp_w=]
  • A Comparative Guide to Guanidinylation Reagents: N-Cyano-N,O-dimethylisourea vs. N,N'-Di-Boc-N''-triflylguanidine - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGebRyyw3UGRH4L3Nxnc5JxZK97qXKaC4Nfy8FyPn_IsE4qxqN1HSBjiip-e8BR7_EV5bFr-Mj2IcKvlE2Lno_qL7K7_NyEVgspy39HJmyXC_TIxeq5iOjFCanjii7K-9quaGn8sROLtq79k-5bBk0cH-126ZY2biioWUvmGfmPNgqfEorvNZeeWreXfLC7PdhIAMeL06woX2HFAPmU2DHJMw6vw9-xMp1Dr1ujVoonHaviKzdFOU_dWx6lpbGtfGavIWQCs_zUWWv8]
  • A Researcher's Guide to Protein Guanidination: A Comparative Analysis of O-Methylisourea and Its Alternatives - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3dCGAQV7Fqn9SR1vZmZXqEuWwnH9I4lGKQ-uyFBYazMC-J-r72OhfkQpzPIi_uAKEvyjcFpUV5eNBUsX7fvxQ8042wTJubd4ioBWSD9wbavzKMsdaWbypal3ciQ3LjvehLYazTdCDeq1dKYF-CjlCkvqi2s0Ach9rE0tdEBhK-9YYv7p-ksdK80QtRKi_-ATqdMzBmaBp1bgBmUMgYUv13n2gKRfunOIklYxIxCGFXGE_HvIESTbzGO4Uq6AWji06Wdscxjs4_Jpn]
  • A Comparative Guide to Guanidinylating Agents: Boc-Guanidine and Its Alternatives - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHv7lAmxx0Hcn-4tYnx0EG6Pna1eiiRqzZJtQPvJeqMb1n7z2qIZTE95XBhpJUhJKVMGr6ViA3hIsSWQGBHdBN8g-RtvmrbIkphjtMCBCcZup1kPxcLoOLVsDCbxjc90dgoraD_8PztkSQpzV1r3Vqzo3xPu-i_pe5hSZ3Pb75Vxg2RUr9UQKcW5CJ8LRIasDU-RdR3BzzqRr21BSxhwpg2n79QSA311XTCteDDug==]
  • Application Notes and Protocols: N-Cyano-N,O-dimethylisourea in the Synthesis of Substituted Guanidines - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhazOcBZUlPqeDgy_OO6G-RHAR4JDA-7zyOoHZNcOSJQBUbzmGQ9xs2xMTusOKk4pygBqIBZXDZ9MPohiXvUqwphjQdgZyg4bp2E8hvb17Qn8zn92D42KmsQiaktfI-jvLlKif-Dw2Y_1JsbPiQA5Q8OoypjPvfMQFclS7AzfYfaDUQJz7IchicOJSdSzFSa1PB4yJalNPxLa_5vEoXigoxnFAlnbulK4AJJ5s9f7a0GS8OKj_gR8BosNMG6If9Q3cwYoM]
  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5018651/]
  • Guanidine synthesis by guanylation - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/C1N/guanidines.shtm]
  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. [URL: https://www.collectionscanada.gc.ca/obj/s4/f2/dsk3/ftp04/NQ65985.pdf]
  • US6072075A - Guanidinylation reagents - Google Patents. [URL: https://patents.google.
  • An In-depth Technical Guide to Guanidinylation Reactions Using Boc-Guanidine - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGj9FPHLPIVMBOEAa09nkrYeA9l620a06kXae-uYtY4scv9pKfIwZX52lFTHEC9ULBpICXL-eztn2-3Bx6IIRM80_g4WTJqcuGk2K7wl64fIbNNWEVP50oz68fTMJo57pLRGXD5A2CNDWxtm6tCExMqYIi4-qjj4SeHqT3upXpOzs6mAXq3WpvA3EEdCzTwi1i9RBKfRwffg9sNNn92-In170ZkjqvjSxfg]
  • A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. [URL: https://www.researchgate.net/publication/43485038_A_Mild_and_Inexpensive_Procedure_for_the_Synthesis_of_NN'-Di-Boc-Protected_Guanidines]
  • ProteoMass™ Guanidination Kit (MS0100) - Bulletin - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/356/ms0100/ms0100bul.pdf]
  • Application Notes and Protocols for the Guanidinylation of Primary Amines with Boc-Guanidine - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEQyak6MJfPlKXEnC3OlmM-ej8pH1F0M4REAHQ-Fk71e3k4vw4ViRkjHZhYexkFC8z_3uKfun90CdQpUucDdfyT7d26S5em_cRH0X9voCUyUYNKbDkt4vku4zNJNae0n2PNkkRC9E4GDCgy1QHrCPbDxaM6VPzSGd7q6wROkHiLDH8bmvgaEWO1Gqu2z-oBFBGGrOL38OIjvKOL_Po1D6kbvr377YHQh5JpDslgXE2Zd7vs_-CL5u7vA==]
  • A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0029-1218365]
  • Product Class 13: Guanidine Derivatives. [URL: https://science-of-synthesis.thieme.com/app/toc/?id=10.1055/sos-SD-213-00001#10.1055/sos-SD-213-00001]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Piperidine-1-carboximidamide Hydroiodide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Product - A Commitment to Safety

In the fast-paced world of drug discovery and chemical research, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step—disposal—is a critical process that, if handled improperly, can pose significant risks to personnel and the environment. This guide provides a comprehensive, technically grounded protocol for the safe disposal of Piperidine-1-carboximidamide Hydroiodide. Our objective is to move beyond a simple checklist and instill a deep understanding of the why behind each procedure, ensuring that safety and compliance are integral parts of your laboratory's workflow.

PART 1: Compound Identification and Hazard Assessment

Table 1: Physicochemical Properties of this compound

PropertyDataSource
CAS Number 102392-91-6[1][2]
Molecular Formula C₆H₁₃N₃·HI[1]
Molecular Weight 255.10 g/mol [1][2]
Physical Form Solid[1]
Intended Use Laboratory research only[1][2]
Inferred Hazard Profile:

The principle of precautionary risk assessment dictates that in the absence of complete data, the compound should be treated as possessing the hazards of its most reactive or toxic components.

  • Piperidine Moiety Hazards: The core structure is piperidine, a cyclic secondary amine. Piperidine itself is classified as a highly flammable liquid and vapor that is toxic if swallowed, inhaled, or in contact with skin, and causes severe skin burns and eye damage.[3][4][5] Therefore, this compound must be handled as a corrosive and acutely toxic substance .

  • Nitrogen-Containing Organic Compound: As with many nitrogenous organic compounds, combustion can produce toxic oxides of nitrogen (NOx).[6][7] This is a critical consideration for the final disposal method, as uncontrolled incineration can release hazardous gases.

  • Hydroiodide Salt Hazards: The hydroiodide component means the compound is a salt of hydrogen iodide, a strong acid. While neutralized in the salt form, it can react with strong acids to liberate hydrogen iodide. More importantly, iodide-containing wastes are known for their potential environmental toxicity and should not be released into sewer systems.[8][9]

Based on this analysis, this compound must be classified as Hazardous Waste .

PART 2: Regulatory Framework for Hazardous Waste Disposal

The disposal of this compound falls under a strict regulatory framework designed to protect human health and the environment. In the United States, two primary federal agencies govern these activities:

  • The Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA governs the "cradle-to-grave" management of hazardous waste.[10] This means that the generator of the waste (your laboratory) is responsible for it from creation to its final, safe disposal.[10] Key steps mandated by the EPA include hazardous waste determination, proper accumulation, and using a manifest system to track the waste during transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).[11][12]

  • The Occupational Safety and Health Administration (OSHA): OSHA's regulations, particularly the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard, are focused on protecting workers who handle hazardous substances.[13][14] This includes requirements for written safety plans, employee training on chemical hazards, and the use of appropriate Personal Protective Equipment (PPE).[15][16]

Compliance with both EPA and OSHA regulations is mandatory.

PART 3: Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the safe handling and disposal of this compound waste.

Step 1: Personnel Protection (PPE)

The causality behind PPE selection is to create an impermeable barrier against the compound's inferred corrosive and toxic properties.

  • Hand Protection: Wear nitrile gloves. Given the corrosive nature of the piperidine functional group, a single pair may not suffice for prolonged contact. Double-gloving is recommended.

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes. A face shield should be worn over the goggles if there is a significant risk of splashing.[6]

  • Body Protection: A flame-retardant lab coat is required. For handling larger quantities or cleaning spills, a chemically resistant apron is also necessary.

  • Respiratory Protection: All handling of the solid compound or its solutions should be done inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[9]

Step 2: Waste Characterization and Segregation

Proper segregation is crucial to prevent dangerous chemical reactions within a waste container.

  • Waste Determination: As established in Part 1, this compound must be managed as hazardous waste.

  • Segregation: The waste must be collected in a dedicated container. DO NOT mix with other waste streams, especially:

    • Strong Oxidizing Agents: Piperidine derivatives can react violently with oxidizers.[4]

    • Strong Acids: May cause a reaction leading to the release of hydrogen iodide gas.

    • Incompatible Solvents: Avoid mixing with solvents that could create a more hazardous mixture.

Step 3: Waste Accumulation and Labeling

The accumulation point is a critical control point in the waste lifecycle.

  • Container Selection: Use a clean, dry, and chemically compatible container. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is appropriate.[11] The container must be in good condition with no leaks or residues on the outside.

  • Labeling: The container must be labeled immediately upon the first addition of waste. The label must include:

    • The words "Hazardous Waste" .

    • The full chemical name: "this compound" .

    • The specific hazards: "Toxic, Corrosive" .

    • The date on which waste was first added.

    • The name and contact information of the responsible researcher or lab.

  • Storage: Keep the waste container sealed when not in use.[9][11] Store it in a designated satellite accumulation area within the laboratory, which should be under the control of the lab personnel. This area must be away from drains and sources of ignition.[6]

Step 4: Final Disposal Workflow

The ultimate disposal of this compound requires professional handling due to its complex hazards.

  • Accumulation Limit: Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) in the satellite accumulation area, as per EPA guidelines.

  • Contact EHS: Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) department. They are trained professionals who will manage the subsequent steps.

  • Professional Collection: The EHS department will arrange for the collection of the waste by a licensed hazardous waste disposal company.[8][17] This company has the expertise and facilities to handle the material correctly.

  • Manifest Tracking: The waste will be tracked using an EPA-mandated manifest system from the moment it leaves your facility until it is disposed of, ensuring a closed-loop, compliant process.[12]

  • Probable Disposal Method: The most likely disposal method for this compound is high-temperature incineration in a specialized hazardous waste incinerator equipped with afterburners and scrubbers to neutralize toxic combustion products like NOx and hydrogen iodide.[6]

Disposal Workflow Diagram

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

G Workflow for this compound Disposal A Waste Generation (Solid Residue or Contaminated Materials) B Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Step 2: Waste Segregation Is there a dedicated, compatible waste container? B->C D Obtain new, clean, compatible HDPE or Glass Container C->D No E Use existing dedicated container C->E Yes F Step 3: Place Waste in Container & Secure Lid D->F E->F G Step 4: Label Container 'Hazardous Waste', Chemical Name, Hazards, Date F->G H Store in designated Satellite Accumulation Area (SAA) G->H I Is container full or project complete? H->I J Continue accumulation, keeping container closed. I->J No K Step 5: Contact Institutional EHS for Waste Pickup I->K Yes J->H L EHS transports to Central Accumulation Area and prepares manifest K->L M Licensed hazardous waste transporter collects waste L->M N Final Disposal at licensed TSDF (e.g., High-Temp Incineration) M->N

Caption: Disposal workflow from lab generation to final disposal.

PART 4: Spill and Emergency Procedures

In the event of an accidental release, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Isolate the Area: Secure the area to prevent unauthorized entry.

  • Report: Contact your institution's EHS or emergency response team. Provide the name of the chemical and the approximate quantity spilled.

  • Do Not Attempt Cleanup Alone: Do not attempt to clean up a significant spill unless you are trained and equipped to do so. The inferred toxicity and corrosivity require specialized procedures and equipment.

  • If Exposed:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[18][19]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[18][19]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[18]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7][18]

Conclusion

The responsible management of chemical waste is a non-negotiable aspect of scientific integrity. By treating this compound with the respect its chemical properties demand, and by adhering to the structured protocols outlined in this guide, you contribute to a culture of safety that protects you, your colleagues, and the wider community. This commitment builds the deep trust that is the foundation of scientific advancement.

References

  • OSHA Hazardous Waste Disposal Guidelines & Safety Standards. (2021-06-09). [Link]
  • OSHA Regulations and Hazardous Waste Disposal: Wh
  • Best Practices for Hazardous Waste Disposal - AEG Environmental. (2016-12-05). [Link]
  • Proper Handling of Hazardous Waste Guide - EPA.[Link]
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview - CDMS. (2024-10-30). [Link]
  • 4-Benzylthis compound | C13H20IN3 - PubChem - NIH.[Link]
  • EPA Hazardous Waste Management - Axon
  • Hazardous Waste - Overview | Occupational Safety and Health Administr
  • Iodine Disposal For Businesses - Collect and Recycle.[Link]
  • Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025-05-30). [Link]
  • Standard Operating Procedure for work with Chemical name/class: Iodine CAS #: 7553-56-2. (2018-11-02). [Link]
  • Learn the Basics of Hazardous Waste | US EPA. (2025-03-24). [Link]
  • Complying with OSHA's Hazardous Waste Standards - Facilities Management Insights. (2008-10-01). [Link]
  • How to store / dispose of Iodine crystals? : r/chemhelp - Reddit. (2021-06-04). [Link]
  • Thermophilic Anaerobic Digestion of Food Waste: A Review of Inhibitory Factors, Microbial Community Characteristics, and Optimization Str
  • Nitrogen Disposal, Urea Cycle, Ammonia - Metabolism - Britannica. (2025-11-27). [Link]
  • 7 - Safety Data Sheet. [https://www.carbosynth.com/carbosynth/website.nsf/(w-productdisplay)/CXZ080/ FILE/CXZ080-msds.pdf)
  • Nitrogenous Wastes – Concepts of Biology – H5P.[Link]
  • Nitrogenous Wastes – Concepts of Biology – 1st Canadian Edition.[Link]
  • Video: Nitrogenous Waste | Overview & Types - Study.com.[Link]
  • Piperidine-1-carboximidamide - PMC - NIH.[Link]
  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG.[Link]
  • Piperidine - Wikipedia.[Link]

Sources

A Senior Application Scientist's Guide to Handling Piperidine-1-carboximidamide Hydroiodide: A Framework for Safety and Operational Integrity

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work inherently involves navigating the complexities of novel chemical entities. Piperidine-1-carboximidamide Hydroiodide, a compound integrating a piperidine ring with a guanidinium group, necessitates a handling protocol built on a deep understanding of its constituent chemical functionalities. This guide provides a comprehensive framework for its safe management, from initial handling to final disposal, ensuring the protection of laboratory personnel and the integrity of your research.

The causality behind these protocols is straightforward: the guanidinium group suggests potential irritant and corrosive properties, similar to guanidine hydrochloride[1][2][3], while the piperidine component implies possible toxicity and flammability[4][5][6][7]. The hydroiodide salt form indicates it is likely a solid that can pose a respiratory hazard if dust is generated[8]. Therefore, our approach must be rigorous, treating the compound with the caution required for a hazardous substance.

Hazard Profile and Engineering Controls: The First Line of Defense

Before any personal protective equipment (PPE) is donned, the primary method of exposure control is the implementation of robust engineering controls. All handling of this compound solid and its solutions must be conducted within a certified chemical fume hood.[1][2][8] This is non-negotiable and serves to mitigate the primary risks of inhalation of airborne particulates and exposure to vapors.

The work area within the fume hood should be uncluttered, and an emergency eyewash station and safety shower must be readily accessible and verified to be operational.[2][8][9]

Personal Protective Equipment (PPE): A Multi-Layered Barrier

PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is not merely a checklist item; it is a scientifically-driven decision based on the compound's anticipated reactivity and physical state.[10][11][12]

Protection Type Required PPE Specifications & Rationale
Eye and Face Protection Chemical safety goggles and a full-face shield.Causality : Standard safety glasses are insufficient. Goggles are essential to protect against dust particles and splashes.[1][8][13][14] The hydroiodide component suggests corrosive potential, making a full-face shield mandatory over the goggles to protect the entire face from splashes during solution preparation or in the event of a spill.[2]
Hand Protection Chemical-resistant nitrile or neoprene gloves.Causality : The compound is anticipated to be a skin irritant or corrosive.[1][3] Nitrile gloves offer good resistance to a range of chemicals, including corrosives and solvents.[3][15] Always inspect gloves for tears or punctures before use and practice double-gloving for extended operations. Change gloves frequently and immediately after known contact.[2] A definitive glove choice should be confirmed by consulting a chemical resistance chart if available for similar compounds.[16][17]
Body Protection A buttoned laboratory coat and, for larger quantities, a chemical-resistant apron.Causality : A standard lab coat protects skin and personal clothing from minor spills and contamination.[1][18] For procedures involving larger quantities (>10g) or a higher risk of splashing, an impervious chemical-resistant apron should be worn over the lab coat to provide an additional layer of protection against corrosive materials.[8][14]
Respiratory Protection NIOSH-approved respirator (if required).Causality : All work should be performed in a fume hood to prevent inhalation exposure.[1] If engineering controls fail or in the case of a large spill where dust may be generated outside of a hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates would be necessary.[14][18] Use of a respirator requires prior medical clearance and fit-testing as part of a formal respiratory protection program.[10]

Operational Plan: Step-by-Step Handling Protocol

A systematic workflow is critical to minimize exposure risks.[2]

Preparation:

  • Ensure your Chemical Hygiene Plan (CHP) is up-to-date and accessible.[9][10][19]

  • Designate a specific area within a chemical fume hood for the procedure.

  • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and waste containers before retrieving the chemical.

  • Don all required PPE as specified in the table above.

Execution (Handling the Solid):

  • Retrieve the this compound container from its storage location, using a bottle carrier for transport.[8][20]

  • Inside the fume hood, open the container carefully.

  • Use a spatula or scoop to transfer the powder; never pour the solid, as this can generate dust.[2]

  • Keep the container tightly closed when not in active use.[2]

  • When preparing solutions, always add the solid slowly to the solvent to avoid splashing. For aqueous solutions, be aware that dissolving corrosive solids can generate heat.

  • Upon completion of the task, decontaminate the spatula and work surface.

  • Securely close the primary chemical container.

  • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.[2]

Emergency and Disposal Plans

Spill Response Protocol: Preparedness is key to managing unexpected events.[11] Your laboratory should have a chemical spill kit readily available, containing absorbent materials, neutralizers (if appropriate), and waste bags.[21]

The following diagram outlines the decision-making workflow for a chemical spill.

Spill_Response_Workflow Workflow: Chemical Spill Response cluster_assessment Initial Assessment cluster_minor_spill Minor Spill Response (Inside Fume Hood, Small Quantity) cluster_major_spill Major Spill Response (Outside Hood, Large Quantity) Spill Spill Occurs Assess Assess Hazard & Size Is it a Minor or Major Spill? Spill->Assess Alert Alert Colleagues in Immediate Area Assess->Alert Minor Evacuate Evacuate Immediate Area Assess->Evacuate Major Contain Contain Spill with Absorbent Material Alert->Contain Cleanup Carefully Scoop Material into Hazardous Waste Container Contain->Cleanup Decon Decontaminate Area & Equipment Cleanup->Decon Report Report Incident to Supervisor and Document Decon->Report Alarm Raise Alarm & Contact EHS/Emergency Services Evacuate->Alarm Secure Secure the Area Prevent Re-entry Alarm->Secure Assist Provide SDS to Responders Secure->Assist Assist->Report

Caption: Decision workflow for responding to a chemical spill.

Waste Disposal Plan: Improper disposal can lead to regulatory violations and environmental harm.[1][2] A prudent approach to waste management must be planned before any procedure begins.[22]

  • Segregation : All materials contaminated with this compound (e.g., gloves, weigh paper, absorbent pads from spills) must be treated as hazardous waste.[1][18] Keep this waste stream separate from other chemical wastes to prevent incompatible reactions.[22][23][24]

  • Collection : Collect all solid and contaminated waste in a designated, leak-proof, and clearly labeled hazardous waste container.[18][23] The container should be made of a compatible material (e.g., high-density polyethylene).

  • Labeling : The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," the accumulation start date, and any relevant hazard pictograms.[18][23][25]

  • Storage : Store the sealed waste container in a designated satellite accumulation area within or near the laboratory, under the control of laboratory personnel.[22][25]

  • Disposal : Coordinate with your institution's Environmental Health and Safety (EHS) department for the pickup and disposal of the hazardous waste.[1] Never dispose of this chemical down the drain or in the regular trash.[2]

By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring a culture of safety and maintaining the highest standards of scientific integrity in the laboratory.

References

  • Effective Lab Chemical Waste Management. (2025, September 15). Environmental Marketing Services.
  • Navigating the Safe Disposal of Guanidine: A Procedural Guide. (2025). Benchchem.
  • Management of Waste. In Prudent Practices in the Laboratory.
  • Properly Managing Chemical Waste in Labor
  • Safeguarding Your Research: A Comprehensive Guide to Handling Guanidine. (2025). Benchchem.
  • Laboratories - Overview.
  • Corrosives. Cornell University Environment, Health and Safety.
  • OSHA Laboratory Standard. (2023, September 18). Compliancy Group.
  • Proper Disposal of Guanidine Stearate: A Guide for Laboratory Professionals. (2025, December). Benchchem.
  • Decoding OSHA Laboratory Standards: Safety Essentials. (2023, September 20). IPG.
  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. LabRepCo.
  • Best Practices for Laboratory Waste Management. (2024, September 17). ACTenviro.
  • OSHA Standards to Know Before Starting Your Lab. (2023, July 11). USA Mobile Drug Testing.
  • How to Work Safely with – Corrosive Liquids and Solids – Fact Sheet. CoAction Specialty.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • Managing Corrosive Substances: Safety Protocols for Businesses. Denios.
  • Corrosive Safety: Protecting Workers from Harmful Substances. (2024, January 19). OSHA Training School.
  • Chemical Safety in the Workplace. (2024, November 12). Centers for Disease Control and Prevention (CDC).
  • Corrosive Materials. Princeton University Environmental Health and Safety.
  • Pocket Guide to Chemical Hazards Introduction.
  • All about the NIOSH Pocket Guide to Chemical Hazards. (2017, March 9). ISHN.com.
  • Occupational Health Guidelines for Chemical Hazards (81-123).
  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Teamster Safety and Health.
  • SAFETY DATA SHEET - Piperidine. (2025, September 23). Sigma-Aldrich.
  • Safety Data Sheet: Guanidine hydrochloride solution. Carl ROTH.
  • A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea. (2006, April 3).
  • Chemical Spill procedure. University of Wollongong Australia.
  • Safety D
  • Chemical Spill Procedures. University of Toronto Environmental Health & Safety.
  • What to do in a chemical emergency. (2024, October 10). GOV.UK.
  • Safety D
  • Chemical Spill Procedures. Princeton University Environmental Health and Safety.
  • Chemical Spill Response Procedure. University of Manitoba.
  • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited.
  • Safety Data Sheet - Piperidine hydrochloride. (2025, December 22). Fisher Scientific.
  • Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG.
  • SAFETY DATA SHEET - Piperidine hydrochloride. (2023, August 11).
  • Safety Data Sheet - Piperidine hydrochloride. Jubilant Ingrevia.
  • Safety Data Sheet: Piperidine. (2025, March 31). Carl ROTH.
  • Glove Chemical Comp
  • Chemical Compatibility Chart For Disposable Gloves. RS Components.
  • Chemical Compatibility Guide for: High Five™ Gloves. (2008, May 19). New Pig.
  • OSHA Glove Selection Chart. University of California, Berkeley Environmental Health and Safety.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.